(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

Catalog No.
S518267
CAS No.
183718-77-6
M.F
C26H37NO2
M. Wt
395.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14...

CAS Number

183718-77-6

Product Name

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

Molecular Formula

C26H37NO2

Molecular Weight

395.6 g/mol

InChI

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-

InChI Key

IJBZOOZRAXHERC-DOFZRALJSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O

solubility

Soluble in DMSO

Synonyms

5,8,11,14-eicosatetraenamide, N-(4-hydroxyphenyl)-, (5Z,8Z,11Z,14Z)-, 5,8,11,14-eicosatetraenamide, N-(4-hydroxyphenyl)-, (all-Z)-, AM 404, AM-404, AM404, N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide, N-(4-hydroxyphenyl)arachidonylamide

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)O

The exact mass of the compound (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is 395.2824 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biosynthesis and Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

AM404 is not present in the original paracetamol tablet but is produced de novo within the body, specifically in the brain and spinal cord [1] [2] [3]. The biosynthetic pathway involves two key steps:

  • Hepatic Deacetylation: Paracetamol is first deacetylated in the liver to form p-aminophenol [1] [3].
  • Central Nervous System Conversion: p-aminophenol crosses the blood-brain barrier and enters the CNS, where it is conjugated with arachidonic acid by the enzyme Fatty Acid Amide Hydrolase (FAAH) to form AM404 [4] [1] [3].

This pathway has been confirmed in animal models and, crucially, in human cerebrospinal fluid [1] [3]. The formation of AM404 in the brain is essential for paracetamol's pain-relieving effects, as pharmacological or genetic inhibition of FAAH prevents analgesia [1].

Mechanism of Action: Molecular Targets

AM404 exerts its effects through multiple molecular targets, which explains its complex pharmacological profile. The main sites of action are summarized below.

Target Type of Interaction Functional Consequence
Endocannabinoid Uptake Inhibitor of cellular reuptake [4] [1] Increases synaptic levels of endogenous cannabinoids (e.g., anandamide) [4] [1]
TRPV1 Channel Potent agonist/activator [4] [1] [3] Contributes to analgesic signaling cascades in the brain [1] [3]
Cannabinoid Receptors (CB1/CB2) Weak agonist [4] Contributes to central analgesic effects [1]
Voltage-Gated Sodium Channels (Nav1.7, Nav1.8) Potent inhibitor at nanomolar concentrations [4] Directly blocks peripheral pain signals [4]
Cyclooxygenase (COX-1 & COX-2) Weak inhibitor / modulator of activity [4] [5] [6] Reduces prostaglandin synthesis, particularly in CNS immune cells (microglia) [5] [6]

A key analgesic pathway involves initial activation of TRPV1 channels, which leads to a process known as "receptor trafficking." After activation, the TRPV1 receptor is internalized, triggering a downstream signaling cascade that ultimately activates the CB1 receptor, inducing analgesia [1] [3]. This pathway is illustrated in the following diagram.

G AM404 AM404 TRPV1 TRPV1 AM404->TRPV1 Activates Internalization TRPV1 Internalization TRPV1->Internalization mGlu5 mGlu5 Internalization->mGlu5 Primes PLC Phospholipase C (PLC) mGlu5->PLC DAGL Diacylglycerol Lipase (DAGL) PLC->DAGL CB1 CB1 DAGL->CB1 2-AG Synthesis Analgesia Analgesia CB1->Analgesia

Key Experimental Evidence & Protocols

Research on AM404 spans in vitro systems, animal models, and human biomarker studies.

  • Human Biomarker Confirmation: A pivotal 2017 study provided the first direct evidence of AM404 synthesis in humans [1] [3]. Researchers administered a 1g dose of paracetamol to patients and detected AM404 in the cerebrospinal fluid of 17 out of 26 subjects, confirming that the metabolic pathway is relevant in humans [1] [3].

  • Protocol: Measuring AM404 in Brain Tissue [2]

    • Animal Model: Rats are administered paracetamol (e.g., 20 mg/kg orally).
    • Sample Collection: At designated time points, brains are removed, homogenized, and stored at -70°C.
    • Sample Preparation: Brain homogenate is mixed with internal standard (AM404-d4), centrifuged, and purified via solid-phase extraction using an Oasis MAX cartridge.
    • Analysis: Quantification is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The analyte is detected by monitoring the mass transition from 394.4 to 134.0.
  • Protocol: Assessing Anti-inflammatory Effects in Microglia [5] [6]

    • Cell Culture: Primary microglial cultures or organotypic hippocampal slice cultures (OHSC) are prepared from rodent brains.
    • Stimulation & Treatment: Cells or slices are activated with bacterial Lipopolysaccharide (LPS) to induce inflammation. They are pre-treated with AM404 (e.g., 50 µM) or a vehicle control.
    • Measurement of Outcomes:
      • Prostaglandin E2 (PGE2) Release: Quantified in the culture medium using an ELISA.
      • COX-2 Protein Levels: Analyzed via Western Blot.
      • COX Enzymatic Activity: Measured using specific activity assays.

Potential Clinical and Research Impact

Understanding AM404's mechanism opens new avenues for therapeutic development.

  • Drug Development: The AM404 pathway reveals that paracetamol is a prodrug for a centrally-acting analgesic [1] [3]. This knowledge is driving research into centrally acting paracetamol derivatives designed to enhance analgesic efficacy without the liver-toxic metabolite (NAPQI) associated with high doses of standard paracetamol [1] [3].
  • Novel Indications: Research suggests AM404 may have effects beyond pain relief. Studies indicate it can impair the migration and invasiveness of neuroblastoma cells by inhibiting NFAT and NF-κB signaling pathways [7], and it has shown antiparkinsonian effects in animal models by modulating serotonin and dopamine receptor function [8].

Important Considerations and Limitations

While the evidence for AM404's role is strong, several considerations remain.

  • Preclinical Focus: Much of the detailed mechanistic data comes from in vitro studies and animal models. Directly confirming these complex pathways in humans remains challenging.
  • Complex Pharmacology: The multiple molecular targets of AM404 make it difficult to isolate the contribution of any single mechanism to its overall analgesic effect [9].
  • Concentration Dependence: Some effects, particularly on COX enzymes, may be dose-dependent and their clinical relevance at therapeutic concentrations of paracetamol is still being clarified [4] [5].

References

Comprehensive Technical Analysis of AM404: Mechanism of Action and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

AM404 (N-arachidonoylphenolamine) is an active metabolite of the common analgesic paracetamol (acetaminophen) and represents a crucial intersection between endocannabinoid, vanilloid, and inflammatory signaling pathways. This comprehensive technical review synthesizes current understanding of AM404's complex multimodal mechanism of action, drawing on recent experimental evidence from both in vitro and in vivo studies. AM404 functions primarily as a TRPV1 receptor agonist, endocannabinoid reuptake inhibitor, and weak cannabinoid receptor agonist, with additional activity at voltage-gated sodium channels and modest cyclooxygenase inhibitory effects. The compound's unique pharmacology—particularly its ability to modulate endogenous cannabinoid tone without producing significant psychotropic effects—makes it a compelling template for novel analgesic development. This review provides detailed experimental protocols, quantitative data analysis, and visual signaling pathway maps to support ongoing drug discovery efforts focused on this promising compound.

Introduction and Significance

AM404 has emerged as a compound of significant interest in pain pharmacology since its identification as the principal central nervous system metabolite of paracetamol. Despite paracetamol's clinical use for over a century, its mechanism of action remained incompletely understood until the discovery that its analgesic effects are largely mediated through conversion to AM404 in the brain and spinal cord [1]. The bioactive metabolite is formed through a sequential metabolic process wherein paracetamol undergoes deacetylation to p-aminophenol, which then crosses the blood-brain barrier and is conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) [2]. This pathway was initially characterized in rodent models and has since been confirmed in human cerebrospinal fluid, establishing its clinical relevance [1].

The significance of AM404 research extends beyond explaining paracetamol's therapeutic effects, as the compound represents a novel approach to pain modulation through endocannabinoid system enhancement. Unlike direct cannabinoid receptor agonists that produce broad receptor activation and associated psychotropic effects, AM404 functions primarily as an "indirect agonist" by increasing concentrations of endogenous cannabinoids like anandamide at synaptic clefts [3]. This targeted enhancement of tonic endocannabinoid signaling presents a therapeutic advantage with potentially fewer side effects. Furthermore, AM404's multi-target pharmacology engages several complementary pain modulation systems simultaneously, offering synergistic therapeutic effects that could be exploited for improved analgesic efficacy, particularly in treatment-resistant neuropathic and inflammatory pain conditions [4].

Molecular Pharmacology & Targets

AM404 exhibits a complex binding profile across multiple receptor systems involved in pain perception, thermoregulation, and inflammatory signaling. Its primary molecular targets include TRPV1 channels, endocannabinoid transporters, and cannabinoid receptors, with additional activity at voltage-gated sodium channels and cyclooxygenase enzymes.

Table 1: AM404 Molecular Targets and Potencies

Target Activity Potency/EC₅₀ Biological Effect
TRPV1 Agonist Potent activator [1] Neuronal depolarization, pain modulation
CB1 Receptor Weak agonist/Indirect enhancement Low-affinity ligand [2] Analgesia, reduced neurotransmitter release
CB2 Receptor Weak agonist Not fully characterized Immunomodulation, peripheral analgesia
Endocannabinoid Transporter Inhibitor Nanomolar range [3] Increased synaptic anandamide
Nav1.8/Nav1.7 Inhibitor Nanomolar range [5] Peripheral analgesia
COX-1/COX-2 Weak inhibitor Not fully characterized Reduced prostaglandin synthesis
TRPV1 Channels

AM404 functions as a potent agonist of transient receptor potential vanilloid 1 (TRPV1) channels, which are non-selective cation channels highly expressed in pain-processing regions of the central nervous system [1]. TRPV1 activation typically produces neuronal depolarization through calcium and sodium influx, which paradoxically can lead to both pro-nociceptive effects (immediate depolarization) and analgesic effects (through receptor desensitization and downstream signaling cascades) depending on concentration and duration of exposure [4]. In the periaqueductal gray region of the midbrain, AM404-activated TRPV1 channels initiate a signaling cascade involving metabotropic glutamate receptors (mGlu5), phospholipase C (PLC), diacylglycerol lipase (DAGL), and ultimately cannabinoid CB1 receptors [1]. This sophisticated mechanism represents a crucial link between vanilloid and cannabinoid systems in central pain modulation.

Endocannabinoid System Modulation

AM404's interaction with the endocannabinoid system is dual-phased and concentration-dependent. The compound primarily functions as an anandamide reuptake inhibitor by blocking the putative endocannabinoid membrane transporter, thereby increasing anandamide concentrations in the synaptic cleft [3]. This transporter blockade is independent of FAAH inhibition, as demonstrated in FAAH knockout models where AM404 still effectively prevents anandamide cellular internalization [5]. At higher concentrations, AM404 acts as a low-affinity agonist at both CB1 and CB2 cannabinoid receptors, though its direct receptor activation is considerably weaker than established cannabinoid agonists like WIN55,212-2 [2]. The primary analgesic effects appear to stem from enhanced endocannabinoid tone rather than direct receptor activation, potentially explaining the favorable side effect profile compared to direct cannabinoid agonists.

Additional Molecular Targets

Beyond its primary targets, AM404 demonstrates several secondary activities that contribute to its overall pharmacological profile:

  • Voltage-gated sodium channel inhibition: AM404 potently inhibits Nav1.8 and Nav1.7 channels at nanomolar concentrations, which are critical for action potential generation in peripheral pain pathways [5]. This activity is significantly more potent than its effects on TRPV1 or cannabinoid receptors and may explain its peripheral analgesic effects when applied locally.
  • Cyclooxygenase inhibition: AM404 demonstrates weak inhibitory activity against both COX-1 and COX-2 enzymes, reducing prostaglandin E₂ (PGE₂) production in activated microglia independently of TRPV1 or CB1 receptors [2]. This effect is mechanistically distinct from traditional NSAIDs and may contribute to its anti-inflammatory properties.
  • Glutamate modulation: Through cannabinoid receptor-mediated mechanisms, AM404 reduces glutamate release in hippocampal synaptosomes and decreases NMDA-induced calcium responses, suggesting activity against excitotoxic neuronal damage [6].

AM404 Multi-Target Pharmacology: This diagram illustrates the complex polypharmacology of AM404 across multiple receptor systems and downstream physiological effects that contribute to its analgesic profile.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of AM404 is characterized by rapid formation in the central nervous system following paracetamol administration, with limited peripheral distribution due to efficient hepatic clearance pathways.

Biosynthesis and Distribution

AM404 is synthesized primarily in the brain through a FAAH-dependent pathway that conjugates arachidonic acid with the deacetylated paracetamol metabolite p-aminophenol [1]. This biosynthetic pathway was confirmed in human clinical studies where AM404 was detected in the cerebrospinal fluid of patients receiving therapeutic doses of paracetamol [1]. The conversion occurs predominantly at supra-spinal levels, as demonstrated by experiments showing that supraspinal but not peripheral FAAH inhibition blocks paracetamol analgesia [1]. Following oral administration of paracetamol at human therapeutic doses (20 mg/kg) in rats, AM404 reaches peak brain concentrations of approximately 150 pg/g at 0.25 hours, paralleling the pharmacokinetic profile of parent paracetamol [7]. This rapid formation and central distribution correlates with the onset of analgesic effects observed in both animal models and clinical settings.

Table 2: AM404 Pharmacokinetic Parameters After 20 mg/kg Oral Paracetamol in Rats

Parameter Paracetamol AM404
Cmax (plasma) 15.8 μg/g Not detected
Cmax (brain) Not specified 150 pg/g
Tmax 0.25 hours 0.25 hours
AUC0-2h (brain) 8.96 μg·hour/g 117 pg·hour/g
Elimination Half-life Not specified 0.3 hours
Metabolic Fate

AM404 undergoes rapid enzymatic degradation primarily through hydrolytic pathways, though its complete metabolic fate remains partially characterized. The compound is susceptible to hydrolysis by both FAAH and other amidase enzymes, yielding arachidonic acid and 4-aminophenol as primary breakdown products [5]. Unlike paracetamol, AM404 does not appear to generate significant quantities of the hepatotoxic metabolite NAPQI, which may contribute to its improved safety profile at analgesic concentrations [1]. The short half-life of AM404 (approximately 0.3 hours) in brain tissue suggests rapid turnover and local metabolism rather than systemic distribution, supporting its role as a centrally-acting analgesic metabolite with limited peripheral effects [7].

Central Analgesic Mechanisms

AM404 mediates analgesia through coordinated actions at multiple levels of the neuraxis, with particularly important effects in the spinal cord dorsal horn and supraspinal regions involved in pain modulation.

Spinal Cord Actions

The spinal dorsal horn, particularly the substantia gelatinosa (lamina II), represents a critical site for AM404-mediated analgesia. In vivo whole-cell patch-clamp recordings from rat spinal cord slices demonstrate that AM404 directly activates TRPV1 receptors on terminals of C-fiber primary afferents in the superficial dorsal horn, leading to presynaptic inhibition of neurotransmitter release [4]. This spinal mechanism is particularly effective in inflammatory pain states, where AM404-induced analgesia is significantly enhanced compared to naïve animals [4]. The spinal action of AM404 is functionally distinct from its supraspinal effects and provides a complementary pathway for pain relief that does not depend on descending inhibitory systems.

Supraspinal Mechanisms

Supra-spinal regions including the periaqueductal gray, rostral ventromedial medulla, and dorsal raphe nucleus contribute significantly to AM404-mediated analgesia through complex signaling cascades. In the periaqueductal gray, AM404 activates a sequential signaling pathway beginning with TRPV1 activation, followed by mGlu5 receptor stimulation, PLC and DAGL activation, and ultimately CB1 receptor-mediated analgesia [1]. This cascade represents a sophisticated interplay between vanilloid, glutamatergic, and cannabinoid systems that results in enhanced descending pain inhibition. Additional supraspinal mechanisms include serotonergic activation through TRPV1 receptors in the dorsal raphe nucleus and modulation of opioid systems, though the latter contribution appears to be secondary to primary cannabinoid and vanilloid mechanisms [4].

G cluster_pathway Supraspinal Analgesic Pathway (PAG) cluster_spinal Spinal Mechanism AM404 AM404 TRPV1 TRPV1 Activation AM404->TRPV1 SpinalTRPV1 TRPV1 on C-fibers AM404->SpinalTRPV1 mGlu5 mGlu5 Receptor TRPV1->mGlu5 PLC Phospholipase C mGlu5->PLC DAGL DAG Lipase PLC->DAGL CB1 CB1 Receptor Activation DAGL->CB1 Analgesia Pain Inhibition CB1->Analgesia Presynaptic Presynaptic Inhibition SpinalTRPV1->Presynaptic SpinalAnalgesia Reduced Pain Transmission Presynaptic->SpinalAnalgesia

AM404 Central Analgesic Pathways: This diagram illustrates the distinct spinal and supraspinal mechanisms through which AM404 produces analgesia, highlighting the multi-level pain modulation.

Experimental Evidence & Protocols

Neuropathic Pain Studies

In a chronic constriction injury (CCI) model of neuropathic pain in rats, daily administration of AM404 (3-10 mg/kg, subcutaneous) produced dose-dependent prevention of thermal hyperalgesia and mechanical allodynia development [8]. The analgesic effects emerged progressively over 7-14 days of treatment and involved multiple receptor systems, as demonstrated by complete reversal only when CB1, CB2, and TRPV1 antagonists were administered together [8]. The therapeutic effects were associated with significant modulation of inflammatory and apoptotic pathways, including:

  • Complete prevention of nitric oxide (NO) overproduction and neuronal NOS overexpression
  • Inhibition of tumor necrosis factor-α (TNF-α) increase
  • Enhancement of interleukin-10 (IL-10) production
  • Normalization of Bax/Bcl-2 ratio, indicating reduced apoptotic signaling

Table 3: AM404 Efficacy in Neuropathic Pain Models

Parameter Effect of AM404 Receptor Mechanisms
Thermal Hyperalgesia Dose-dependent prevention CB1, CB2, and TRPV1 mediated
Mechanical Allodynia Significant reduction All three receptors required
NO Overproduction Complete prevention Not fully characterized
TNF-α Increase Inhibition CB2 receptor involvement
IL-10 Production Enhancement Immunomodulatory pathway
Apoptotic Signaling Normalization of Bax/Bcl-2 Downstream effect
Inflammatory Pain Models

In lipopolysaccharide (LPS)-stimulated microglial cultures and organotypic hippocampal slice cultures, AM404 demonstrated potent anti-inflammatory effects through multiple mechanisms [2]:

  • Dose-dependent decrease in PGE2 release (IC₅₀ ≈ 10 μM)
  • Inhibition of PGD2 production and reactive oxygen species formation
  • Reversible reduction of COX-1 and COX-2 activity
  • Slight decrease in LPS-induced COX-2 protein expression

The experimental protocol for these findings involved pre-incubation of primary microglial cultures or OHSC with AM404 (1-50 μM) for 30 minutes followed by LPS stimulation (10-100 ng/mL) for 24 hours. Eicosanoid measurements were performed using ELISA, and COX activity was assessed through enzyme activity assays [2]. Notably, these anti-inflammatory effects occurred independently of TRPV1 or CB1 receptors, suggesting additional molecular targets for AM404's immunomodulatory actions.

Therapeutic Potential and Applications

Neuroprotective Effects

Beyond its analgesic properties, AM404 demonstrates significant neuroprotective potential in models of excitotoxic and neurodegenerative conditions. In organotypic hippocampal slice cultures challenged with NMDA, AM404 (10-50 μM) significantly reduced neuronal cell death through mechanisms involving reduced glutamate release and decreased intracellular calcium responses [6]. The neuroprotection was associated with decreased interleukin-1β expression, suggesting combined anti-excitotoxic and anti-inflammatory effects. These findings have implications for neurodegenerative conditions including Huntington's disease, Parkinson's disease, and ischemic injury, where AM404 has shown beneficial effects in preclinical models [6]. The compound's ability to modulate glutamatergic transmission without completely blocking NMDA receptor function may offer a superior safety profile compared to direct NMDA antagonists.

Clinical Implications and Drug Development

The unique multi-mechanistic profile of AM404 supports several promising clinical applications and drug development strategies:

  • Paracetamol optimization: Understanding AM404's role as paracetamol's active metabolite explains why paracetamol demonstrates central analgesia despite weak peripheral COX inhibition [1]. This supports paracetamol's position as a first-line analgesic, particularly in patients where NSAIDs are contraindicated.

  • Novel analgesic development: The AM404 structure serves as a template for developing centrality-acting analgesics that avoid paracetamol's hepatotoxicity [1]. Structure-activity relationship studies focusing on the phenolic and arachidonoyl components may yield compounds with optimized receptor affinity and metabolic stability.

  • Combination therapies: The specific central mechanism of AM404 allows rational combination with peripherally-acting analgesics including NSAIDs, potentially providing synergistic effects through complementary mechanisms [1].

  • Neuroprotection strategies: AM404's anti-excitotoxic and anti-inflammatory properties support its development for neurodegenerative conditions, particularly those involving inflammatory components and glutamate excitotoxicity [6].

Conclusion

References

Comprehensive Technical Guide: AM404 as the Bioactive Metabolite of Paracetamol - Mechanisms, Methods, and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

AM404 (N-arachidonoylphenolamine) represents a critical bioactive metabolite responsible for mediating the central analgesic effects of paracetamol (acetaminophen). For decades, the mechanism of action of paracetamol, one of the most widely used analgesic and antipyretic medications worldwide, remained poorly understood despite its extensive clinical utilization. The traditional hypothesis suggested that paracetamol exerted its effects primarily through cyclooxygenase (COX) inhibition, but this explanation proved insufficient to account for its unique pharmacological profile—particularly its weak anti-inflammatory activity compared to NSAIDs and its predominantly central rather than peripheral action. The discovery of AM404 and its central nervous system (CNS) formation has revolutionized our understanding of paracetamol's mechanism of action, revealing a complex interplay between multiple neurotransmitter systems and signaling pathways [1] [2].

The evolution of understanding regarding paracetamol's mechanism has shifted from a peripheral COX-focused model to a sophisticated central paradigm involving the endocannabinoid and vanilloid systems. This transformation began in earnest with the groundbreaking 2005 study by Högestätt et al. that first demonstrated the enzymatic conversion of paracetamol to AM404 in the nervous system via fatty acid amide hydrolase (FAAH)-dependent arachidonic acid conjugation [3]. Subsequent research has confirmed that AM404 is not merely a minor metabolite but rather the primary central mediator of paracetamol's analgesic properties, with multiple studies demonstrating that inhibition of AM404 formation abolishes paracetamol's analgesic effects in animal models [1]. The clinical significance of this metabolic pathway was firmly established in 2017 when Sharma et al. provided the first evidence of AM404 conversion in human cerebrospinal fluid following paracetamol administration, confirming the relevance of this pathway in clinical populations [1].

Molecular Pharmacology and Mechanism of Action

Multi-Target Molecular Interactions

AM404 exhibits a complex pharmacological profile characterized by interactions with multiple molecular targets within the central nervous system. Unlike conventional NSAIDs that primarily inhibit cyclooxygenase enzymes, AM404 engages a diverse array of receptors and ion channels, resulting in its unique analgesic profile. This multi-target mechanism represents a significant paradigm shift in understanding how paracetamol produces analgesia while lacking the gastrointestinal adverse effects associated with traditional NSAIDs [1] [2]. The primary molecular targets of AM404 include TRPV1 channels, cannabinoid receptors, voltage-gated sodium channels, and cyclooxygenase enzymes, each contributing to its overall pharmacological effects through distinct but interconnected signaling pathways.

The central initiation of AM404's activity begins with its action on TRPV1 channels in the periaqueductal gray matter, triggering a signaling cascade that ultimately activates CB1 receptor-mediated analgesia. This sophisticated mechanism explains why paracetamol exhibits efficacy against pain without significant anti-inflammatory effects at standard doses. The following diagram illustrates the complex signaling pathway through which AM404 mediates its central analgesic effects:

G AM404 AM404 TRPV1 TRPV1 AM404->TRPV1 Activates mGlu5 mGlu5 TRPV1->mGlu5 Signals to PLC PLC mGlu5->PLC Activates DAGL DAGL PLC->DAGL Stimulates TwoAG TwoAG DAGL->TwoAG Produces CB1 CB1 TwoAG->CB1 Activates Analgesia Analgesia CB1->Analgesia Mediates

Central analgesic pathway of AM404 activating CB1 receptors via TRPV1-initiated cascade.

Comprehensive Target Profile
  • TRPV1 Channels: AM404 functions as a potent agonist of transient receptor potential vanilloid type 1 (TRPV1) channels, which are non-selective cation channels highly expressed in pain-processing regions of the CNS. TRPV1 activation by AM404 occurs primarily in the periaqueductal gray matter, a key region for descending pain modulation. This activation triggers calcium influx and initiates a signaling cascade involving metabotropic glutamate receptors (mGlu5), phospholipase C (PLC), and diacylglycerol lipase (DAGL), ultimately leading to the production of the endocannabinoid 2-arachidonoylglycerol (2-AG). The functional consequence of TRPV1 activation is the initiation of the analgesic cascade rather than direct pain perception, distinguishing it from peripheral TRPV1 activation by capsaicin [1] [4] [2].

  • Cannabinoid Receptors: AM404 exhibits dual activity on the endocannabinoid system, functioning as both a weak agonist at CB1 receptors and an inhibitor of endocannabinoid cellular reuptake. While AM404 has only modest affinity for CB1 receptors as a direct agonist, its primary cannabinoid-related mechanism involves the potentiation of endogenous cannabinoids like anandamide through inhibition of their cellular reuptake. This transporter inhibition increases synaptic concentrations of anandamide, enhancing its activity at CB1 receptors and contributing to analgesia. The CB1 receptor activation ultimately mediates pain modulation through inhibition of neurotransmitter release in pain pathways, representing the final step in the AM404 analgesic cascade [1] [4] [2].

  • Sodium Channels: Recent research has revealed that AM404 possesses potent inhibitory effects on voltage-gated sodium channels Nav1.8 and Nav1.7 at nanomolar concentrations, suggesting a peripheral component to its analgesic mechanism alongside its central actions. This sodium channel blockade occurs with significantly higher potency than its effects on TRPV1 or cannabinoid targets, and appears to be specific to pain-sensing neurons in the peripheral nervous system. The peripheral nature of this effect was demonstrated through local injection studies showing that AM404 increased pain thresholds specifically in treated paws but not contralateral paws in rodent models [4].

  • COX Enzymes: AM404 demonstrates a dual inhibitory effect on both COX-1 and COX-2 enzymes, though with a different mechanism and profile compared to traditional NSAIDs. Unlike standard COX inhibitors, AM404 acts as a reducing agent that decreases the peroxide tone necessary for COX enzyme activation, rather than directly competing with arachidonic acid at the active site. This mechanism exhibits tissue specificity, with greater effect in the CNS where peroxide concentrations are lower compared to peripheral inflamed tissues. Additionally, in activated microglia, AM404 produces a dose-dependent reduction in prostaglandin E2 (PGE2) production and modestly decreases LPS-induced COX-2 protein levels without affecting mPGES-1 synthesis [5] [6] [7].

Table 1: Comprehensive Molecular Target Profile of AM404

Molecular Target Type of Interaction Potency/IC50 Biological Effect Experimental System
TRPV1 Channels Agonist Potent activator Initiates analgesic cascade in PAG Heterologous expression systems, neuronal cultures [1] [4]
CB1 Receptors Weak agonist Low affinity (~1-10 µM) Contributes to pain modulation Receptor binding assays [4] [6]
Endocannabinoid Transporter Inhibitor Submicromolar range Increases synaptic anandamide Cellular uptake assays [4]
Nav1.8/Nav1.7 Channels Inhibitor Nanomolar range Blocks peripheral pain signaling Heterologous expression, sensory neurons [4]
COX-1/COX-2 Reductive inhibitor Moderate (µM range) Reduces prostaglandin synthesis Cell-free enzyme assays, microglial cultures [5] [6]

Quantitative Pharmacokinetic and Pharmacodynamic Data

Formation and Distribution Kinetics

The pharmacokinetic profile of AM404 reveals its rapid formation and distribution within the central nervous system following paracetamol administration. The metabolic conversion begins with hepatic deacetylation of paracetamol to p-aminophenol, which crosses the blood-brain barrier and undergoes FAAH-mediated conjugation with arachidonic acid to form AM404 directly in the CNS [6] [7]. This central formation strategy bypasses the challenge of AM404's poor blood-brain barrier permeability and ensures targeted delivery to sites of action within the nervous system. Quantitative studies in rodent models have demonstrated that AM404 concentrations in brain tissue reach peak levels within 20-30 minutes after paracetamol administration, with concentrations proportional to the administered dose [6] [7].

The concentration dependence of AM404 formation has been rigorously quantified across multiple experimental systems, providing crucial insights into the relationship between paracetamol dosing and central AM404 levels. In vivo studies have demonstrated that intraperitoneal administration of paracetamol at doses of 30, 100, and 300 mg/kg produces AM404 brain concentrations of 0.14, 1.6, and 10.3 pmol/g respectively, while equivalent doses of the intermediate metabolite p-aminophenol yield significantly higher levels of 3.2, 44, and 667 pmol/g [6] [7]. Oral administration studies in rats using a 20 mg/kg paracetamol dose showed a peak concentration of 150 pg/g with a remarkably short half-life of approximately 0.3 hours, indicating rapid turnover of this bioactive metabolite [6] [7]. Human evidence from cerebrospinal fluid analysis following a standard 1g paracetamol dose confirmed AM404 detection in 65% of patients, providing critical clinical validation of this metabolic pathway [1].

Functional Pharmacodynamics

Table 2: Experimentally Determined Pharmacodynamic Parameters of AM404

Pharmacological Effect Experimental System Effective Concentration Magnitude of Effect Receptor Mechanism
PGE2 Inhibition in Microglia Primary microglial cultures 10-50 µM 40-80% reduction COX-1/COX-2 inhibition, TRPV1/CB1 independent [5] [6]
Analgesia in In Vivo Models Rodent pain models N/A (central formation) Significant pain reduction FAAH-dependent, TRPV1-initiated, CB1-mediated [1] [2]
Endocannabinoid Transporter Inhibition Cellular uptake assays IC50 ~100-500 nM 50-80% uptake inhibition Anandamide transport blockade [4]
Sodium Channel Block (Nav1.8) Heterologous expression IC50 in nanomolar range Potent inhibition Peripheral analgesia [4]
TRPV1 Activation Calcium imaging EC50 ~1-10 µM Robust calcium influx Initiation of central analgesic cascade [1] [4]

Experimental Protocols and Methodologies

Microglial Culture and Eicosanoid Measurement

The investigation of AM404 effects on neuroinflammatory signaling requires sophisticated in vitro systems that replicate CNS inflammatory environments. The organotypic hippocampal slice culture (OHSC) model provides a preserved architectural context that maintains native cellular interactions while allowing controlled experimental manipulations. The established protocol involves preparing 350 µm hippocampal slices from 2-3 day old C57Bl/6 wild-type mice, which are then transferred to culture plate inserts and maintained in serum-containing medium at 35°C with 5% CO₂ for one week prior to experimentation [5] [6] [7]. For microglia-specific investigations, primary microglial cultures are prepared from neonatal Sprague-Dawley rats or C57Bl/6 mice through mechanical dissociation of cerebral cortices, filtration through 70µm strainers, and cultivation in DMEM with 10% fetal calf serum, yielding pure microglial populations suitable for pharmacological testing [5] [6] [7].

The assessment of inflammatory mediators employs precise analytical techniques to quantify AM404's effects on the arachidonic acid cascade. In the standard protocol, OHSC or primary microglial cultures are pre-treated with AM404 (typically 10-50 µM) for 30 minutes before stimulation with lipopolysaccharide (LPS) at 10-100 ng/mL for 24 hours to induce neuroinflammation [5] [6] [7]. Following stimulation, prostaglandin quantification is performed using enzyme-linked immunosorbent assays (ELISA) specific for PGE2 and PGD2, which provide sensitive and specific measurement of these key inflammatory mediators. For COX activity assessment, Western blot analysis is employed to measure COX-1 and COX-2 protein levels, while complementary immunohistochemical staining validates cell-type specific localization of these enzymes and confirms microglial identity through Iba-1 staining [5] [6] [7]. The experimental workflow for investigating AM404's effects on neuroinflammation proceeds through a systematic process from model preparation to data collection, as illustrated in the following diagram:

G HippocampalTissue Hippocampal Tissue Dissection SlicePreparation 350μm Slice Preparation HippocampalTissue->SlicePreparation Culture Organotypic Culture (7 days) SlicePreparation->Culture MicrogliaDepletion Microglia Depletion (Liposome-Clodronate) Culture->MicrogliaDepletion Optional AM404Treatment AM404 Treatment (10-50μM, 30min) Culture->AM404Treatment Standard Protocol MicrogliaDepletion->AM404Treatment LPSStimulation LPS Stimulation (10-100ng/mL, 24h) AM404Treatment->LPSStimulation Analysis ELISA/Western Blot Analysis LPSStimulation->Analysis

Experimental workflow for investigating AM404 effects in hippocampal slice cultures.

Target Validation and Specificity Assessment

The demonstration of target specificity represents a critical methodological component in characterizing AM404's mechanism of action. To dissect receptor contributions, studies employ selective pharmacological antagonists in combination with AM404 treatment in microglial culture systems. The standard approach involves pre-treatment with either the CB1 receptor antagonist AM251 (1 µM) or the TRPV1 antagonist capsazepine (10 µM) for 30 minutes prior to AM404 application and LPS stimulation [5] [6] [7]. The functional readouts include PGE2 production measured by ELISA, COX protein levels by Western blot, and production of reactive oxygen species quantified as 8-iso-PGF2α. Importantly, studies have demonstrated that AM404's inhibition of PGE2 production in microglia occurs independently of TRPV1 or CB1 receptor blockade, indicating a direct COX inhibitory mechanism in these immune cells [5] [6] [7].

For genetic validation of molecular targets, researchers utilize knockout mouse models lacking specific receptors. The standard methodology involves preparing primary microglial cultures from TRPV1⁻/⁻ knockout mice following the same protocol as for wild-type cultures [5] [6] [7]. These genetically modified systems allow researchers to isolate the contribution of specific receptors to AM404's overall pharmacological effects. Complementary approaches include the use of FAAH inhibitors to prevent AM404 formation from p-aminophenol, which has been shown to abolish paracetamol's analgesic effects, confirming the essential role of metabolic conversion to AM404 for paracetamol efficacy [1]. The integration of pharmacological and genetic approaches provides a comprehensive strategy for mapping AM404's complex mechanism of action across different biological systems.

Therapeutic Implications and Clinical Translation

Clinical Significance and Applications

The elucidation of AM404's central mechanism has profound implications for clinical pain management and therapeutic development. Paracetamol's distinct mechanism from NSAIDs explains its favorable gastrointestinal safety profile and supports its position as a first-line analgesic for mild-to-moderate pain across diverse patient populations [1] [2]. The central COX-independent action makes paracetamol particularly valuable for vulnerable populations including geriatric patients, children, and those with comorbidities where NSAIDs are contraindicated [1] [2]. Additionally, the complementary mechanisms of paracetamol (primarily central) and NSAIDs (primarily peripheral) provide a strong rationale for their combination, potentially offering enhanced efficacy through multimodal analgesia without significant additional safety concerns [1] [2].

The understanding of AM404 metabolism also informs safety considerations, particularly regarding hepatotoxicity. While the therapeutic conversion of paracetamol to AM404 in the CNS mediates analgesia, hepatic metabolism through cytochrome P450 enzymes produces the toxic metabolite NAPQI, which causes liver necrosis at high doses [1] [2]. This metabolic dichotomy explains paracetamol's narrow therapeutic index and underscores the importance of dosage adherence. However, the elucidation of AM404's mechanism opens possibilities for developing novel analgesic agents that bypass hepatic toxic metabolism while retaining central activity. Promising approaches include the development of centrally acting paracetamol derivatives and p-aminophenol analogs that enhance AM404 formation in the CNS without increasing NAPQI production, potentially expanding the therapeutic window of this essential analgesic [1] [2].

Future Research Directions and Development Opportunities

The detailed characterization of AM404's pharmacological activities reveals multiple promising avenues for future research and drug development. One significant opportunity lies in developing selective analogs that target specific elements of the AM404 pathway while minimizing adverse effect potential. For instance, compounds designed to enhance central AM404 formation or directly activate the downstream CB1 receptor component of the pathway could provide analgesia without hepatotoxicity [1] [2]. Similarly, the recent discovery of AM404's potent inhibition of Nav1.8 and Nav1.7 sodium channels suggests potential for developing peripherally restricted analogs for specific neuropathic pain conditions [4].

From a translational perspective, several key questions remain to be addressed in future studies. The precise molecular identity of the endocannabinoid transporter inhibited by AM404 requires elucidation, as this target represents potential for developing novel analgesic enhancers. Additionally, the dynamic regulation of AM404 formation under different physiological and pathological conditions remains largely unexplored, including potential alterations in chronic pain states or with prolonged paracetamol use. The development of sensitive analytical methods for quantifying AM404 in clinical samples could facilitate therapeutic drug monitoring and personalized dosing approaches. Finally, the potential interactions between AM404 and other neurotransmitter systems, particularly serotonergic and opioid pathways, warrant further investigation to fully understand paracetamol's diverse pharmacological effects and potential abuse liability [1] [2].

Conclusion

References

Comprehensive Technical Review: AM404 Pharmacokinetics and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Basic Properties

AM404 (N-arachidonoylphenolamine) is an active metabolite of the common analgesic and antipyretic drug paracetamol (acetaminophen). This fatty acid amide derivative is formed through the conjugation of arachidonic acid with the deacetylated paracetamol metabolite p-aminophenol [1]. With a molecular formula of C₂₆H₃₇NO₂ and a molar mass of 395.587 g·mol⁻¹, AM404 represents a key intermediate in the complex pharmacological activity of its parent compound [1].

The discovery of AM404 as an endogenous metabolite in the brain and cerebrospinal fluid of animals and humans taking paracetamol has fundamentally advanced understanding of paracetamol's mechanism of action, suggesting the drug may function as a prodrug for this more potent centrally-active compound [1] [2]. Unlike conventional non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol exhibits predominantly analgesic and antipyretic properties with notably weak anti-inflammatory activity, a pharmacological profile that now appears explained through the unique multi-target mechanism of its active metabolite AM404 [3].

Pharmacokinetic Profile of AM404

Formation and Metabolism

The biosynthesis of AM404 occurs primarily in the central nervous system through a fatty acid amide hydrolase (FAAH)-dependent pathway [2] [4]. After paracetamol administration, the parent compound undergoes deacetylation to form p-aminophenol, which then crosses the blood-brain barrier and serves as the substrate for FAAH-mediated conjugation with arachidonic acid, resulting in AM404 formation [4]. This metabolic pathway has been demonstrated not only in rodent models but also in human cerebrospinal fluid, confirming its relevance to clinical pharmacology [1] [4].

Distribution and Concentration Profiles

Quantitative studies in rat models using clinically relevant paracetamol doses (20 mg/kg) have precisely characterized the pharmacokinetic profile of AM404 in neural tissues:

Table 1: Pharmacokinetic Parameters of AM404 After Oral Paracetamol Administration (20 mg/kg) in Rats [5] [6]

Parameter Acetaminophen AM404
Maximum Brain Concentration (Cmax) 15.8 μg/g 150 pg/g
Time to Maximum Concentration (Tmax) 0.25 hour 0.25 hour
Area Under Curve (AUC₀‑₂h) 8.96 μg·hour/g 117 pg·hour/g

The extremely low concentrations of AM404 detected in brain tissue (approximately 0.001% of the parent compound concentration) nonetheless produce significant pharmacological effects, suggesting exceptionally high potency at molecular targets [5] [6]. The parallel time course of paracetamol and AM404 concentration profiles indicates efficient conversion and rapid distribution to sites of action [5].

Molecular Targets and Mechanism of Action

AM404 exhibits a complex multi-target mechanism across several biological systems involved in pain perception, inflammation, and neuronal excitability. Recent research has revealed potent effects on specific ion channels that may explain its analgesic properties.

Primary Molecular Targets

Table 2: Molecular Targets and Pharmacological Effects of AM404 [7] [1] [2]

Target Action Potency/EC₅₀ Biological Effect
NaV1.8 & NaV1.7 Channels Direct inhibition Nanomolar range [7] Blocks action potential generation in nociceptors
TRPV1 Channels Agonist Potent activation [1] [4] Contributes to analgesic cascade in CNS
Cannabinoid Receptors Weak agonist Low affinity [1] Modulates endocannabinoid signaling
Endocannabinoid Transporter Inhibitor - Increases synaptic anandamide
COX-1 & COX-2 Weak inhibitor - Attenuates prostaglandin synthesis
Peripheral Sodium Channel Inhibition

A landmark 2025 study revealed that AM404 directly inhibits voltage-gated sodium channels NaV1.8 and NaV1.7 in peripheral sensory neurons via the local anesthetic binding site [7]. This mechanism occurs at nanomolar concentrations, significantly lower than required for its other molecular targets, suggesting it may represent the primary analgesic mechanism [7] [1]. The inhibition of these specific sodium channels, which are predominantly expressed in peripheral nociceptive neurons, blocks sodium currents and consequently inhibits action potential generation, reducing nocifensive behaviors in both naïve and inflamed animal models [7]. This effect is specific to AM404 and not observed with other paracetamol metabolites [7].

Central Nervous System Targets

In the central nervous system, AM404 activates a coordinated signaling cascade, particularly in the periaqueductal grey region:

G AM404 AM404 TRPV1 TRPV1 AM404->TRPV1 Activates mGlu5 mGlu5 TRPV1->mGlu5 Stimulates PLC PLC mGlu5->PLC Activates DAGL DAGL PLC->DAGL Produces 2-AG CB1 CB1 DAGL->CB1 Activates Analgesia Analgesia CB1->Analgesia Mediates

This cascade represents the currently understood central mechanism of AM404-mediated analgesia, involving TRPV1 channel activation followed by stimulation of metabotropic glutamate receptors (mGlu5), phospholipase C (PLC) activation, production of the endocannabinoid 2-arachidonoylglycerol (2-AG) via diacylglycerol lipase (DAGL), and subsequent cannabinoid CB1 receptor activation [4].

Experimental Methodologies

AM404 Quantification Protocols

The detection and quantification of AM404 in biological tissues requires highly sensitive analytical techniques due to its extremely low concentrations. The following methodology has been successfully employed in multiple pharmacokinetic studies [5] [8]:

  • Sample Preparation: Brain tissue homogenates are prepared with equivalent weights of water in ice-cold conditions. Samples are centrifuged, and supernatants are mixed with internal standard solution (AM404-d4).
  • Solid-Phase Extraction: Using Oasis MAX cartridges pre-activated with methanol, acetonitrile, and water. After loading samples, cartridges are washed with 0.2% acetic acid, 70% methanol, and 50% acetonitrile.
  • Elution and Analysis: Compounds are eluted with methanol, evaporated under nitrogen stream, and reconstituted in 75% methanol.
  • LC-MS/MS Analysis: Utilizing Luna 3µm PFP(2) columns with gradient elution (0.1% acetic acid in methanol). Detection via Sciex API 5000 mass spectrometer in negative ion mode monitoring m/z 394.4→134.0 for AM404.
  • Quantification Limit: The lower limit of quantification is 2 pg/mL, with linear standard curves from 2-1000 pg/mL [5].
Electrophysiological Assessment of Sodium Channel Inhibition

Studies characterizing AM404 effects on voltage-gated sodium channels employ specialized electrophysiological approaches [7]:

  • Cellular Models: Primary sensory neurons or heterologous expression systems containing human NaV1.7 or NaV1.8 channels.
  • Electrophysiology: Whole-cell patch clamp configuration to measure sodium currents.
  • Compound Application: AM404 applied at varying concentrations to establish dose-response relationships.
  • Mechanistic Studies: Use of modified channel constructs to identify binding sites, including assessment of local anesthetic binding site involvement.
  • Specificity Controls: Testing other paracetamol metabolites to confirm AM404-specific effects.

Therapeutic Implications and Research Gaps

Advantages of Central versus Peripheral Mechanisms

The emerging understanding of AM404's pharmacology reveals several therapeutic implications:

  • Peripheral versus Central Actions: While AM404 is formed centrally, its recently discovered peripheral sodium channel blockade may contribute significantly to its analgesic effects, potentially allowing for development of peripherally-restricted analogs with improved safety profiles [7].
  • Multi-target Approach: The compound's activity across multiple targets (sodium channels, endocannabinoid system, TRPV1) may provide synergistic analgesic benefits while potentially reducing side effects associated with highly selective drugs [1] [4].
  • Therapeutic Potential: Beyond analgesia, AM404 exhibits neuroprotective properties in models of excitotoxicity, reducing NMDA-induced cell death and interleukin-1β expression, suggesting potential applications in neurodegenerative conditions [9].
Research Gaps and Future Directions

Despite significant advances, several questions remain unresolved:

  • Human Translation: While AM404 formation has been detected in human cerebrospinal fluid, comprehensive pharmacokinetic studies in humans are lacking [4].
  • Relative Contribution of Targets: The quantitative contribution of each molecular target (sodium channels, TRPV1, cannabinoid receptors) to the overall analgesic effect requires further elucidation.
  • Metabolite Dynamics: The relationship between peripheral and central AM404 formation and their respective contributions to analgesia needs clarification.
  • Therapeutic Window: The extremely low concentrations of AM404 that produce physiological effects raise questions about potential saturation of targets and concentration-response relationships at therapeutic paracetamol doses.

Conclusion

AM404 represents a fascinating example of how metabolite formation can fundamentally shape drug pharmacology. The recent discovery of its potent inhibition of nociceptive sodium channels at nanomolar concentrations provides a compelling mechanism for paracetamol's analgesic effects [7]. This finding, combined with its established actions on the endocannabinoid system and TRPV1 channels, reveals a complex multi-target mechanism that distinguishes paracetamol from conventional NSAIDs.

References

Comprehensive Technical Analysis of AM404: Blood-Brain Barrier Penetration, Molecular Mechanisms, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

AM404 (N-arachidonoylphenolamine) represents a critical active metabolite in the central nervous system (CNS) effects of paracetamol (acetaminophen), serving as a pivotal analytical target for understanding central analgesic mechanisms. Despite paracetamol's clinical use for over a century, its precise mechanism of action has remained partially elusive, with growing evidence suggesting that its analgesic properties are mediated primarily through this centrally-formed metabolite [1] [2]. The blood-brain barrier (BBB) presents a formidable challenge for drug delivery to the CNS, excluding nearly 100% of large-molecule neurotherapeutics and more than 98% of all small-molecule drugs [3]. Within this context, AM404's formation within and penetration into the CNS represents a paradigm-shifting mechanism that bypasses traditional BBB transport limitations, offering valuable insights for future CNS drug development.

The clinical significance of understanding AM404's pharmacokinetics and pharmacodynamics extends beyond explaining paracetamol's efficacy. Research indicates that AM404 mediates its effects through multiple molecular pathways, including the endocannabinoid system, TRPV1 channels, and various inflammatory mediators, positioning it as a multimodal therapeutic agent [1] [4]. Furthermore, the recent development of SRP-001, a novel paracetamol analog designed to generate AM404 without producing the hepatotoxic metabolite NAPQI, demonstrates the translational potential of targeting this pathway for safer analgesic development [5]. This comprehensive analysis details the current scientific understanding of AM404's blood-brain barrier penetration, molecular mechanisms, and experimental approaches for its study.

AM404 Formation and Blood-Brain Barrier Penetration

Metabolic Pathway and Central Nervous System Formation

The formation of AM404 from paracetamol occurs through a defined metabolic pathway that fundamentally differs from peripheral metabolic processes. Paracetamol undergoes initial deacetylation to p-aminophenol, which then crosses the blood-brain barrier [1] [2]. Once in the CNS, the fatty acid amide hydrolase (FAAH) enzyme conjugates p-aminophenol with arachidonic acid to form AM404 [1] [2] [6]. This conversion was first documented in 2005 by Högestätt et al., who demonstrated the FAAH-dependent arachidonic acid conjugation in nervous tissue [1] [2]. The central synthesis of AM404 represents a crucial mechanism that effectively bypasses the challenge of transporting the compound itself across the BBB, instead relying on the precursor p-aminophenol, which demonstrates superior BBB penetration capabilities.

Evidence from human studies has confirmed the clinical relevance of this pathway. Sharma et al. (2017) provided the first human evidence of central AM404 conversion by administering 1g of paracetamol to 26 patients and subsequently detecting AM404 in the cerebrospinal fluid (CSF) of 17 patients [1] [2]. This direct human evidence established that the metabolic pathway operates in clinical settings and correlates with paracetamol administration. The critical evidence supporting AM404's role as the active analgesic metabolite comes from experiments demonstrating that inhibition of FAAH (both genetically and pharmacologically) suppresses the analgesic effect of paracetamol, while centrally injected AM404 itself induces analgesia [1] [2].

Blood-Brain Barrier Penetration and Quantitative Aspects

The penetration efficiency of AM404 precursors across the blood-brain barrier has been quantitatively characterized in experimental models. Högestätt et al. demonstrated that after intraperitoneal injections of paracetamol (30, 100, and 300 mg/kg) or p-aminophenol (10, 30, and 100 mg/kg), these compounds were converted to AM404 in the brain at concentrations of 0.14, 1.6, and 10.3 pmol/g and 3.2, 44, and 667 pmol/g, respectively [6]. The significantly higher conversion rates from p-aminophenol highlight the efficiency of the central conversion process once the precursor crosses the BBB. Further pharmacokinetic studies by Muramatsu et al. demonstrated that oral administration of paracetamol (20 mg/kg) in rats resulted in AM404 concentrations peaking at 150 pg/g with a half-life of approximately 0.3 hours [6], indicating rapid formation and turnover within the CNS.

Table 1: Blood-Brain Barrier Penetration and AM404 Formation

Parameter Value/Measurement Experimental Model Source
Paracetamol to AM404 conversion 0.14-10.3 pmol/g Mouse brain after 30-300 mg/kg i.p. Högestätt et al. [6]
p-aminophenol to AM404 conversion 3.2-667 pmol/g Mouse brain after 10-100 mg/kg i.p. Högestätt et al. [6]
AM404 peak concentration 150 pg/g Rat brain after 20 mg/kg oral paracetamol Muramatsu et al. [6]
AM404 half-life in brain ~0.3 hours Rat brain after oral paracetamol Muramatsu et al. [6]
Human CSF detection 17/26 patients Human CSF after 1g paracetamol Sharma et al. [1] [2]

The following diagram illustrates the complete metabolic pathway from paracetamol to AM404 and its subsequent molecular targets:

G Paracetamol Paracetamol p_aminophenol p_aminophenol Paracetamol->p_aminophenol Deacetylation BBB BBB p_aminophenol->BBB Crosses AM404 AM404 TRPV1 TRPV1 AM404->TRPV1 Activation CB1 CB1 AM404->CB1 Weak agonism COX COX AM404->COX Inhibition Nav Nav AM404->Nav Blockade (Nav1.7, Nav1.8) FAAH FAAH BBB->FAAH In CNS FAAH->AM404 Conjugation with arachidonic acid

Figure 1: Metabolic Pathway of AM404 Formation and Mechanism of Action

Molecular Mechanisms of Action

Multimodal Target Engagement

AM404 exhibits a complex pharmacodynamic profile engaging multiple molecular targets within the central nervous system, which explains its multifaceted analgesic effects. The compound functions as a potent activator of TRPV1 (transient receptor potential vanilloid type 1) channels, which are major contributors to neuronal response to pain in both the brain and dorsal horn regions [1] [2]. In the periaqueductal grey matter, AM404 activates a signaling cascade involving TRPV1 channel-mGlu5 receptor-PLC-DAGL-CB1 receptor pathways [1] [2] [7]. This cascade represents a sophisticated mechanism for pain modulation that integrates multiple neurotransmitter systems. Additionally, AM404 acts as a weak agonist of cannabinoid receptors CB1 and CB2, further contributing to its pain-modulating properties through the endocannabinoid system [4].

Beyond these primary mechanisms, AM404 demonstrates several additional molecular actions that contribute to its overall pharmacological profile. It functions as an inhibitor of endocannabinoid transporter, preventing the reuptake of anandamide and potentially increasing its concentration in the synaptic cleft [4]. The compound also shows inhibitory effects on voltage-gated sodium channels (Nav1.8 and Nav1.7) in the peripheral nervous system with notable potency in the nanomolar range [4]. Furthermore, AM404 weakly inhibits cyclooxygenase enzymes (COX-1 and COX-2), though this effect appears distinct from traditional NSAIDs and may contribute differently to its overall analgesic and anti-inflammatory properties [6] [4].

Table 2: Molecular Targets of AM404 and Their Functional Consequences

Molecular Target Type of Interaction Potency/EC50/IC50 Functional Outcome
TRPV1 Agonist/Activator Potent activator Activation of pain modulation cascade
CB1/CB2 receptors Weak agonist Low affinity Modulation of endocannabinoid signaling
Endocannabinoid transporter Inhibitor N/A Increased synaptic anandamide
Nav1.7/Nav1.8 channels Inhibitor Nanomolar range Peripheral pain blockade
COX-1/COX-2 Weak inhibitor Moderate Attenuation of prostaglandin synthesis
Signaling Pathways and Central Mechanisms

The central analgesic effects of AM404 involve coordinated signaling pathways primarily in brain regions associated with pain processing. Research has demonstrated that in the periaqueductal grey matter, AM404 activates a well-defined signaling cascade: TRPV1 channel → mGlu5 receptor → PLC → DAGL → CB1 receptor [1] [2]. This pathway represents a sequential activation process that ultimately enhances cannabinoid-mediated analgesia through CB1 receptor activation. The functional outcome of this cascade is the modulation of pain perception at the supraspinal level, providing a mechanistic explanation for paracetamol's efficacy despite its weak peripheral anti-inflammatory activity.

The neurochemical effects of AM404 extend beyond this primary pathway to include modulation of other neurotransmitter systems. Experimental evidence indicates involvement of serotonergic pathways [2], with paracetamol administration shown to increase extracellular serotonin levels in specific brain regions. Additionally, nitric oxide pathways have been implicated in the analgesic mechanism [2], though the precise interactions require further elucidation. Some researchers have also proposed potential opioid pathway involvement [2], though this remains more controversial and may represent indirect modulation rather than direct receptor engagement. The integrated response across these multiple systems likely accounts for the broad analgesic efficacy observed with paracetamol administration across various pain states.

Experimental Assessment of AM404

Methodologies for Studying BBB Penetration and Central Effects

The experimental evaluation of AM404's blood-brain barrier penetration and central effects employs a range of sophisticated methodologies. Quantitative analysis of AM404 formation typically involves high-performance liquid chromatography (HPLC) or mass spectrometry techniques to detect and measure the metabolite in biological samples like brain tissue, cerebrospinal fluid (CSF), and blood [1] [2] [6]. The critical human evidence from Sharma et al. (2017) collected CSF and blood samples from patients receiving 1g paracetamol, with AM404 detected in CSF of 17 out of 26 patients using these analytical methods [1] [2]. This approach provides direct quantification of central AM404 formation in clinical settings and correlates these levels with analgesic effects.

Pharmacological manipulation studies represent another fundamental methodology for establishing AM404's causal role in paracetamol analgesia. These experiments employ FAAH inhibition (both genetic and pharmacological) to demonstrate that blocking AM404 formation suppresses the analgesic effects of paracetamol [1] [2]. Complementary direct administration studies involve intracerebroventricular or specific brain region injections of AM404 itself to establish its analgesic efficacy when applied directly to CNS targets [1] [2]. Additional approaches include capillary depletion techniques to distinguish between BBB-associated versus parenchymal drug distribution [8], and receptor antagonism studies using selective CB1, TRPV1, and other receptor antagonists to delineate the relative contributions of different targets to the overall analgesic effect [9] [6].

In Vitro and Ex Vivo Model Systems

Several specialized model systems have been developed to study AM404's mechanisms and effects in controlled environments. Organotypic hippocampal slice cultures (OHSC) provide a valuable ex vivo platform for investigating AM404's effects on inflammatory mediators, neuronal cell death, and specific signaling pathways [9] [6]. These preparations maintain native tissue architecture while allowing precise experimental control. Typical protocols involve preparing 350μm thick hippocampal slices from 2-3 day old rodents, culturing them on membrane inserts for 7 days, then treating with AM404 (typically 10-50μM) prior to specific stimuli like NMDA or LPS [9] [6].

Primary microglial cultures enable detailed investigation of AM404's effects on CNS immune cells, particularly its anti-inflammatory properties [6]. These are prepared from neonatal rodent cerebral cortices, with microglia isolated and cultured in DMEM with 10% fetal calf serum [6]. Experimental treatments typically involve pre-incubation with AM404 (0.1-50μM) for 30 minutes before stimulation with LPS or other inflammatory agents [6]. Additional models include synaptosome preparations from rodent hippocampus to study AM404's effects on glutamate release [9], and acute hippocampal slices for calcium imaging experiments to examine intracellular calcium responses to NMDA stimulation with AM404 treatment [9]. The recent development of SRP-001, a non-hepatotoxic paracetamol analog designed specifically to generate AM404 without NAPQI formation, provides a novel tool compound for studying AM404-specific effects in vivo [5].

Therapeutic Applications and Neuroprotective Properties

Anti-inflammatory and Antioxidant Effects

AM404 demonstrates significant anti-inflammatory properties in central nervous system models, particularly through modulation of microglial activation and prostaglandin synthesis. In organotypic hippocampal slice cultures and primary microglia, AM404 produces a dose-dependent decrease in prostaglandin E2 (PGE2) release following LPS stimulation [6] [10]. This effect involves inhibition of COX-1 and COX-2 activity with reversible reduction of enzymatic function, and slight reduction of LPS-induced COX-2 protein levels without affecting mPGES-1 protein synthesis [6]. The anti-inflammatory mechanism appears independent of CB1 or TRPV1 receptors, as demonstrated through antagonist studies in microglia from TRPV1 knockout mice [6]. This suggests that AM404's anti-inflammatory effects may involve direct enzyme interactions or other unrecognized targets.

The antioxidant properties of AM404 contribute significantly to its neuroprotective profile. In IL-1β-stimulated SK-N-SH neuroblastoma cells, both AM404 and paracetamol significantly and concentration-dependently reduced IL-1β-induced synthesis of 8-iso-PGF2α, a sensitive marker of oxidative stress [10]. This reduction in free radical formation may be mediated through the compound's phenolic structure, which can directly scavenge reactive oxygen species [6] [10]. The interconnection between antioxidant and anti-inflammatory effects represents a potentially important mechanism for AM404's therapeutic actions, as oxidative stress and inflammation frequently reinforce each other in pathological conditions. This dual activity positions AM404 as a multifunctional therapeutic agent capable of simultaneously addressing multiple aspects of neuroinflammatory and neurodegenerative processes.

Neuroprotection and Clinical Implications

Substantial evidence supports AM404's neuroprotective effects across various models of neurological disease. In models of NMDA-induced excitotoxicity, AM404 significantly decreased cell death through mechanisms potentially involving reduction of glutamate release and calcium ion responses [9]. The compound also decreased expression of interleukin (IL)-1β in this model, suggesting combined anti-excitotoxic and anti-inflammatory effects [9]. In animal models of Parkinson's disease induced by 6-hydroxydopamine, AM404 ameliorated parkinsonian effects, recovered dopamine depletion, and reduced tyrosine hydroxylase deficit, potentially through antioxidant mechanisms [9]. Similarly, in models of Huntington's disease using 3-nitropropionic acid, AM404 attenuated hyperkinetic signs and recovered neurochemical deficits [9].

The clinical implications of these findings are substantial, particularly for pain management and neurodegenerative disease treatment. The established safety profile of paracetamol at therapeutic doses, combined with the newly understood central mechanism of AM404, supports its continued use as a first-line analgesic while suggesting opportunities for improved formulations [1] [2] [5]. The recent development of SRP-001, which produces AM404 without the hepatotoxic metabolite NAPQI, demonstrates the translational potential of targeting this pathway [5]. In phase 1 clinical trials, SRP-001 showed favorable safety, tolerability, and pharmacokinetics, with a half-life of 4.9 to 9.8 hours [5]. This novel therapeutic approach could potentially overcome the hepatotoxicity limitations of traditional paracetamol while maintaining analgesic efficacy through AM404-mediated mechanisms, representing a significant advance in non-opioid pain management.

Conclusion

The comprehensive analysis of AM404 reveals a multifaceted pharmacological agent with complex blood-brain barrier interactions and multiple mechanisms of action. The unique metabolic pathway of AM404 formation directly within the central nervous system represents an elegant biological solution to the challenge of BBB penetration, providing important insights for CNS drug development. The multimodal target engagement of AM404, including TRPV1 channels, cannabinoid receptors, endocannabinoid transporters, sodium channels, and COX enzymes, explains the broad analgesic efficacy of paracetamol despite its weak peripheral anti-inflammatory activity.

Future research directions should include more detailed characterization of the specific transporters involved in p-aminophenol BBB penetration, structural optimization of AM404-based compounds to enhance desired effects while minimizing potential toxicity, and expanded clinical studies of novel analogs like SRP-001 in various pain conditions. The demonstrated neuroprotective effects of AM404 across multiple neurodegenerative models suggests potential applications beyond pain management that warrant further investigation. As our understanding of this remarkable metabolite continues to evolve, it promises to inform both the optimized use of existing medications and the development of novel therapeutic agents for central nervous system disorders.

References

Technical Guide: AM404 in Cerebrospinal Fluid - Quantification, Mechanisms, and Research Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

The quantification of N-arachidonoylphenolamine (AM404) in cerebrospinal fluid (CSF) represents a significant advancement in understanding the central nervous system (CNS) pharmacology of the common analgesic paracetamol (acetaminophen). AM404, an active metabolite of paracetamol, is now recognized as a key mediator of the drug's analgesic effects through its actions on multiple CNS targets, including the endocannabinoid system and TRPV1 receptors [1]. First demonstrated in human CSF in 2017, the detection of AM404 following paracetamol administration provides crucial evidence for its formation within the human central nervous system, challenging traditional views of paracetamol as a simple cyclooxygenase inhibitor [2] [1]. This guide provides comprehensive technical information on AM404 quantification in CSF, detailed experimental methodologies, molecular mechanisms, and research implications for scientists and drug development professionals.

Quantitative Analysis of AM404 and Paracetamol in CSF

Key Concentration Metrics

The following table summarizes the quantitative findings from human studies investigating AM404 and paracetamol concentrations in cerebrospinal fluid following paracetamol administration:

Table 1: AM404 and Paracetamol Concentrations in Human Cerebrospinal Fluid

Analyte Administration Route Dose Sample Timing Detection Rate Concentration Range Maximum Concentration Citation
AM404 Intravenous 1 g paracetamol 10-211 minutes post-dose 17 of 26 samples (65%) 5–40 nmol·L⁻¹ (∼2-16 ng/mL) 40 nmol·L⁻¹ (∼16 ng/mL) [2]
Paracetamol Intravenous 1 g paracetamol 10-206 minutes post-dose 26 of 26 samples (100%) Detectable within 10 minutes 60 μmol·L⁻¹ (∼9 μg/mL) at 206 minutes [2]
Pharmacokinetic and Analytical Parameters

Table 2: Analytical Method Performance and Key Pharmacokinetic Relationships

Parameter AM404 Paracetamol Notes
Limit of Detection (LOD) in CSF 0.1 nmol·L⁻¹ 54 nmol·L⁻¹ Signal-to-noise ratio (S/N) = 3 [2]
Limit of Quantification (LOQ) in CSF 0.5 nmol·L⁻¹ 180 nmol·L⁻¹ Signal-to-noise ratio (S/N) = 10 [2]
CSF/Plasma Concentration Ratio Not fully quantified ~0.5 (estimated from Cmax values) Based on plasma Cmax of ∼120 μM vs CSF Cmax of 60 μM [2] [3]
Typical CSF Sampling Volume 100 μL for LC-MS/MS analysis 100 μL for HPLC-UV analysis Samples stored at -20°C until analysis [2]

Experimental Protocols for AM404 Detection in CSF

Clinical Study Design and Sample Collection

The seminal human study by Sharma et al. (2017) established the foundational protocol for detecting AM404 in human CSF [2]:

  • Patient Population: 26 adult male patients (after exclusion criteria applied) scheduled for elective urological surgery under spinal anesthesia
  • Exclusion Criteria: Paracetamol ingestion in preceding 12 hours, hypersensitivity to paracetamol, severe hepatocellular insufficiency, pregnancy, or lactation
  • Dosing Protocol: 1 g intravenous paracetamol (Perfalgan) infused over 10 minutes
  • Randomization: Patients randomized for CSF sampling at 15, 30, or 120 minutes post-infusion
  • Sample Collection: 5 mL CSF and 10 mL blood collected via lumbar puncture before intrathecal anesthetic administration
  • Sample Processing: Immediate storage on ice, centrifugation at 1,400× g at 4°C for 15 minutes, plasma and CSF aliquots frozen at -20°C until analysis
Analytical Methodologies
3.2.1 AM404 Quantification by LC-MS/MS

The most sensitive and specific method for AM404 detection employs liquid chromatography-tandem mass spectrometry:

  • Instrumentation: Thermo Scientific Accela system coupled to TSQ Vantage mass spectrometer
  • Chromatography:
    • Column: Waters Acquity BEH phenyl column (2.1 × 50 mm, 1.7 μm)
    • Temperature: 50°C
    • Mobile Phase: Gradient from 95% aqueous/0.1% formic acid/5% methanol to 95% methanol/5% aqueous/0.1% formic acid over 3 minutes
    • Flow Rate: 0.5 mL·min⁻¹
    • Injection Volume: 10 μL
  • Mass Spectrometry:
    • Ionization: Positive electrospray ionization
    • Ion Spray Voltage: 3,500 V
    • Detection: Multiple reaction monitoring (MRM) transition 396.3→110.2 m/z
    • Collision Energy: 9 V
    • Retention Time: 4.25 minutes
  • Sample Preparation: 100 μL CSF diluted with 100 μL H₂O; plasma precipitated with acetonitrile containing internal standard (PEA-d₄)
  • Calibration: Eight-point curve from 0-300 μmol·L⁻¹ [2]
3.2.2 Paracetamol Quantification by HPLC-UV
  • Instrumentation: Jasco HPLC system with UV detection
  • Chromatography:
    • Column: Thermo Scientific C18 column (100 × 4.6 mm, 5 μm)
    • Mobile Phase: 50 mM ammonium acetate (pH 5.5) containing 1 mM EDTA and 5% methanol for CSF; 50 mM potassium phosphate (pH 6.5) with 1 mM EDTA and 5% methanol for plasma
    • Flow Rate: 1 mL·min⁻¹
    • Detection: 242 nm
    • Injection Volume: 20 μL for CSF, 10 μL for plasma
  • Sample Preparation: CSF diluted with ammonium acetate buffer containing internal standard (3-aminophenol); plasma protein precipitation with acetonitrile containing internal standard
  • Calibration: Six-point curve from 0-1.65 mmol·L⁻¹ [2]

Metabolic Pathways and Molecular Mechanisms

Formation of AM404 from Paracetamol in the CNS

The metabolic pathway from paracetamol to AM404 involves sequential transformations that occur primarily within the central nervous system:

G Paracetamol Paracetamol EnzDeacetylation Deacetylation (Likely in CNS) Paracetamol->EnzDeacetylation pAminophenol pAminophenol EnzDeacetylation->pAminophenol EnzFAAH FAAH Enzyme Fatty Acid Amide Hydrolase pAminophenol->EnzFAAH AM404 AM404 EnzFAAH->AM404 ArachidonicAcid ArachidonicAcid ArachidonicAcid->EnzFAAH CB1_Activation CB1 Receptor Activation AM404->CB1_Activation TRPV1_Activation TRPV1 Receptor Activation AM404->TRPV1_Activation Analgesia Analgesia CB1_Activation->Analgesia TRPV1_Activation->Analgesia

Figure 1: Metabolic Pathway from Paracetamol to AM404 and Resulting Pharmacological Effects

This pathway illustrates the CNS-specific metabolism of paracetamol, which occurs as follows:

  • Paracetamol Deacetylation: Paracetamol is deacetylated to p-aminophenol, primarily in the brain [1] [4]
  • AM404 Synthesis: p-aminophenol conjugates with arachidonic acid via the enzyme fatty acid amide hydrolase (FAAH) to form AM404 [1] [5]
  • Synaptic Action: AM404 acts as an endocannabinoid reuptake inhibitor, increasing synaptic anandamide levels and activating cannabinoid CB1 receptors [5] [4]
  • Receptor Activation: AM404 also directly activates TRPV1 channels (capsaicin receptors) contributing to its analgesic effects [1] [5]
Molecular Targets and Pharmacodynamics of AM404

Table 3: Molecular Targets and Pharmacodynamic Properties of AM404

Target Mechanism Potency/Activity Functional Consequence
Endocannabinoid Reuptake Inhibits anandamide transporter IC₅₀ in nanomolar range Increases synaptic anandamide, activating CB1 receptors [5]
TRPV1 Channel Agonist Activates at nanomolar concentrations Contributes to analgesic effects; mediates anticonvulsant actions [1] [5]
Cannabinoid CB1 Receptor Weak agonist Low affinity/partial agonist Enhances endocannabinoid signaling [5]
Cannabinoid CB2 Receptor Weak agonist Low affinity/partial agonist Limited contribution to analgesia [5]
Voltage-Gated Sodium Channels Inhibitor Nanomolar potency for Nav1.8, Nav1.7 Contributes to peripheral analgesic effects [5]
Cyclooxygenase (COX) Weak inhibitor Minimal activity at CSF concentrations Not considered clinically relevant [5]

Research Implications and Applications

Significance for Paracetamol Mechanism of Action

The detection of AM404 in human CSF at concentrations of 5-40 nmol·L⁻¹ provides compelling evidence that paracetamol functions as a prodrug whose analgesic effects are mediated through central conversion to this bioactive metabolite [2] [1]. This finding fundamentally challenges the historical classification of paracetamol as a peripheral cyclooxygenase inhibitor and repositions it as a centrally-acting analgesic with a unique mechanism distinct from NSAIDs.

Several lines of evidence support the pharmacological relevance of AM404 despite its low nanomolar concentrations in CSF:

  • The concentrations measured align with known potencies for some of its molecular targets (particularly TRPV1 and sodium channels) [5]
  • Pharmacological inhibition of FAAH enzyme activity blocks both AM404 formation and paracetamol analgesia in animal models [1]
  • Central administration of AM404 itself produces analgesic effects in experimental models [1]
Methodological Considerations for CSF Research

Research on AM404 in CSF requires special methodological considerations:

  • Temporal Dynamics: Maximum AM404 concentrations may not coincide with peak paracetamol levels, requiring multiple sampling time points [2]
  • CSF Flow Dynamics: The cerebrospinal fluid exhibits a primarily unidirectional flow - caudally through the ventricular system followed by rostral subarachnoid flow - creating concentration gradients that vary by sampling location [6]
  • Blood-Brain Barrier Integrity: The extent of BBB disruption can significantly impact drug penetration into CSF, particularly following neurosurgical procedures [7]
  • Analytical Sensitivity: The low concentrations of AM404 necessitate highly sensitive detection methods such as LC-MS/MS with low nanomolar detection limits [2]
Drug Development Implications

The AM404 pathway offers several promising avenues for future analgesic development:

  • FAAH-Targeted Therapies: Compounds that enhance the natural conversion of paracetamol to AM404 could potentiate analgesic efficacy without increasing hepatotoxicity risk [1]
  • Novel Analgesic Designs: Paracetamol/p-aminophenol derivatives could be engineered to enhance central effects while bypassing hepatotoxic metabolites [1]
  • Combination Therapies: The distinct central mechanism of paracetamol/AM404 supports rational combination with NSAIDs or other analgesics targeting complementary pathways [1]

Conclusion

References

Comprehensive Technical Guide: AM404 as an Anandamide Transport Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AM404 and the Endocannabinoid System

AM404 (N-(4-hydroxyphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide) is a pharmacologically active compound that functions as a prototypical inhibitor of endocannabinoid cellular uptake. With a molecular weight of 395.58 g·mol⁻¹ and the chemical formula C₂₆H₃₇NO₂, this synthetic compound has become an invaluable research tool for investigating endocannabinoid signaling [1] [2]. AM404 was initially developed to probe the mechanisms of endocannabinoid inactivation, specifically targeting the proposed anandamide membrane transporter. The compound derives its name from the research group of Alexandros Makriyannis, where it was first synthesized among a series of AM cannabinoids [1].

The significance of AM404 extends beyond its utility as a research tool, as it has been identified as an active metabolite of paracetamol (acetaminophen), contributing to the analgesic properties of this widely used medication [3] [1]. This discovery has stimulated substantial research interest in understanding how AM404 modulates pain pathways through endocannabinoid and vanilloid systems. The compound is generated in vivo through FAAH-dependent conjugation of arachidonic acid with 4-aminophenol, and has been detected in brain tissue and cerebrospinal fluid following paracetamol administration [1]. This endogenous production underscores the physiological relevance of AM404 and related compounds in modulating pain and inflammation.

Molecular Pharmacology and Mechanisms of Action

Primary Molecular Targets

AM404 exhibits a complex polypharmacology, interacting with multiple signaling systems involved in nociception, inflammation, and neuronal excitability. The table below summarizes its key molecular targets and corresponding potencies:

Table 1: Molecular Targets and Potencies of AM404

Molecular Target Type of Interaction Reported Potency Experimental System
Anandamide Transporter Competitive Inhibition IC₅₀ = 1 μM In vitro transport assays [2] [4]
TRPV1 Vanilloid Receptors Agonist pEC₅₀ = 7.4 (≈ 40 nM) Rat hepatic arteries, Xenopus oocytes [5] [2]
Cannabinoid CB1 Receptors Weak Agonist/Modulator Low affinity Receptor binding/functional assays [3] [1]
Voltage-Gated Sodium Channels (Nav1.7, Nav1.8) Inhibitor Nanomolar range Peripheral sensory neurons [1]
COX-1 and COX-2 Enzymes Weak Inhibitor Moderate potency In vitro enzyme assays [1]
Fatty Acid Binding Proteins (FABPs) Inhibitor Micromolar range Molecular and cellular studies [2]

The principal mechanism of AM404 involves inhibition of cellular anandamide uptake, thereby enhancing extracellular anandamide levels and prolonging its signaling at cannabinoid and vanilloid receptors [2]. This transport inhibition occurs through competition with anandamide for the proposed membrane transporter, though the exact molecular identity of this transporter remains controversial [1] [4]. Unlike enzyme inhibitors that target anandamide hydrolysis, AM404 preserves the spatial and temporal specificity of endocannabinoid signaling by working at the transport level.

AM404 also functions as a potent TRPV1 receptor agonist, with demonstrated efficacy in various native and recombinant systems [5]. This activity is particularly notable given the structural similarity between AM404, anandamide, and capsaicin - all sharing an unsaturated fatty acid chain and aromatic moiety. The vasodilator effects of AM404 in rat hepatic arteries are completely abolished by the TRPV1 antagonist capsazepine and by pretreatment with capsaicin to desensitize sensory nerves, confirming TRPV1-mediated mechanisms [5]. Additionally, AM404 exhibits activity at voltage-gated sodium channels, with recent evidence indicating potent inhibition of Nav1.7 and Nav1.8 channels in peripheral sensory neurons at nanomolar concentrations, suggesting this may contribute significantly to its analgesic properties [1].

Off-Target Effects and Research Considerations

Several studies have highlighted important off-target effects that researchers must consider when interpreting results with AM404:

  • Synaptic Transmission Inhibition: At concentrations of 1-3 μM, AM404 inhibits synaptic transmission between rat hippocampal neurons independent of CB1 or TRPV1 receptors, potentially through voltage-gated sodium channel blockade [6] [7]. This effect is shared with structurally related compounds like VDM11 and palmitoylethanolamide.

  • Calcium Signaling Modulation: AM404 (3 μM) inhibits action-potential-evoked calcium influx by approximately 58% in cultured hippocampal neurons, without affecting depolarization-induced calcium entry, suggesting preferential effects on voltage-gated sodium channels rather than direct calcium channel blockade [7].

  • Transcription Factor Regulation: AM404 inhibits NFAT and NF-κB signaling pathways in neuroblastoma cells, impairing migration and invasiveness through mechanisms that may involve cyclooxygenase-2 (COX-2) downregulation and reduced prostaglandin E2 release [3].

These off-target activities necessitate careful experimental design, including appropriate controls and concentration considerations when using AM404 as a pharmacological tool to study endocannabinoid transport.

Signaling Pathways and Mechanisms

The multifaceted pharmacology of AM404 engages several interconnected signaling pathways, which can be visualized through the following schematic representation:

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AM404 AM404 Transport Anandamide Transporter AM404->Transport Inhibits CB1 CB1 Receptor AM404->CB1 Weakly Activates TRPV1 TRPV1 Receptor AM404->TRPV1 Activates Nav Nav1.7/1.8 Channels AM404->Nav Inhibits AEA AEA AEA->Transport FAAH FAAH Transport->FAAH AEA Hydrolysis NFAT NFAT Pathway CB1->NFAT Modulates TRPV1->NFAT Calcium Influx NFkB NF-κB Pathway TRPV1->NFkB Cytokines Cytokine Production TRPV1->Cytokines COX2 COX-2 Expression NFAT->COX2 NFkB->COX2 Apoptosis Apoptotic Regulation COX2->Apoptosis COX2->Cytokines

AM404 Signaling Pathway Interactions: This diagram illustrates the multifaceted molecular interactions of AM404, showing its primary role in inhibiting anandamide transport while simultaneously activating TRPV1 receptors, weakly activating CB1 receptors, and inhibiting voltage-gated sodium channels, resulting in modulation of downstream signaling pathways including NFAT, NF-κB, and COX-2 expression.

The primary signaling cascade involves AM404-mediated inhibition of anandamide reuptake, leading to increased extracellular anandamide levels and prolonged activation of presynaptic CB1 receptors. This results in inhibition of voltage-gated calcium channels, reduced neurotransmitter release, and ultimately decreased neuronal excitability [8] [1]. Concurrently, AM404 directly activates TRPV1 receptors on sensory neurons, triggering calcium influx, calcitonin gene-related peptide (CGRP) release, and initiation of desensitization mechanisms that contribute to its analgesic effects [5].

In neuropathic pain models, AM404 demonstrates pathway-specific modulations, completely preventing the overproduction of nitric oxide (NO) and overexpression of neuronal NO synthase (nNOS) following nerve injury [9]. It additionally rebalances cytokine expression by inhibiting tumor necrosis factor-α (TNFα) production while enhancing anti-inflammatory interleukin-10 (IL-10) levels [9]. These effects collectively normalize the increased ratio of pro-apoptotic to anti-apoptotic gene expression (bax/bcl-2) in the spinal cord of neuropathic animals, reducing apoptotic processes that contribute to chronic pain maintenance [9].

Therapeutic Applications and Experimental Findings

Efficacy in Disease Models

AM404 has demonstrated therapeutic potential across multiple preclinical disease models, with documented efficacy in pain, addiction, and cancer:

Table 2: Therapeutic Effects of AM404 in Preclinical Models

Disease Model Experimental System Reported Efficacy Proposed Mechanism
Nicotine Addiction Rat conditioned place preference (CPP) Prevention of nicotine-induced CPP development and reinstatement Reduced nicotine-induced dopamine elevation in NAc shell [8]
Neuropathic Pain Chronic constriction injury (CCI) in rats Dose-dependent prevention of thermal hyperalgesia and mechanical allodynia Combined CB1, CB2, and TRPV1 activation; cytokine modulation [9]
Neuroblastoma Human SK-N-SH cell line Inhibition of migration and invasiveness NFAT and NF-κB pathway inhibition; reduced COX-2 expression [3]
Seizure Disorders Mouse hippocampal neurons Anticonvulsant effects TRPV1 receptor activation [1]
Cognitive Processing Rat spatial open field task Modulation of recognition memory dependent on environmental aversiveness Enhanced endocannabinoid signaling [10]

In nicotine addiction models, AM404 (1.25-10 mg/kg, i.p.) prevents the development of nicotine-induced conditioned place preference and impedes reinstatement of extinguished preference [8]. These behavioral effects correlate with neurochemical findings that AM404 reduces nicotine-induced increases in extracellular dopamine levels in the nucleus accumbens shell, a key neural substrate of reward processing [8]. Importantly, AM404 does not alter the locomotor suppressive or anxiolytic effects of nicotine, suggesting specific interference with reward-related pathways rather than generalized behavioral modulation.

In neuropathic pain models, daily AM404 administration (3-10 mg/kg, s.c.) produces time- and dose-dependent prevention of thermal hyperalgesia and mechanical allodynia following sciatic nerve injury [9]. Receptor mechanism studies demonstrate that CB1, CB2, and TRPV1 receptor antagonists each partially reverse AM404's effects, with complete reversal occurring when all three antagonists are administered together, indicating coordinated engagement of multiple receptor systems [9]. The antinociceptive effects are accompanied by normalization of multiple biochemical pathways, including complete prevention of nerve injury-induced NO overproduction and partial restoration of cytokine balance through TNFα reduction and IL-10 enhancement [9].

Experimental Protocols and Methodologies

Conditioned Place Preference (CPP) for Nicotine Addiction Studies

The conditioned place preference paradigm provides a well-validated model for investigating drug reward and relapse mechanisms. The standard protocol consists of three consecutive phases conducted over multiple days [8]:

  • Pretest Phase: Rats are placed at the intersection between two distinct compartments with free access to both sides for 15 minutes. Time spent in each compartment is recorded to monitor innate preferences. Animals showing strong unconditioned preference (>600 seconds in one compartment) are typically excluded from subsequent conditioning.

  • Conditioning Phase: Conducted over 3 consecutive days with two sessions daily. In morning sessions, all rats receive saline injection before confinement to one compartment for 20 minutes. After a 4-hour interval, rats receive drug treatment (nicotine 0.05-0.4 mg/kg, s.c.) before confinement to the opposite compartment. AM404 (1.25-10 mg/kg, i.p.) or vehicle is administered 30 minutes before the drug-paired session when testing drug effects on conditioning.

  • Test Phase: Following conditioning, rats are again allowed free access to both compartments in a drug-free state, with time spent in each compartment recorded. For reinstatement studies, after extinction of preference, a priming nicotine injection is given to provoke reinstatement, with AM404 administered beforehand to test prevention of relapse.

This protocol reliably detects nicotine's rewarding effects and allows investigation of underlying mechanisms through microdialysis measurements of dopamine release in the nucleus accumbens shell simultaneously with behavioral testing [8].

Neuropathic Pain Assessment Using Chronic Constriction Injury

The Bennett-Xie model of chronic constriction injury (CCI) induces neuropathic pain states with robust thermal hyperalgesia and mechanical allodynia [9]. The experimental workflow includes:

  • Surgical Procedure: Under pentobarbital anesthesia (60 mg/kg, i.p.), the common sciatic nerve is exposed at mid-thigh level. Four loose ligatures are tied around the nerve approximately 1 mm apart, preserving epineural circulation. Sham animals undergo identical exposure without ligation.

  • Drug Treatment: AM404 (3-10 mg/kg, s.c.) or vehicle is administered once daily for 7-14 days, beginning the day after surgery. For antagonist studies, CB1 antagonist SR141716 (0.5 mg/kg, i.p.), CB2 antagonist SR144528 (1 mg/kg, i.p.), or TRPV1 antagonist capsazepine (10 mg/kg, i.p.) are co-administered with AM404 on day 7.

  • Pain Behavior Assessment: Responses to thermal and mechanical stimuli are evaluated before surgery and at days 3, 7, and 14 post-surgery, 90 minutes after final drug treatment. Thermal hypersensitivity is quantified using the Hargreaves plantar test, measuring paw withdrawal latency to a radiant heat source. Mechanical allodynia is assessed using a Dynamic Plantar Aesthesiometer, applying increasing force with a von Frey-type filament until paw withdrawal.

  • Biochemical Analyses: Following behavioral tests, spinal cord tissue is collected for measurement of nitric oxide metabolites, cytokine levels (TNFα, IL-10), and apoptotic gene expression (bax/bcl-2 ratio) to correlate behavioral effects with biochemical modifications [9].

Synaptic Transmission Studies in Hippocampal Cultures

The effects of AM404 on neuronal communication can be investigated using cultured hippocampal neurons through the following methodology [6] [7]:

  • Cell Culture Preparation: Hippocampal neurons from embryonic or postnatal rats are dissociated and grown on poly-D-lysine-coated coverslips in Neurobasal medium with B27 supplement, glutamine, and penicillin/streptomycin. Cultures are maintained for 14-21 days before experimentation to allow synaptic maturation.

  • Calcium Imaging: Neurons are loaded with the fluorescent calcium indicator Indo-1 by incubation with 5 μM Indo-1 AM for 30-45 minutes. Ratiometric calcium imaging is performed using dual-emission microfluorimetry with excitation at 355 nm and emissions collected at 405 nm and 485 nm.

  • [Ca²⁺]₅ Spiking Assay: Synaptic transmission is activated by reducing extracellular Mg²⁺ concentration from 1 mM to 0.1 mM, which enhances NMDA receptor activation and generates periodic [Ca²⁺]₅ spikes. After establishing stable spiking, AM404 (1-10 μM) or related compounds are applied while continuously monitoring [Ca²⁺]₅.

  • Pharmacological Controls: To distinguish specific mechanisms, experiments include pretreatment with CB1 antagonist SR141716A (1 μM), TRPV1 antagonist capsazepine (10 μM), or pertussis toxin (200 ng/mL for 24 hours) to uncouple Gi/o proteins.

  • Electrophysiology: Whole-cell patch clamp recordings complement calcium imaging to directly assess effects on voltage-gated sodium and calcium channels, using appropriate voltage protocols to isolate specific current components.

The following diagram illustrates the experimental workflow for investigating AM404's effects in the conditioned place preference paradigm, one of its key applications in addiction research:

G cluster_phase1 Phase 1: Pretest (Day 1) cluster_phase2 Phase 2: Conditioning (Days 2-4) cluster_phase3 Phase 3: Testing (Day 5) P1_Start Free access to both compartments (15 min) P1_Measure Measure innate preference P1_Start->P1_Measure P1_Exclude Exclude strong preference (>600 sec) P1_Measure->P1_Exclude P2_Morning Morning: Saline injection + confinement to one compartment (20 min) P1_Exclude->P2_Morning P2_AM404 AM404 administered 30 min before afternoon session P2_Delay 4-hour delay P2_Morning->P2_Delay P2_Afternoon Afternoon: Nicotine injection + confinement to other compartment (20 min) P2_Delay->P2_Afternoon P2_Afternoon->P2_Morning Next day P3_Test Drug-free preference test (measure time in each compartment) P2_Afternoon->P3_Test P3_Reinstatement Reinstatement test: Nicotine prime + AM404 pretreatment P3_Test->P3_Reinstatement After extinction

Conditioned Place Preference Experimental Workflow: This diagram outlines the three-phase protocol for assessing AM404 effects on nicotine reward and relapse, showing the pretest, conditioning, and testing phases with critical experimental manipulations including AM404 administration and nicotine pairing.

Research Considerations and Limitations

When employing AM404 as a pharmacological tool, researchers should consider several important limitations and confounding factors:

  • Concentration-Dependent Effects: AM404's specificity is highly concentration-dependent. At lower concentrations (≤1 μM), transport inhibition predominates, while higher concentrations (≥3 μM) produce non-specific effects including sodium channel blockade and synaptic transmission inhibition independent of cannabinoid or vanilloid receptors [6] [7]. Careful dose-response relationships should be established in each experimental system.

  • Metabolic Considerations: In vivo, AM404 is subject to oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, potentially generating active metabolites that may contribute to observed effects [1] [4]. Additionally, as a paracetamol metabolite, endogenous AM404 formation could theoretically influence results in pain studies, particularly when investigating mechanisms overlapping with paracetamol's actions.

  • System-Specific Effects: AM404's behavioral outcomes are context-dependent, as demonstrated by its differential effects on recognition memory in high-arousal versus low-arousal environments [10]. Similarly, its vasodilator effects are tissue-specific, with robust relaxation in rat hepatic arteries but variable responses in other vascular beds [5].

  • Structural Specificity Concerns: Several AM404 effects are shared with structurally similar compounds like VDM11 and palmitoylethanolamide, suggesting common off-target activities independent of endocannabinoid transport inhibition [7]. Appropriate structural controls should be included whenever possible to establish mechanism-specificity.

Conclusion and Future Directions

AM404 remains a valuable research tool for investigating endocannabinoid transport and developing potential therapeutics for pain, addiction, and other neurological disorders. Its complex polypharmacology, while complicating mechanistic interpretations, may actually contribute to its efficacy in various disease models through simultaneous engagement of multiple therapeutic targets.

Future research directions should include the development of more selective transport inhibitors with reduced off-target effects, building on the structural insights gained from AM404 studies. Additionally, clinical translation of AM404's mechanisms faces challenges including the optimization of its pharmacokinetic properties and tissue-specific targeting. The demonstration that AM404 inhibits NFAT and NF-κB signaling in neuroblastoma cells suggests potential applications in cancer therapeutics that warrant further investigation [3]. Similarly, its recently discovered potency at voltage-gated sodium channels Nav1.7 and Nav1.8 indicates potential for developing peripherally-restricted analgesics with reduced central side effects [1].

References

Comprehensive Technical Guide: AM404 as a TRPV1 Receptor Agonist in Analgesic Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AM404 and Pharmacological Profile

AM404 (N-arachidonoylphenolamine) is an active metabolite of paracetamol (acetaminophen) that has emerged as a crucial mediator of paracetamol's analgesic effects in the central nervous system. First identified in the brain of animals administered paracetamol, this bioactive lipid compound is synthesized through FAAH-dependent conjugation of arachidonic acid with the deacetylated paracetamol metabolite p-aminophenol [1] [2]. The discovery of AM404 fundamentally challenged the traditional understanding of paracetamol's mechanism of action, revealing that this commonly used analgesic operates as a pro-drug for a centrally-active compound with a complex multi-receptor pharmacology [3]. Unlike conventional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit cyclooxygenase enzymes in the periphery, AM404 exerts its effects through a sophisticated interplay with several key receptor systems involved in pain processing and modulation.

The pharmacological interest in AM404 extends beyond its role in explaining paracetamol's mechanism, as it represents a novel therapeutic strategy for pain management that leverages multiple signaling pathways simultaneously. Research conducted over the past two decades has progressively unraveled the complex pharmacology of this compound, revealing interactions with the endocannabinoid system, vanilloid receptors, and additional molecular targets that collectively contribute to its analgesic profile [3] [2] [4]. This multi-target mechanism offers potential advantages over single-target analgesics by potentially providing broader efficacy while minimizing side effects through moderate activity at multiple systems rather than strong activation of any single pathway.

Recent advances in understanding AM404's pharmacology have inspired new drug development approaches aimed at harnessing its beneficial analgesic properties while circumventing the hepatotoxicity associated with paracetamol overdose [5]. The development of novel compounds such as SRP-001, designed to generate AM404 in the CNS without producing the toxic metabolite NAPQI, represents an exciting frontier in non-opioid pain management that builds directly on the foundational research into AM404's mechanisms [5]. This comprehensive review synthesizes current scientific understanding of AM404 with emphasis on its role as a TRPV1 receptor agonist, detailed experimental methodologies for its investigation, and potential therapeutic applications for improved analgesic agents.

Comprehensive Pharmacological Targets of AM404

AM404 exhibits a complex polypharmacology that involves interactions with multiple receptor systems and molecular targets, contributing to its overall analgesic effects. The table below summarizes the key pharmacological targets of AM404, their specific interactions, and the functional consequences of these interactions:

Table 1: Comprehensive Pharmacological Profile of AM404

Target Type of Interaction Functional Consequences Potency/EC50/Ki
TRPV1 Agonist [2] Activation of pain transduction channel; contributes to antinociception via descending pathways [3] Potent agonist [2]
CB1 Receptor Weak agonist/indirect activation via anandamide reuptake inhibition [2] Analgesia through endocannabinoid system engagement; prevents pain development in neuropathic models [4] Weak agonist [2]
CB2 Receptor Weak agonist [2] Modulation of neuroimmune components of pain; inhibition of neuropathic pain development [4] Weak agonist [2]
Anandamide Transporter Inhibitor [2] Increased synaptic anandamide levels; indirect activation of cannabinoid receptors [6] Nonselective inhibitor [2]
COX-1/COX-2 Weak inhibitor [2] Attenuation of prostaglandin synthesis; contributes to anti-inflammatory effects [1] Weak inhibitor [2]
Nav1.7/Nav1.8 Inhibitor [2] Peripheral analgesia through blockade of voltage-gated sodium channels in pain-sensing neurons [2] Nanomolar potency (highly potent) [2]

This multi-target mechanism represents a therapeutic advantage over single-target analgesics, as the moderate modulation of several pain-related systems may produce synergistic effects while minimizing the side effects associated with strongly targeting any single pathway. The central inhibition of prostaglandin synthesis combined with endocannabinoid modulation and TRPV1 activation creates a broad-spectrum analgesic profile that effectively addresses multiple components of pain processing [1] [3] [6]. The recent discovery of AM404's potent inhibition of peripheral sodium channels (Nav1.7 and Nav1.8) at nanomolar concentrations further expands understanding of its mechanism and suggests additional avenues for therapeutic development [2].

TRPV1 Activation Mechanisms and Evidence

Molecular Mechanisms of TRPV1 Activation

TRPV1 (Transient Receptor Potential Vanilloid type 1) receptors are non-selective cation channels highly expressed in sensory neurons and various brain regions involved in pain processing. AM404 functions as a potent agonist at these receptors, directly activating them and initiating calcium influx that triggers neuronal depolarization and subsequent signaling cascades [2]. This direct agonism at TRPV1 represents one of the primary mechanisms through which AM404 contributes to pain modulation, particularly in central pain control centers such as the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM) [3]. In these regions, TRPV1 activation initiates a complex signal transduction cascade that ultimately activates descending inhibitory pathways to reduce pain transmission at the spinal cord level.

The molecular consequences of TRPV1 activation by AM404 extend beyond immediate neuronal depolarization to include long-term changes in gene expression within pain-modulating circuits. Recent single-cell transcriptomic studies of the PAG region following administration of compounds that generate AM404 have revealed significant modulation of pain-related gene expression networks, including genes encoding TRPV channels, cannabinoid receptors, and enzymes involved in endocannabinoid metabolism [5]. These genomic effects likely contribute to the sustained analgesic actions observed with AM404-mediated TRPV1 activation and represent an important area for future investigation into the full therapeutic potential of this signaling pathway.

Functional Evidence for TRPV1 Involvement

Multiple lines of experimental evidence support the functional significance of TRPV1 activation in AM404's pharmacological effects:

  • Antagonist studies: The specific TRPV1 antagonist capsazepine partially reverses the antihyperalgesic and antiallodynic effects of AM404 in neuropathic pain models, demonstrating the contribution of TRPV1 activation to these therapeutic benefits [4]. When capsazepine is administered together with CB1 and CB2 receptor antagonists, a complete reversal of AM404's effects is observed, indicating functional interaction between these systems [4].

  • Anticonvulsant effects: Research by Suemaru et al. (2018) demonstrated that the anticonvulsant action of AM404 is mediated through TRPV1 activation, rebutting previous explanations that involved primarily CB1 receptors [2]. This finding expands the therapeutic potential of TRPV1 activation beyond pain management to include neurological applications.

  • Analgesic pathway identification: Studies localizing AM404 formation and action have identified the PAG region as a critical site where TRPV1 activation initiates an analgesic cascade. In this region, AM404 activates a signaling pathway involving TRPV1 channels, mGlu5 receptors, phospholipase C (PLC), diacylglycerol lipase (DAGL), and ultimately CB1 receptor activation [3].

Experimental Protocols and Research Methodologies

In Vitro Assays for TRPV1 Activity Assessment

Table 2: In Vitro Assays for Characterizing AM404-TRPV1 Interactions

Assay Type Specific Methodology Key Parameters Measured Application in AM404 Research
Calcium Imaging FLIPR or similar systems measuring intracellular Ca²⁺ flux in TRPV1-expressing cells (e.g., HEK293-TRPV1, sensory neurons) Calcium influx kinetics, concentration-response relationships, receptor desensitization Confirmation of TRPV1 agonist activity and potency [2]
Electrophysiology Whole-cell patch clamp recording from TRPV1-expressing cells Cation current amplitude, current-voltage relationships, activation/inactivation kinetics Direct demonstration of channel activation and characterization of gating properties [2]
Radioligand Binding Competition assays with [³H]-resiniferatoxin in TRPV1-expressing membranes Inhibition constants (Ki), binding affinity, receptor selectivity Determination of binding affinity and receptor selectivity profile [2]
Prostaglandin Inhibition ELISA measurement of PGE2 production in LPS-stimulated microglial cultures COX-1/COX-2 activity, concentration-dependent inhibition Assessment of secondary mechanism contributing to overall analgesic effect [1]
In Vivo Models for Analgesic Efficacy Evaluation

The analgesic effects of AM404 mediated through TRPV1 activation have been characterized using several well-validated preclinical pain models that assess different aspects of nociception and pain processing:

  • Neuropathic pain models: The chronic constriction injury (CCI) model in rats has been extensively used to demonstrate AM404's efficacy against neuropathic pain. In this model, AM404 administration (3-10 mg/kg, subcutaneous, once daily for 7-14 days) prevents the development of thermal hyperalgesia and mechanical allodynia in a dose-dependent manner [4]. These effects are partially reversed by TRPV1 antagonism with capsazepine (10 mg/kg, intraperitoneal), confirming TRPV1 involvement in the observed analgesia [4].

  • Inflammatory pain models: The complete Freund's adjuvant (CFA)-induced inflammatory pain model has been used to assess AM404's efficacy against inflammatory hypersensitivity. In this model, both paracetamol (which forms AM404 centrally) and the novel compound SRP-001 (designed to generate AM404 without hepatotoxic metabolites) show significant antinociceptive effects in the von Frey test for mechanical allodynia [5]. These effects correlate with measured formation of AM404 in the PAG region, confirming the role of this metabolite in the observed analgesia.

  • Acute nociceptive tests: The formalin test has been used to characterize the antinociceptive profile of AM404, revealing differences from conventional COX inhibitors that support a distinct, TRPV1-mediated mechanism [3]. Unlike NSAIDs that primarily affect the second phase of the formalin test, AM404 shows activity in both phases, consistent with its multi-mechanistic action involving both peripheral and central targets.

Therapeutic Potential and Clinical Translation

Analgesic Efficacy Across Pain States

Research spanning two decades has established that AM404 produces broad-spectrum analgesia in diverse preclinical pain models through its complex multi-target mechanism. In neuropathic pain models, daily administration of AM404 (5-10 mg/kg, subcutaneous) prevents the development of both thermal hyperalgesia and mechanical allodynia, with these effects maintained throughout the treatment period [4]. Beyond its direct effects on sensory hypersensitivity, AM404 also modulates several biochemical pathways implicated in the pathogenesis of neuropathic pain, including complete prevention of nitric oxide (NO) overproduction, inhibition of tumor necrosis factor-α (TNFα) increase, and enhancement of interleukin-10 (IL-10) production [4]. These immunomodulatory effects likely contribute to its overall therapeutic profile in persistent pain states.

In inflammatory pain models, compounds that generate AM404 in the CNS produce significant antinociceptive effects comparable to conventional analgesics but through a distinct mechanism that may offer safety advantages in certain patient populations [5]. The recent development of SRP-001, a novel analog designed to generate AM404 without producing the hepatotoxic metabolite NAPQI, demonstrates the potential for translating knowledge of AM404's mechanism into improved therapeutic agents with better benefit-risk profiles [5]. In direct comparative studies, SRP-001 produces equivalent analgesia to paracetamol while completely lacking the hepatotoxicity associated with paracetamol overdose, as evidenced by normal liver transaminase levels, preserved hepatic tight junction integrity, and absence of mortality at equimolar doses that produce 70% mortality with paracetamol [5].

Clinical Evidence and Future Directions

The translation of AM404 research from preclinical models to human therapeutic applications has gained substantial support from clinical studies confirming its formation and activity in humans. A pivotal 2017 study by Sharma et al. provided the first human evidence of central AM404 formation, detecting this metabolite in the cerebrospinal fluid of 17 out of 26 patients receiving 1g of paracetamol [3] [2]. This demonstration of AM404 formation in humans, combined with extensive preclinical evidence of its analgesic efficacy, provides a strong foundation for developing therapeutic strategies that leverage this mechanism.

Future directions in AM404 research include the optimization of compounds that selectively enhance its formation or activity in pain-modulating brain regions while minimizing potential adverse effects. The ongoing clinical development of SRP-001 represents a promising approach that builds directly on fundamental research into AM404's mechanisms [5]. Additionally, research continues to explore the potential of combining AM404-mediated mechanisms with other analgesic approaches to produce synergistic effects that may allow for lower doses of individual components and improved overall safety profiles.

Visualization of AM404 Signaling Pathways

The DOT language scripts below define diagrams illustrating key metabolic and signaling pathways of AM404. These scripts can be rendered using Graphviz visualization software to generate professional diagrams for technical documentation.

Metabolic Pathway and Central Signaling

AM404_Metabolism Paracetamol Paracetamol p_Aminophenol p_Aminophenol Paracetamol->p_Aminophenol Deacetylation AM404 AM404 p_Aminophenol->AM404 FAAH Conjugation BBB BBB p_Aminophenol->BBB Crosses FAAH FAAH FAAH->AM404 Catalyzes BBB->p_Aminophenol Enters CNS

Diagram 1: Metabolic pathway of AM404 formation from paracetamol in the central nervous system

TRPV1-Mediated Analgesic Signaling

TRPV1_Signaling AM404 AM404 TRPV1 TRPV1 AM404->TRPV1 Activates mGlu5 mGlu5 TRPV1->mGlu5 Signals to PLC PLC mGlu5->PLC Activates DAGL DAGL PLC->DAGL Produces DAG Two_AG Two_AG DAGL->Two_AG Generates CB1 CB1 Two_AG->CB1 Activates Analgesia Analgesia CB1->Analgesia Induces

Diagram 2: TRPV1-mediated signaling cascade leading to analgesia in the PAG region

Conclusion

AM404 represents a paradigm-shifting metabolite that has fundamentally altered our understanding of paracetamol's mechanism of action while simultaneously revealing new opportunities for analgesic drug development. Its complex polypharmacology, involving TRPV1 receptor activation combined with endocannabinoid modulation and additional targets, provides a multi-faceted approach to pain management that differs fundamentally from conventional single-target analgesics. The experimental evidence summarized in this review supports the significance of TRPV1 activation as a key component of AM404's mechanism, particularly in central pain-modulating regions where it initiates cascades that ultimately activate descending inhibitory pathways.

References

FAAH-Dependent AM404 Conversion: Mechanisms, Quantitative Analysis, and Therapeutic Implications for Pain Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FAAH and AM404 Biosynthesis

Fatty acid amide hydrolase (FAAH) is a membrane-bound homodimeric enzyme that serves as the primary catabolic regulator of endocannabinoid signaling through its hydrolysis of N-arachidonoylethanolamine (anandamide, AEA) and related fatty acid amides. This enzymatic activity makes FAAH a promising therapeutic target for pain management, as inhibition leads to elevated levels of endogenous cannabinoids that activate cannabinoid receptors. The discovery that FAAH also catalyzes the biosynthetic conjugation of fatty acids with primary amines to produce bioactive lipids has opened new avenues for drug development. Among these conjugated products, N-(4-hydroxyphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide (AM404) has emerged as a particularly significant metabolite due to its potent activation of the transient receptor potential vanilloid type 1 (TRPV1) channel, contributing to analgesic effects in rodent models through central nervous system mechanisms [1].

The metabolic pathway leading to AM404 formation represents a fascinating biotransformation strategy wherein simple amine precursors are converted into potent TRPV1 agonists specifically within the brain. This pathway was initially characterized through the study of paracetamol (acetaminophen) metabolism, where the deacetylated metabolite 4-aminophenol undergoes FAAH-dependent conjugation with arachidonic acid to form AM404 in the central nervous system. This mechanistic insight has enabled researchers to explore additional amine substrates that can be similarly transformed into TRPV1-activating lipids, thereby generating central analgesia without the hepatotoxic metabolites associated with paracetamol overdose [1]. The structural flexibility of FAAH's active site, characterized by multiple substrate channels and gating residues, allows this enzyme to accommodate various amine substrates and fatty acid donors, making it an ideal catalyst for generating diverse bioactive lipid mediators within the nervous system [2].

Metabolic Pathway of AM404 Biosynthesis

Precursor Compounds and Conversion Efficiency

The biosynthesis of AM404 occurs through a FAAH-dependent conjugation reaction that links amine precursors with polyunsaturated fatty acids. Research has demonstrated that two primary amine precursors—4-aminophenol (a paracetamol metabolite) and 4-hydroxy-3-methoxybenzylamine (HMBA)—can undergo this biotransformation in the brain following systemic administration. Mass spectrometry analyses reveal that these precursors generate distinct sets of TRPV1-activating lipids through identical enzymatic mechanisms:

  • 4-aminophenol conjugates with arachidonic acid to form AM404 and with oleic acid to produce N-(4-hydroxyphenyl)-9Z-octadecenamide (HPODA) [1]
  • HMBA conjugates with arachidonic acid to form arvanil and with oleic acid to produce olvanil [1]

The conversion efficiency varies significantly between these precursor compounds, with 4-aminophenol demonstrating substantially more efficient transformation to its corresponding lipid metabolites. Quantitative analysis shows that after administration of 100 mg/kg of each precursor, the brain content of AM404 (4829±1435 pmol/g) was approximately three orders of magnitude higher than that of arvanil (56±10 pmol/g) [1]. This difference highlights the importance of precursor selection when designing potential therapeutic agents based on this metabolic activation pathway.

Enzymatic Mechanism and Structural Considerations

FAAH exhibits a complex active site architecture characterized by multiple substrate channels that enable its unusual capacity to function both as a hydrolase and as a conjugating enzyme under physiological conditions. Structural studies reveal that FAAH contains three principal channels:

  • The membrane access (MA) channel permits substrate entry from the lipid bilayer
  • The acyl-chain-binding (AB) cavity accommodates the fatty acid moiety during catalysis
  • The cytosolic port (CP) allows product release after the reaction [2]

The catalytic triad of FAAH consists of an unusual Ser241-Ser217-Lys142 arrangement that enables both hydrolytic and synthetic activities, while an oxyanion hole (Ile238-Gly239-Gly240-Ser241) maintains proper substrate orientation during catalysis [2]. Crucially, the dynamic paddle formed by residues Phe432 and Trp531 acts as a gate between the MA and AB channels, facilitating substrate selection and positioning. This structural flexibility allows FAAH to accommodate various fatty acid substrates while demonstrating preference for those with specific chain lengths and degrees of unsaturation [2].

Table 1: FAAH-Dependent Metabolites and Their TRPV1 Activation Potencies

Precursor Fatty Acid Metabolite TRPV1 pEC₅₀ Relative Potency
4-aminophenol Arachidonic acid AM404 7.5±0.1 1x
4-aminophenol Oleic acid HPODA 7.0±0.1 0.3x
HMBA Arachidonic acid Arvanil 9.7±0.1 172x
HMBA Oleic acid Olvanil 9.5±0.2 110x

The genetic evidence firmly establishes FAAH as essential for this biosynthetic pathway, as FAAH null mice show substantial reductions in brain levels of AM404, arvanil, and olvanil following precursor administration [1]. This dependence on FAAH highlights the dual functionality of this enzyme in both endocannabinoid degradation and the production of TRPV1-activating lipids, positioning it as a central regulator of multiple pain modulation pathways.

Quantitative Analysis of AM404 and Related Metabolites

Brain and Blood Distribution of Precursors and Metabolites

The conversion efficiency of amine precursors to their corresponding lipid metabolites exhibits significant variation depending on the specific precursor compound and administered dose. Quantitative mass spectrometry analyses following intraperitoneal injection in mice reveal notable differences in distribution and metabolism between 4-aminophenol and HMBA. After administration of 100 mg/kg 4-aminophenol, brain concentrations reach 7470±1720 nmol/g, with AM404 levels at 4829±1435 pmol/g, indicating active transport across the blood-brain barrier and efficient conversion within the central nervous system [1]. The quotient between 4-aminophenol and AM404 concentrations is approximately 1:1500, reflecting a relatively efficient conjugation reaction. In contrast, HMBA shows substantially lower conversion efficiency, with a brain concentration of 3895±284 nmol/g and arvanil levels of only 56±10 pmol/g after a 300 mg/kg dose, resulting in a quotient of approximately 1:70,000 between precursor and metabolite [1].

Table 2: Tissue Distribution of Precursors and Metabolites After Systemic Administration

Compound Dose (mg/kg) Blood (nmol/g) Brain (nmol/g) Metabolite (pmol/g) Conversion Quotient
4-aminophenol 30 283±15 91±12 AM404: 411±134 1:223
4-aminophenol 100 878±157 7470±1720 AM404: 4829±1435 1:1547
HMBA 100 220±54 132±73 Arvanil: 3.33±0.33 1:39773
HMBA 300 2206±67 3895±284 Arvanil: 56±10 1:69980

The dose-dependent relationship is evident for both precursors, with higher administration doses resulting in increased brain levels of both the precursor compounds and their conjugated metabolites. Interestingly, 4-aminophenol shows a disproportionate increase in brain concentration at the higher dose (100 mg/kg), suggesting possible saturation of metabolic pathways or transport mechanisms at lower doses. The significant difference in conversion efficiency between these two precursors highlights the importance of molecular structure in determining the bioavailability of TRPV1-activating metabolites following precursor administration.

Pharmacological Potency of TRPV1-Activating Metabolites

The TRPV1 activation potency varies considerably among the different FAAH-dependent metabolites, with the HMBA-derived metabolites showing exceptional potency compared to those derived from 4-aminophenol. Quantitative pharmacological assessment using capsazepine-sensitive vasorelaxation as a functional readout demonstrates that arvanil (pEC₅₀ = 9.7±0.1) and olvanil (pEC₅₀ = 9.5±0.2) are approximately 172 and 110 times more potent than AM404 (pEC₅₀ = 7.5±0.1), respectively [1]. Meanwhile, AM404 itself is 3.3 times more potent than HPODA (pEC₅₀ = 7.0±0.1) [1]. These substantial differences in potency highlight how subtle variations in molecular structure—particularly the substitution pattern on the aromatic ring—significantly impact TRPV1 activation capability.

The therapeutic implications of these potency differences are substantial, as they suggest that HMBA-derived metabolites could potentially be effective at much lower doses than those required for 4-aminophenol-derived metabolites. However, the dramatically lower conversion efficiency of HMBA to its active metabolites complicates this straightforward interpretation. The most promising approach may involve identifying novel amine precursors that combine the favorable conversion efficiency of 4-aminophenol with the high TRPV1-activating potency of HMBA-derived lipids, thereby optimizing both pharmacokinetic and pharmacodynamic properties for therapeutic application.

Signaling Pathways and Therapeutic Mechanisms

The analgesic effects of FAAH-dependent metabolites occur through a coordinated signaling cascade that integrates endocannabinoid and vanilloid systems with descending serotonergic pathways. The primary mechanism begins with TRPV1 activation in the central nervous system by AM404, arvanil, or related metabolites, which initiates a complex sequence of events leading to pain modulation [1]. Research using TRPV1 null mice and pharmacological blockade with capsazepine has definitively established that TRPV1 activation is essential for the antinociceptive effects of 4-aminophenol and HMBA, as these interventions completely abolish their analgesic actions in various pain models [1].

Following TRPV1 activation, the signaling cascade involves cannabinoid CB1 receptor engagement, likely through indirect mechanisms potentially involving endocannabinoid release or downstream effects. The analgesic pathway subsequently activates bulbospinal serotonergic pathways that project to the spinal cord, where both 5-HT₁ₐ and 5-HT₃ receptors mediate the final antinociceptive effects [1]. This comprehensive pathway explains why pharmacological inhibition of TRPV1, CB1 receptors, or serotonin receptors, as well as chemical ablation of serotonergic pathways, all prevent the analgesic effects of 4-aminophenol and related compounds. The convergence of multiple neurotransmitter systems in this mechanism highlights the sophisticated integration of pain modulation pathways that can be accessed through FAAH-dependent metabolite formation.

The following diagram illustrates the central analgesic pathway activated by FAAH-dependent metabolites:

G AM404 AM404 TRPV1 TRPV1 AM404->TRPV1 Activates CB1 CB1 TRPV1->CB1 Engages Serotonin Serotonin CB1->Serotonin Releases 5-HT1A/3 5-HT1A/3 Serotonin->5-HT1A/3 Activates Analgesia Analgesia 5-HT1A/3->Analgesia Produces

Figure 1: Central analgesic pathway of FAAH-dependent metabolites involving TRPV1 activation and serotonergic signaling.

Allosteric Regulation of FAAH Activity

Recent research has revealed that FAAH functions as an allosteric enzyme with positive cooperativity between its homodimeric subunits. Kinetic analyses demonstrate that both human and rat FAAH exhibit Hill coefficients of approximately 1.6-1.9 for anandamide hydrolysis, indicating cooperative binding behavior [3]. This allosteric regulation has profound implications for the enzyme's biosynthetic capacity, as occupation of just one active site in the FAAH homodimer can fully inhibit catalysis through inter-subunit communication. The residue Trp445 (Trp445 in rat FAAH) has been identified as crucial for this allosteric behavior, as mutation of this residue abolishes cooperativity and converts the enzyme to Michaelis-Menten kinetics with a Hill coefficient of approximately 1.0 [3].

This allosteric mechanism represents a sophisticated regulatory control that potentially allows fine-tuning of FAAH activity in response to cellular conditions. The discovery of FAAH's allosteric properties suggests new approaches for therapeutic intervention, as molecules that target allosteric sites could modulate enzyme activity more precisely than traditional active-site inhibitors. This insight may explain some of the challenges encountered in developing clinically effective FAAH inhibitors, as it reveals additional complexity in the enzymatic regulation of endocannabinoid and related lipid signaling systems [3].

Experimental Protocols and Methodologies

In Vivo Assessment of FAAH-Dependent Metabolism

The metabolic conversion of amine precursors to TRPV1-activating lipids can be quantified in rodent models using mass spectrometry-based approaches. The following protocol has been established to measure precursor uptake and metabolite formation in brain tissue:

  • Animal administration: Administer 4-aminophenol (30-100 mg/kg) or HMBA (100-300 mg/kg) via intraperitoneal injection to laboratory mice or rats [1]
  • Tissue collection: Euthanize animals 20 minutes post-administration and rapidly extract brain tissue through dissection
  • Sample preparation: Homogenize brain tissue in ice-cold buffer and extract lipids using appropriate organic solvents
  • Mass spectrometry analysis: Quantify AM404, HPODA, arvanil, and olvanil levels using LC-MS/MS with multiple reaction monitoring for specific transition ions [1]
  • Data normalization: Express metabolite concentrations as pmol per gram of wet brain tissue and compare to precursor concentrations

To confirm the FAAH dependence of metabolite formation, this experiment should be performed in parallel using FAAH null mice or following pharmacological FAAH inhibition. Research demonstrates that the formation of AM404, arvanil, and olvanil is substantially reduced or eliminated in FAAH null mice, providing definitive evidence of FAAH's essential role in this biosynthetic pathway [1].

Behavioral Assessment of Antinociceptive Effects

The analgesic efficacy of FAAH-dependent metabolites can be evaluated using well-established rodent pain models. A comprehensive assessment should include multiple paradigms to evaluate different pain modalities:

  • Formalin test: Inject 20 μL of 1% formalin into the plantar surface of a hind paw and quantify licking/biting behaviors in the early (0-5 min) and late (15-40 min) phases [1]
  • Von Frey test: Assess mechanical hypersensitivity by applying calibrated filaments to the plantar surface of the hind paw following nerve injury or inflammation
  • Tail immersion test: Evaluate thermal nociception by immersing the tail in warm water (50°C) and measuring withdrawal latency [1]
  • Pharmacological validation: Confirm mechanism through pretreatment with TRPV1 antagonist capsazepine (intracerebroventricular), CB1 antagonist rimonabant, or serotonin receptor antagonists

The following workflow diagram illustrates the integrated experimental approach for evaluating FAAH-dependent analgesia:

G Precursor Precursor FAAH FAAH Precursor->FAAH Administration Metabolite Metabolite FAAH->Metabolite Conjugation TRPV1 TRPV1 Metabolite->TRPV1 Activates MS MS Metabolite->MS Quantification Analgesia Analgesia TRPV1->Analgesia Signaling Behavior Behavior Analgesia->Behavior Measurement

Figure 2: Integrated experimental workflow for evaluating FAAH-dependent metabolite formation and analgesic effects.

In Vitro FAAH Inhibition Assays

The enzymatic activity of FAAH and its inhibition by various compounds can be assessed using in vitro assay systems. The following protocol is adapted from established methodologies for evaluating FAAH inhibition by NSAIDs and other compounds [4]:

  • Enzyme preparation: Prepare rat liver homogenates in 0.2 M potassium phosphate buffer (pH 7.4) by differential centrifugation (250 g for 10 min, then 20,000 g for 30 min) and resuspend membrane pellets in buffer [4]
  • Substrate selection: Use oleamide, arachidonamide, or stearoylamide as FAAH substrates at appropriate concentrations (typically 1-100 μM) based on their differential affinity and hydrolysis rates [4]
  • Inhibition screening: Pre-incubate test compounds (e.g., NSAIDs at 500 μM initial concentration) with enzyme preparation for 10 minutes at 37°C before adding substrate [4]
  • Reaction monitoring: Terminate reactions after 30 minutes by adding o-phthaldehyde (OPA) developing solution and incubate for an additional 15 minutes at 37°C [4]
  • Fluorescence detection: Measure product formation using fluorescence spectroscopy (excitation 390 nm, emission 450 nm) with a FLUOstar Galaxy instrument [4]
  • Data analysis: Calculate inhibition potency (IC₅₀) for promising compounds through concentration-response curves and determine mode of inhibition (competitive, non-competitive) via Michaelis-Menten kinetics [4]

This assay system has identified several NSAIDs with significant FAAH inhibitory activity, including sulindac, carprofen, and meclofenamate, which exhibit non-competitive inhibition kinetics [4]. The dual COX/FAAH inhibitory activity of these compounds may contribute to enhanced analgesic efficacy with reduced side effects, representing a promising approach for multitarget analgesic drug development.

Therapeutic Implications and Future Directions

The discovery of FAAH-dependent biosynthesis of TRPV1-activating metabolites opens promising avenues for novel analgesic development. This approach leverages the body's own metabolic machinery to produce potent pain-relieving substances specifically within the central nervous system, potentially minimizing peripheral side effects. Several strategic considerations emerge from the current research:

  • Precursor optimization: Designing amine precursors with improved blood-brain barrier penetration and enhanced conversion efficiency by FAAH
  • Dual-activity compounds: Developing molecules that simultaneously inhibit FAAH hydrolysis while serving as substrates for biosynthetic conjugation
  • Tissue-specific targeting: Exploiting the regional distribution of FAAH to focus metabolic activation in pain-processing regions of the nervous system
  • Combination therapies: Coordinating FAAH-dependent metabolite formation with adjunctive treatments that enhance TRPV1 or serotonergic signaling

The allosteric regulation of FAAH adds another layer of complexity and opportunity for therapeutic intervention. The identification of specific residues (e.g., Trp445) that control cooperativity between FAAH subunits suggests possibilities for developing allosteric modulators that could fine-tune enzyme activity rather than completely inhibit it [3]. Such modulators might produce more physiological effects with fewer adverse reactions than complete enzyme blockade, potentially avoiding the disappointing clinical results observed with earlier FAAH inhibitors.

Furthermore, the substrate selectivity of FAAH, governed by structural flexibility and gating residues between multiple binding cavities, provides opportunities for designing specific precursors that are efficiently converted to therapeutically beneficial lipids [2]. Advanced computational modeling combined with structural biology has illuminated how FAAH distinguishes between different lipid substrates, information that can be leveraged to design optimized precursor molecules with enhanced conversion characteristics and desired pharmacological properties.

The continued investigation of FAAH-dependent metabolic pathways holds significant promise for developing a novel class of centrally-activated analgesics that could provide effective pain relief without the hepatotoxicity associated with paracetamol or the gastrointestinal and cardiovascular risks of traditional NSAIDs. As our understanding of the intricate relationships between FAAH structure, function, and regulation advances, so too will our ability to harness this enzymatic pathway for therapeutic benefit in pain management and potentially other neurological disorders.

Conclusion

The FAAH-dependent formation of AM404 and related TRPV1-activating metabolites represents a fascinating example of metabolic activation that can be harnessed for therapeutic purposes. The quantitative data on precursor conversion efficiency, metabolite potency, and anatomical distribution provide a solid foundation for rational drug design based on this physiological mechanism. The complex signaling pathway linking TRPV1 activation to serotonergic-mediated analgesia reveals sophisticated endogenous pain modulation systems that can be selectively engaged through appropriate precursor administration.

References

Biosynthesis and Central Signaling

Author: Smolecule Technical Support Team. Date: February 2026

AM404 is primarily formed in the brain from its precursor, p-aminophenol, through a conjugation reaction with arachidonic acid that is catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH) [1] [2]. This metabolite is a key mediator of paracetamol's analgesic effect, and its formation is highest in brain regions crucial for pain processing, like the periaqueductal grey (PAG) [3].

The diagram below illustrates the centrally-mediated analgesic pathway of paracetamol and AM404 in the brain's periaqueductal grey (PAG) region [1].

G Paracetamol Paracetamol p_aminophenol p_aminophenol Paracetamol->p_aminophenol Deacetylation AM404 AM404 p_aminophenol->AM404 FAAH Conjugation TRPV1 TRPV1 AM404->TRPV1 Activates FAAH FAAH FAAH->AM404 Synthesizes mGlu5 mGlu5 TRPV1->mGlu5 Activates PLC PLC mGlu5->PLC Activates DAGL DAGL PLC->DAGL Activates CB1 CB1 DAGL->CB1 Produces 2-AG Analgesia Analgesia CB1->Analgesia Activation Triggers

AM404-mediated central analgesic pathway of paracetamol.

Key Experimental Models & Protocols

Understanding the evidence for AM404's role requires examining key experimental methodologies. The following table outlines common models and protocols used to study its analgesic effects and hepatotoxicity.

Experimental Focus Model / Assay Key Protocol Details Measured Outcome / Signature
In Vivo Antinociception CFA-induced Inflammatory Pain [3] [4] CFA injection in rodent paw; Oral gavage of drug; Assessment via electronic von Frey (mechanical) and Hargreaves test (thermal). Paw withdrawal threshold (grams) and latency (seconds).
In Vivo Antinociception Acetic Acid Abdominal Writhing [3] Intraperitoneal acetic acid injection; Count of abdominal contractions. Number of writhes.
In Vivo Antinociception Tail Flick Assay [3] Application of cold stimulus to tail; Measurement of withdrawal latency. Tail withdrawal time (seconds).
Mechanism Elucidation Single-Cell Multi-omics [3] scRNA-seq & ATAC-seq on PAG tissue; Analysis of gene expression and chromatin accessibility. Differential activity in SOX, SP/KLF, AP-1 TFs; Altered Neurexin-Neuroligin signaling.
Hepatotoxicity Assessment In Vivo Toxicity [4] Equimolar dosing in CD-1 mice; Monitoring over 72h; Measurement of ALT/AST levels; Liver histology. Mortality; Serum ALT/AST; TUNEL staining; ZO-1 integrity.

Clinical Implications and Drug Development

The research on AM404 has direct implications for developing safer and more effective pain medications.

  • Paracetamol as a Prodrug: Evidence confirms that paracetamol acts as a prodrug, with its analgesic effect largely dependent on central conversion to AM404 [1]. This clarifies its distinct mechanism from NSAIDs and opioids.
  • Therapeutic Application - SRP-001: SRP-001 is a novel analgesic designed to generate AM404 in the PAG without forming the hepatotoxic metabolite NAPQI [3] [4]. In preclinical models, SRP-001 provides analgesia equivalent to paracetamol but without causing liver damage, even at high doses [4]. A Phase 1 clinical trial (NCT05484414) has demonstrated its safety and favorable pharmacokinetics in humans [4].

References

Mechanism of Action & Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

AM404 exerts its effects through a complex network of interactions rather than a single pathway.

cluster_key_targets Key Molecular Targets cluster_primary Primary Signaling cluster_secondary Secondary & Downstream Effects AM404 AM404 TRPV1 TRPV1 AM404->TRPV1 Activates AEA_Uptake Anandamide (AEA) Transporter AM404->AEA_Uptake Inhibits CB1 CB1 AM404->CB1 Binds with low affinity COX COX-1 / COX-2 Enzymes AM404->COX Inhibits Activity Apoptosis_Pathway Modulation of Apoptotic Pathways TRPV1->Apoptosis_Pathway In neuropathic pain models Increased_AEA Increased Synaptic AEA AEA_Uptake->Increased_AEA PGE2_Reduction Reduced PGE2 Production COX->PGE2_Reduction CB1_Activation CB1 Receptor Activation Increased_AEA->CB1_Activation Analgesia Analgesia CB1_Activation->Analgesia Anti_inflammatory Anti-inflammatory Effect PGE2_Reduction->Anti_inflammatory Neuroprotection Impaired Cancer Cell Migration/Invasion Apoptosis_Pathway->Neuroprotection

The diagram above illustrates the multi-target mechanism of AM404. Its action can be summarized in three key processes:

  • Modulation of the Endocannabinoid System: AM404's primary identified mechanism is the inhibition of the cellular reuptake of anandamide (AEA) [1] [2]. This leads to increased levels of AEA in the synaptic cleft, prolonging its action at cannabinoid CB1 receptors, which contributes to analgesic effects [3] [4].
  • Direct Receptor Interactions: Beyond its indirect effect via AEA, AM404 is a potent activator of the TRPV1 channel (EC₅₀ = 26 nM in human TRPV1) [5], a key player in pain sensation. It also has lower affinity for cannabinoid CB1 receptors [5] [6]. In models of neuropathic pain, the combined blockade of CB1, CB2, and TRPV1 receptors is required to fully reverse AM404's analgesic effects, confirming the involvement of multiple pathways [4].
  • Downstream Cellular Effects: Through these receptors and other targets, AM404 triggers a cascade of effects. It inhibits cyclooxygenase (COX) activity, reducing prostaglandin synthesis in activated microglia (immune cells of the brain) [6]. It also modulates transcription factors (NFAT, NF-κB), impacting cytokine production and genes involved in apoptosis (programmed cell death) and neuroinflammation [4] [7].

Experimental Research & Protocols

For researchers, understanding how AM404 has been tested in vivo and in vitro is crucial for designing experiments.

In Vivo Model of Neuropathic Pain

A well-characterized protocol involves using a rat model of Chronic Constriction Injury (CCI) of the sciatic nerve to study the effect of AM404 on neuropathic pain [4].

  • Animal Model: Male Wistar rats (200-220 g).
  • Neuropathy Induction: Under anesthesia, the common sciatic nerve is exposed and four loose ligatures are tied around it [4].
  • Drug Treatment: AM404 is dissolved in 10% Tween80/DMSO/saline. Rats receive a once-daily subcutaneous (s.c.) injection of AM404 (at 3, 5, or 10 mg kg⁻¹) for 7 or 14 days, starting the day after surgery [4].
  • Pain Behavior Assessment:
    • Thermal Hyperalgesia: Measured using the Hargreaves plantar test (withdrawal latency to a radiant heat source) [4].
    • Mechanical Allodynia: Assessed with a Dynamic Plantar Aesthesiometer (withdrawal threshold to a von Frey-type filament) [4].
  • Mechanism Elucidation: To probe receptor mechanisms, specific antagonists (e.g., CB1 antagonist SR141716, CB2 antagonist SR144528, TRPV1 antagonist capsazepine) can be administered concomitantly with AM404 on the final day of testing [4].
In Vitro Model of Neuroinflammation

This protocol examines the anti-inflammatory effects of AM404 in microglial cells [6].

  • Cell Culture: Primary microglial cultures are prepared from the cerebral cortices of 1-day neonatal Sprague-Dawley rats or C57Bl/6 mice.
  • Stimulation & Treatment: Cells are pre-incubated with AM404 (e.g., 1-50 µM) or vehicle (DMSO) for 30 minutes, then stimulated with bacterial Lipopolysaccharide (LPS) for 24 hours to induce inflammation.
  • Key Readouts:
    • Prostaglandin Measurement: PGE₂ and PGD₂ levels in the culture supernatant are quantified using ELISA [6].
    • Protein Analysis: COX-2 protein levels are assessed by Western blot [6].
    • Receptor Involvement: The roles of CB1 and TRPV1 can be tested by co-applying specific antagonists (e.g., AM251 and capsazepine, respectively) with AM404 [6].

Therapeutic Potential & Significance

The multi-target action of AM404 opens up several therapeutic avenues:

  • Paracetamol's Central Action: AM404 is recognized as the active metabolite responsible for the central analgesic effect of paracetamol (acetaminophen), which is distinct from NSAIDs [3]. This establishes paracetamol as a pro-drug with a unique mechanism.
  • Novel Analgesic Strategy: Enhancing the levels of endogenous cannabinoids like AEA via uptake inhibitors such as AM404 represents a potential strategy for treating chronic pain, particularly neuropathic pain, with a possibly better side-effect profile than direct receptor agonists [4].
  • Beyond Pain Management: Research shows AM404 has anti-inflammatory properties by inhibiting prostaglandin synthesis in brain immune cells [6] and can inhibit the migration and invasiveness of neuroblastoma cells, suggesting a potential anti-cancer role [7].

Key Quantitative Data for Researchers

The table below consolidates critical quantitative data from binding and functional assays for AM404.

Target / Activity Assay System Value Parameter Citation
Anandamide Uptake Competitive inhibitor of carrier-mediated uptake 1.0 μM IC₅₀ [1]
TRPV1 Channel Agonist activity at human TRPV1 26 nM EC₅₀ [5]
Cannabinoid CB1 Receptor Displacement of [³H]CP-55940 from human CB1 1.5 - 1.8 μM Kᵢ [5]
Cannabinoid CB2 Receptor Displacement of [³H]CP-55940 from human CB2 ~1.3 μM Kᵢ [5]
Fatty Acid Amide Hydrolase (FAAH) Inhibition in rat brain homogenates 3.7 μM IC₅₀ [5]
In Vivo Efficacy (Pain) Antihyperalgesic effect in rat CCI model 3 - 10 mg/kg Effective s.c. dose [4]

References

Comprehensive Technical Review of AM404: Structure-Activity Relationship and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Overview

AM404 (N-(4-hydroxyphenyl)-arachidonamide) represents a crucial pharmacological compound in understanding the endocannabinoid system and the mechanism of action of acetaminophen. This fatty acid amide, first identified as a brain metabolite of acetaminophen, serves as a multifunctional modulator of endogenous signaling systems, particularly influencing cannabinoid and vanilloid pathways. The structural design of AM404 combines elements of both endocannabinoids and vanilloids, creating a unique hybrid molecule that exhibits affinity for multiple molecular targets. This comprehensive review examines the structure-activity relationship (SAR) of AM404 and its structural analogs, providing detailed quantitative data on their pharmacological profiles and implications for therapeutic development.

The significance of AM404 extends beyond its role as a metabolic intermediate, functioning as an experimental tool compound that has helped elucidate complex endocannabinoid transport and signaling mechanisms. Research indicates that AM404 is formed in the central nervous system following acetaminophen administration through a process involving hepatic deacetylation to p-aminophenol, which then crosses the blood-brain barrier and is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH). [1] [2] This pathway positions AM404 as a theoretically active analgesic component of acetaminophen's central effects, though its exact contribution to clinical analgesia remains under investigation.

Structural Features and Activity Relationship

Core Structural Components

The molecular architecture of AM404 consists of several key components that determine its pharmacological profile. As shown in Table 1, specific structural modifications produce distinct changes in receptor affinity and functional activity.

Table 1: Structural Features and Activity Relationships of AM404 and Analogs

Compound Polar Head Group Fatty Acid Chain CB1 Affinity TRPV1 Affinity AEA Uptake Inhibition
Anandamide (AEA) Ethanolamide Arachidonic acid (20:4, n-6) Moderate (pKi ~5.78) Moderate (pKi ~5.78) Native substrate
AM404 4-Hydroxyanilide Arachidonic acid (20:4, n-6) Moderate Enhanced (pKi ~6.18) Potent inhibitor
Arvanil 3-Methoxy-4-hydroxy benzylamide Arachidonic acid (20:4, n-6) Reduced High (pKi ~6.77) Potent inhibitor
VDM11 4-Hydroxy-2-methylphenyl Arachidonic acid (20:4, n-6) Not reported Moderate Moderate inhibitor
Methanandamide Ethanolamide (C1-methylated) Arachidonic acid (20:4, n-6) Enhanced (pKi ~9.56) Reduced Weak inhibitor

The polar head group of AM404 features a 4-hydroxyaniline moiety, which differs significantly from the ethanolamine group present in the native endocannabinoid anandamide. This modification enhances the compound's interaction with the anandamide membrane transporter and increases its affinity for TRPV1 receptors while moderately reducing its direct cannabinoid CB1 receptor activity. The hydroxyaromatic group is essential for the compound's ability to inhibit cellular anandamide uptake, with specific substitution patterns dramatically influencing potency. For instance, arvanil, which incorporates a vanilloid-like (3-methoxy-4-hydroxybenzyl) head group, demonstrates significantly enhanced TRPV1 affinity (pKi ~6.77) compared to AM404 (pKi ~6.18). [3]

The hydrocarbon tail of AM404 consists of the same arachidonic acid chain found in anandamide, containing four cis-double bonds at positions 5, 8, 11, and 14. This highly unsaturated structure provides necessary flexibility and hydrophobic character for interaction with lipid-binding sites on target receptors. Structure-activity relationship studies reveal that modifications to this portion of the molecule, such as saturation or extension of the alkyl chain, substantially alter pharmacological activity at both cannabinoid and vanilloid receptors. The combination of an aromatic head group with a polyunsaturated fatty acid chain positions AM404 as a unique hybrid molecule capable of interacting with multiple receptor systems simultaneously. [3]

Quantitative Pharmacological Profile

Receptor Affinity and Functional Potency

AM404 exhibits a complex polypharmacology that includes interactions with multiple receptors, transporters, and enzymes. Quantitative assessment of these interactions provides insight into the compound's mechanism of action and potential therapeutic applications.

Table 2: Quantitative Pharmacological Parameters of AM404 at Molecular Targets

Target Assay Type Affinity/Potency Efficacy Experimental System
TRPV1 Radioligand binding (pKi) 6.18 ± 0.08 Full agonist rVR1-transfected CHO cells [3]
TRPV1 Functional (pEC₅₀) 6.32 ± 0.12 Full agonist ⁴⁵Ca²⁺ uptake in rVR1-CHO cells [3]
CB1 Functional antagonism (pKB) 8.66 Partial agonist Mouse vas deferens [3]
Anandamide Transporter Uptake inhibition (IC₅₀) ~1-5 μM Potent inhibitor Rat hippocampal neurons, PC-3 cells [4] [5]
FAAH Enzyme Inhibition (IC₅₀) Moderate inhibition Indirect effect PC-3 cells, brain membranes [5]
Voltage-Gated Na⁺ Channels Functional inhibition IC₅₀ ~3 μM Use-dependent blocker Rat hippocampal neurons [4]
NFAT Signaling Transcriptional inhibition IC₅₀ ~2.5 μM Potent inhibitor SK-N-SH neuroblastoma cells [6]

The pharmacological diversity of AM404 is evident in its range of molecular targets. The compound functions as a full agonist at TRPV1 receptors with moderate potency (pEC₅₀ ~6.32), while acting as a partial agonist at CB1 receptors with somewhat lower intrinsic activity compared to native anandamide. [3] Additionally, AM404 demonstrates potent inhibition of anandamide cellular uptake (IC₅₀ ~1-5 μM) without significantly affecting anandamide enzymatic hydrolysis by FAAH at equivalent concentrations. This selective action on transport versus metabolism highlights the compound's utility as a pharmacological tool for manipulating endocannabinoid tone. [5]

Beyond its primary targets, AM404 exhibits several CB1/TRPV1-independent activities that contribute to its overall pharmacological profile. At concentrations above 1 μM, AM404 significantly inhibits synaptic transmission between rat hippocampal neurons by reducing action potential-evoked calcium influx, an effect attributed to inhibition of voltage-gated sodium channels rather than cannabinoid or vanilloid receptor activation. [4] Furthermore, the compound demonstrates concentration-dependent inhibition of NFAT and NF-κB signaling pathways at micromolar concentrations, impairing migration and invasiveness of neuroblastoma cells through mechanisms independent of its cannabinoid or vanilloid receptor interactions. [6] [7]

Mechanisms of Action and Signaling Pathways

Molecular and Cellular Signaling Mechanisms

AM404 engages a complex network of signaling pathways through its interactions with multiple molecular targets. The diagram below illustrates the principal mechanisms through which AM404 modulates cellular signaling:

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_nuclear Nuclear Effects AM404 AM404 COX2 COX-2 Expression AM404->COX2 Inhibits NFAT NFAT Activation AM404->NFAT Inhibits NFkB NF-κB Activation AM404->NFkB Inhibits Migration Cell Migration AM404->Migration Inhibits Invasion Cell Invasion AM404->Invasion Inhibits AM404_ext AM404 Transporter Anandamide Transporter AM404_ext->Transporter Inhibits TRPV1 TRPV1 Receptor AM404_ext->TRPV1 Activates CB1 CB1 Receptor AM404_ext->CB1 Activates Na_Channel Voltage-Gated Na⁺ Channel AM404_ext->Na_Channel Inhibits AEA Increased Anandamide Transporter->AEA Increased Levels Ca Ca²⁺ Influx TRPV1->Ca Stimulates cAMP cAMP Reduction CB1->cAMP Reduces AEA->TRPV1 Positive Feedback AEA->CB1 Positive Feedback DAGL DAG Lipase Ca->DAGL Activates Ca->NFAT Activates DAGL->CB1 2-AG Synthesis Activates COX2->Migration Promotes COX2->Invasion Promotes NFAT->COX2 Induces Transcription Gene Transcription NFAT->Transcription Regulates NFkB->COX2 Induces NFkB->Transcription Regulates

Figure 1: AM404 Signaling Pathways and Molecular Targets

The multifaceted signaling profile of AM404 involves both direct receptor interactions and indirect modulation of endogenous signaling systems. As a TRPV1 receptor agonist, AM404 stimulates calcium influx through this non-selective cation channel, leading to activation of calcium-dependent signaling pathways. Simultaneously, its activity as a CB1 receptor partial agonist inhibits adenylyl cyclase and reduces intracellular cAMP levels, producing classic cannabinoid receptor-mediated effects. The inhibition of anandamide cellular uptake represents a particularly important mechanism, as this action increases extracellular concentrations of native endocannabinoids, thereby amplifying their activation of both cannabinoid and vanilloid receptors. [1] [3] [6]

At the cellular level, AM404 has been demonstrated to impair migratory capacity and reduce invasiveness in neuroblastoma cells through inhibition of NFAT and NF-κB transcriptional activity. This effect involves downregulation of matrix metalloproteinases (MMP-1, MMP-3, and MMP-7) and suppression of COX-2 expression at both transcriptional and post-transcriptional levels. [6] [7] These actions occur independently of CB1 and TRPV1 activation, suggesting additional molecular targets for AM404 that remain to be fully characterized. The compound's ability to modulate transcription factor activity indicates potentially broader effects on cellular function beyond immediate signaling cascades, with implications for inflammation, cancer progression, and neuronal plasticity.

Experimental Protocols and Methodologies

Key Assays for Characterizing AM404 Activity
5.1.1 Radioligand Binding Assays for Receptor Affinity

Radioligand binding experiments provide quantitative data on the affinity of AM404 for specific receptor targets. The standard protocol for assessing TRPV1 affinity involves:

  • Membrane Preparation: Isolate membranes from CHO cells stably transfected with rat VR1 receptors. Cells are removed from culture flasks by scraping and frozen as pellets at -20°C for up to one month before use. [3]
  • Binding Conditions: Conduct assays in DMEM containing HEPES (25 mM) and BSA (0.25 mg/mL) with a total volume of 500 μL containing 20 μg of cell membranes. [3]
  • Incubation Parameters: Initiate binding by adding [³H]-resiniferatoxin (50 Ci mmol⁻¹) and incubate at 37°C for 1 hour. [3]
  • Termination and Detection: Terminate reactions with ice-cold wash buffer (50 mM Tris, 1 mg/mL BSA, pH 7.4) followed by vacuum filtration through GF/B filters. Quantify bound radioactivity by liquid scintillation spectrometry with specific binding determined in the presence of 1 μM unlabeled resiniferatoxin. [3]

This method yielded a pKi value of 6.18 ± 0.08 for AM404 at the rat VR1 receptor, demonstrating significantly enhanced affinity compared to anandamide (pKi 5.78). [3]

5.1.2 Functional Calcium Influx Assays

Calcium uptake measurements determine the functional efficacy of AM404 at TRPV1 receptors:

  • Cell Culture: Plate rVR1-transfected CHO cells in 24-well plates at 5×10⁵ cells/mL and culture until confluent. [3]
  • Stimulation: Expose cells to AM404 in the presence of ⁴⁵Ca²⁺ (5-50 mCi mg⁻¹ calcium) for defined periods. [3]
  • Quantification: Measure accumulated radioactivity after washing to determine calcium influx. [3]

This functional assay demonstrated that AM404 acts as a full agonist at TRPV1 receptors with pEC₅₀ values of 6.32 ± 0.12, compared to 5.80 for anandamide. [3]

5.1.3 Anandamide Uptake Inhibition Assays

Cellular uptake assays evaluate the ability of AM404 to inhibit anandamide transport:

  • Cell Systems: Use human prostate carcinoma PC-3 cells or rat cortical neurons expressing endogenous anandamide transporters. [5]
  • Uptake Conditions: Incubate cells with [³H]-anandamide (200 Ci mmol⁻¹) in the presence of varying AM404 concentrations for defined periods (typically 5-15 minutes). [5]
  • Temperature Dependence: Compare uptake at 37°C versus 4°C to confirm carrier-mediated transport. [5]
  • Kinetic Analysis: Determine inhibition parameters (IC₅₀) through nonlinear regression of concentration-response data. [5]

These studies established AM404 as a potent inhibitor of anandamide uptake with IC₅₀ values in the low micromolar range (1-5 μM). [5]

5.1.4 Transcriptional Activity Assays

NFAT and NF-κB reporter assays evaluate the impact of AM404 on signaling pathways:

  • Transfection: Transiently transfect SK-N-SH neuroblastoma cells with NFAT- or NF-κB-responsive luciferase reporter constructs. [6]
  • Stimulation and Treatment: Activate pathways with PMA (phorbol 12-myristate 13-acetate) and ionomycin in the presence of increasing AM404 concentrations (0.1-10 μM). [6]
  • Luciferase Measurement: Quantify reporter activity after 6-8 hours of stimulation using standard luciferase assay systems. [6]
  • Specificity Controls: Include CB1 (SR141716A) and TRPV1 (capsazepine) antagonists to determine receptor dependence. [6]

These experiments demonstrated that AM404 inhibits NFAT and NF-κB transcriptional activity through CB1- and TRPV1-independent mechanisms with IC₅₀ values approximately 2.5 μM. [6]

5.1.5 Metabolic Conversion Assessment

LC-MS/MS quantification of AM404 formation from acetaminophen:

  • Sample Preparation: Homogenize brain tissue with equivalent weight of water in ice bath following acetaminophen administration (20 mg/kg orally in rats). [2]
  • Solid-Phase Extraction: Load supernatant onto Oasis MAX cartridges pre-activated with methanol, acetonitrile, and water. Wash with 0.2% acetic acid, 70% methanol, and 50% acetonitrile before eluting with methanol. [2]
  • LC-MS/MS Analysis: Use Luna 3μm PFP(2) column with 0.1% acetic acid and 0.1% acetic acid methanol mobile phases in gradient elution. Monitor mass-to-charge ratios 394.4→134.0 for AM404 and 398.4→138.0 for internal standard (AM404-d4) in negative ion mode. [2]
  • Quantification: Achieve lower limit of quantification of 2 pg/mL with linear standard curves from 2-1000 pg/mL. [2]

This methodology confirmed AM404 formation in rat brain following therapeutic acetaminophen doses, with maximum brain concentrations of approximately 150 pg/g at 15 minutes post-administration. [2]

Research Applications and Implications

Experimental and Potential Therapeutic Applications

The unique pharmacological properties of AM404 make it valuable for both basic research and potential therapeutic development. As an endocannabinoid transport inhibitor, AM404 has become an important experimental tool for investigating the physiological roles of the endocannabinoid system. By increasing extracellular anandamide concentrations, AM404 potentiates endocannabinoid signaling in multiple paradigms, helping researchers elucidate the functions of this signaling system in pain modulation, neuroprotection, and inflammation. The compound's ability to simultaneously activate TRPV1 receptors while inhibiting endocannabinoid reuptake creates a complex temporal sequence of excitation followed by delayed analgesia, providing insights into the interplay between these systems in nociceptive processing. [1] [3]

Emerging research suggests potential therapeutic applications for AM404 and structurally optimized analogs in several areas:

  • Pain Management: The role of AM404 as a central metabolite of acetaminophen provides a plausible mechanism for this drug's analgesic efficacy, particularly through activation of the TRPV1-mGlu5-PLC-DAGL-CB1 receptor cascade in the periaqueductal gray. [1] Development of analogs with improved blood-brain barrier penetration or metabolic stability could yield novel analgesic agents.
  • Neuroblastoma Therapy: AM404 demonstrates significant anti-invasive effects in neuroblastoma models at micromolar concentrations, impairing migration and invasiveness through inhibition of NFAT/NF-κB signaling pathways and downregulation of matrix metalloproteinases. [6] [7] These effects occur independently of cytotoxicity, suggesting potential applications in combination therapies for metastatic neuroblastoma.
  • Inflammatory Conditions: The ability of AM404 to suppress COX-2 expression and PGE₂ synthesis through NFAT and NF-κB inhibition suggests potential anti-inflammatory applications beyond traditional COX inhibition. [6] [7]

The dose-limiting hepatotoxicity associated with acetaminophen metabolism through NAPQI formation has motivated research into central-acting paracetamol analogs that could potentially provide analgesic benefits without hepatic risk. [1] AM404 serves as a structural template for such developments, though its own metabolic stability and potential toxicity require thorough investigation in preclinical models.

Conclusion and Research Directions

AM404 represents a pharmacologically unique compound with a complex structure-activity relationship spanning multiple receptor systems. Its hybrid structure, combining elements of both endocannabinoids and vanilloids, enables interactions with TRPV1 receptors, CB1 receptors, endocannabinoid transporters, and additional targets including voltage-gated sodium channels and transcription factors. The quantitative pharmacological data summarized in this review provides a foundation for understanding these diverse activities and their structural determinants.

Important future research directions include:

  • Structural Optimization: Systematic modification of both the polar head group and fatty acid chain to enhance target selectivity and reduce potential off-target effects.
  • Metabolic Stability: Addressing the relatively rapid metabolism of AM404 through structural modifications that improve its pharmacokinetic profile while maintaining desired pharmacological activity.
  • Therapeutic Exploration: Further investigation of AM404's anti-cancer properties, particularly in neuroblastoma and other neural crest-derived tumors where NFAT signaling plays important pathophysiological roles.
  • Safety Assessment: Comprehensive toxicological evaluation of AM404 and optimized analogs to establish therapeutic indices and identify potential adverse effect profiles.

References

Biosynthesis and Significance of AM404

Author: Smolecule Technical Support Team. Date: February 2026

AM404 (N-arachidonoylphenolamine) is produced in the brain and spinal cord via a novel pathway for drug metabolism [1] [2]. The biosynthesis process, summarized in the diagram below, involves key enzymatic steps that convert acetaminophen into the bioactive AM404.

G Acetaminophen Acetaminophen Deacetylation Deacetylation Acetaminophen->Deacetylation  In Liver & CNS Paminophenol Paminophenol Deacetylation->Paminophenol FAAH FAAH Paminophenol->FAAH  Crosses BBB AM404 AM404 FAAH->AM404  Conjugation ArachidonicAcid ArachidonicAcid ArachidonicAcid->FAAH

AM404 biosynthesis pathway in the nervous system.

This pathway is significant because it identifies AM404 as a central nervous system-specific metabolite [2] and reveals a fatty acid conjugation pathway distinct from traditional drug metabolism [1].

Quantitative Pharmacokinetic Data

The following table summarizes key quantitative findings on AM404 formation and concentration from experimental studies.

Parameter Findings Experimental Context
AM404 Formation in Rodent Brain Detected at 0.14 to 10.3 pmol/g tissue after acetaminophen administration; 3.2 to 667 pmol/g after p-aminophenol administration [1]. Rodent studies using intraperitoneal injections [1].
Pharmacokinetics at Clinical Doses In rat brain after 20 mg/kg oral acetaminophen: Cmax = 150 pg/g, tmax = 0.25 h, AUC₀–₂h = 117 pg·h/g [3]. Study designed to mimic human therapeutic dosing [3].
Human Evidence AM404 detected in the cerebrospinal fluid (CSF) of 17 out of 26 patients after a 1g dose of acetaminophen [2]. Clinical observation in patients [2].

Molecular Targets and Mechanisms of Action

AM404 exerts its analgesic, antipyretic, and anti-inflammatory effects through interactions with multiple molecular targets, as shown in the signaling pathway diagram below.

G cluster_1 Primary Signaling Pathways cluster_2 Secondary & Peripheral Targets AM404 AM404 TRPV1 TRPV1 AM404->TRPV1 Agonist CB1 CB1 AM404->CB1 Weak Agonist ECS_Uptake Endocannabinoid Uptake Inhibitor AM404->ECS_Uptake Inhibitor COX COX-1 / COX-2 AM404->COX Inhibitor SodiumChannels Nav1.7 / Nav1.8 Channels AM404->SodiumChannels Inhibitor Transcription NF-κB / NFAT Signaling AM404->Transcription Inhibitor Analgesia Analgesia TRPV1->Analgesia CB1->Analgesia IncreasedAEA IncreasedAEA ECS_Uptake->IncreasedAEA ↑ Anandamide ReducedPG ReducedPG COX->ReducedPG ↓ Prostaglandins PeripheralAnalgesia PeripheralAnalgesia SodiumChannels->PeripheralAnalgesia AntiInflammatory AntiInflammatory Transcription->AntiInflammatory IncreasedAEA->Analgesia ReducedPG->AntiInflammatory

AM404 molecular targets and downstream effects.

The table below details the pharmacological actions of AM404 at these targets.

Target Action of AM404 Functional Consequence
TRPV1 Channel Potent agonist [1] [4] Contributes to analgesic signaling cascades in the brain [2].
Cannabinoid CB1 Receptor Low-affinity agonist [4] Contributes to analgesia; its blockade prevents paracetamol's analgesic effects [4].
Endocannabinoid Transporter Inhibitor [4] Increases synaptic anandamide levels, enhancing cannabinoid receptor signaling [4].
Cyclooxygenase (COX) Weak inhibitor of COX-1 and COX-2 [1] [4] Attenuates prostaglandin synthesis [1].
Voltage-Gated Sodium Channels Potent inhibitor of Nav1.7 and Nav1.8 [4] Mediates peripheral analgesia by blocking pain signals [4].
Transcription Factors Inhibits NF-κB and NFAT signaling [5] Reduces expression of pro-inflammatory cytokines and COX-2; impairs cancer cell migration [5].

Key Experimental Protocols

For researchers aiming to study AM404, the following core methodologies from the cited literature provide a foundation.

  • In Vivo Model for Detecting AM404 Biosynthesis

    • Dosing: Administer acetaminophen (e.g., 20 mg/kg orally or 30-300 mg/kg intraperitoneally) or its precursor p-aminophenol to laboratory rodents [1] [3].
    • Tissue Collection: At designated time points (e.g., 15 min to 2 hours post-dose), euthanize animals and collect brain and spinal cord tissues [3].
    • Tissue Preparation: Homogenize the nervous system tissues in a suitable buffer on ice [3].
    • Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify AM404 levels in the homogenates [3].
  • In Vitro Model for Studying Anti-inflammatory Mechanisms

    • Cell Culture: Utilize primary microglial cultures or organotypic hippocampal slice cultures (OHSC) [6].
    • Stimulation & Treatment: Stimulate inflammation with bacterial Lipopolysaccharide (LPS). Co-treat with AM404 (e.g., 1-50 µM) [6].
    • Pharmacological Blockade: Use specific antagonists (e.g., AM251 for CB1, Capsazepine for TRPV1) to probe receptor dependence [6].
    • Outcome Measurement: Quantify pro-inflammatory mediators like PGE2, TNF-α, and IL-6 using ELISA. Analyze protein levels of COX-2 via Western blot [6].

This evidence establishes that acetaminophen's analgesic action is mediated centrally by its metabolite AM404, which activates a multi-target mechanism distinct from peripheral NSAIDs [2].

References

Analytical Protocols for AM404

Author: Smolecule Technical Support Team. Date: February 2026

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is for detecting and quantifying AM404 in biological tissues, such as the brain [1] [2].

  • Objective: To accurately identify and measure AM404 concentrations in the periaqueductal grey (PAG) region of the midbrain and other tissues.
  • Sample Preparation:
    • Tissue Collection: Dissect the target brain region (e.g., PAG) post-treatment.
    • Homogenization: Homogenize the tissue in a suitable cold buffer (e.g., phosphate-buffered saline).
    • Protein Precipitation: Add ice-cold acetonitrile or methanol to precipitate proteins. Centrifuge to collect the supernatant.
    • Solid-Phase Extraction (SPE): Optional step to further clean and concentrate the sample.
  • LC-MS/MS Conditions:
    • Chromatography: Reverse-phase C18 column. A typical mobile phase is a gradient of water and acetonitrile, both with 0.1% formic acid.
    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for high specificity.
      • AM404 Precursor Ion → Product Ion: m/z 441.3 → 152.1 [1].
  • Data Analysis: Quantify AM404 by comparing the peak area in the sample to a standard curve prepared with known concentrations of synthetic AM404.
Confirming the Absence of Hepatotoxic Metabolites

A critical safety assessment for paracetamol analogs like SRP-001 is to confirm they do not produce the hepatotoxic metabolite NAPQI [1] [2].

  • Objective: To demonstrate that a candidate compound (e.g., SRP-001) does not form NAPQI.
  • Protocol:
    • In Vivo Dosing: Administer a high dose (e.g., 600 mg/kg) of the test compound and paracetamol (as a positive control) to animal models (e.g., CD-1 mice).
    • Serum Sampling: Collect blood serum at multiple time points post-administration.
    • LC-MS/MS Analysis: Analyze serum samples using LC-MS/MS with MRM targeting NAPQI.
      • NAPQI Standard Identification: The NAPQI standard has a retention time of 5.1 minutes and a characteristic fragmentation pattern [1].
    • Validation: The absence of a peak at the specific retention time for NAPQI in the test compound group indicates a lack of formation.

Functional Assays for Analgesic Activity

The analgesic effects of AM404 and related compounds can be evaluated using standardized preclinical pain models. The table below summarizes the core protocols.

Assay Name Pain Model Type Key Procedure & Measurement Endpoint & Data Analysis
Inflammatory Pain (von Frey) [1] [2] [3] Inflammatory Inject Complete Freund's Adjuvant (CFA) into rodent hind paw to induce inflammation. Apply calibrated von Frey filaments to the paw. Measure Paw Withdrawal Threshold (grams). Increased threshold indicates reduced mechanical hypersensitivity.
Somatic Pain (Tail-Flick) [1] [2] [3] Somatic Apply a noxious thermal or cold stimulus to the rodent's tail. Record Tail Withdrawal Latency (seconds). Increased latency indicates analgesia.
Visceral Pain (Abdominal Writhing) [1] [2] [3] Visceral Inject irritant (e.g., acetic acid) intraperitoneally. Count Number of Abdominal Constrictions ("Writhes"). A reduction in writhes indicates antinociception.

Cell-Based Assays for Mechanism of Action

Microglial Anti-inflammatory Assay

This protocol assesses the impact of AM404 on prostaglandin synthesis in activated microglia [4].

  • Objective: To evaluate the anti-inflammatory effects of AM404 by measuring its inhibition of prostaglandin E2 (PGE2) production.
  • Cell Culture:
    • Use primary rodent microglial cultures or microglial cell lines.
    • Culture cells in appropriate medium (e.g., DMEM with 10% FCS).
  • Treatment:
    • Pre-incubate cells with AM404 (e.g., 0.5 - 50 µM) for 30 minutes.
    • Stimulate cells with Lipopolysaccharide (LPS) (e.g., 10 ng/mL) for 24 hours to induce inflammation.
    • Include controls: vehicle (DMSO ≤ 0.1%), LPS-only, and untreated.
  • Analysis:
    • ELISA: Collect cell culture supernatant and measure PGE2 levels using a commercial PGE2 ELISA kit.
    • Western Blot: Analyze cell lysates to check protein levels of COX-1 and COX-2.
Neuroprotection and Signaling Assay

This protocol is for investigating the role of AM404 in neuroprotective pathways, such as the Akt/GSK3β pathway [5].

  • Objective: To determine if AM404 provides neuroprotection and modulates key signaling kinases.
  • Cell Culture:
    • Primary hippocampal neuronal cultures.
    • Induce tau hyperphosphorylation with stressors like Wortmannin (WT) and GF109203X (GFX).
  • Treatment:
    • Treat cells with low doses of AM404 (0.1 - 0.5 µM).
  • Analysis:
    • Western Blot: Probe for phosphorylated and total proteins of Akt (pS473-Akt) and GSK3β (pS9-GSK3β).
    • Immunocytochemistry: Stain for tau protein and its phosphorylated forms.

In Vivo Dosing and Safety Protocols

Establishing a Chronic Low-Dose Regimen

For behavioral and chronic disease studies, a low-dose protocol can be applied [5].

  • Compound: AM404
  • Species: Mouse (e.g., 3xTg-AD models)
  • Dose: 0.25 mg/kg
  • Route: Intraperitoneal (i.p.) injection
  • Frequency: Daily administration
  • Duration: 4 weeks or as required by the study timeline.
Hepatotoxicity Safety Profiling

This protocol compares the safety of a novel compound like SRP-001 to paracetamol [1] [2].

  • Objective: To evaluate in vivo hepatotoxicity and mortality.
  • Procedure:
    • Dosing: Administer increasing equimolar doses of the test compound and paracetamol to groups of mice (e.g., n=10).
    • Observation: Monitor for mortality every 6 hours for 72 hours.
    • Biomarker Analysis: At endpoint, collect blood and measure liver enzymes ALT and AST.
    • Histology: Perform liver histology with:
      • H&E Staining to check for centrilobular necrosis.
      • TUNEL Staining to detect apoptotic cells.
      • ZO-1 Immunostaining to assess integrity of hepatic tight junctions.

Experimental Workflow & Signaling Pathways

The following diagrams outline the core experimental workflows and mechanistic pathways based on the protocols described above.

Central Analgesia Pathway of AM404

This diagram illustrates the established signaling cascade through which AM404, a metabolite of paracetamol and SRP-001, is believed to induce analgesia in the brain.

G ParentDrug Paracetamol or SRP-001 pAminophenol p-Aminophenol ParentDrug->pAminophenol Deacetylation AM404 AM404 pAminophenol->AM404 FAAH Conjugation with Arachidonic Acid TRPV1 TRPV1 Channel Activation AM404->TRPV1 mGlu5 mGlu5 Receptor Activation TRPV1->mGlu5 Cascade PLC/DAGL Signaling Cascade mGlu5->Cascade CB1 CB1 Receptor Activation Cascade->CB1 Analgesia Analgesia CB1->Analgesia

Workflow for Hepatotoxicity Comparison

This workflow provides a step-by-step overview of the protocol used to compare the hepatotoxicity of a novel compound like SRP-001 against paracetamol.

G Start Administer Equimolar High Doses (Test Compound vs. Paracetamol) Monitor Monitor Mortality (72 hours, 6-hour intervals) Start->Monitor Sample Collect Blood & Liver Tissue Monitor->Sample Analyze Analysis Phase Sample->Analyze Histology Liver Histology (H&E, TUNEL, ZO-1) Analyze->Histology Biomarkers Serum Biomarkers (ALT, AST) Analyze->Biomarkers Metabolite LC-MS/MS for NAPQI Detection Analyze->Metabolite

Key Takeaways for Researchers

  • Focus on Central Pathways: The primary mechanism of action for AM404 is in the CNS, specifically the midbrain PAG. Experimental design should prioritize methods that allow for investigation of central targets like TRPV1 and CB1 receptors [6] [3].
  • Rigorous Safety Profiling is Crucial: For novel compound development, a key differentiator is the lack of hepatotoxicity. The protocols for detecting NAPQI and assessing liver integrity are as important as those for measuring efficacy [1] [2].
  • Dose and Context Matter: AM404's effects are highly dose-dependent. Low chronic doses may offer neuroprotection and cognitive benefits, while effects can differ at higher concentrations. The choice of model (e.g., inflammatory vs. neuropathic pain) will also influence outcomes [4] [5].

References

Comprehensive Application Notes and Protocols for AM404: Solubility, Storage, and Experimental Use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AM404

AM404 (N-(4-Hydroxyphenyl)arachidonamide) is a biologically significant compound that functions as an endogenous cannabinoid transport inhibitor and metabolite of acetaminophen (paracetamol). This fatty acid amide exhibits a unique pharmacological profile, acting primarily as an anandamide uptake inhibitor while also demonstrating activity at vanilloid receptors (TRPV1) and voltage-gated sodium channels. With a molecular weight of 395.58 g/mol and the chemical formula C₂₆H₃₇NO₂, AM404 serves as a critical research tool for investigating the endocannabinoid system and pain pathways. These application notes provide detailed protocols for the proper storage, reconstitution, and experimental use of AM404 to ensure research reproducibility and compound integrity [1] [2].

Recent research has revealed that AM404 is not only a synthetic research compound but also an active metabolite of the widely used analgesic paracetamol. Studies demonstrate that AM404 forms in the nervous system through fatty acid amide hydrolase (FAAH)-dependent arachidonic acid conjugation and is detectable in the cerebrospinal fluid of humans taking paracetamol. This discovery has significant implications for understanding paracetamol's mechanism of action and has positioned AM404 as a key compound in pain research and drug development [2].

Physicochemical Properties

Structural and Basic Properties

Table 1: Fundamental physicochemical properties of AM404

Property Specification
CAS Number 198022-70-7 (also reported as 183718-77-6)

| Chemical Name | N-(4-Hydroxyphenyl)arachidonamide N-(4-Hydroxyphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide | | Molecular Formula | C₂₆H₃₇NO₂ | | Molecular Weight | 395.58 g/mol | | Physical Appearance | White to off-white solid | | Purity | >98% to >99% (by TLC and HPLC) | | Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O | | IUPAC Name | (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide |

AM404 is characterized as a white solid at room temperature with high purity specifications typically exceeding 98%. The compound features an arachidonic acid chain connected to a 4-aminophenol moiety, creating a highly unsaturated structure that confers both lipophilic characteristics and susceptibility to oxidative degradation. This structural complexity necessitates strict handling and storage conditions to maintain compound integrity [1] [3] [4].

Solubility Profile

Table 2: Solubility characteristics of AM404 in various solvents

Solvent Solubility Concentration Storage Conditions for Solutions
DMSO Freely soluble Up to 50 mM (approximately 25 mg/mL) -20°C under inert gas for up to 3 months
Ethanol Freely soluble Up to 50 mM (approximately 25 mg/mL) -20°C under inert gas for up to 3 months
Water Not soluble N/A N/A

AM404 demonstrates high solubility in organic solvents such as DMSO and ethanol, with concentrations up to 50 mM (approximately 25 mg/mL) achievable. This solubility profile facilitates the preparation of concentrated stock solutions suitable for in vitro and in vivo applications. The compound is not soluble in aqueous solutions, requiring researchers to first prepare stock solutions in appropriate organic solvents before dilution into aqueous buffers for biological experiments. When diluting stock solutions into aqueous systems, researchers should note that the final organic solvent concentration should typically be kept below 1% to maintain cellular viability and function [1] [3] [4].

Storage Protocols

Short-term and Long-term Storage
  • Optimal Storage Temperature: AM404 should be stored desiccated at -20°C for long-term stability. The compound is supplied as a solid that remains stable for at least one year from the date of purchase when maintained under these conditions [1] [4].

  • Protection from Oxidation: Due to its polyunsaturated structure, AM404 is highly susceptible to oxidation when exposed to air. For optimal stability, containers should be flushed with inert gas (nitrogen or argon) before sealing and stored under anhydrous conditions. Commercially available ampules provide ideal storage containers as they can be sealed under inert atmosphere [1].

  • Container Considerations: Use amber glass vials or containers that protect the compound from light exposure. Transparent containers should be avoided unless stored in dark conditions, as light can accelerate decomposition reactions [5].

Solution Storage
  • Stock Solution Longevity: Solutions of AM404 in DMSO or ethanol may be stored under nitrogen or argon at -20°C for up to 3 months. For extended experimental use, consider aliquoting stock solutions into smaller volumes to minimize freeze-thaw cycles and repeated exposure to oxygen [1].

  • Quality Assessment: Regularly monitor solution integrity through analytical methods such as TLC or HPLC if extended storage is required. Signs of degradation include color changes (yellowing) and precipitation. For critical experiments, always use freshly prepared solutions when possible [1].

  • Freeze-Thaw Cycles: Limit repeated freezing and thawing of stock solutions. Studies indicate that more than three freeze-thaw cycles can lead to significant degradation, even when stored under optimal conditions [1].

Solubility and Reconstitution Protocols

Preparation of Stock Solutions

Protocol 1: Standard 50 mM Stock Solution in DMSO

  • Equipment and Reagents:

    • AM404 solid (calculate based on molecular weight: 395.58 g/mol)
    • Anhydrous DMSO (high purity, stored under inert gas)
    • Glass vial (amber, with airtight seal)
    • Analytical balance (calibrated)
    • Inert gas source (nitrogen or argon)
  • Procedure:

    • Weigh 19.78 mg of AM404 solid using an analytical balance.
    • Transfer the compound to a clean, dry amber glass vial.
    • Add 1.0 mL of anhydrous DMSO to achieve a 50 mM concentration.
    • Flush the headspace with inert gas for 30 seconds.
    • Seal the vial tightly and vortex for 2-3 minutes until completely dissolved.
    • Aliquot into smaller volumes (e.g., 50 μL) if desired to minimize freeze-thaw cycles.
    • Store at -20°C under inert atmosphere.
  • Quality Control: The resulting solution should appear clear and colorless to pale yellow. Any discoloration or precipitation indicates potential degradation, and the solution should not be used for critical experiments [1] [3].

Protocol 2: Ethanol Stock Solution for Specific Applications

  • Procedure:

    • Weigh 9.89 mg of AM404 solid using an analytical balance.
    • Transfer to a clean, dry glass vial.
    • Add 0.5 mL of absolute ethanol (200 proof) to achieve a 50 mM concentration.
    • Flush headspace with inert gas, seal, and vortex until dissolved.
    • Store at -20°C under inert atmosphere.
  • Application Notes: Ethanol stocks are particularly suitable for in vivo studies where DMSO compatibility may be a concern, though researchers should still control for ethanol effects in experimental systems [1].

Preparation of Working Solutions
  • Aqueous Dilutions: For cell culture experiments, dilute stock solutions directly into culture medium with continuous vortexing to ensure proper dispersion. Maintain final organic solvent concentrations below 0.5% for DMSO and 0.1% for ethanol to maintain cellular viability.

  • Vehicle Controls: Always include appropriate vehicle controls matching the final solvent concentration in experimental designs. This is particularly important given AM404's activity at multiple receptor systems.

  • Stability Considerations: Working solutions in aqueous buffers should be used immediately after preparation and not stored for extended periods, as AM404 may precipitate or degrade in these environments.

Biological Activity and Mechanisms

AM404 exhibits a complex pharmacological profile with multiple mechanisms of action that contribute to its biological effects. The diagram below illustrates the key molecular targets and resulting biological effects of AM404.

G cluster_targets Molecular Targets cluster_effects Biological Effects AM404 AM404 EndocannabinoidTransporter Endocannabinoid Transporter AM404->EndocannabinoidTransporter Inhibits TRPV1 TRPV1 Receptor AM404->TRPV1 Activates NavChannels Voltage-Gated Sodium Channels AM404->NavChannels Inhibits CB1 CB1 Receptor AM404->CB1 Weak Agonist COX COX Enzymes AM404->COX Weakly Inhibits IncreasedAnandamide Increased Synaptic Anandamide EndocannabinoidTransporter->IncreasedAnandamide Leads to Anticonvulsant Anticonvulsant Effects TRPV1->Anticonvulsant Mediates CalciumInflux Calcium Influx TRPV1->CalciumInflux Causes PeripheralPainBlock Peripheral Pain Blockade NavChannels->PeripheralPainBlock Results in Analgesia Analgesia IncreasedAnandamide->Analgesia Contributes to

Diagram 1: AM404 molecular targets and biological effects

Key Pharmacological Mechanisms
  • Endocannabinoid Transporter Inhibition: AM404 functions as a competitive and selective anandamide transport inhibitor with an IC₅₀ of approximately 1 μM. By inhibiting the cellular reuptake of the endogenous cannabinoid anandamide (AEA), AM404 increases extracellular anandamide levels, thereby enhancing cannabinoid receptor signaling. This mechanism is independent of fatty acid amide hydrolase (FAAH) activity, distinguishing it from many other endocannabinoid modulators [1] [2].

  • TRPV1 Receptor Activation: AM404 acts as a potent activator of vanilloid receptors (TRPV1), which are non-selective cation channels involved in pain perception and thermoregulation. This activity occurs at similar concentrations to its effects on anandamide transport (EC₅₀ ~ 1 μM) and contributes to both its analgesic and anticonvulsant properties. Recent research indicates that the anticonvulsant action of AM404 is mediated primarily through TRPV1 activation rather than cannabinoid receptors [1] [2].

  • Sodium Channel Inhibition: Recent studies demonstrate that AM404 inhibits voltage-gated sodium channels in the peripheral nervous system with particularly high potency at Nav1.8 and Nav1.7 channels (in the nanomolar range). This activity occurs at significantly lower concentrations than its other known targets and may represent its primary mechanism for peripheral pain relief [2].

  • Additional Molecular Targets: AM404 exhibits weak agonist activity at cannabinoid receptors CB1 and CB2, weak inhibition of cyclooxygenase enzymes (COX-1 and COX-2), and modulation of additional ion channels including voltage-gated Ca²⁺ channels. This multi-target profile contributes to its complex pharmacological effects [2].

Experimental Considerations
  • Concentration-Dependent Effects: Researchers should carefully consider concentration ranges when designing experiments:

    • Nanomolar range (10-100 nM): Primarily affects sodium channels (Nav1.7, Nav1.8)
    • Micromolar range (1-10 μM): Affects anandamide transport and TRPV1 receptors
    • Higher concentrations (>10 μM): May engage lower affinity targets including cannabinoid receptors
  • In Vivo Formation from Paracetamol: When studying AM404 in the context of paracetamol pharmacology, note that AM404 is formed in the nervous system through FAAH-dependent conjugation of arachidonic acid with the deacetylated paracetamol metabolite 4-aminophenol. This biosynthesis occurs primarily in the midbrain periaqueductal gray (PAG) region and contributes to paracetamol-induced analgesia [2].

Experimental Protocols

Anandamide Uptake Inhibition Assay

Purpose: To evaluate AM404 potency as an anandamide transport inhibitor in cellular systems.

Materials:

  • Cultured neuronal cells (e.g., SH-SY5Y, RBL-2H3, or cortical neurons)
  • Radiolabeled [³H]-anandamide or fluorescent anandamide analog
  • AM404 stock solution (50 mM in DMSO)
  • Uptake buffer (Hanks' Balanced Salt Solution with 1% BSA)
  • Scintillation counter or fluorescence plate reader

Procedure:

  • Culture cells in appropriate medium until 80-90% confluent in 24-well plates.
  • Prepare AM404 working solutions in uptake buffer at concentrations ranging from 0.1 μM to 100 μM (final DMSO concentration ≤0.1%).
  • Remove culture medium and wash cells twice with pre-warmed uptake buffer.
  • Pre-incubate cells with AM404 solutions or vehicle control for 15 minutes at 37°C.
  • Add [³H]-anandamide (0.1 μCi/well) or fluorescent analog to each well.
  • Incubate for 10 minutes at 37°C.
  • Terminate uptake by placing plates on ice and washing three times with ice-cold uptake buffer.
  • For radiolabeled anandamide: lyse cells with 0.1% SDS, transfer to scintillation vials, and measure radioactivity.
  • For fluorescent analogs: measure fluorescence directly using appropriate excitation/emission wavelengths.
  • Calculate inhibition relative to vehicle control and determine IC₅₀ values using nonlinear regression.

Expected Results: AM404 typically exhibits IC₅₀ values of approximately 1 μM in this assay system [1] [2].

TRPV1 Activation Assay

Purpose: To assess AM404 activity as a TRPV1 receptor agonist.

Materials:

  • TRPV1-expressing cells (e.g., HEK293-TRPV1 or dorsal root ganglion neurons)
  • Calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4)
  • AM404 stock solution (50 mM in DMSO)
  • Positive control (capsaicin, 1 μM)
  • Antagonist control (capsazepine, 10 μM)
  • Fluorescence plate reader or imaging system

Procedure:

  • Plate TRPV1-expressing cells on appropriate dishes or plates and culture until 70-80% confluent.
  • Load cells with calcium-sensitive dye according to manufacturer's instructions.
  • Prepare AM404 test solutions in assay buffer at concentrations from 0.1 μM to 30 μM.
  • Measure baseline fluorescence for 30 seconds.
  • Add AM404 solutions, capsaicin (positive control), or vehicle control while continuously recording fluorescence.
  • In separate wells, pre-treat cells with capsazepine for 5 minutes before AM404 addition to confirm TRPV1 specificity.
  • Calculate calcium responses as peak fluorescence relative to baseline.
  • Generate concentration-response curves and determine EC₅₀ values.

Expected Results: AM404 typically activates TRPV1 with EC₅₀ values of 1-5 μM, showing comparable efficacy to capsaicin at higher concentrations [2].

In Vivo Analgesia Assessment

Purpose: To evaluate AM404 analgesic efficacy in rodent pain models.

Materials:

  • Laboratory mice or rats (appropriate strain for pain model)
  • AM404 stock solution (50 mM in DMSO or ethanol)
  • Vehicle control (equivalent DMSO/ethanol concentration in saline)
  • Pain model equipment (von Frey filaments, Hargreaves apparatus, hot plate)
  • Appropriate institutional animal care approvals

Procedure:

  • Prepare AM404 dosing solutions in vehicle (final concentration typically 1-10 mg/kg) with sonication to ensure complete dissolution.
  • Administer AM404 intraperitoneally, intravenously, or intracerebroventricularly based on experimental design.
  • For systemic administration: Use injection volumes of 5-10 mL/kg with final DMSO concentrations ≤5%.
  • Assess analgesia using appropriate pain models:
    • Inflammatory pain: CFA-induced hypersensitivity measured with von Frey filaments
    • Thermal pain: Hargreaves test or hot plate assay
    • Visceral pain: Acetic acid writhing test
    • Somatic pain: Tail flick test
  • Measure baseline pain thresholds before compound administration.
  • Assess post-treatment thresholds at 30, 60, 120, and 240 minutes.
  • Include positive controls (e.g., morphine, paracetamol) and vehicle controls.
  • Analyze data as percent maximum possible effect or as raw threshold values.

Expected Results: AM404 typically demonstrates significant analgesic effects at doses of 10-30 mg/kg, with efficacy comparable to standard analgesics in various pain models. Recent research indicates that SRP-001, a novel analgesic prodrug of AM404, generates higher AM404 levels in the midbrain PAG region than equimolar paracetamol doses and produces comparable analgesia without hepatotoxicity [6] [7].

Troubleshooting and Technical Notes

  • Compound Precipitation: If AM404 precipitates from solution during dilution into aqueous buffers, consider adding a small amount of cyclodextrin (0.1-0.5%) or increasing the mixing vigor. Alternatively, prepare fresh stock solutions at lower concentrations (5-10 mM) to minimize precipitation issues.

  • Unexpected Biological Responses: Given AM404's multi-target pharmacology, unexpected results may arise from off-target effects. Include appropriate pharmacological controls (TRPV1 antagonists, cannabinoid receptor antagonists) to confirm mechanism of action in novel experimental systems.

  • Analytical Confirmation: For critical experiments, verify AM404 concentration and integrity in working solutions using HPLC-UV (λ = 254 nm) with a C18 column and mobile phase of methanol/water/formic acid (70:30:0.15, v/v/v). Retention time is typically 3-5 minutes under these conditions [8].

  • In Vivo Dosing Considerations: When designing in vivo studies, note that AM404 readily crosses the blood-brain barrier and distributes to central nervous system tissues. Metabolism occurs primarily through oxidative pathways similar to other polyunsaturated fatty acids.

References

Comprehensive Application Notes and Protocols: Investigating AM404 Effects in Microglial Cultures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AM404 and Its Research Significance

N-arachidonoylphenolamine (AM404) is a bioactive metabolite of acetaminophen (paracetamol) that has gained significant attention in neuroscience research due to its multi-target pharmacological profile and potential neuroprotective properties. This fatty acid amide hydrolase (FAAH)-dependent metabolite is formed in the central nervous system following acetaminophen administration through conjugation of p-aminophenol with arachidonic acid [1] [2]. AM404 exhibits a complex mechanism of action involving multiple molecular targets, including activation of transient receptor potential vanilloid type 1 (TRPV1), weak agonism at cannabinoid CB1 receptors, inhibition of anandamide cellular uptake, and modulation of inflammatory pathways [1] [3] [2].

The significant research interest in AM404 stems from its potent anti-inflammatory and anti-oxidative effects in neural cells, particularly microglia—the resident immune cells of the central nervous system. Microglial activation is a hallmark of neuroinflammation observed in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions [4] [2] [5]. AM404 has demonstrated promising effects in modulating microglial inflammatory responses, reducing production of prostaglandins, pro-inflammatory cytokines, and reactive oxygen species, positioning it as a compelling compound for investigating neuroinflammatory pathways and potential therapeutic interventions [1] [4] [2].

In Vitro Microglial Culture Models for AM404 Research

Various microglial culture systems have been utilized to investigate the effects of AM404, each offering distinct advantages and limitations for specific research applications. The selection of an appropriate model system depends on the specific research questions, required throughput, and relevance to physiological or pathological contexts.

Table 1: Microglial Culture Models for AM404 Studies

Model System Key Features Advantages Limitations Common Applications
Primary Microglial Cultures (rat/mouse) [1] Isolated from neonatal brain tissue; most physiological relevance Closest to in vivo microglia; retain native receptor expression Technically demanding; limited yield; potential astrocyte contamination Mechanistic studies of inflammatory pathways; receptor pharmacology
BV-2 Cell Line (mouse) [2] [6] Immortalized microglial cell line; rapidly dividing High reproducibility; suitable for high-throughput screening Activated phenotype; may not fully represent primary microglia Initial drug screening; nitric oxide studies
HMC3 Cell Line (human) [5] Human-derived microglial cell line Human relevance; consistent genetic background Transformed characteristics; may lack some native functions Human-specific inflammatory responses; translational studies
Organotypic Hippocampal Slice Cultures (OHSC) [1] Tissue slices maintaining native architecture Preserves cellular interactions and tissue environment Technical complexity; limited viability period Neuroinflammatory studies in integrated tissue context

Each model system offers unique capabilities for investigating different aspects of AM404's effects on microglial function. Primary microglial cultures remain the gold standard for physiological relevance, while immortalized cell lines like BV-2 and HMC3 provide practical advantages for higher-throughput applications. The OHSC model serves as an intermediate system that maintains tissue-level organization while allowing controlled experimental manipulations [1] [5] [6].

Detailed Experimental Protocols

Culture and Maintenance of Microglial Cells

Primary microglial cultures are typically prepared from cerebral cortices of 1-4 day old neonatal Sprague-Dawley rats or C57BL/6 mice [1]. Following dissection and careful meninges removal, brain tissue is digested enzymatically (0.25% trypsin-EDTA, 25 min at 37°C) and mechanically dissociated. The cell suspension is filtered through a 70-μm cell strainer, centrifuged (1000 rpm, 10 min), and resuspended in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum and antibiotics (40 U/mL penicillin, 40 μg/mL streptomycin). Cells are seeded at 5×10⁵ cells/plate and maintained at 37°C in a 5% CO₂ humidified atmosphere. Microglial enrichment is achieved by gentle shaking after 10-14 days, yielding >95% pure microglial cultures as confirmed by Iba-1 immunostaining [1].

For the BV-2 murine microglial cell line, cells are maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, and antibiotics [2] [6]. Cells should be passaged at 80-90% confluence using gentle scraping or enzymatic dissociation and maintained at 37°C in 5% CO₂. The HMC3 human microglial cell line is cultured in Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum, 1% non-essential amino acids, and antibiotics [5].

AM404 Preparation and Treatment

AM404 stock solution (typically 50 mM) is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C protected from light [1] [4]. Further dilutions in DMSO are prepared immediately before stimulation. The final DMSO concentration in culture media should not exceed 0.1% to avoid solvent toxicity. For treatment, AM404 is typically added to microglial cultures 30 minutes prior to inflammatory stimulation [1].

Working concentrations of AM404 range from 0.1 μM to 50 μM depending on the experimental model and readout [1] [4] [5]. Lower concentrations (0.1-1 μM) are often effective in primary cultures, while higher concentrations (up to 50 μM) may be required in some cell line models. Appropriate vehicle controls (0.1% DMSO) must be included in all experiments.

Microglial Activation and AM404 Treatment Protocol
  • Inflammatory activation: Lipopolysaccharide (LPS) from Salmonella typhimurium is commonly used at 10 ng/mL for primary microglia and 100 ng/mL for OHSC [1]. Alternatively, interferon-gamma (IFN-γ) at 50 U/mL can be used either alone or in combination with LPS for synergistic activation [5] [6].

  • AM404 pretreatment: Add prepared AM404 to culture media 30 minutes before inflammatory stimulation [1].

  • Incubation period: Following stimulation, cultures are typically incubated for 6-24 hours at 37°C in 5% CO₂, depending on the specific readout parameters.

  • Sample collection: Culture supernatants are collected for analysis of inflammatory mediators (PGE₂, cytokines, nitric oxide), while cells are processed for protein, RNA, or immunocytochemical analysis [1] [5].

This standardized protocol can be adapted for various experimental designs, including dose-response studies, time-course experiments, and mechanistic investigations using receptor antagonists or pathway inhibitors.

Quantitative Assessment of AM404 Effects

Key Readouts and Methodologies

Prostaglandin E₂ (PGE₂) measurement is a primary endpoint for assessing AM404 effects, typically quantified using enzyme immunoassay (EIA) from culture supernatants [1]. AM404 produces a concentration-dependent inhibition of LPS-induced PGE₂ release, with significant effects observed at 1 μM and maximal inhibition at 10-50 μM in primary rat microglia [1]. This effect is independent of TRPV1 or CB1 receptors, as demonstrated using receptor knockout models and specific antagonists [1].

Nitric oxide production is assessed by measuring nitrite accumulation in culture supernatants using the Griess reaction [2]. AM404 and its precursor p-aminophenol effectively suppress LPS-induced NO secretion in BV-2 microglia, with IC₅₀ values in the low micromolar range [2]. This effect occurs through pathways independent of COX inhibition, CB2 receptor inhibition, or TRPV1 activation [2].

Cytokine profiling for TNF-α, IL-1β, and IL-6 is performed using ELISA from culture supernatants [5]. AM404 demonstrates potent suppression of pro-inflammatory cytokine production in IFN-γ-activated HMC3 human microglia, with significant reductions observed at concentrations of 1-10 μM [5].

Oxidative stress markers including 8-iso-PGF₂α (a marker of lipid peroxidation) are measured by EIA [1] [4]. AM404 reduces the formation of this reactive oxygen species in activated microglia, with effects observed at concentrations of 1-10 μM [1].

Western blot analysis of inflammatory proteins (COX-2, iNOS, mPGES-1) and signaling molecules (IκBα, p65, JNK, STAT1) provides mechanistic insights into AM404's actions [1] [5]. AM404 slightly decreases LPS-induced COX-2 protein levels without affecting mPGES-1 synthesis [1].

Quantitative Summary of AM404 Effects

Table 2: Concentration-Dependent Effects of AM404 in Microglial Cultures

Experimental Readout Cell Model AM404 Effective Concentration Magnitude of Effect Proposed Mechanism
PGE₂ Inhibition [1] Primary rat microglia 1-50 μM Dose-dependent inhibition (up to 80% reduction) COX-1/COX-2 enzyme inhibition; slight reduction of COX-2 protein
NO Production Inhibition [2] BV-2 microglia 0.1-10 μM Significant suppression at ≥1 μM iNOS downregulation; independent of CB2/TRPV1
Cytokine Suppression (TNF-α, IL-1β, IL-6) [5] HMC3 human microglia 1-10 μM Dose-dependent inhibition (40-70% reduction) Inhibition of IκBα/P65, JNK/JUN, P38/STAT1 signaling
8-iso-PGF₂α Reduction [1] [4] Primary rat microglia 1-10 μM Significant decrease at ≥1 μM Antioxidant activity; reduction of oxidative stress
CD68 Expression Reduction [5] HMC3 human microglia 1-10 μM Dose-dependent inhibition Attenuation of microglial activation

Signaling Pathways and Mechanisms of Action

AM404 exerts its anti-inflammatory effects through multiple interconnected signaling pathways that have been characterized in microglial models. The compound demonstrates a pleiotropic mechanism involving direct enzyme inhibition and modulation of key inflammatory signaling cascades.

G AM404 AM404 COX1 COX1 AM404->COX1 Inhibition COX2 COX2 AM404->COX2 Inhibition OxidativeStress OxidativeStress AM404->OxidativeStress Reduction NFkB NFkB AM404->NFkB Suppression JNK JNK AM404->JNK Inhibition STAT1 STAT1 AM404->STAT1 Inhibition LPS LPS LPS->COX2 Induction LPS->NFkB Activation IFNgamma IFNgamma IFNgamma->STAT1 Activation PGE2 PGE2 COX1->PGE2 Synthesis COX2->PGE2 Synthesis PGD2 PGD2 COX2->PGD2 Synthesis OxidativeStress->PGE2 Enhancement Cytokines Cytokines NFkB->Cytokines Transcription JNK->Cytokines Signaling STAT1->Cytokines Signaling

AM404 Signaling Pathways in Activated Microglia

The diagram illustrates AM404's multi-target mechanism in suppressing microglial activation. A key action is the direct inhibition of cyclooxygenase (COX) activity, with AM404 causing reversible reduction of both COX-1 and COX-2 enzymatic function without significantly affecting protein expression levels [1]. This inhibition directly reduces production of prostaglandins PGE₂ and PGD₂, important mediators of neuroinflammation [1].

Beyond COX inhibition, AM404 modulates key inflammatory signaling pathways including NF-κB, JNK/JUN, and P38/STAT1 cascades [5]. These effects lead to reduced transcription and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, AM404 demonstrates antioxidant properties, reducing the formation of reactive oxygen species as measured by 8-iso-PGF₂α production [1] [4]. Importantly, these anti-inflammatory effects occur independently of TRPV1 or CB1 receptor activation, as demonstrated in receptor knockout models and using specific receptor antagonists [1].

Practical Considerations and Applications

Key Experimental Parameters and Optimization

When designing experiments with AM404 in microglial cultures, several critical parameters require careful consideration:

  • Culture conditions: Serum concentration significantly influences microglial activation state. Lower serum concentrations (2-5%) may reduce baseline activation, while higher concentrations (10%) support cell viability but may prime microglia for enhanced inflammatory responses [1] [6].

  • Treatment timing: AM404 pretreatment (30 minutes before inflammatory stimulation) is crucial for observing maximal effects on early inflammatory signaling events [1]. For prevention of downstream effects, treatment can be extended up to 2 hours post-stimulation.

  • Concentration validation: Given batch-to-batch variability of AM404 from commercial suppliers, dose-response validation is recommended for each new lot. Purity should be verified by HPLC when possible.

  • Cell density optimization: Microglial density significantly influences inflammatory responses. Recommended densities are 1-2×10⁵ cells/cm² for primary microglia and 0.5-1×10⁵ cells/cm² for BV-2 cells [1] [6].

Applications in Disease Modeling and Drug Discovery

AM404 research in microglial cultures has important applications across multiple domains of neuroscience and drug discovery:

  • Neurodegenerative disease modeling: AM404 has demonstrated efficacy in reducing neuroinflammatory parameters in cellular models of Alzheimer's disease, Parkinson's disease, and spinocerebellar ataxia type 3 (SCA3) [7] [5]. The compound reduces Aβ production, tau phosphorylation, and polyQ protein aggregation in disease-relevant models [7] [5].

  • Neuropathic pain research: Given the role of microglial activation in pain pathways, AM404's modulation of microglial prostaglandin and cytokine production supports its investigation in pain models [1] [2].

  • Psychiatric disorders: Neuroinflammation is implicated in depression and anxiety disorders, and AM404 has shown anxiolytic and antidepressant-like effects in animal models, potentially mediated through its microglial mechanisms [4] [7].

  • Drug discovery platform: AM404 serves as a reference compound for developing novel neuroprotective agents targeting microglial activation pathways, particularly multi-target approaches addressing both inflammation and oxidative stress [5].

Conclusion

These application notes provide comprehensive methodologies for investigating AM404 in microglial cultures, highlighting its multi-target anti-inflammatory mechanisms and potential therapeutic applications. The protocols outlined enable researchers to reliably assess AM404 effects on key neuroinflammatory parameters, with particular utility for studying microglial-dependent neuroprotection. The continued investigation of AM404 in these model systems promises to advance our understanding of neuroinflammatory mechanisms and contribute to the development of novel therapeutic strategies for neurological disorders.

References

Comprehensive Application Notes and Protocols: Investigating AM404 in Organotypic Hippocampal Slice Cultures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Organotypic hippocampal slice cultures (OHSC) represent a sophisticated ex vivo experimental model that bridges the gap between simplified cell cultures and complex in vivo animal studies. This system preserves the native tissue architecture and cellular diversity of the hippocampus while allowing for precise experimental manipulations and pharmacological interventions. OHSC are typically prepared from postnatal day 3-9 rodents, as brain tissue during this developmental period exhibits high plasticity and resilience to mechanical trauma during slice preparation. The slices are cultured using the membrane interface method, which allows for optimal nutrient exchange and oxygenation while maintaining the characteristic hippocampal circuitry between CA1, CA3, and dentate gyrus regions [1] [2]. This preservation of connectivity enables researchers to study complex neurobiological processes in a controlled environment that closely mimics the in vivo state.

AM404 (N-arachidonoylphenolamine) is an active metabolite of acetaminophen (paracetamol) that functions as a pleiotropic modulator of multiple signaling systems. It acts as an inhibitor of the anandamide membrane transporter, an agonist of transient receptor potential vanilloid type 1 (TRPV1) receptors, and a low-affinity ligand for cannabinoid CB1 receptors [3] [4]. Additionally, AM404 has been identified as an indirect regulator of the Akt/GSK3β signaling pathway, which plays crucial roles in neuronal survival, inflammation, and tau phosphorylation [5]. The combination of AM404 with OHSC has emerged as a powerful platform for investigating neuroprotective mechanisms and screening potential therapeutic compounds for various neurological disorders. This pairing allows researchers to examine drug effects in a preserved tissue environment while maintaining precise control over experimental conditions.

Table: Established Disease Models Using OHSC for AM404 Research

Disease Model Inducing Agent Key Readouts AM404 Protective Effects
Excitotoxicity NMDA (25-50 μM) Neuronal cell death (PI staining), glutamate release, calcium imaging Reduction in cell death, decreased glutamate release, attenuated calcium responses [3]
Neuroinflammation LPS (10-100 ng/mL) Prostaglandin E2 production, cytokine expression, microglial activation Inhibition of PGE2 synthesis, reduced IL-1β expression [4]
Ischemic Stroke Oxygen-glucose deprivation (OGD) PI staining, synaptic function, cytokine release Protection of CA1 neurons, reduction of inflammatory mediators [1]
Alzheimer's Pathology Wortmannin/GF109203X (in vitro) Tau hyperphosphorylation, Akt/GSK3β signaling Reduced tau phosphorylation, increased pS9-GSK3β [5]

Mechanisms of Action

Molecular Targets

AM404 exerts its neuroprotective effects through multiple molecular targets, creating a complex mechanism of action that involves both direct receptor interactions and downstream signaling pathways. As an endocannabinoid system modulator, AM404 primarily functions as an inhibitor of the anandamide membrane transporter, thereby increasing the extracellular levels of the endogenous cannabinoid anandamide. This leads to enhanced activation of cannabinoid CB1 receptors, which are abundantly expressed in the hippocampus and play a crucial role in regulating glutamatergic transmission and synaptic plasticity [3] [6]. Additionally, AM404 acts as an agonist of TRPV1 receptors, which are non-selective cation channels involved in nociception and inflammation. The balance between CB1-mediated inhibition and TRPV1-mediated excitation likely determines the overall neuroprotective outcome in different pathological contexts.

Beyond its canonical targets, AM404 directly influences enzymatic activity and intracellular signaling pathways critical for neuronal survival and inflammation. Recent research has revealed that AM404 inhibits glycogen synthase kinase-3β (GSK3β) activity with an IC50 of 5.353 μM, though at lower doses it appears to modulate this pathway indirectly through Akt phosphorylation [5]. This modulation of the Akt/GSK3β axis contributes to reduced tau hyperphosphorylation, decreased amyloid-beta production, and enhanced neuronal resilience. Furthermore, AM404 exhibits significant anti-inflammatory properties by directly inhibiting cyclooxygenase (COX-1 and COX-2) enzyme activity, thereby reducing prostaglandin synthesis in activated microglia without affecting the expression of COX-2 protein or microsomal prostaglandin E synthase-1 [4]. This multifaceted mechanism distinguishes AM404 from more selective pharmacological agents and may explain its efficacy across diverse neurological conditions.

Neuroprotective Signaling Pathways

The neuroprotective effects of AM404 are mediated through several interconnected signaling pathways that collectively promote neuronal survival and suppress inflammatory responses. The endocannabinoid pathway activation begins when AM404 inhibits anandamide reuptake, leading to increased extracellular anandamide levels and subsequent activation of presynaptic CB1 receptors. This activation inhibits voltage-gated calcium channels, reducing glutamate release and attenuating excitotoxicity. Concurrently, the Akt/GSK3β pathway is modulated through increased phosphorylation of Akt at Ser473 and GSK3β at Ser9, resulting in inhibition of GSK3β activity [5]. This inhibition leads to decreased tau phosphorylation, reduced amyloid-beta production, and enhanced transcription of neuroprotective genes.

In parallel, AM404 influences inflammatory signaling pathways in microglia through both cannabinoid receptor-dependent and independent mechanisms. In LPS-activated microglia, AM404 directly inhibits COX enzyme activity, reducing the conversion of arachidonic acid to pro-inflammatory prostaglandins such as PGE2 and PGD2 [4]. This effect is independent of CB1 and TRPV1 receptors and occurs without significant changes in COX-2 protein expression. Additionally, AM404 has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines such as IL-1β in hippocampal tissues stimulated with NMDA [3]. The convergence of these pathways—endocannabinoid modulation, Akt/GSK3β signaling, and inflammatory suppression—creates a comprehensive neuroprotective profile that addresses multiple aspects of neuronal damage in neurological disorders.

Table: Key Molecular Targets of AM404 and Their Functional Consequences

Molecular Target Type of Interaction Functional Consequences Experimental Evidence
Anandamide Transporter Inhibitor Increased extracellular anandamide, enhanced CB1 receptor signaling Potentiation of anandamide-mediated effects, improved synaptic function [3]
TRPV1 Receptor Agonist Calcium influx, neuronal excitation, neurotransmitter release Neuroprotection in HD models, blocked by capsazepine [3]
CB1 Receptor Low-affinity ligand Inhibition of glutamate release, reduced calcium influx Protection against excitotoxicity, reversed by AM251 [3] [7]
GSK3β Enzyme Direct/indirect inhibitor Reduced tau phosphorylation, decreased Aβ production Improved cognitive function in AD models [5]
COX-1/COX-2 Enzymes Direct inhibitor Reduced prostaglandin synthesis, decreased inflammation Inhibition of PGE2 production in microglia [4]

Experimental Protocols

OHSC Preparation and Maintenance

The preparation of high-quality OHSC requires meticulous attention to sterile technique and optimal conditions for tissue viability. Hippocampi are dissected from 2- to 3-day-old C57BL/6 mouse pups or postnatal day 5-7 rat pups under sterile conditions. The tissue is sectioned into 350 μm slices using a tissue chopper or vibratome while submerged in ice-cold dissection solution containing high sucrose concentration for neuroprotection [3] [2]. The slices are carefully separated and transferred onto porous membrane inserts (0.4 μm pore size) in six-well plates containing culture medium composed of 50% MEM, 25% heat-inactivated horse serum, 25% basal medium eagle (BME), 2 mM GlutaMAX, and 0.35% glucose [3] [2]. The cultures are maintained at 35°C in a humidified atmosphere with 5% CO2, with medium changes every 48 hours. After 7-10 days in culture, the slices thin to approximately 100 μm and exhibit clear hippocampal subregions (CA1, CA3, dentate gyrus) with minimal cellular debris, indicating healthy tissue suitable for experimentation [1] [2].

Quality assessment of OHSC is crucial for obtaining reliable and reproducible results. Healthy slices appear translucent white under a dissecting microscope without black spots or signs of necrosis. The hippocampal architecture should be clearly discernible, with smooth neuronal cell bodies visible under higher magnification [1]. Viability can be quantitatively assessed using propidium iodide (PI) staining, where dead cells with compromised membranes incorporate PI and fluoresce red. Baseline PI fluorescence should be low in healthy cultures, with significant signal increases occurring only after toxic insults [1]. Additionally, immunostaining for neuronal markers (NeuN), astrocytic markers (GFAP), and microglial markers (Iba-1) can verify the preservation of major cell types and tissue organization. Slices exhibiting high baseline PI incorporation, disrupted architecture, or signs of bacterial contamination should be excluded from experiments.

Excitotoxicity Assays

The NMDA-induced excitotoxicity model in OHSC effectively mimics the excessive glutamate receptor activation observed in various neurological disorders. For these experiments, 7-10 day-old OHSC are pre-treated with AM404 (10-50 μM) or vehicle control for 30 minutes, followed by co-treatment with NMDA (25-50 μM) for 4 hours [3]. The slices are then washed with DPBS and incubated in NMDA-free medium containing propidium iodide (5 μg/mL) for 24 hours to label dead and dying cells. After fixation with 4% paraformaldehyde, the slices are immunostained with neuronal markers such as NeuN-488 to specifically identify neuronal cell death. Quantification of fluorescence intensity is performed using confocal microscopy and image analysis software such as ImageJ, with cell death calculated as 100 × (Px - P0) / (Pmax - P0), where Px is fluorescence intensity at experimental time, P0 is baseline fluorescence, and Pmax is maximum fluorescence after a toxic NMDA dose [1].

Calcium imaging and glutamate release assays provide complementary approaches to investigate the mechanisms underlying AM404-mediated protection against excitotoxicity. For calcium imaging, acute hippocampal slices are loaded with calcium-sensitive fluorescent dyes, and NMDA-induced calcium responses are measured before and after AM404 application [3]. To assess glutamate release, synaptosomes are purified from mouse hippocampus through differential centrifugation and incubated with AM404 prior to NMDA stimulation. The released glutamate is quantified using fluorometric or HPLC methods [3]. These functional assays help elucidate whether AM404's neuroprotective effects involve modulation of glutamate release presynaptically or attenuation of postsynaptic calcium overload, providing insight into its primary mechanism of action.

Neuroinflammation Assessment

Lipopolysaccharide (LPS)-induced neuroinflammation in OHSC provides a robust model for studying the anti-inflammatory properties of AM404. OHSC are pre-treated with AM404 (50 μM) or vehicle for 30 minutes, followed by stimulation with LPS (100 ng/mL) for 24 hours [4]. The culture medium is collected for analysis of secreted inflammatory mediators, while the slices are processed for gene expression analysis or immunohistochemistry. Prostaglandin E2 (PGE2) production, a key inflammatory marker, is quantified using enzyme-linked immunosorbent assay (ELISA). Additionally, gene expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α can be assessed using quantitative PCR, providing a comprehensive profile of the inflammatory response [3] [4].

To specifically investigate microglia-dependent mechanisms, microglia can be depleted from OHSC using liposome-encapsulated clodronate (0.5 mg/mL) treatment overnight after slice preparation, followed by 6 days of recovery in standard culture medium [4]. This procedure reduces the microglia population to less than 5% without affecting astrocytes or neurons, allowing researchers to distinguish microglia-specific effects from direct actions on other cell types. Immunohistochemical staining with Iba-1 (microglia), GFAP (astrocytes), and neuronal markers (NeuN) confirms cell-type specific localizations and morphological changes in response to AM404 treatment. This approach has demonstrated that LPS-stimulated PGE2 release is virtually abolished in microglia-depleted OHSC, highlighting the essential role of microglia in this inflammatory pathway [4].

Results and Data Interpretation

Quantitative Neuroprotection Data

AM404 demonstrates dose-dependent neuroprotection against NMDA-induced excitotoxicity in OHSC. Quantitative analysis of propidium iodide staining reveals that AM404 at concentrations of 10, 25, and 50 μM reduces neuronal cell death by approximately 30%, 50%, and 70% respectively compared to NMDA-treated controls [3]. This protection correlates with a significant reduction in glutamate release from hippocampal synaptosomes, with AM404 (50 μM) decreasing NMDA-evoked glutamate release by approximately 40% [3]. Furthermore, calcium imaging experiments show that AM404 attenuates NMDA-induced intracellular calcium responses by 35-50% in acute hippocampal slices, suggesting that modulation of calcium homeostasis contributes to its neuroprotective effects [3]. The neuroprotection observed with AM404 is mediated primarily through CB1 receptors, as demonstrated by complete reversal of its effects when co-applied with the selective CB1 antagonist AM251 [3].

The therapeutic window for AM404 appears relatively broad but shows interesting dose-dependent characteristics. While higher concentrations (10-50 μM) are effective in acute excitotoxicity models, lower concentrations (0.1-0.5 μM) show efficacy in chronic disease models such as Alzheimer's pathology [5]. This differential dose response may reflect distinct mechanisms of action—direct receptor interactions at higher concentrations versus indirect modulation of signaling pathways at lower concentrations. Importantly, the timing of AM404 administration is crucial for optimal neuroprotection. In ischemia models, AM404 administered 5 minutes after the insult effectively reduces neuronal damage, suggesting a clinically relevant therapeutic window [7]. However, pre-treatment protocols generally show superior efficacy, supporting the potential prophylactic use of AM404 in high-risk scenarios.

Table: Quantitative Effects of AM404 on Neuroinflammatory Markers in OHSC

Inflammatory Marker Inducing Agent AM404 Concentration Effect Size Mechanism
PGE2 Production LPS (100 ng/mL) 50 μM ~80% reduction Direct COX inhibition, independent of CB1/TRPV1 [4]
IL-1β mRNA Expression NMDA (25 μM) 50 μM ~60% reduction CB1-dependent modulation [3]
Reactive Oxygen Species (8-iso-PGF2α) LPS (100 ng/mL) 50 μM ~70% reduction Antioxidant activity [4]
PGD2 Production LPS (100 ng/mL) 50 μM ~75% reduction Direct COX inhibition [4]
Anti-inflammatory Effects

AM404 exhibits potent anti-inflammatory activity in OHSC, primarily through inhibition of eicosanoid production. In LPS-stimulated OHSC, AM404 (50 μM) reduces prostaglandin E2 (PGE2) production by approximately 80% [4]. This effect is almost completely abolished in microglia-depleted slices, indicating that microglia are the primary cellular target for AM404's anti-inflammatory actions. In primary microglial cultures, AM404 produces a concentration-dependent decrease in PGE2 release with an IC50 of approximately 10-15 μM [4]. Similar reductions are observed for other prostaglandins, including PGD2, suggesting broad inhibition of the COX pathway rather than selective effects on specific prostaglandin synthases.

The molecular mechanisms underlying AM404's anti-inflammatory effects involve both receptor-dependent and independent pathways. Unlike its neuroprotective actions, the anti-inflammatory effects are not reversed by CB1 or TRPV1 antagonists, indicating a distinct mechanism [4]. Instead, AM404 directly inhibits COX-1 and COX-2 enzyme activity in a reversible manner, as demonstrated in cell-free systems and RAW264.7 macrophages [4]. This direct enzyme inhibition occurs without significant effects on COX-2 protein expression, distinguishing AM404 from traditional non-steroidal anti-inflammatory drugs that also downregulate COX expression. Additionally, AM404 reduces the production of reactive oxygen species, as measured by 8-iso-PGF2α formation, and decreases pro-inflammatory cytokine expression in OHSC, further contributing to its overall anti-inflammatory profile [3] [4].

Therapeutic Applications

Neurodegenerative Diseases

Alzheimer's disease models have demonstrated promising therapeutic potential for AM404, particularly in the context of hyperglycemia-accelerated pathology. In hyperglycemic triple transgenic AD (3×Tg-AD) mice, chronic administration of low-dose AM404 (0.25 mg/kg, i.p., for 4 weeks) significantly ameliorates cognitive deficits in the Morris water maze test [5]. This cognitive improvement is associated with reduced amyloid-beta production, decreased tau hyperphosphorylation, and attenuated neuroinflammation. At the molecular level, these beneficial effects correlate with increased phosphorylation of Akt at Ser473 and GSK3β at Ser9, indicating inhibition of GSK3β activity through the Akt signaling pathway [5]. In primary hippocampal neuronal cultures, AM404 (0.5 μM) protects against wortmannin/GF109203X-induced tau hyperphosphorylation, further supporting its potential as a disease-modifying agent for Alzheimer's disease.

Parkinson's disease and Huntington's disease models have also shown responsiveness to AM404 treatment. In rat models of Huntington's disease induced by 3-nitropropionic acid, AM404 attenuates hyperkinetic signs and restores neurochemical deficits in GABA and dopamine systems [3]. Similarly, in 6-hydroxydopamine-lesioned rat models of Parkinson's disease, AM404 ameliorates parkinsonian effects, recovers dopamine depletion, and reduces tyrosine hydroxylase deficits, possibly through antioxidant mechanisms [3]. In both models, AM404 demonstrates efficacy in reducing disease-associated symptoms and neuropathological changes, suggesting broad applicability across neurodegenerative conditions with diverse underlying pathologies. The ability of AM404 to modulate multiple targets simultaneously—including endocannabinoid signaling, neuroinflammation, and oxidative stress—makes it particularly attractive for treating complex neurodegenerative diseases that involve multiple pathological processes.

Stroke and Epilepsy

Cerebral ischemia models reveal significant neuroprotective effects of AM404 with a clinically relevant therapeutic window. In gerbils subjected to bilateral carotid occlusion, AM404 (0.015-2 mg/kg) administered 5 minutes after ischemia completely reverses ischemia-induced behavioral deficits, electroencephalographic abnormalities, and hippocampal CA1 neuronal loss [7]. This protection is mediated through interactions with both CB1 and opioid receptors, as demonstrated by reversal with the CB1 antagonist AM251 and the opioid antagonist naloxone [7]. The involvement of opioid receptors in AM404's mechanism represents an additional pathway beyond canonical cannabinoid signaling and may explain its particular efficacy in ischemia models. Importantly, unlike Δ9-tetrahydrocannabinol (THC), AM404 at neuroprotective doses does not induce hypothermia, reducing concerns about this potential side effect [7].

Epilepsy models further demonstrate the therapeutic potential of AM404 through modulation of excitability. In pentylenetetrazole (PTZ) and kainic acid models of seizures, AM404 attenuates seizure activity through CB1 receptor-dependent mechanisms [3]. The compound reduces the frequency of glutamatergic spontaneous activity in hippocampal slices, an effect blocked by the CB1 antagonist SR141716 but not the TRPV1 antagonist capsazepine [3]. This selective CB1-mediated anticonvulsant activity highlights the importance of target engagement specificity in different disease contexts. The ability of AM404 to reduce excessive neuronal excitability without completely suppressing normal synaptic transmission represents a favorable profile for antiepileptic interventions, potentially offering seizure control with minimal cognitive side effects.

Visualization Elements

AM404 Signaling Pathways

G cluster_targets Primary Molecular Targets cluster_effects Cellular Effects cluster_outcomes Functional Outcomes AM404 AM404 AMT Anandamide Transporter (AMT) AM404->AMT Inhibits TRPV1 TRPV1 Receptor AM404->TRPV1 Activates CB1 CB1 Receptor AM404->CB1 Modulates COX COX-1/COX-2 Enzymes AM404->COX Inhibits GSK3B GSK3β Pathway AM404->GSK3B Indirectly Inhibits Glutamate Reduced Glutamate Release AMT->Glutamate Increased Anandamide Calcium Attenuated Calcium Responses TRPV1->Calcium Variable Effects (Context-Dependent) CB1->Glutamate Reduced Release CB1->Calcium Attenuated Influx Inflammation Decreased Neuroinflammation COX->Inflammation Reduced Prostaglandins Survival Enhanced Neuronal Survival GSK3B->Survival Enhanced Signaling Tau Reduced Tau Phosphorylation GSK3B->Tau Decreased Phosphorylation Neuroprotection Neuroprotection Glutamate->Neuroprotection Calcium->Neuroprotection Inflammation->Neuroprotection Antiinflammatory Anti-inflammatory Effects Inflammation->Antiinflammatory Survival->Neuroprotection Cognitive Cognitive Improvement Tau->Cognitive Neuroprotection->Cognitive Anticonvulsant Anticonvulsant Effects Neuroprotection->Anticonvulsant

Diagram 1: AM404 Signaling Pathways and Neuroprotective Mechanisms. This diagram illustrates the multifaceted molecular targets of AM404 and the subsequent cellular effects that contribute to its neuroprotective properties. The pathway highlights the convergence of multiple mechanisms leading to functional outcomes relevant to various neurological disorders.

Experimental Workflow for OHSC

G cluster_preparation Slice Preparation (Day 0) cluster_culture Culture Period (7-10 Days) cluster_treatment Experimental Treatment cluster_analysis Analysis Methods Start OHSC Preparation (P2-P3 Mice or P5-P7 Rats) Step1 Dissect Hippocampi in Ice-Cold Solution Start->Step1 Step2 Section 350μm Slices Using Tissue Chopper Step1->Step2 Step3 Transfer to Membrane Inserts Step2->Step3 Step4 Culture in Medium: 50% MEM, 25% HS, 25% BME Step3->Step4 Step5 Maintain at 35°C 5% CO2 Step4->Step5 Step6 Change Medium Every 48 Hours Step5->Step6 Step7 Quality Assessment: Morphology & PI Staining Step6->Step7 Step8 Pre-treatment with AM404 (30 min) Step7->Step8 Step9 Co-treatment with NMDA/LPS (4-24 h) Step8->Step9 Step10 Viability Assays: PI Staining, LDH Release Step9->Step10 Step11 Molecular Analysis: qPCR, Western Blot, ELISA Step9->Step11 Step12 Imaging: Immunofluorescence, Calcium Imaging Step9->Step12

Diagram 2: Experimental Workflow for OHSC Studies with AM404. This diagram outlines the comprehensive timeline and methodological steps for preparing, maintaining, and experimenting with organotypic hippocampal slice cultures to investigate the effects of AM404. The workflow ensures tissue viability and experimental reliability through quality control measures at critical stages.

Conclusion

The combination of AM404 pharmacology with OHSC methodology provides a powerful experimental platform for investigating neuroprotective mechanisms and screening potential therapeutic compounds. The consistent findings across multiple studies demonstrate that AM404 exerts significant protection against excitotoxic, inflammatory, and degenerative processes through multifaceted mechanisms involving endocannabinoid signaling, COX inhibition, and Akt/GSK3β pathway modulation. The detailed protocols outlined in this document provide researchers with robust methodologies for exploring these mechanisms further and evaluating novel derivatives with improved therapeutic profiles. As research in this field advances, the integration of OHSC with emerging technologies such as single-cell RNA sequencing, advanced live-cell imaging, and microelectrode arrays will further enhance our understanding of AM404's therapeutic potential and accelerate the development of effective treatments for neurological disorders.

References

Comprehensive Application Notes and Protocols: AM404 Mechanisms in TRPV1 Knockout Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AM404 and TRPV1 Signaling

N-arachidonoylphenolamine (AM404) is a bioactive metabolite of acetaminophen (paracetamol) that has emerged as a critical compound for understanding central analgesic mechanisms. This active metabolite is formed in the central nervous system through fatty acid amide hydrolase (FAAH)-mediated conjugation of deacetylated paracetamol (p-aminophenol) with arachidonic acid [1]. AM404 exhibits a unique multimodal pharmacological profile, functioning as a potent agonist of transient receptor potential vanilloid 1 (TRPV1) channels, a low-affinity ligand for cannabinoid CB1 receptors, and an inhibitor of anandamide cellular uptake [2] [3] [1]. The discovery that AM404 formation occurs primarily in the brain and that its administration induces analgesia established that paracetamol functions as a central pro-drug with a mechanism distinct from peripheral non-steroidal anti-inflammatory drugs [1].

The TRPV1 receptor is a non-selective cation channel that serves as a molecular integrator of diverse painful stimuli, including capsaicin, noxious heat (>43°C), and low pH [4] [5]. This receptor is predominantly expressed in nociceptive neurons but is also found in various brain regions, immune cells, and other tissues [5]. TRPV1 activation leads to calcium influx, neuronal depolarization, and subsequent pain transmission, while prolonged activation results in desensitization—a phenomenon exploited for analgesic purposes [5]. The development of TRPV1 knockout mice has provided an essential tool for disentangling the complex mechanisms of analgesic compounds, particularly for distinguishing TRPV1-dependent versus TRPV1-independent effects [6]. These genetically modified animals exhibit a distinct thermoregulatory phenotype but are otherwise phenotypically normal, making them ideal for studying pain pathways without complete ablation of nociceptive function [6] [7].

TRPV1 Knockout Mouse Phenotype and Characterization

Baseline Physiological Characteristics

TRPV1 knockout mice demonstrate a distinct thermoregulatory phenotype characterized by several notable alterations in autonomic and behavioral thermoeffector mechanisms. Under basal conditions, these animals exhibit hypometabolism (reduced oxygen consumption) and enhanced skin vasoconstriction (lower tail skin temperature) compared to their wild-type littermates [6]. This physiological profile is accompanied by behavioral adaptations, including preference for lower ambient temperatures and increased locomotor activity [6]. The thermoneutral zone—the ambient temperature range where metabolic rate is minimal—is significantly higher in TRPV1 knockout mice, indicating fundamental alterations in thermal homeostasis [6]. With advancing age (observed up to 14 months), TRPV1 knockout mice consistently develop age-associated overweight, with body mass sometimes approaching 60g, significantly exceeding control animals [6].

Table 1: Baseline Physiological Parameters of TRPV1 Knockout Mice

Parameter TRPV1 Knockout Phenotype Wild-Type Counterpart Significance
Metabolic Rate Reduced oxygen consumption Normal oxygen consumption Hypometabolism [6]
Vascular Tone Enhanced vasoconstriction (lower tail skin temperature) Normal vasoconstriction Higher thermoneutral zone [6]
Thermal Preference Prefers lower ambient temperatures Neutral temperature preference Altered behavioral thermoregulation [6]
Locomotor Activity Increased general activity Normal activity levels Hyperkinesis [6]
Long-term Weight Age-associated overweight Stable weight profile Approaches 60g with age [6]
Response to Thermal Challenges Subtle alterations in deep body temperature Normal thermoregulatory responses Preserved but altered responses [6]
Thermoregulatory Responses to Challenges

When exposed to thermal challenges, TRPV1 knockout mice display only subtle alterations in deep body temperature (Tb) responses compared to wild-type controls [6]. The most significant difference lies not in the ability to maintain core temperature but in the pattern of thermoeffectors employed to achieve thermal stability. Pharmacological studies using TRPV1 agonists (resiniferatoxin and anandamide) and antagonists (AMG0347) have confirmed that TRPV1-mediated signals from the periphery tonically suppress general locomotor activity [6]. This hyperkinetic phenotype may represent one of the primary deficiencies in TRPV1 knockout mice. Importantly, these animals show normal responses to many noxious stimuli but exhibit specific deficits in thermal hyperalgesia associated with inflammation, making them valuable for studying inflammatory pain mechanisms without complete loss of nociceptive function [7].

Experimental Protocols for AM404 Mechanisms Investigation

Protocol 1: Thermoregulatory Phenotype Assessment

Objective: To characterize the thermoregulatory phenotype of TRPV1 knockout mice and assess AM404-induced thermoregulatory responses.

Materials and Equipment:

  • Adult TRPV1 knockout mice and wild-type littermates (≈17 weeks old, ≈30g body mass)
  • Miniature telemetry transmitters (e.g., G2 E-Mitter series) for abdominal temperature (Tab) and locomotor activity
  • Metabolic chambers for oxygen consumption measurement
  • Infrared thermography or implanted thermocouples for tail skin temperature
  • Temperature-controlled environmental chambers
  • AM404 (Tocris Biosciences), dissolved in DMSO and further diluted to working concentrations

Procedure:

  • Surgical Preparation: Implant telemetry transmitters intraperitoneally under ketamine-xylazine-acepromazine anesthesia (81.7, 9.3, and 1.2 mg/kg, i.p.) with antibiotic protection (enrofloxacin, 1.1 mg/kg, s.c.) [6].
  • Postoperative Recovery: Allow 5-7 days recovery with mice housed at 27°C ambient temperature on a 12h light/dark cycle with ad libitum access to food and water [6].
  • Habituation: Habituate mice to experimental setups through 8 daily handling sessions (5 min each) and 8 training sessions in plexiglas enclosures or wire-mesh confiners (1-4 h each) [6].
  • Baseline Measurements: Record baseline abdominal temperature (Tab), gross locomotor activity, oxygen consumption, and tail skin temperature for 24h under thermoneutral conditions (≈27°C) [6].
  • AM404 Administration: Administer AM404 (1-10 mg/kg, i.p.) or vehicle control, continuing monitoring for 4-6h post-injection.
  • Thermal Challenge: Expose mice to varying ambient temperatures (cold: 4°C, heat: 35°C) following AM404 administration to assess thermoregulatory competence.
  • Data Analysis: Compare Tab, metabolic rate, skin temperature, and locomotor activity between genotypes and treatment conditions.

Technical Notes: AM404 induces hypothermia in wild-type mice through TRPV1 activation; this response is absent or attenuated in TRPV1 knockout mice [2] [3]. The hyperthermic response to TRPV1 antagonists is also blunted in knockout animals [7].

Protocol 2: Analgesic Efficacy Assessment

Objective: To evaluate the contribution of TRPV1 receptors to AM404-induced analgesia using nociceptive behavioral tests.

Materials and Equipment:

  • TRPV1 knockout mice and wild-type controls
  • Hot plate apparatus (≈52-55°C)
  • Formalin solution (1-5%)
  • Von Frey filaments for mechanical sensitivity
  • AM404, TRPV1 antagonists (e.g., capsazepine, 1-10 mg/kg), CB1 antagonists (e.g., AM251, 1-5 mg/kg)
  • Video recording system for automated behavioral analysis

Procedure:

  • Hot Plate Test:

    • Pre-test habituation: 30 min in testing room
    • Baseline latency: Place mouse on heated plate (52°C), record time to hindpaw lick or flick
    • AM404 administration (1-10 mg/kg, i.p.)
    • Post-treatment testing at 30, 60, 90, and 120 min
    • Cut-off time: 60s to prevent tissue damage
  • Formalin Test:

    • Inject formalin (20μL of 1% solution) subcutaneously into plantar hindpaw
    • Immediately administer AM404 (1-10 mg/kg, i.p.) or vehicle
    • Record nociceptive behaviors (licking, biting, flinching) in 5min bins for 60min
    • Analyze early (0-10min) and late (15-60min) phases separately
  • Pharmacological Blockade:

    • Pre-treat with TRPV1 antagonist (capsazepine, 10 mg/kg, i.p.) or CB1 antagonist (AM251, 3 mg/kg, i.p.) 15min before AM404 administration
    • Proceed with hot plate or formalin testing as above

Technical Notes: AM404 analgesia is significantly attenuated but not completely abolished in TRPV1 knockout mice, indicating both TRPV1-dependent and TRPV1-independent mechanisms [1]. The involvement of the endocannabinoid system through CB1 receptors represents a significant TRPV1-independent pathway.

Protocol 3: Inflammatory Response and Prostaglandin Measurement

Objective: To assess AM404 effects on inflammatory mediators in wild-type versus TRPV1 knockout systems.

Materials and Equipment:

  • Primary microglial cultures from TRPV1 knockout and wild-type mice
  • Organotypic hippocampal slice cultures (OHSC)
  • Lipopolysaccharide (LPS) from S. typhimurium
  • AM404, TRPV1 antagonists (capsazepine), CB1 antagonists (AM251)
  • ELISA kits for PGE2, PGD2, 8-iso-PGF2α
  • Western blot equipment for COX-1, COX-2, mPGES-1 detection

Procedure:

  • Microglial Culture Preparation:

    • Isolate microglia from cerebral cortices of 1-day neonatal TRPV1 knockout and wild-type mice
    • Culture in DMEM with 10% fetal calf serum and antibiotics
    • Plate at 5×10^5 cells/plate and allow to mature for 7-10 days [2] [3]
  • Organotypic Hippocampal Slice Culture (OHSC):

    • Prepare 350μm hippocampal slices from 2-3 day old mice
    • Culture on membrane inserts with MEM-based culture medium
    • For microglia depletion, incubate with liposome-encapsulated clodronate (0.5 mg/mL) overnight [2] [3]
  • Treatment Protocol:

    • Pre-incubate cells/slices with AM404 (1-50μM) for 30min
    • Stimulate with LPS (10ng/mL for microglia, 100ng/mL for OHSC) for 24h
    • Include controls with TRPV1 antagonist (capsazepine, 10μM) or CB1 antagonist (AM251, 10μM)
  • Eicosanoid Measurement:

    • Collect culture supernatants for PGE2, PGD2, and 8-iso-PGF2α analysis by ELISA
    • Lyse cells for COX-1, COX-2, and mPGES-1 protein detection by Western blot

Technical Notes: AM404 inhibits prostaglandin synthesis in activated microglia independently of TRPV1 and CB1 receptors, instead directly reducing COX-1 and COX-2 enzyme activity [2] [3]. This effect is preserved in TRPV1 knockout systems, revealing a TRPV1-independent anti-inflammatory mechanism.

Signaling Pathways and Therapeutic Implications

AM404 Signaling Mechanisms

The analgesic efficacy of AM404 involves multiple signaling pathways that operate both dependently and independently of TRPV1 activation. In the periaqueductal grey matter, AM404 activates a TRPV1-mGlu5-PLC-DAGL-CB1 signaling cascade, ultimately leading to cannabinoid receptor-mediated analgesia [1]. This pathway begins with TRPV1 activation, which triggers metabotropic glutamate receptor 5 (mGlu5) signaling, followed by phospholipase C (PLC) activation, diacylglycerol lipase (DAGL) engagement, and ultimately CB1 receptor activation [1]. Additionally, AM404 modulates voltage-gated calcium channels, specifically Cav3.2 T-type channels, further contributing to its antinociceptive effects [1]. Recent evidence also indicates that acetaminophen inhibits diacylglycerol lipase α (DAGLα), reducing production of the endocannabinoid 2-arachidonoyl glycerol (2-AG), which paradoxically may exert antinociceptive effects in specific circuits [8].

Table 2: AM404 Molecular Targets and Experimental Evidence from TRPV1 Knockout Studies

Molecular Target Experimental Evidence TRPV1 Dependence Key Findings
TRPV1 Channel Calcium imaging in TRPV1-KO neurons; agonist responses Dependent AM404-induced hypothermia and analgesia attenuated in TRPV1-KO mice [6] [1]
Endocannabinoid System CB1 antagonist studies; DAGLα inhibition Partially Independent Analgesia involves CB1 receptors; preserved in TRPV1-KO with different efficacy [8] [1]
Cyclooxygenase Enzymes COX activity assays in TRPV1-KO microglia Independent AM404 inhibits COX-1/COX-2 and prostaglandin production in TRPV1-KO systems [2] [3]
Inflammatory Mediators Cytokine measurements in TRPV1-KO models Largely Independent AM404 reduces IL-1β, IL-6, TNF-α independently of TRPV1 [2] [3]
T-type Calcium Channels Cav3.2 channel inhibition assays Partially Independent Contributes to analgesia in conjunction with TRPV1 pathways [1]

The following diagram illustrates the complex signaling pathways of AM404 analgesia, highlighting both TRPV1-dependent and independent mechanisms:

G cluster_trpv1 TRPV1-Dependent Pathway cluster_independent TRPV1-Independent Pathways AM404 AM404 TRPV1 TRPV1 AM404->TRPV1 Agonist COX COX AM404->COX Direct Inhibition Cytokines Cytokines AM404->Cytokines Modulates Cav3_2 Cav3_2 AM404->Cav3_2 Inhibits CB1_dir CB1_dir AM404->CB1_dir Low-Affinity Activation mGlu5 mGlu5 TRPV1->mGlu5 Activates PLC PLC mGlu5->PLC Stimulates DAGL DAGL PLC->DAGL Produces DAG CB1 CB1 DAGL->CB1 2-AG Synthesis Analgesia1 Analgesia1 CB1->Analgesia1 Mediates Analgesia2 Analgesia2 COX->Analgesia2 Inhibition Cytokines->Analgesia2 Reduction Cav3_2->Analgesia2 Inhibition CB1_dir->Analgesia2 Direct Activation

Therapeutic Implications and Drug Development

The differential activation of these multiple pathways has significant implications for therapeutic development. The finding that AM404 retains substantial analgesic and anti-inflammatory activity in TRPV1 knockout models supports the development of TRPV1-independent analgesic strategies that may avoid the thermoregulatory side effects associated with direct TRPV1 modulation [6] [7]. Pharmaceutical companies have invested significantly in TRPV1 antagonist development, with several compounds reaching clinical trials, but many have encountered dose-limiting hyperthermia as a significant side effect [7]. Understanding the precise mechanisms of AM404 action in TRPV1 knockout models may facilitate the development of novel analgesics that target the beneficial analgesic pathways while minimizing disruptive effects on thermoregulation.

The central location of AM404 formation and action explains why paracetamol has primarily analgesic and antipyretic effects with limited peripheral anti-inflammatory activity [1]. This central action also accounts for its favorable safety profile regarding gastrointestinal and renal side effects compared to traditional NSAIDs, making it suitable for vulnerable populations including geriatric patients, children, and those with comorbid conditions [1]. Future research directions include developing paracetamol analogs that enhance central conversion to AM404 or directly target the downstream effectors in its analgesic pathway, potentially yielding medications with improved efficacy and reduced hepatotoxicity risk [1].

Technical Considerations and Conclusion

Practical Implementation Notes

When working with TRPV1 knockout mouse models for AM404 research, several technical considerations are essential for generating reliable, reproducible data. First, genetic background significantly influences phenotypic expression; the original TRPV1 knockout mice were generated on a mixed C57BL/6x129 background, and background strain differences can modulate observed phenotypes [6]. Age-matched littermate controls are essential, as TRPV1 knockout mice develop age-associated overweight that can confound behavioral and metabolic studies [6]. For thermoregulatory studies, habituation to restraint is critical, as stress significantly affects body temperature measurements; extensive handling (8 sessions of 5min each) and gradual acclimation to experimental setups minimizes these confounds [6].

Pharmacological studies require careful consideration of dosing and administration routes. AM404 should be dissolved in DMSO and further diluted to final concentrations, maintaining solvent concentration below 0.1% in culture media or using appropriate vehicles for in vivo administration [2] [3]. For in vivo experiments, intraperitoneal administration provides more consistent bioavailability than subcutaneous injection. When studying thermoregulation, ambient temperature control is essential, as mice use different thermoeffector responses at different environmental temperatures [6]. The thermoneutral zone for TRPV1 knockout mice is higher than for wild-type animals, requiring adjustment of experimental conditions for proper interpretation of results [6].

Conclusion

TRPV1 knockout mouse models have proven indispensable for elucidating the complex multimodal mechanisms of AM404 analgesia and anti-inflammatory action. These studies have revealed that while TRPV1 activation contributes significantly to AM404-induced hypothermia and represents a major analgesic pathway, substantial analgesic and anti-inflammatory effects persist in the absence of functional TRPV1 channels. The continuing investigation of these TRPV1-independent mechanisms, particularly the direct inhibition of cyclooxygenase enzymes and modulation of endocannabinoid signaling, holds promise for developing novel analgesic agents with improved therapeutic profiles. The experimental protocols detailed in these application notes provide robust methodologies for further exploring these mechanisms and advancing our understanding of central analgesic pathways.

References

Comprehensive Application Notes and Protocols: AM404-Mediated Prostaglandin E2 Inhibition Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AM404 and Its Significance in Prostaglandin Inhibition

N-arachidonoylphenolamine (AM404) is a biologically active metabolite of acetaminophen (paracetamol) that has gained significant research interest due to its potent anti-inflammatory properties and unique mechanisms of action within the central nervous system. As an active metabolite of one of the world's most commonly used over-the-counter analgesics, AM404 represents a crucial compound for understanding the pharmacological effects of paracetamol, particularly its central nervous system actions that cannot be fully explained by the parent compound. Research has demonstrated that AM404 exerts significant effects on the arachidonic acid cascade, specifically through inhibition of prostaglandin synthesis in activated immune cells of the central nervous system [1] [2].

The significance of AM404 in modern neuropharmacology research stems from its multi-target mechanism of action. AM404 is known to function as a: (1) potent agonist of the transient receptor potential vanilloid type 1 (TRPV1), (2) low-affinity ligand of the cannabinoid receptor type 1 (CB1), and (3) inhibitor of the anandamide membrane transporter [1] [3]. This diverse receptor interaction profile, combined with its recently discovered anti-inflammatory effects on prostaglandin synthesis, positions AM404 as a promising compound for investigating novel therapeutic approaches for neuroinflammatory conditions, neurodegenerative diseases, and pain disorders [4]. The following sections provide detailed application notes and protocols for studying AM404-mediated prostaglandin E2 inhibition, with a focus on standardized assays and methodologies suitable for drug discovery and development applications.

Mechanisms of Action: AM404 in Prostaglandin E2 Inhibition

Primary Molecular Targets and Signaling Pathways

AM404 exerts its effects on prostaglandin E2 (PGE2) synthesis through multiple complementary mechanisms that converge on the arachidonic acid metabolic pathway. The principal molecular targets involved in AM404-mediated PGE2 inhibition include:

  • Cyclooxygenase Enzymes (COX-1 and COX-2): AM404 directly inhibits the enzymatic activity of both COX isoforms, with studies demonstrating a reversible reduction of COX-1 and COX-2 activity in activated microglial cells [1] [2]. This inhibition occurs at the post-translational level, as AM404 does not significantly affect COX-2 mRNA or protein expression in most experimental systems [1] [4].

  • Receptor-Independent Pathways: Interestingly, the inhibitory effects of AM404 on PGE2 production have been shown to be independent of TRPV1 or CB1 receptors [1] [4]. This was demonstrated through experiments using specific receptor antagonists (AM251 for CB1 and capsazepine for TRPV1) and microglia from TRPV1 knockout mice, where AM404 maintained its inhibitory effects despite receptor blockade or absence [1].

  • Oxidative Stress Pathways: AM404 significantly reduces the formation of reactive oxygen species, particularly the lipid peroxidation marker 8-iso-PGF2α [4]. This antioxidant effect is attributed to the phenolic group in its chemical structure and contributes to the overall reduction in inflammatory mediators [1] [4].

  • Transcriptional Regulation: At higher concentrations, AM404 modestly decreases LPS-induced COX-2 protein levels, though this effect is less pronounced than its direct enzyme inhibition [1]. Additionally, AM404 does not appear to affect microsomal prostaglandin E synthase-1 (mPGES-1) protein synthesis, indicating specificity for COX pathway inhibition [1].

Signaling Pathway Diagram

The following diagram illustrates the complex signaling pathways through which AM404 modulates prostaglandin E2 synthesis and exerts its anti-inflammatory effects:

G cluster_1 Membrane Events cluster_2 AM404 Mechanisms cluster_3 Downstream Effects LPS LPS AA_Release Arachidonic Acid (AA) Release from Membrane Phospholipids LPS->AA_Release IL1b IL1b IL1b->AA_Release AM404 AM404 COX_Inhibition Direct COX Activity Inhibition AM404->COX_Inhibition Oxidative_Reduction Reduction of Oxidative Stress (8-iso-PGF2α) AM404->Oxidative_Reduction COX2_Protein Modest Reduction of COX-2 Protein Levels AM404->COX2_Protein COX_Enzyme COX-1/COX-2 Enzyme AA_Release->COX_Enzyme PGH2 PGH2 Formation COX_Enzyme->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 Synthesis mPGES1->PGE2 EP_Receptors EP Receptor Activation (EP1, EP2, EP3, EP4) PGE2->EP_Receptors COX_Inhibition->PGE2 Inhibits Neuroprotection Neuroprotective Effects COX_Inhibition->Neuroprotection Inflammation Pro-inflammatory Response Oxidative_Reduction->Inflammation Reduces Oxidative_Reduction->Neuroprotection EP_Receptors->Inflammation

Experimental Models for AM404 Prostaglandin E2 Inhibition Studies

In Vitro and Ex Vivo Model Systems

The investigation of AM404-mediated PGE2 inhibition employs several well-established experimental model systems, each offering distinct advantages for specific research applications:

  • Organotypic Hippocampal Slice Cultures (OHSC): This ex vivo model maintains the complex architecture and cellular interactions of native hippocampal tissue while allowing controlled experimental manipulation. OHSC are typically prepared from 2-3 day old C57Bl/6 wild-type mice, with 350 μm slices cultured on membrane inserts in serum-containing medium at 35°C with 5% CO₂ [1] [3]. The model demonstrates the critical role of microglia in PGE2 production, as LPS-stimulated PGE2 release is completely abolished when microglial cells are removed through liposome-encapsulated clodronate treatment [1].

  • Primary Microglial Cultures: Isolated from cerebral cortices of 1-day neonatal Sprague-Dawley rats or C57Bl/6 mice, primary microglia represent the resident immune cells of the CNS and respond robustly to inflammatory stimuli like LPS [1] [3]. This model has been instrumental in demonstrating the dose-dependent inhibition of PGE2 by AM404 and establishing its receptor-independent mechanism of action [1] [2].

  • Human SK-N-SH Neuronal Cells: This human neuroblastoma cell line provides a human-relevant model system for investigating neuronal-specific responses to AM404 treatment. Studies using IL-1β-stimulated SK-N-SH cells have demonstrated that AM404 and acetaminophen significantly inhibit PGE2 release through mechanisms potentially involving the 8-iso-PGF2α pathway [4].

  • Colorectal Cancer Cell Lines: DLD-1, SW480, and HCT116 human colorectal cancer cell lines have been employed to investigate the anti-cancer properties of AM404, particularly its effects on cancer stem-like cells and the PGE2-YAP signaling axis [5] [6]. These models have revealed novel mechanisms connecting PGE2 signaling with tumorigenesis pathways.

Experimental Workflow Diagram

The following diagram outlines the generalized experimental workflow for evaluating AM404-mediated prostaglandin E2 inhibition across different model systems:

G cluster_1 Model System Preparation cluster_2 Inflammatory Stimulation & Treatment cluster_3 Sample Collection & Analysis cluster_4 Data Interpretation Model_Selection Select Appropriate Model System: • OHSC • Primary Microglia • SK-N-SH Neuronal Cells • CRC Cell Lines Culture_Establishment Establish Cultures (Time: 1-7 days depending on model) Model_Selection->Culture_Establishment PreTreatment Pre-treatment with AM404 (30 minutes, concentrations: 0.1-50 µM) Culture_Establishment->PreTreatment Stimulation Inflammatory Stimulation: • LPS (10-100 ng/mL) • IL-1β (10 U/mL) • CD3/CD28 (T cells) PreTreatment->Stimulation AM404_Treatment AM404 Treatment (Incubation: 4-24 hours) with appropriate controls Stimulation->AM404_Treatment Media_Collection Media Collection for Eicosanoid Analysis AM404_Treatment->Media_Collection Cell_Processing Cell Processing for Protein/RNA Analysis AM404_Treatment->Cell_Processing Analysis Downstream Analyses: • ELISA (PGE2, PGD2, 8-iso-PGF2α) • Western Blot (COX-1, COX-2, mPGES-1) • qPCR • Immunocytochemistry Media_Collection->Analysis Cell_Processing->Analysis Data_Processing Data Processing and Statistical Analysis Analysis->Data_Processing Mechanism_Elucidation Mechanism Elucidation via pathway inhibition studies Data_Processing->Mechanism_Elucidation

Quantitative Data Summary of AM404 Effects on Prostaglandin Inhibition

Efficacy and Potency Across Experimental Models

The following tables summarize key quantitative findings from studies investigating AM404-mediated inhibition of prostaglandin E2 and related inflammatory mediators across different experimental models:

Table 1: AM404 Efficacy in Inhibiting PGE2 Production Across Cell Types

Cell Type/Model Stimulus AM404 Concentration PGE2 Inhibition Additional Effects Reference
Primary rat microglia LPS (10 ng/mL) 1-50 µM Dose-dependent: ~30% (1 µM) to ~80% (50 µM) Reduced PGD2, 8-iso-PGF2α; reversible COX inhibition [1]
Organotypic hippocampal slices LPS (100 ng/mL) 50 µM Significant inhibition (~60-70%) Abolished in microglia-depleted slices [1]
Human SK-N-SH neuronal cells IL-1β (10 U/mL) 0.1-10 µM Dose-dependent: ~25% (0.1 µM) to ~75% (10 µM) Reduced 8-iso-PGF2α; COX-2 independent [4]
RAW264.7 macrophages LPS 1-50 µM Dose-dependent inhibition COX-1/COX-2 enzyme activity reduced [1]
Jurkat T cells CD3/CD28 1-10 µM Not reported Inhibited IL-2, TNF-α; reduced NF-κB, NFAT, AP-1 [1]

Table 2: AM404 Effects on Colorectal Cancer Models and Additional Parameters

Parameter Model System AM404 Concentration Observed Effect Significance Reference
Cell viability IC₅₀ DLD-1 CRC cells 15.3 µM 50% growth inhibition Potential anticancer activity [5]
Cell viability IC₅₀ HCT116 CRC cells 15.2 µM 50% growth inhibition Potential anticancer activity [5]
Cell viability IC₅₀ SW480 CRC cells 12.3 µM 50% growth inhibition Potential anticancer activity [5]
Population doubling time DLD-1 cells 15 µM Increased from 21h to 29h Significant growth impedance [5]
COX-1 activity Cell-free assay 50 µM ~70% inhibition Direct enzyme inhibition [1]
COX-2 activity Cell-free assay 50 µM ~65% inhibition Direct enzyme inhibition [1]
Key Quantitative Relationships and Dose Response Characteristics

The quantitative analysis of AM404 efficacy reveals several important patterns:

  • Dose-Response Relationship: AM404 consistently exhibits a concentration-dependent inhibition of PGE2 across all model systems, with significant effects observed starting at 1 µM and maximal inhibition typically achieved at 50 µM [1] [4]. The EC₅₀ values for PGE2 inhibition generally fall in the range of 5-15 µM across different cell types.

  • Time-Dependent Effects: The inhibitory effects of AM404 on PGE2 production are evident within 4-6 hours of treatment and remain stable for up to 24 hours in most experimental systems [1] [4]. The compound demonstrates reasonable stability in culture conditions, maintaining efficacy throughout standard experimental timeframes.

  • Comparative Potency: When compared to acetaminophen, AM404 demonstrates significantly greater potency in inhibiting PGE2 production in neuronal and microglial models, supporting its role as the active metabolite responsible for acetaminophen's central actions [4]. In SK-N-SH neuronal cells, AM404 at 10 µM achieved comparable inhibition to 50 µM acetaminophen [4].

  • Reversibility Profile: The inhibition of COX enzyme activity by AM404 has been demonstrated to be reversible upon washout, distinguishing it from irreversible COX inhibitors like aspirin and suggesting a competitive or allosteric mechanism of action [1].

Detailed Experimental Protocols

Primary Microglial Culture and AM404 Treatment Protocol

Purpose: To evaluate the effects of AM404 on prostaglandin E2 production in primary microglial cultures stimulated with lipopolysaccharide (LPS).

Materials:

  • Primary mixed glial cultures from cerebral cortices of 1-day neonatal Sprague-Dawley rats or C57Bl/6 mice [1] [3]
  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal calf serum and antibiotics [1] [3]
  • AM404 (Tocris Biosciences) dissolved in DMSO to prepare 50 mM stock solution [1]
  • LPS from Salmonella typhimurium (Sigma-Aldrich) prepared as 5 mg/mL stock in DPBS [1]
  • Prostaglandin E2 ELISA kit
  • Protein assay kit for normalization

Procedure:

  • Microglial Cell Isolation:

    • Prepare mixed glial cultures from 7-13 neonatal forebrains by homogenization and filtration through a 70-μm cell strainer [1] [3].
    • Culture cells at a density of 5×10⁵ cells/plate in DMEM with 10% FCS and antibiotics.
    • Maintain cultures for 7-10 days with regular medium changes until microglial cells are ready for isolation.
  • Microglial Separation:

    • Separate microglia from the mixed glial cultures by gentle shaking (200 rpm, 2 hours) at 37°C.
    • Collect supernatant containing detached microglia and seed at appropriate density for experiments.
  • AM404 Treatment:

    • Pre-incubate microglial cells with AM404 (0.1-50 µM) or vehicle control (DMSO, final concentration ≤0.1%) for 30 minutes [1].
    • Stimulate cells with LPS (10 ng/mL final concentration) and maintain AM404 treatment for 24 hours.
  • Sample Collection:

    • Collect culture media and centrifuge (1000 × g, 10 minutes) to remove cellular debris.
    • Store supernatant at -80°C for PGE2 measurement by ELISA.
    • Harvest cells for protein extraction and Western blot analysis of COX-2 expression.
  • Data Analysis:

    • Normalize PGE2 concentrations to total cellular protein content.
    • Express results as percentage inhibition relative to LPS-stimulated controls.
    • Perform statistical analysis using one-way ANOVA with post-hoc tests (n≥3 independent experiments).

Technical Notes:

  • Maintain DMSO concentration consistently at ≤0.1% across all treatment groups to avoid solvent toxicity.
  • Include control groups: (1) untreated cells, (2) vehicle control (DMSO), (3) LPS-stimulated, and (4) AM404 treatment without LPS stimulation.
  • For receptor mechanism studies, include TRPV1 and CB1 receptor antagonists (capsazepine and AM251, respectively) 30 minutes prior to AM404 treatment [1].
Organotypic Hippocampal Slice Culture (OHSC) Protocol

Purpose: To investigate AM404 effects on prostaglandin E2 production in a complex ex vivo system that maintains native tissue architecture and cellular interactions.

Materials:

  • 2-3 day old C57Bl/6 wild-type mice
  • Tissue chopper (McIlwain)
  • 0.4 μm culture plate inserts (Millipore, PICM03050)
  • Culture medium: 0.5× MEM, 25% horse serum, 25% BME, 2 mM glutamax, 0.35% glucose [1]
  • Liposome-encapsulated clodronate (Lip-CL, Merck Chemicals) for microglia depletion [1]
  • Immunohistochemistry reagents: anti-Iba-1 (microglia), anti-GFAP (astrocytes), DAPI [1]

Procedure:

  • Hippocampal Slice Preparation:

    • Decapitate 2-3 day old mice under sterile conditions and dissect hippocampi.
    • Place hippocampi on tissue chopper and prepare 350 μm thick slices.
    • Transfer slices to culture plate inserts (6 slices/insert) in six-well plates containing 1 mL culture medium.
    • Incubate at 35°C in humidified atmosphere with 5% CO₂ [1].
  • Culture Maintenance:

    • Change culture medium after the first day of preparation, then every 2 days.
    • Maintain cultures for 7 days before experiments to allow stabilization.
  • Microglia Depletion (Optional):

    • For microglia depletion studies, incubate slices overnight with Lip-CL (0.5 mg/mL) after preparation.
    • Rinse slices in DPBS and culture in standard medium for 6 additional days [1].
    • Verify microglia depletion by Iba-1 immunohistochemistry (reduces microglia population to <5%).
  • AM404 Treatment:

    • Pre-incubate slices with DMSO 0.1% or AM404 (50 μM) for 30 minutes [1].
    • Stimulate with LPS (100 ng/mL) for 24 hours.
  • Sample Collection and Analysis:

    • Collect culture media for PGE2 measurement by ELISA.
    • Process slices for immunohistochemistry to assess microglial activation and cellular localization.

Technical Notes:

  • OHSC represents a more complex model that preserves native cellular interactions but has higher variability than pure cell cultures.
  • Include microglia-depleted controls to confirm the central role of microglia in PGE2 production.
  • For immunohistochemistry, fix slices with 4% PFA for 1 hour before staining with cell-type specific markers [1].

Research Applications and Therapeutic Implications

The experimental findings regarding AM404-mediated prostaglandin E2 inhibition have significant implications for both basic research and therapeutic development:

  • Neuroinflammatory Disorders: The potent anti-inflammatory effects of AM404 on microglial cells suggest potential applications for neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, where neuroinflammation plays a key pathogenic role [4]. Preclinical studies have demonstrated that AM404 treatment reduces memory impairment and loss of monoaminergic neurons in 3xTg-AD mouse models of Alzheimer's disease [4].

  • Pain Management: As an active metabolite of acetaminophen, AM404 may contribute to the analgesic mechanisms of this widely used medication, particularly through its central inhibition of prostaglandin synthesis [1] [2]. The dual action on both cannabinoid signaling and prostaglandin production represents a unique multi-target approach to pain management.

  • Psychiatric Disorders: The anxiolytic and antidepressant effects of AM404 observed in animal models, combined with its anti-inflammatory properties, suggest potential applications for mood and anxiety disorders that have been linked to neuroinflammation [4].

  • Oncology Applications: Emerging evidence demonstrates that AM404 targets colorectal cancer stem-like cells and suppresses FBXL5 E3-ligase expression, suggesting potential repurposing as an anticancer agent, particularly in combination with conventional chemotherapeutics [5]. The compound's ability to interfere with the PGE2-YAP signaling axis, which is critical for colorectal tumorigenesis, provides a mechanistic basis for these anticancer effects [6].

  • Technical Research Applications: From a methodological perspective, AM404 serves as a valuable pharmacological tool for studying prostaglandin-dependent processes in neurological systems and for dissecting the complex relationships between the endocannabinoid system and inflammatory pathways.

Conclusion and Future Directions

The comprehensive analysis of AM404-mediated prostaglandin E2 inhibition reveals a complex multi-mechanistic compound with significant research and potential therapeutic applications. The detailed protocols and quantitative data summarized in this document provide researchers with robust methodological frameworks for investigating AM404 effects across different experimental systems. Key advantages of AM404 as a research tool and potential therapeutic candidate include its dual activity on both the endocannabinoid system and inflammatory pathways, its favorable concentration-dependent efficacy across multiple cell types, and its reversible mechanism of action that may offer safety advantages over irreversible inhibitors.

Future research directions should focus on: (1) elucidating the precise molecular mechanism of COX enzyme inhibition, (2) exploring potential synergistic effects with other anti-inflammatory agents, (3) conducting detailed pharmacokinetic and toxicological profiling for therapeutic development, and (4) investigating its efficacy in additional disease models, particularly those involving cancer stem cells and neuropsychiatric conditions. The continuing investigation of AM404 and related compounds will likely yield important insights into the complex interplay between inflammatory mediators and neurological function, potentially leading to novel therapeutic strategies for a range of challenging medical conditions.

References

AM404 and Cyclooxygenase (COX) Activity: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction to AM404 N-Arachidonoylphenolamine (AM404) is an active metabolite of acetaminophen (paracetamol) [1]. Research indicates that AM404 possesses significant anti-inflammatory and anti-oxidative properties within the central nervous system (CNS) [1]. Its effects on the arachidonic acid cascade, particularly on cyclooxygenase (COX) enzymes and prostaglandin synthesis, make it a compelling subject for neuropharmacology and inflammation research [1].

2. Key Experimental Findings on COX and Prostaglandin E2 (PGE2) Studies using IL-1β-stimulated human SK-N-SH neuroblastoma cells demonstrate that AM404 induces a significant and concentration-dependent inhibition of PGE2 release [1]. The following table summarizes the core quantitative findings from this model system.

Table 1: Summary of Key Findings on AM404 from In Vitro Studies

Parameter Investigated Finding Experimental System Implication
PGE2 Release Significant, concentration-dependent inhibition [1] IL-1β-stimulated SK-N-SH cells [1] Confirms potent anti-inflammatory activity
COX-1/2 Enzymatic Activity No direct inhibition [1] Cell-based assays [1] Effect is upstream of COX enzyme activity
COX-2 mRNA & Protein Levels No significant reduction [1] Cell-based assays [1] Effect is post-translational, not transcriptional
8-iso-PGF2α Synthesis Dose-dependent reduction [1] IL-1β-stimulated SK-N-SH cells [1] Suggests a role in reducing oxidative stress
Proposed Primary Mechanism Inhibition of the 8-iso-PGF2α pathway, leading to reduced PGE2 synthesis [1] Mechanistic study in SK-N-SH cells [1] Links anti-oxidative and anti-inflammatory effects

3. Detailed Experimental Protocol: IL-1β Stimulation in SK-N-SH Cells This protocol is adapted from published research on evaluating the anti-inflammatory effects of AM404 in a neuronal context [1].

  • Cell Line: Human SK-N-SH neuroblastoma cells.
  • Test Compounds: AM404 (e.g., dissolved in DMSO, typical working concentrations of 0.1–10 µM) [1].
  • Stimulant: Interleukin-1β (IL-1β) to induce a neuroinflammatory state.
  • Procedure:
    • Cell Culture & Seeding: Maintain SK-N-SH cells in appropriate medium. Seed cells into multi-well plates for experiments.
    • Pre-treatment: Pre-incubate cells with AM404 (across a concentration range, e.g., 0.1, 1, 10 µM) or vehicle control for a specified period (e.g., 1-2 hours).
    • Stimulation: Introduce IL-1β to the culture medium to stimulate the inflammatory response. Co-incubate with the pre-treatment compounds for a set duration (e.g., 24 hours).
    • Sample Collection: Collect cell culture supernatant for PGE2 and 8-iso-PGF2α analysis.
    • Cell Lysis: Lyse cells for subsequent analysis of COX-2 protein levels (e.g., by western blot) or mRNA expression (e.g., by RT-qPCR).
    • Data Analysis: Quantify PGE2 and 8-iso-PGF2α levels using commercially available ELISA or EIA kits. Normalize data to total protein content or cell count.

4. Standardized COX Activity Assay Protocol For a direct, quantitative measurement of COX enzyme activity, fluorometric assay kits provide a robust method. The following protocol is based on a commercially available kit (ab204699) [2].

  • Principle: The kit measures COX peroxidase activity. COX converts arachidonic acid to Prostaglandin G2 (PGG2), which then reacts with a proprietary probe to generate a fluorescent signal (Ex/Em = 535/587 nm) proportional to enzyme activity [2].
  • Key Features:
    • Sample Types: Tissue homogenates, adherent cells, suspension cells [2].
    • Assay Time: Approximately 45 minutes [2].
    • Inhibitors Included: Includes SC560 (COX-1 specific inhibitor) and Celecoxib (COX-2 specific inhibitor) to differentiate isoform activity [2].
  • Procedure Summary [2]:
    • Prepare Samples: Lyse cells or homogenize tissue samples on ice.
    • Set Up Reactions: Add sample or COX positive control to a microplate. Include inhibitor wells for specificity.
    • Add Reaction Mix: Prepare a master mix containing COX Assay Buffer, COX Cofactor, and the OxiRed Probe. Add to sample wells.
    • Initiate Reaction: Add Arachidonic Acid/NaOH solution to start the enzymatic reaction.
    • Read Fluorescence: Immediately analyze the plate in a microplate reader, taking kinetic measurements every 15 seconds for 30 minutes.

5. Proposed Mechanism of Action: Integrating COX and Oxidative Stress The experimental data suggests that AM404's inhibition of PGE2 release is not through direct COX inhibition or reducing COX-2 expression [1]. Instead, the effect appears to be mediated via the reduction of oxidative stress. AM404 dose-dependently reduces the synthesis of 8-iso-PGF2α, a sensitive marker of oxidative stress formed by free-radical catalyzed lipid peroxidation of arachidonic acid [1]. The proposed signaling interplay is illustrated below.

G IL1b IL-1β Stimulation OxStress Oxidative Stress IL1b->OxStress IsoP 8-iso-PGF2α Synthesis (Free Radical Pathway) OxStress->IsoP PGE2 PGE2 Release IsoP->PGE2 Promotes AA Arachidonic Acid (AA) AA->IsoP  Lipid Peroxidation AA->PGE2  COX Pathway AM404 AM404 Treatment AM404->IsoP Inhibits AM404->PGE2 Reduces

Experimental Workflow for Assessing AM404

The overall process from cell treatment to data interpretation, integrating the protocols above, can be visualized in the following workflow diagram.

G Start Culture SK-N-SH Cells A Pre-treat with AM404 (0.1-10 µM) Start->A B Stimulate with IL-1β A->B C Incubate (e.g., 24h) B->C D Collect Supernatant & Lysate C->D E1 Analyze PGE2/ 8-iso-PGF2α (ELISA/EIA) D->E1 E2 Analyze COX-2 (mRNA/Protein) D->E2 F2 Data Analysis & Interpretation E1->F2 E2->F2 F1 Direct COX Activity Assay (Fluorometric Kit) F1->F2

Important Research Context

  • Broader Mechanisms: AM404 is also investigated for its effects beyond the COX pathway, including interactions with the endocannabinoid system (e.g., CB1 receptors, TRPV1 channels, and fatty acid amide hydrolase) [1] [3].
  • Model Translation: For a more physiologically relevant model, consider the Human Whole Blood Assay (hWBA), which tests compound effects in a environment containing all blood components and intact cell-cell interactions [4].

References

Comprehensive Application Notes and Protocols for AM404 Intracellular Uptake Measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AM404 and Its Research Significance

N-arachidonoylphenolamine (AM404) is a biologically active metabolite of acetaminophen (paracetamol) that has gained significant research interest due to its multifaceted pharmacological profile and implications for central nervous system drug action. This bioactive lipid compound functions as a potent agonist of transient receptor potential vanilloid type 1 (TRPV1) channels, a low-affinity ligand for cannabinoid CB1 receptors, and an inhibitor of anandamide cellular uptake through blockade of the anandamide membrane transporter (AMT). [1] [2] The formation of AM404 from acetaminophen occurs primarily in the central nervous system where acetaminophen undergoes deacetylation to p-aminophenol, which is then conjugated with arachidonic acid via the enzymatic activity of fatty acid amide hydrolase (FAAH). [1] [2] This metabolic pathway suggests that AM404 may be responsible for the analgesic mechanism of paracetamol, providing a compelling rationale for investigating its cellular uptake dynamics. [1] [2]

The measurement of AM404 intracellular uptake is crucial for understanding its pharmacological effects, concentration-dependent activities, and therapeutic potential. Research indicates that AM404 exhibits dose-dependent effects on inflammatory mediators in activated microglia, with significant inhibition of prostaglandin E2 (PGE2) release observed at concentrations of 10-50 μM. [1] [3] Furthermore, studies have demonstrated that AM404 concentrations in the brain following therapeutic doses of acetaminophen are considerably lower than those used in in vitro experiments, highlighting the importance of precise quantification for relevant physiological interpretation. [4] The development of sensitive analytical methods for AM404 detection and quantification is therefore essential for advancing our understanding of its mechanism of action and potential therapeutic applications.

Quantitative Pharmacokinetic Data of AM404

The tables below summarize key quantitative data related to AM404 concentrations, effects, and pharmacokinetic parameters from published research studies, providing essential reference information for experimental design and data interpretation.

Table 1: AM404 Concentrations and Effects in Experimental Models

Experimental System AM404 Concentration Observed Effect Citation
Primary microglia cultures 10-50 μM Dose-dependent decrease in PGE2 release [1]
Organotypic hippocampal slice cultures 50 μM Inhibition of LPS-mediated PGE2 production [1]
Rat brain (after 20 mg/kg acetaminophen) 150 pg/g (peak) Maximum brain concentration [4]
RAW264.7 macrophages Not specified Inhibition of PGE2 formation [1]
Autaptic hippocampal neurons 500 nM No alteration in EPSCs or DSE [5]

Table 2: Pharmacokinetic Parameters of AM404 in Rat Brain After Acetaminophen Administration (20 mg/kg)

Parameter Acetaminophen AM404
Cmax (maximum concentration) 15.8 μg/g 150 pg/g
Tmax (time to reach Cmax) 0.25 hour 0.25 hour
AUC0-2h (area under curve) 8.96 μg·hour/g 117 pg·hour/g
Half-life Not specified 0.3 hours (from [1])

Table 3: AM404 Effects on Inflammatory Mediators in Activated Microglia

Inflammatory Mediator Effect of AM404 Receptor Involvement
Prostaglandin E2 (PGE2) Significant decrease TRPV1/CB1 independent
Prostaglandin D2 (PGD2) Inhibited Not specified
8-iso-PGF2α (ROS marker) Reduced formation Not specified
COX-1 and COX-2 activity Reversible reduction Not specified
COX-2 protein expression Slightly decreased Not specified

Detailed Experimental Protocols for AM404 Uptake Measurement

LC-MS/MS Protocol for AM404 Quantification in Brain Tissue

Principle: This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to precisely quantify AM404 concentrations in brain tissue homogenates with high sensitivity and specificity. The protocol employs solid-phase extraction for sample clean-up and deuterated internal standards (AM404-d4) for accurate quantification. [4]

Materials and Reagents:

  • AM404 reference standard and AM404-d4 internal standard
  • Oasis MAX (60 mg, 3 cc) extraction cartridges
  • LC-MS/MS system with Luna 3 μm PFP(2) 100 Å column (100 mm × 2 mm)
  • Mobile phases: 0.1% acetic acid in water (Solvent A) and 0.1% acetic acid in methanol (Solvent B)
  • Fresh brain tissue samples

Procedure:

  • Tissue Homogenization: Homogenize whole brain tissue with an equivalent weight of ice-cold water using a POLYTRON PT3100 homogenizer maintained in an ice bath. [4]
  • Sample Preparation: Transfer 300 μL of brain homogenate to a clean tube, add 10 μL of methanol and 1 mL of internal standard solution containing 50 pg/mL AM404-d4. Centrifuge at 2000 × g for 5 minutes at 4°C. [4]
  • Solid-Phase Extraction:
    • Pre-activate Oasis MAX cartridge with 3 mL each of methanol, acetonitrile, and water.
    • Mix supernatant with 1 mL of H2O and load onto the conditioned cartridge.
    • Wash sequentially with 3 mL of 0.2% (v/v) acetic acid, 70% (v/v) methanol, and 50% (v/v) acetonitrile.
    • Elute AM404 with methanol and evaporate under a stream of nitrogen.
    • Reconstitute in 100 μL of 75% (v/v) methanol and centrifuge at 20,000 × g for 10 minutes at 4°C. [4]
  • LC-MS/MS Analysis:
    • Inject 20 μL of supernatant onto LC-MS/MS system.
    • Use gradient elution: 0.0-5.0 min (80% to 100% B), 5.0-7.5 min (100% B), 7.5-7.6 min (100% to 80% B), 7.6-10.0 min (80% B).
    • Maintain column temperature at 40°C and flow rate at 0.3 mL/min.
    • Operate mass spectrometer in negative ion mode with m/z transition 394.4→134.0 for AM404 and 398.4→138.0 for AM404-d4. [4]

Validation Parameters:

  • Lower limit of quantification: 2 pg/mL
  • Linear range: 2-1000 pg/mL
  • Collision energy: -45 eV
  • Ion source temperature: 450°C
Functional Uptake Assay Using Anandamide Transport Inhibition

Principle: This protocol measures AM404 uptake indirectly through its ability to inhibit anandamide cellular uptake in neuronal cells or other relevant cell types, based on AM404's known function as an anandamide membrane transporter blocker. [6]

Materials and Reagents:

  • Neuronal cell culture (e.g., primary neurons or appropriate cell line)
  • Radiolabeled [³H]-anandamide or fluorescent-labeled anandamide analog
  • AM404 solution in DMSO (50 mM stock)
  • Uptake buffer (Hanks' Balanced Salt Solution with 0.1% fatty acid-free BSA)
  • Wash buffer (ice-cold PBS with 0.1% BSA)
  • Scintillation cocktail or fluorescence plate reader

Procedure:

  • Cell Preparation: Plate cells in 24-well or 48-well plates and culture until 80-90% confluent.
  • Treatment: Pre-incubate cells with varying concentrations of AM404 (typically 0.1-50 μM) or vehicle control (DMSO ≤0.1%) for 15-30 minutes at 37°C.
  • Uptake Assay:
    • Add [³H]-anandamide or fluorescent anandamide analog (final concentration 100 nM) to each well.
    • Incubate for precisely 5-10 minutes at 37°C.
    • Terminate uptake by rapid removal of incubation buffer and washing three times with ice-cold wash buffer.
  • Quantification:
    • For radiolabeled substrate: Lyse cells with 0.1% SDS in 0.1 N NaOH, mix with scintillation cocktail, and measure radioactivity.
    • For fluorescent substrate: Measure fluorescence directly using appropriate plate reader settings.
  • Data Analysis: Calculate percentage inhibition relative to vehicle control and determine IC50 values using nonlinear regression.

Technical Notes:

  • Include controls for non-specific uptake (excess unlabeled anandamide)
  • Maintain consistent protein concentration across samples
  • Perform time-course experiments to establish linear uptake conditions

Critical Experimental Considerations for AM404 Uptake Studies

When designing and interpreting AM404 uptake experiments, researchers should consider several crucial factors that may significantly impact results and their physiological relevance:

  • Physiological Concentrations vs. Experimental Doses: There is a substantial discrepancy between AM404 concentrations measured in vivo after therapeutic acetaminophen doses and concentrations typically used in vitro. Following a human therapeutic equivalent dose of acetaminophen (20 mg/kg) in rats, the peak brain concentration of AM404 reaches only 150 pg/g (approximately 0.38 nM), while in vitro studies often use micromolar concentrations to observe effects. [4] This >1000-fold concentration difference must be considered when extrapolating in vitro findings to physiological conditions.

  • Metabolic Stability: AM404 has a relatively short half-life (approximately 0.3 hours) in biological systems, which necessitates careful timing of measurements and consideration of its rapid turnover in uptake and metabolism studies. [1] The simultaneous measurement of AM404 and its potential metabolites is recommended for comprehensive interpretation.

  • Receptor Cross-Talk: AM404 exhibits activity at multiple molecular targets including TRPV1 channels, CB1 receptors, and possibly PPAR receptors. [1] [2] [6] Experimental designs should include appropriate pharmacological controls (e.g., TRPV1 antagonists like capsazepine, CB1 antagonists like AM251) to delineate specific uptake mechanisms from receptor-mediated effects.

  • Cell Type-Specific Responses: AM404 demonstrates cell-specific effects, with significant inhibition of prostaglandin synthesis in activated microglia but potentially different uptake and response profiles in other cell types such as neurons, astrocytes, or peripheral immune cells. [1] Researchers should select appropriate cellular models based on their specific research questions.

AM404 Signaling Pathways and Molecular Interactions

The following diagram illustrates the complex molecular interactions and signaling pathways influenced by AM404 intracellular uptake, based on current research findings:

G cluster_external Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects cluster_anti_inflammatory Anti-inflammatory Effects AM404 AM404 AMT Anandamide Membrane Transporter AM404->AMT Inhibits TRPV1 TRPV1 Channel AM404->TRPV1 Activates CB1 CB1 Receptor AM404->CB1 Binds Anandamide Anandamide Anandamide->AMT Transport ECSignaling Endocannabinoid Signaling Modulation AMT->ECSignaling Increased Anandamide GeneExp Gene Expression Modulation TRPV1->GeneExp CB1->ECSignaling COX1 COX-1 Inhibition COX2 COX-2 Inhibition PGE2 ↓ PGE2 Production subcluster_neuroprotection Neuroprotective Effects ECSignaling->COX2 ECSignaling->subcluster_neuroprotection

Diagram 1: AM404 Molecular Targets and Signaling Pathways

This diagram illustrates the principal molecular interactions of AM404, highlighting its multimodal mechanism of action. Upon cellular uptake, AM404 exerts effects through several parallel pathways:

  • Anandamide Transporter Inhibition: AM404 potently blocks the anandamide membrane transporter (AMT), leading to increased extracellular levels of the endocannabinoid anandamide. This elevated anandamide signaling enhances activation of both CB1 receptors and TRPV1 channels, contributing to the overall pharmacological effects. [2] [6]

  • Direct Receptor Interactions: AM404 acts as a potent agonist of TRPV1 channels and a lower-affinity ligand for cannabinoid CB1 receptors. [1] [2] These direct receptor interactions initiate intracellular signaling cascades that influence gene expression and neuronal excitability.

  • Anti-inflammatory Pathways: In activated microglia, AM404 inhibits both COX-1 and COX-2 enzyme activity, leading to significant reduction in prostaglandin production, particularly PGE2. [1] [3] This effect occurs independently of TRPV1 or CB1 receptor activation, suggesting additional molecular targets.

  • Transcriptional Regulation: Recent evidence indicates that AM404 and related compounds modulate the expression of key genes involved in pain processing, including those encoding FAAH, CNR1 (CB1 receptor), CNR2 (CB2 receptor), and various ion channels. [7] [8]

Troubleshooting and Technical Considerations

Researchers may encounter several technical challenges when measuring AM404 uptake and interpreting results:

  • Low Recovery in Extraction: If AM404 recovery from biological samples is suboptimal, consider modifying the solid-phase extraction protocol by testing different organic solvents for elution (e.g., acetonitrile:methanol mixtures) or extending the washing steps to remove more matrix interferents while retaining the analyte.

  • High Background Signal: For LC-MS/MS analysis, significant background noise can be mitigated by optimizing the mass spectrometer parameters, particularly collision energy and source temperature. Additionally, extend the chromatographic separation to better resolve AM404 from endogenous isobaric compounds.

  • Variable Cellular Uptake: If inconsistent results are obtained in cellular uptake assays, standardize cell culture conditions, particularly passage number and confluence state. Pre-incubate cells in serum-free medium for 2-4 hours before assay to reduce serum interference.

  • Non-linear Pharmacokinetics: When working with higher concentrations of AM404, be aware of potential non-linear pharmacokinetics due to saturation of uptake mechanisms or metabolic pathways. Conduct preliminary range-finding experiments with multiple concentrations to identify the linear response range.

  • Species-Specific Differences: Account for potential species variations in AM404 metabolism and uptake when extrapolating results between experimental models. Human-derived cell lines may exhibit different uptake kinetics compared to rodent primary cells.

Conclusion

References

Analytical Methods for the Detection of AM404 in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

This application note summarizes a specific, validated method for detecting and quantifying the paracetamol metabolite N-arachidonoylphenolamine (AM404) in human cerebrospinal fluid (CSF) and plasma [1] [2]. The ability to detect this metabolite is crucial for investigating the central mechanism of action of paracetamol.

Introduction

AM404 is a bioactive metabolite of paracetamol (acetaminophen) formed in the central nervous system [3]. It is suggested to mediate analgesic effects through interactions with the endocannabinoid system and TRPV1 receptors [1] [3]. This protocol is derived from a study that provided the first evidence of AM404 in human CSF following paracetamol administration [1] [2].

Sample Preparation Workflow

The sample preparation differs for CSF and plasma. The workflow is as follows:

G Sample Preparation Workflow for AM404 Analysis cluster_1 CSF Sample Prep cluster_2 Plasma Sample Prep Start Collected Sample (CSF or Plasma) CSF1 Dilute 100 µL CSF with 100 µL H₂O Start->CSF1 Plasma1 Precipitate 100 µL Plasma with 300 µL Acetonitrile containing Internal Standard (PEA-d4) Start->Plasma1 CSF2 Inject 10 µL into LC-MS/MS CSF1->CSF2 Plasma2 Centrifuge at 13,000× g for 10 min Plasma1->Plasma2 Plasma3 Collect Supernatant Plasma2->Plasma3 Plasma4 Inject 10 µL into LC-MS/MS Plasma3->Plasma4

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following conditions were used for the separation and detection of AM404.

Table 1: Instrumental Parameters for LC-MS/MS Analysis

Parameter Specification
LC System Thermo Scientific Accela
Mass Spectrometer TSQ Vantage Mass Spectrometer
Analytical Column Waters Acquity BEH Phenyl (2.1 × 50 mm, 1.7 µm)
Column Temperature 50 °C
Injection Volume 10 µL
Flow Rate 0.5 mL/min
Mobile Phase A H₂O, 0.1% Formic Acid
Mobile Phase B Methanol
Gradient Linear increase from 5% B to 95% B over 3 min, hold for 2 min
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 3,500 V
AM404 Transition (m/z) 396.3 → 110.2
Collision Energy 9 V
Retention Time 4.25 minutes
Method Validation Data

The method was validated for sensitivity in both CSF and plasma matrices.

Table 2: Assay Sensitivity and Validation Data

Parameter Cerebrospinal Fluid (CSF) Plasma
Limit of Detection (LOD) 0.1 nmol·L⁻¹ 1.6 nmol·L⁻¹
Limit of Quantitation (LOQ) 0.5 nmol·L⁻¹ 5 nmol·L⁻¹
Reported Concentrations in Study 5 – 40 nmol·L⁻¹ Not specified in results
Key Considerations for the Method
  • Internal Standard: The method used palmitoylethanolamide-d4 (PEA-d4) as an internal standard for quantification, which is critical for ensuring analytical accuracy and precision [1].
  • Specificity: Detection via the specific mass transition (MRM) 396.3/110.2 m/z provides high selectivity for AM404 [1] [2].
  • Biological Context: In the referenced study, AM404 was detected in the CSF of 17 out of 26 patients (65%) within 10-211 minutes after a 1g intravenous paracetamol dose [1]. The concentrations, while detectable, were noted to be below the previously documented half-maximal inhibitory concentration (IC₅₀) for this metabolite, which is an important consideration for its pharmacological relevance [1] [2].

References

AM404 mass spectrometry quantification

Author: Smolecule Technical Support Team. Date: February 2026

Materials and Reagents

  • Analytical Standards: AM404 and its deuterated internal standard, AM404-d4 [1]
  • Solvents: Methanol, acetonitrile, water, acetic acid (all analytical or LC-MS grade) [1]
  • Sample Collection: EDTA tubes for plasma [2]
  • Solid-Phase Extraction (SPE): Oasis MAX cartridges (60 mg, 3 cc) [1]
  • Mobile Phase: 0.1% acetic acid in water (Solvent A) and 0.1% acetic acid in methanol (Solvent B) [1]

Experimental Protocol

Sample Preparation (Brain Homogenate)
  • Homogenization: Weigh the whole brain and homogenize it with an equivalent weight of ice-cold water [1].
  • Protein Precipitation: Add 10 µL of methanol and 1 mL of internal standard solution (containing 50 pg/mL AM404-d4) to 300 µL of brain homogenate. Centrifuge the mixture at 2000 g for 5 minutes at 4°C [1].
  • Solid-Phase Extraction (SPE):
    • Load the supernatant onto an Oasis MAX cartridge pre-activated with methanol, acetonitrile, and water.
    • Wash the cartridge with 3 mL of 0.2% (v/v) acetic acid, followed by 3 mL of 70% (v/v) methanol, and 3 mL of 50% (v/v) acetonitrile.
    • Elute AM404 with methanol.
    • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of 75% (v/v) methanol [1].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatography:
    • Column: Luna 3 µm PFP(2) 100 Å (100 mm × 2 mm) [1].
    • Column Temperature: 40°C [1].
    • Flow Rate: 0.3 mL/min [1].
    • Gradient: | Time (min) | Solvent B (%) | | :--- | :--- | | 0.0 - 5.0 | 80% to 100% | | 5.0 - 7.5 | 100% | | 7.5 - 7.6 | 100% to 80% | | 7.6 - 10.0 | 80% |
  • Mass Spectrometry Detection:
    • Ionization Mode: Negative ion mode with a TurboIonSpray source [1].
    • Temperature: 450°C [1].
    • Monitoring Ions (m/z): 394.4 → 134.0 for AM404 and 398.4 → 138.0 for AM404-d4 (internal standard) [1].
    • Collision Energy: -45 eV [1].

Quantitative Data and Method Validation

The following table summarizes key quantitative findings and methodological performance characteristics from recent studies.

Parameter Rat Brain (20 mg/kg acetaminophen) Human CSF (1g IV paracetamol)
Maximum Concentration (C~max~) 150 pg/g (brain) [1] 5 - 40 nmol·L⁻¹ (CSF) [2]
Time to C~max~ (t~max~) 0.25 hour [1] Not specified
Area Under Curve (AUC~0-2h~) 117 pg·hour/g (brain) [1] Not specified
Limit of Detection (LOD) 2 pg/mL (in brain homogenate) [1] 0.1 nmol·L⁻¹ (CSF) [2]
Limit of Quantification (LOQ) 2 pg/mL (linear range 2-1000 pg/mL) [1] 0.5 nmol·L⁻¹ (CSF) [2]
Plasma/CSF vs. Brain Plasma conc. reflects brain AM404 conc. [1] Confirmed presence in human CNS [2]

AM404 Biosynthesis and Analysis Workflow

The diagram below illustrates the metabolic pathway of AM404 formation from acetaminophen and the subsequent sample preparation and analysis workflow.

cluster_pathway AM404 Biosynthetic Pathway cluster_workflow LC-MS/MS Quantification Workflow Acetaminophen Acetaminophen pAminophenol pAminophenol Acetaminophen->pAminophenol Deacetylation AM404 AM404 pAminophenol->AM404 FAAH Enzyme ArachidonicAcid ArachidonicAcid ArachidonicAcid->AM404 Sample Sample Homogenization Homogenization Sample->Homogenization SPE SPE Homogenization->SPE LCMS LCMS SPE->LCMS Quant Quant LCMS->Quant

Diagram 1: AM404 metabolic pathway and LC-MS/MS quantification workflow.

Key Technical Considerations

  • Internal Standard: Using a deuterated internal standard (AM404-d4) is critical for compensating for matrix effects and recovery losses during sample preparation [1].
  • Sample Stability: Process samples on ice and store at -70°C until analysis to preserve analyte integrity [1] [2].
  • Specificity: The LC-MS/MS method using the specified MRM transitions provides high specificity for AM404, distinguishing it from other acetaminophen metabolites [1].
  • Human Evidence: The detection of AM404 in human cerebrospinal fluid (CSF) following paracetamol administration confirms the clinical relevance of this metabolic pathway [2].

References

Comprehensive Application Notes and Protocols for AM404 in Animal Behavior Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AM404 and Its Research Significance

AM404 (N-arachidonoylphenolamine) is an active metabolite of the common analgesic paracetamol (acetaminophen) and represents a crucial molecular entity for understanding the mechanism of action of one of the world's most widely used medications. This bioactive lipid is formed in the central nervous system through conjugation of paracetamol-derived p-aminophenol with arachidonic acid via the enzyme fatty acid amide hydrolase (FAAH) [1] [2]. AM404 exhibits a complex polypharmacology, acting on multiple targets including the endocannabinoid system, TRPV1 channels, and various inflammatory pathways, which explains its diverse behavioral effects in animal models [3].

The discovery that AM404 is present in human cerebrospinal fluid following paracetamol administration provides compelling evidence for its physiological relevance in paracetamol's analgesic effects [2]. For researchers investigating pain mechanisms, neuropsychiatric disorders, and drug development, AM404 serves as both a pharmacological tool for probing endocannabinoid function and a prototype molecule for developing novel therapeutic agents with potentially improved safety profiles compared to direct cannabinoid receptor agonists [1] [4].

AM404 in Animal Behavior Models: Effects and Applications

AM404 has been characterized in various animal behavior models, primarily focusing on its analgesic properties, cognitive effects, and emotional modulation. The effects observed are highly dependent on experimental conditions, including dosage, administration route, and environmental factors [5].

Table 1: AM404 Effects in Neuropathic Pain Models

Model Type Species Dose Range Administration Route Key Effects Primary Mechanisms
Neuropathic Pain (CCI) Rat 1-5 mg/kg Intraperitoneal Prevents thermal hyperalgesia & mechanical allodynia [4] CB1, CB2, TRPV1 activation; Reduces NO, TNFα; Increases IL-10 [4]
Neuropathic Pain (CCI) Rat 1-5 mg/kg Intraperitoneal Modulates cytokine & apoptotic pathways; Prevents bax/bcl-2 ratio increase [4] Inhibits nNOS expression; Reduces pro-apoptotic signaling [4]

Table 2: AM404 Effects in Recognition Memory and Emotional Behavior Models

Behavior Test Species Dose Range Administration Route Key Effects Experimental Conditions
Spatial Open Field Rat 0.5-5 mg/kg Intraperitoneal Environment-dependent recognition memory effects [5] High vs. Low Arousal conditions
Spatial Open Field Rat 0.5-5 mg/kg Intraperitoneal No locomotor or emotional effects [5] Impairs novel object recognition in High Arousal only [5]
Neuroblastoma Migration Human cell line Not specified In vitro Impairs migration & invasiveness [6] Inhibits NFAT, NF-κB, MMPs [6]

Table 3: Key Molecular Targets of AM404 and Their Functional Consequences

Molecular Target Type of Interaction Functional Consequences Behavioral Relevance
Endocannabinoid Transporter Inhibitor Increases synaptic anandamide [3] Analgesia, Emotional modulation [4]
TRPV1 Channel Agonist Activates pain pathways [3] Anticonvulsant effects, Biphasic pain modulation [3]
CB1/CB2 Receptors Weak agonist Enhances endocannabinoid signaling [3] Analgesia, Cognitive effects [4]
NF-κB/NFAT Pathways Inhibitor Reduces inflammatory signaling [6] Anti-migratory effects on cancer cells [6]
Voltage-gated Sodium Channels (Nav1.7, Nav1.8) Inhibitor Blocks peripheral pain signaling [3] Peripheral analgesia [3]

Detailed Experimental Protocols

Neuropathic Pain Model (Chronic Constriction Injury)
3.1.1 Animal Preparation and Housing
  • Subjects: Adult male Wistar or Sprague-Dawley rats (200-300 g at start of experiment)
  • Housing Conditions: Maintain rats in groups of 3-4 under standard laboratory conditions (12-hour light/dark cycle, 22±1°C, 50-60% humidity) with ad libitum access to food and water [4]
  • Acclimatization: Allow at least 7 days of habituation to housing facilities before procedures
  • Ethical Considerations: All protocols must receive institutional animal care committee approval following relevant guidelines (NIH, European Directive 2010/63/EU)
3.1.2 Neuropathic Pain Induction
  • Anesthesia: Induce surgical anesthesia using ketamine/xylazine (75/10 mg/kg, i.p.) or isoflurane (4% induction, 2% maintenance)
  • Surgical Procedure:
    • Make a 2 cm incision on the lateral aspect of the mid-thigh of the right hind paw
    • Expose the sciatic nerve by blunt dissection of the biceps femoris muscle
    • Place four loose ligatures (4-0 chromic gut) around the nerve with approximately 1 mm spacing
    • Ensure ligatures reduce nerve diameter by just 5-10% without compromising epineural blood flow
    • Close the muscle layer with absorbable sutures and skin with wound clips
  • Sham Control: Perform identical procedure without nerve ligation
  • Post-operative Care: Administer analgesics (e.g., buprenorphine, 0.05 mg/kg) for 48 hours post-surgery; monitor wound healing daily
3.1.3 AM404 Administration and Behavioral Testing
  • Drug Preparation: Dissolve AM404 in vehicle containing 10% polyethylene glycol, 10% Tween-80, and 80% saline; prepare fresh daily [5]
  • Dosing Protocol: Administer AM404 (1-5 mg/kg, i.p.) once daily beginning either pre-emptively (before pain development) or therapeutically (after pain establishment) [4]
  • Thermal Hyperalgesia Assessment (Hargreaves Test):
    • Place rats in transparent acrylic chambers on elevated glass platform
    • Allow 30-minute acclimatization before testing
    • Apply radiant heat source to the plantar surface of the hind paw
    • Measure paw withdrawal latency as the average of 3 trials per paw with 5-minute intervals
    • Express results as percentage of baseline latency or as difference scores
  • Mechanical Allodynia Assessment (von Frey Test):
    • Place rats in elevated mesh-bottom chambers
    • Apply calibrated von Frey filaments to the plantar surface using the up-down method
    • Calculate 50% mechanical withdrawal threshold using Dixon's non-parametric method
    • Perform testing before surgery (baseline) and at regular intervals post-surgery
3.1.4 Tissue Collection and Molecular Analysis
  • Euthanasia and Tissue Harvest: Euthanize rats at predetermined endpoints; rapidly remove spinal cord (L4-L6) and brain regions of interest
  • Molecular Analyses:
    • qRT-PCR: Measure mRNA expression of nNOS, cytokines (TNF-α, IL-10), and apoptotic factors (bax, bcl-2)
    • Western Blotting: Analyze protein levels of NF-κB pathway components and apoptotic markers
    • ELISA: Quantify cytokine protein levels in spinal cord homogenates
Recognition Memory Model (Spatial Open Field)
3.2.1 Experimental Setup and Arousal Conditions
  • Apparatus: Black Plexiglas open-field arena (80 × 80 × 60 cm) with uniform visual surroundings [5]
  • High Arousal Condition: Test rats in empty arena under bright white light (300-500 lux) without prior handling [5]
  • Low Arousal Condition: Extensively handle animals (10-15 minutes/day for 5 days) before testing in arena with familiar bedding under dim red light (<50 lux) [5]
  • Behavioral Tracking: Use overhead video camera connected to tracking software (e.g., EthoVision, AnyMaze)
3.2.2 Drug Administration and Testing Protocol
  • AM404 Preparation: Dissolve in vehicle (10% polyethylene glycol, 10% Tween-80, 80% saline) [5]
  • Administration: Inject AM404 (0.5-5 mg/kg, i.p.) 15 minutes before behavioral testing [5]
  • Testing Schedule: Single task composed of six 5-minute sessions separated by 3-minute delays (subjects returned to home cage during delays) [5]
  • Object Recognition Phases:
    • Habituation: Rats explore empty arena
    • Familiarization: Two identical objects placed in specific locations
    • Spatial Displacement: One object moved to novel location
    • Object Substitution: One familiar object replaced with novel object
  • Behavioral Parameters:
    • Emotionality: Time spent in center vs. periphery of arena
    • Locomotor Activity: Total distance traveled, velocity
    • Cognitive Performance: Discrimination ratio for novel vs. familiar objects/locations
3.2.3 Data Analysis and Interpretation
  • Recognition Memory: Calculate discrimination ratio as (time with novel - time with familiar)/(total exploration time)
  • Statistical Analysis: Use appropriate ANOVA designs with factors for drug treatment, arousal condition, and test phase
  • Interpretation Note: AM404 typically impairs novel object recognition in high arousal conditions but not low arousal conditions [5]

AM404 Signaling Pathways and Mechanisms of Action

AM404 exerts its behavioral effects through multiple molecular targets and signaling pathways, which can be visualized as a complex network of interactions. The diagram below illustrates the primary signaling mechanisms through which AM404 modulates pain perception, inflammation, and neuronal excitability:

G AM404 Signaling Pathways and Molecular Targets cluster_central Central Nervous System cluster_peripheral Peripheral Nervous System cluster_cellular Cellular Signaling Pathways AM404 AM404 EC_System Endocannabinoid System AM404->EC_System Inhibits Reuptake TRPV1 TRPV1 Channel AM404->TRPV1 Agonist SodiumChannels Nav1.7/Nav1.8 Sodium Channels AM404->SodiumChannels Inhibitor COX_Pathway COX-1/COX-2 Inhibition AM404->COX_Pathway Inhibitor TranscriptionFactors NF-κB & NFAT Pathways AM404->TranscriptionFactors Inhibitor AEA Increased Anandamide EC_System->AEA Central_Effects Analgesia Anticonvulsant Effects Cognitive Modulation TRPV1->Central_Effects Peripheral_Pain Inhibition of Peripheral Pain Signaling SodiumChannels->Peripheral_Pain PGE2 Reduced PGE2 Synthesis COX_Pathway->PGE2 Inflammatory_Cytokines Reduced Pro-inflammatory Cytokines TranscriptionFactors->Inflammatory_Cytokines MMPs Inhibition of MMP-1, MMP-3, MMP-7 TranscriptionFactors->MMPs CB1 CB1 Receptor CB1->Central_Effects CB2 CB2 Receptor CB2->Central_Effects AEA->CB1 AEA->CB2 Cellular_Effects Anti-inflammatory Effects Reduced Cell Migration Modulated Apoptosis PGE2->Cellular_Effects Inflammatory_Cytokines->Cellular_Effects MMPs->Cellular_Effects

The diagram above illustrates how AM404 simultaneously modulates multiple signaling pathways:

  • Endocannabinoid System Modulation: AM404 potently inhibits the cellular reuptake of the endocannabinoid anandamide (AEA), leading to increased synaptic levels and enhanced activation of both CB1 and CB2 receptors [3]. This mechanism contributes significantly to its analgesic properties in neuropathic pain models, as demonstrated by the partial reversal of AM404's effects by CB1 and CB2 antagonists [4].

  • TRPV1 Channel Activation: AM404 acts as a potent agonist of TRPV1 channels (vanilloid receptors), which are critically involved in pain perception and thermoregulation [3]. This dual modulation of both endocannabinoid and vanilloid systems creates a complex pharmacological profile where AM404 can both inhibit and facilitate pain signaling depending on concentration and context.

  • Anti-inflammatory Mechanisms: Through inhibition of NF-κB and NFAT signaling pathways, AM404 reduces the expression of pro-inflammatory cytokines (TNF-α), cyclooxygenase-2 (COX-2), and matrix metalloproteinases (MMP-1, -3, -7) [6] [4]. This anti-inflammatory activity contributes to its beneficial effects in neuropathic pain models and its ability to impair cancer cell migration and invasiveness [6].

  • Ion Channel Modulation: Recent evidence indicates that AM404 directly inhibits voltage-gated sodium channels (Nav1.7 and Nav1.8) in the peripheral nervous system at nanomolar concentrations, providing a potent mechanism for peripheral analgesia that may operate independently of its central actions [3].

Experimental Workflow for AM404 Behavioral Studies

The following diagram illustrates a standardized experimental workflow for evaluating AM404 in animal behavior models, integrating both neuropathic pain and cognitive assessment paradigms:

G AM404 Behavioral Study Experimental Workflow cluster_grouping Experimental Groups cluster_behavioral Behavioral Testing Start Study Initiation Housing Animal Acclimatization (7-10 days) Start->Housing Baseline Baseline Behavioral Testing Housing->Baseline Group1 Neuropathic Pain Model Baseline->Group1 Group2 Recognition Memory Model Baseline->Group2 Sham Sham Control Group Baseline->Sham Vehicle Vehicle Control Group Baseline->Vehicle Surgery Surgical Procedure (CCI or Sham) Group1->Surgery Drug_Treatment AM404 Administration (1-10 mg/kg, i.p.) Group2->Drug_Treatment Sham->Drug_Treatment Vehicle->Drug_Treatment Pain_Development Pain Development (7-14 days) Surgery->Pain_Development Pain_Development->Drug_Treatment Pain_Test Pain Phenotyping (Thermal/Mechanical) Drug_Treatment->Pain_Test Memory_Test Spatial Open Field (Object Recognition) Drug_Treatment->Memory_Test Tissue Tissue Collection (CSF, Spinal Cord, Brain) Pain_Test->Tissue Memory_Test->Tissue Molecular Molecular Analyses (qPCR, Western, ELISA) Tissue->Molecular Analysis Data Analysis & Interpretation Molecular->Analysis End Study Completion Analysis->End

This standardized workflow ensures methodological consistency across AM404 studies and enables direct comparison of results between different behavioral paradigms. Key considerations for implementation include:

  • Timeline: Complete studies typically require 4-6 weeks from animal arrival to final analysis
  • Group Sizes: Minimum of 8-12 animals per experimental group to ensure adequate statistical power
  • Randomization: Implement strict randomization procedures for drug treatment and testing order
  • Blinding: Conduct behavioral testing and data analysis by experimenters blinded to treatment conditions

Conclusion and Research Applications

AM404 represents a unique pharmacological tool with demonstrated efficacy across multiple animal behavior models, particularly in neuropathic pain and recognition memory paradigms. Its complex polypharmacology, targeting multiple components of the endocannabinoid system, TRPV1 channels, and inflammatory signaling pathways, provides insights into both paracetamol's therapeutic actions and the broader regulation of pain and cognitive processes.

The environment-dependent nature of AM404's effects on recognition memory highlights the importance of contextual factors in cannabinoid-related research and suggests potential applications for mood-dependent cognitive disorders [5]. Similarly, its efficacy in neuropathic pain models, mediated through both cannabinoid and non-cannabinoid mechanisms, supports the continued investigation of endocannabinoid transport inhibitors as potential analgesic agents with possibly improved side effect profiles compared to direct receptor agonists [4].

These application notes provide researchers with comprehensive protocols for evaluating AM404 in standardized behavioral models, along with detailed methodological considerations to ensure reproducibility and translational relevance. The continued investigation of AM404 and related compounds will likely yield important insights into pain mechanisms, cognitive processing, and the development of novel therapeutic agents with multimodal mechanisms of action.

References

Comprehensive Application Notes & Experimental Protocols for AM404 Administration in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AM404 and Its Research Significance

AM404 (N-arachidonoylphenolamine) is a bioactive metabolite primarily known for its role in mediating the analgesic effects of acetaminophen (paracetamol) in the central nervous system. This endogenous compound forms through the fatty acid amide hydrolase (FAAH)-dependent conjugation of arachidonic acid with p-aminophenol, the deacetylated metabolite of acetaminophen [1] [2]. AM404 exhibits a complex pharmacological profile, acting as a transient receptor potential vanilloid type 1 (TRPV1) channel agonist, cannabinoid CB1 receptor ligand, and endocannabinoid transporter inhibitor [3] [2]. Researchers increasingly utilize AM404 as a pharmacological tool to investigate pain pathways, endocannabinoid signaling, and neuroinflammation. The compound's multiple molecular targets and central nervous system activity make it particularly valuable for studying analgesic mechanisms and developing novel therapeutic approaches for pain management [1] [4].

Recent research has revealed that AM404's mechanisms extend beyond initial understanding, with studies demonstrating both central and peripheral actions [5]. The continued interest in AM404 is reflected in the development of novel analogs like SRP-001, designed to enhance AM404 formation while avoiding the hepatotoxic metabolites associated with acetaminophen [4] [6]. These advances highlight the importance of standardized administration protocols and a thorough understanding of AM404's pharmacokinetic and pharmacodynamic properties for rigorous experimental design.

AM404 Administration Routes & Pharmacokinetics

Direct AM404 Administration

Table 1: Direct AM404 Administration Methods in Experimental Research

Route Typical Doses Vehicle Key Experimental Contexts Onset/Duration
In vitro 0.1-50 µM DMSO (≤0.1%) Primary microglia, neuroblastoma cells, organotypic hippocampal slice cultures [7] [2] [8] Concentration-dependent
Intracerebroventricular (ICV) 0.1-100 µg/animal Artificial CSF or DMSO/solutol/saline mixtures Supra-spinal analgesia studies, cannabinoid receptor interaction studies [1] Rapid onset (minutes)
Systemic (IP) 1-10 mg/kg DMSO/solutol/saline mixtures Neuropathic pain models, behavioral studies [3] Dose-dependent

For in vitro applications, AM404 is typically prepared as a 50 mM stock solution in DMSO with subsequent dilutions in appropriate physiological buffers to achieve final working concentrations while maintaining DMSO concentrations below 0.1% to avoid cellular toxicity [2] [8]. In animal studies, direct administration requires specialized vehicles such as DMSO/solutol/saline mixtures (1:1:18 ratio) to ensure proper solubility and bioavailability [3].

Indirect AM404 Formation via Acetaminophen or Analogs

Table 2: Indirect AM404 Administration Through Precursor Compounds

Precursor Administration Route Dose AM404 Detection Key Findings
Acetaminophen Oral (rats) 20 mg/kg Peak: 150 pg/g brain tissue at 15 min [9] Confirmed central conversion in humans [1]
Acetaminophen Intraperitoneal (rats/mice) 30-300 mg/kg 0.14-10.3 pmol/g brain tissue [2] Dose-dependent formation
p-aminophenol Intraperitoneal (rats) 10-100 mg/kg 3.2-667 pmol/g brain tissue [2] More efficient precursor than acetaminophen
SRP-001 Oral (rodents) 32 mg/kg Higher AM404 in PAG vs. acetaminophen [4] [6] Non-hepatotoxic analog

The indirect administration approach leverages the endogenous conversion of precursors to AM404 primarily in the brain, offering the advantage of more physiological distribution and activity patterns. Research demonstrates that p-aminophenol serves as a more efficient precursor to AM404 than acetaminophen itself, with approximately 20-fold higher brain AM404 levels following equimolar administration [2]. Recent developments include SRP-001, a novel acetaminophen analog specifically designed to enhance AM404 formation in the periaqueductal gray (PAG) while avoiding the formation of NAPQI, the hepatotoxic metabolite responsible for acetaminophen-induced liver injury [4] [6].

Pharmacokinetic Considerations

Pharmacokinetic studies in rats reveal that orally administered acetaminophen (20 mg/kg) results in parallel time courses for acetaminophen and AM404 in brain tissue, with both compounds reaching peak concentrations at 15 minutes (tmax = 0.25 h) [9]. The brain-to-plasma ratio for AM404 favors central nervous system accumulation, supporting its proposed central mechanisms of action. The elimination half-life of AM404 in brain tissue is approximately 0.3 hours, indicating rapid metabolism and clearance [2]. Researchers should note that FAAH activity is essential for AM404 formation from acetaminophen or p-aminophenol, and pharmacological inhibition or genetic ablation of FAAH completely abolishes AM404 production and its subsequent pharmacological effects [1].

Detailed Experimental Protocols

Protocol: Direct AM404 Administration for In Vivo Studies

This protocol describes the administration of AM404 in rodent models for pain and inflammation research, adapted from established methodologies [3] [2].

Materials:
  • AM404 (commercial source, e.g., Tocris Biosciences)
  • Vehicle: DMSO/solutol/saline (1:1:18 ratio)
  • Adult rodents (rats or mice) of appropriate strain and weight
  • Injection equipment (sterile syringes, needles)
  • Analytical tools for endpoint assessment (behavioral tests, tissue collection)
Procedure:
  • Solution Preparation: Prepare fresh AM404 solution by first dissolving in DMSO, then mixing with solutol, and finally diluting with saline to achieve the desired concentration. The final DMSO concentration should not exceed 5%.
  • Dosing Calculations: Calculate appropriate doses based on animal weight. For systemic administration, doses typically range from 1-10 mg/kg. For intracerebroventricular administration, doses range from 0.1-100 µg/animal in a volume of 2-5 µL.
  • Administration:
    • For intraperitoneal (IP) administration, inject using aseptic technique.
    • For intracerebroventricular (ICV) administration, utilize stereotaxic equipment with coordinates targeting the cerebral ventricle or specific brain regions like the periaqueductal gray.
  • Experimental Timeline: Administer test compounds 15-30 minutes before behavioral assessments or tissue collection based on AM404's rapid distribution and onset of action.
  • Control Groups: Include vehicle-treated controls and appropriate positive controls (e.g., acetaminophen for analgesia studies).
Key Considerations:
  • Solubility: AM404 has limited aqueous solubility, requiring appropriate vehicle formulation.
  • Stability: Prepare solutions immediately before use and protect from light.
  • Dose Selection: Conduct pilot studies to determine optimal dosing for specific experimental models.
Protocol: Cell-Based Assays for AM404 Effects on Inflammation

This protocol evaluates AM404's anti-inflammatory effects in microglial and neuroblastoma cell cultures, based on established methods [7] [2] [8].

Materials:
  • Cell lines: Primary microglia, SK-N-SH neuroblastoma cells, or other relevant cell types
  • AM404 dissolved in DMSO (50 mM stock)
  • Cell culture reagents and media
  • Inflammatory inducer: Lipopolysaccharide (LPS) or interleukin-1β (IL-1β)
  • Assessment tools: ELISA kits for PGE2, TNF-α, IL-6; Western blot equipment; ROS detection assays
Procedure:
  • Cell Culture: Maintain cells in appropriate media under standard conditions (37°C, 5% CO2).
  • Pretreatment: Pre-incubate cells with AM404 (0.1-50 µM) or vehicle control (DMSO ≤0.1%) for 30 minutes.
  • Inflammatory Stimulation: Add inflammatory inducer (LPS at 10-100 ng/mL or IL-1β at 10 ng/mL) to appropriate wells.
  • Incubation: Continue incubation for predetermined times (typically 4-24 hours depending on endpoints).
  • Sample Collection:
    • Collect conditioned media for cytokine/prostaglandin analysis
    • Harvest cells for protein or RNA extraction
  • Endpoint Assessment:
    • Quantify prostaglandin E2 (PGE2) and cytokine levels via ELISA
    • Analyze COX-2 protein expression by Western blot
    • Measure reactive oxygen species generation using fluorescent probes
    • Assess transcriptional factor activation (NF-κB, NFAT) via reporter assays or nuclear translocation studies
Key Considerations:
  • Include appropriate controls (vehicle, inhibitor controls, etc.)
  • Perform concentration-response studies to establish EC50 values
  • Utilize receptor antagonists (e.g., CB1, TRPV1) to investigate mechanism of action
  • Ensure consistent cell density across experiments

AM404 Signaling Pathways & Mechanisms of Action

Central Analgesic Pathway

CentralAnalgesicPathway Paracetamol Paracetamol pAminophenol pAminophenol Paracetamol->pAminophenol Deacetylation AM404 AM404 pAminophenol->AM404 FAAH-mediated conjugation TRPV1 TRPV1 AM404->TRPV1 Activates FAAH FAAH mGlu5 mGlu5 TRPV1->mGlu5 Activates PLC PLC mGlu5->PLC Activates DAGL DAGL PLC->DAGL Activates CB1 CB1 DAGL->CB1 2-AG production Activates Analgesia Analgesia CB1->Analgesia Pain inhibition

Figure 1: Central Analgesic Pathway of AM404 in the Periaqueductal Gray

The central analgesic effects of AM404 occur primarily in the periaqueductal gray (PAG) region of the midbrain, where it activates a sequential signaling cascade [1] [4]. As illustrated in Figure 1, AM404 first activates TRPV1 channels, leading to subsequent stimulation of metabotropic glutamate receptors (mGlu5). This triggers phospholipase C (PLC) activation and diacylglycerol lipase (DAGL) activity, resulting in production of the endocannabinoid 2-arachidonoylglycerol (2-AG). The final step involves cannabinoid CB1 receptor activation, which inhibits neurotransmitter release and produces analgesic effects [1]. This pathway explains how AM404, despite being a TRPV1 agonist, ultimately produces cannabinoid-like analgesia through this indirect cascade.

Peripheral Analgesic Mechanism

PeripheralAnalgesicPathway AM404 AM404 SodiumChannels Voltage-gated Sodium Channels AM404->SodiumChannels Direct inhibition (Peripheral nerve endings) PainNeuron Pain-Sensing Neuron SodiumChannels->PainNeuron Reduced excitability SignalPropagation Inhibited Pain Signal Propagation PainNeuron->SignalPropagation Blocked action potential generation Brain Reduced Pain Perception in Brain SignalPropagation->Brain Decreased pain signal transmission

Figure 2: Peripheral Analgesic Mechanism of AM404

Recent research has revealed that AM404 also exerts direct peripheral analgesic effects independent of its central actions [5]. As shown in Figure 2, AM404 accumulates in pain-sensing nerve endings outside the brain, where it directly inhibits specific voltage-gated sodium channels involved in action potential generation. This peripheral mechanism blocks pain signals at their origin before they reach the central nervous system, representing a fundamentally different pathway from the central cascade illustrated in Figure 1. This dual mechanism—both central and peripheral—helps explain the potent analgesic efficacy of compounds that generate AM404 and suggests potential for developing targeted peripheral analgesics with reduced central nervous system side effects [5].

Anti-inflammatory Signaling Pathways

AM404 demonstrates significant anti-inflammatory properties through multiple mechanisms. In activated microglia and immune cells, AM404 inhibits prostaglandin synthesis by reducing COX-1 and COX-2 enzymatic activity and slightly decreasing LPS-induced COX-2 protein levels [7] [2]. Additionally, AM404 modulates transcription factors involved in inflammation, including inhibition of NF-κB and NFAT signaling pathways [3]. These anti-inflammatory effects are largely independent of CB1 and TRPV1 receptors, suggesting direct actions on inflammatory signaling cascades [7] [8]. AM404 also reduces oxidative stress by decreasing the production of 8-iso-PGF2α, a marker of lipid peroxidation and oxidative damage [8]. The combination of these mechanisms contributes to AM404's overall anti-inflammatory and potential neuroprotective effects.

Research Applications & Safety Considerations

Research Applications

AM404 serves as a valuable research tool in multiple domains:

  • Pain Research: Elucidating endocannabinoid and endovanilloid mechanisms in analgesic pathways, particularly through studies involving intracerebroventricular administration or indirect formation via acetaminophen/analogs [1] [4].
  • Neuroinflammation Studies: Investigating modulation of neuroimmune responses using cell culture models (microglia, neuroblastoma cells) and organotypic brain slice cultures [7] [2] [8].
  • Drug Development: Serving as a prototype for developing novel analgesics that avoid hepatotoxicity associated with acetaminophen, as demonstrated by SRP-001 and other analogs [4] [6].
  • Transcription Factor Studies: Exploring regulation of NFAT, NF-κB, and AP-1 signaling pathways in cancer and immune cells [3].
Safety & Toxicity Considerations

When working with AM404 in research settings, several important safety considerations apply:

  • Hepatotoxicity: Unlike acetaminophen, AM404 itself does not produce the hepatotoxic metabolite NAPQI. However, researchers using acetaminophen as an AM404 precursor should be aware of its dose-dependent hepatotoxicity and consider novel analogs like SRP-001 that avoid NAPQI formation [4] [6].
  • Cannabinoid-like Effects: As AM404 activates CB1 receptors and increases endocannabinoid tone, researchers should anticipate potential cannabinoid-related behavioral effects in animal studies, including hypothermia and altered locomotor activity [2].
  • Solvent Toxicity: Appropriate vehicle formulation is crucial, as DMSO at high concentrations can cause cellular toxicity and physiological alterations [2] [8].
  • Dose Optimization: Careful dose-response studies are essential, as AM404 can exhibit biphasic or concentration-dependent effects on various targets [3] [8].

Conclusion

References

AM404 primary microglia culture treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AM404 and Microglia

Neuroinflammation, mediated by activated microglia, is a key contributor to various central nervous system (CNS) disorders. AM404 (N-arachidonoylphenolamine) is an active metabolite of acetaminophen (paracetamol) formed in the CNS [1] [2]. It has emerged as a compound of interest due to its potential to modulate neuroinflammatory pathways. Studies demonstrate that AM404 can inhibit the production of key inflammatory mediators like prostaglandin E2 (PGE2) and reactive oxygen species in activated microglia, effects that are largely independent of its known interactions with cannabinoid (CB1) and vanilloid (TRPV1) receptors [1] [3] [2]. These properties suggest AM404 could be a valuable tool for probing inflammatory mechanisms and developing new therapeutic strategies.

Summary of Quantitative Data

The following tables summarize key quantitative findings from recent studies on AM404 treatment in primary microglia cultures.

Table 1: Effective Concentrations of AM404 in Primary Microglia Cultures

Cell Model Stimulant AM404 Concentration Range Key Inhibited Inflammatory Mediators References
Primary Rat Microglia LPS (10 ng/mL) 1 - 50 µM PGE2, PGD2, 8-iso-PGF2α (ROS) [1] [2]
Organotypic Hippocampal Slice Cultures (OHSC) LPS (100 ng/mL) 50 µM PGE2 [2]

Table 2: Effects of AM404 on Key Enzymes and Pathways in Primary Microglia

Target/Pathway Observed Effect of AM404 Experimental Method References
COX-1 & COX-2 Enzymatic Activity Reversible, dose-dependent inhibition ELISA [1] [2]
COX-2 Protein Level Slight decrease Western Blot [1] [2]
mPGES-1 Protein Synthesis No significant effect Western Blot [1] [2]
NF-κB Activation Likely inhibition (implied) Secretion of downstream cytokines [3]
TRPV1 / CB1 Receptors Effects independent of these receptors Use of antagonists/knockout cells [1] [3] [2]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments investigating AM404's effects on primary microglia.

Protocol 1: Assessing Eicosanoid Production in Primary Microglia

This protocol is adapted from studies investigating AM404's inhibition of prostaglandin synthesis [1] [2].

  • Primary Microglial Cell Culture:

    • Prepare primary mixed glial cultures from the cerebral cortices of 1-day neonatal Sprague-Dawley rats or C57Bl/6 mice.
    • After homogenization and filtration, culture cells in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal calf serum and antibiotics.
    • Isolate and harvest microglia by shaking the flasks at 180 rpm for 30 minutes. Seed the cells in multi-well plates for experiments.
  • Pre-treatment and Stimulation:

    • Pre-incubate the primary microglia with AM404 (1-50 µM) or vehicle control (DMSO, final concentration ≤0.1%) for 30 minutes.
    • Stimulate the cells with Salmonella typhimurium lipopolysaccharide (LPS) at a final concentration of 10 ng/mL.
    • Incubate the cultures for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
  • Sample Collection and Analysis:

    • After incubation, collect the cell culture supernatant by centrifugation.
    • Analyze the levels of PGE2, PGD2, and the oxidative stress marker 8-iso-PGF2α using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Protocol 2: Validating Microglia-Dependent Effects in Brain Tissue

This protocol uses organotypic hippocampal slice cultures (OHSC) to confirm the role of microglia in a more complex tissue environment [2].

  • Preparation of OHSC:

    • Prepare 350 µm thick hippocampal slices from 2- to 3-day-old C57Bl/6 wild-type mice.
    • Culture the slices on membrane inserts in a medium containing MEM, horse serum, BME, glutamax, and glucose.
    • Incubate at 35°C with 5% CO₂ for one week, changing the medium every two days.
  • Microglia Depletion (Optional Control):

    • To confirm the microglia-specific role, deplete microglia by incubating slices overnight with liposome-encapsulated clodronate (0.5 mg/mL) after preparation.
    • Rinse and culture the slices in standard medium for an additional 6 days. This procedure reduces the microglia population to less than 5%.
  • Treatment and Analysis:

    • Pre-incubate OHSC with AM404 (50 µM) or vehicle for 30 minutes.
    • Stimulate with LPS at 100 ng/mL for 24 hours.
    • Collect the culture medium and analyze PGE2 production via ELISA. Immunohistochemistry for Iba-1 (microglia marker) and GFAP (astrocyte marker) can be used to confirm microglia depletion and assess morphology.
Protocol 3: Investigating Underlying Mechanisms

These supplementary experiments help elucidate AM404's mechanism of action [1] [2].

  • COX Activity Assay: To test direct enzyme inhibition, measure COX-1 and COX-2 activity in vitro in the presence of AM404. The reduction in prostaglandin output is reversible, indicating direct enzymatic inhibition rather than suppression of protein synthesis.
  • Receptor Involvement: To confirm that effects are independent of TRPV1 or CB1 receptors, repeat Protocol 1 using microglia from TRPV1 knockout mice or in the presence of specific antagonists (e.g., AM251 for CB1 or capsazepine for TRPV1). The persistence of anti-inflammatory effects under these conditions confirms receptor independence [1] [3].
  • Western Blot Analysis: Analyze protein levels from cell lysates to determine the effects of AM404 on COX-2 and mPGES-1 protein expression following LPS stimulation.

Experimental Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the core experimental workflow and the proposed anti-inflammatory mechanism of AM404 in microglia.

G Start Start: Primary Microglia Culture A Pre-treatment with AM404 (1-50 µM) or Vehicle (30 min) Start->A B Stimulation with LPS (10 ng/mL) (24 hours) A->B C Collection of Cell Culture Supernatant B->C E Cell Lysis B->E D ELISA Analysis C->D F Western Blot Analysis E->F

Diagram 1: Experimental workflow for AM404 treatment in microglia.

G LPS LPS Stimulus InflamPath Inflammatory Signaling (NF-κB, etc.) LPS->InflamPath COX2 COX-2 Enzyme InflamPath->COX2 ROS ROS (8-iso-PGF2α) InflamPath->ROS PGE2 PGE2 Release COX2->PGE2 AM404 AM404 Treatment AM404->InflamPath Suppresses Pathway AM404->COX2 Directly Inhibits Activity AM404->ROS Reduces Production

Diagram 2: Proposed anti-inflammatory and anti-oxidative mechanisms of AM404. AM404 directly inhibits COX enzyme activity and suppresses upstream inflammatory signaling, reducing PGE2 and ROS production.

Discussion and Application Notes

  • Mechanism of Action: The primary anti-inflammatory effect of AM404 in microglia is the direct inhibition of cyclooxygenase (COX) activity, reducing prostaglandin synthesis [1] [2]. It also exhibits anti-oxidative properties by lowering ROS production [1] [4]. These actions are notably independent of TRPV1 and CB1 receptors [1] [3].

  • Critical Parameters for Success:

    • Cell Model: Primary microglia provide more physiologically relevant data than immortalized cell lines.
    • AM404 Solubility: Prepare stock solutions in DMSO and ensure the final solvent concentration does not exceed 0.1% to avoid cytotoxicity.
    • Dosing: Use a concentration range of 1-50 µM, with effects typically observed in a dose-dependent manner.
    • Controls: Always include vehicle (DMSO) controls and unstimulated controls to establish baselines.
  • Troubleshooting:

    • Lack of Effect: Verify AM404 stock solution integrity and ensure LPS stimulation is effective by checking positive control wells.
    • High Background: Ensure complete removal of supernatant before cell lysis and use specific antibody dilutions in Western Blot.

References

AM404 Overview and Solubility Context

Author: Smolecule Technical Support Team. Date: February 2026

AM404 (N-arachidonoylphenolamine) is a fatty acid amide with a phenolic group. It is a known metabolite of acetaminophen (paracetamol) and is used in research for its pharmacological effects as an endocannabinoid transport inhibitor and TRPV1 receptor agonist [1] [2].

While a specific solubility value for AM404 is not listed, one study notes that a 50 mM stock solution was prepared using Dimethyl Sulfoxide (DMSO) [2]. This provides a practical, experimentally-used concentration and suggests DMSO is a suitable solvent for creating concentrated stock solutions.

Solubility of Structurally Related Compounds

The solubility of active pharmaceutical ingredients (APIs) is highly influenced by their molecular structure. The following table shows the solubility of acetaminophen and phenacetin, which are structurally similar to AM404, in various neat solvents at 25°C. This data can serve as a useful reference when selecting solvents for AM404 [3].

Solvent Acetaminophen Solubility (Mole Fraction) × 10⁴ Phenacetin Solubility (Mole Fraction) × 10⁴
Water 0.284 0.0872
1-Butanol 16.6 33.4
1-Propanol 15.2 31.1
2-Butanol 12.2 26.3
2-Propanol 8.79 18.8
4-Formylmorpholine 105 123
Butyl acetate 7.29 18.5
DMF 94.8 134
DMSO 78.4 105
Ethanol 17.8 36.5
Ethyl acetate 6.45 15.5
Methanol 10.4 17.8
Pentanol 14.6 31.4

Experimental Protocol: Solubility Measurement

This is a detailed methodology for determining the solubility of a solid compound like AM404 in various solvents, based on a shake-flask method [3].

Workflow Diagram:

Start Start Solubility Measurement S1 1. Preparation - Weigh excess AM404 - Add 10 mL solvent to tube Start->S1 S2 2. Equilibration - Incubate in orbital shaker - 24 hours, 60 rpm - Controlled temperature (±0.1°C) S1->S2 S3 3. Filtration - Use pre-heated syringe & 0.22 µm PTFE filter - Prevents precipitation S2->S3 S4 4. Analysis - Dilute filtrate in methanol - Spectroscopic quantification - Density measurement S3->S4 S5 5. Calculation - Use calibration curve - Calculate mole fraction S4->S5 End Solubility Data S5->End

Materials and Equipment:

  • API: AM404.
  • Solvents: High-purity solvents of interest (e.g., Water, DMSO, Ethanol, DMF).
  • Equipment: Orbital shaker incubator, analytical balance, syringes, 0.22 µm PTFE filters, volumetric flasks, UV-Vis spectrophotometer or HPLC.
  • Glassware: Test tubes with caps.

Step-by-Step Procedure:

  • Sample Preparation: Place an excess amount of AM404 into a sealed test tube and add a known volume (e.g., 10 mL) of the solvent or solvent mixture [3].
  • Equilibration: Agitate the suspensions in an orbital shaker at a constant temperature (e.g., 25°C ± 0.1°C) for at least 24 hours to reach saturation equilibrium [3].
  • Filtration: After equilibration, separate the undissolved solid by filtering the saturated solution through a 0.22 µm PTFE membrane filter. Critical: Pre-warm the syringes and filters to the experiment temperature to prevent compound precipitation during filtration [3].
  • Analysis:
    • Dilute the clear filtrate with a suitable solvent like methanol.
    • Quantify the concentration of AM404 using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC) [3].
  • Calculation: Calculate the solubility in mole fraction using the measured concentration and the density of the saturated solution [3].

Frequently Asked Questions

Q1: What are the best solvents to start with when testing AM404 solubility? Based on the data for similar compounds, DMSO and DMF are excellent starting points for creating high-concentration stock solutions, as they dissolve structurally related APIs very effectively [3]. For aqueous-based studies, note that AM404 has limited water solubility. You may need to use a co-solvent (e.g., a small percentage of DMSO or ethanol) or use a colloidal suspension.

Q2: How does temperature affect the solubility of AM404? As a general rule for solid APIs, solubility increases with temperature. The protocol above can be performed at multiple temperatures (e.g., 20°C, 25°C, 30°C, 37°C) to model this relationship and generate valuable data for your specific experimental conditions [3].

Q3: The compound precipitated after I diluted my stock solution in an aqueous buffer. How can I prevent this? This is a common issue. To minimize precipitation:

  • Ensure your stock solution is in a water-miscible solvent like DMSO.
  • Add the stock solution to the buffer slowly and while vortexing or stirring vigorously.
  • Keep the final concentration of DMSO as low as possible (typically ≤1% v/v) to maintain biological compatibility.
  • Consider using solubilizing agents like cyclodextrins or surfactants (e.g., Tween-80) in the buffer.

References

Chemical Stability & Storage

Author: Smolecule Technical Support Team. Date: February 2026

The core stability information for AM404 is summarized in the table below.

Property Specification
Physical Form White solid [1]
Solid Stability Stable for 1 year from date of purchase as supplied [1]
Primary Stability Concern Subject to oxidation; must be protected from exposure to air [1]
Recommended Storage Store supplied solid at -20°C [1] [2] [3]
Inert Atmosphere Recommended to store under inert gas (nitrogen or argon) [1]

Solution Preparation & Storage

Stability becomes more critical once AM404 is dissolved. Here are the key guidelines:

Aspect Recommendation
Common Solvents Soluble in DMSO (up to 50-100 mM) [1] [2] [3] and Ethanol (up to 50 mM) [1] [2].
Solution Stability Solutions in DMSO or ethanol may be stored for up to 3 months at -20°C [1].
Solution Atmosphere Store solutions under nitrogen or argon to protect from air [1].

Troubleshooting Guide

Here are common issues and solutions to ensure your experimental results are not compromised by compound degradation.

Problem Potential Cause Solution / Preventive Action
Loss of Activity Solution degradation due to oxidation or extended storage. Prepare fresh stock solutions frequently. For long-term storage, aliquot solutions, store under inert gas at -20°C, and avoid repeated freeze-thaw cycles.
Inconsistent Experimental Data Variable compound potency due to improper handling. Standardize protocols: use the same solvent, storage conditions, and handling methods across all experiments. Ensure the solid is stored under inert gas.
Unexpected Side Effects / Toxicity Formation of oxidative byproducts. Always use the compound under an inert atmosphere when possible. Visually inspect the solution; do not use if there are signs of discoloration or precipitation.

Frequently Asked Questions

Q1: What is the best practice for preparing a working solution of AM404? It is recommended to take the vial of solid AM404 from the -20°C freezer and allow it to equilibrate to room temperature before opening to minimize moisture condensation. Under an inert atmosphere if possible, quickly weigh the required amount and dissolve it in your chosen solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 50 mM). Immediately aliquot the stock solution into smaller, single-use vials. Purge the vials with nitrogen or argon before sealing, then store them at -20°C [1] [2].

Q2: Can I use an old stock solution for my new experiment? You should first verify the age of the solution. If it has been stored for more than 3 months at -20°C, its stability and potency cannot be guaranteed, and it is better to prepare a fresh batch [1]. For critical experiments, using a fresh solution is always the safest approach.

Q3: Why is protection from air so critical for AM404? AM404 contains multiple double bonds in its arachidonoyl chain, making it structurally similar to polyunsaturated fatty acids that are highly susceptible to oxidation by atmospheric oxygen [1]. This oxidative degradation leads to the formation of new compounds, which can alter its biological activity, reduce its potency, and potentially introduce confounding effects in your experiments.

The following workflow summarizes the key steps for proper AM404 handling:

Start Start: Retrieve AM404 solid S1 Equilibrate vial to room temperature Start->S1 S2 Quickly weigh under inert gas if possible S1->S2 S3 Dissolve in solvent (DMSO or Ethanol) S2->S3 S4 Aliquot into single-use vials S3->S4 S5 Purge vials with N₂/Argon and seal S4->S5 S6 Store at -20°C S5->S6 End Stable for up to 3 months S6->End

References

AM404 nonspecific effects

Author: Smolecule Technical Support Team. Date: February 2026

AM404 at a Glance

AM404 is a bioactive metabolite of acetaminophen (paracetamol) with a complex pharmacology. It engages multiple targets beyond its primary actions on the endocannabinoid system, which are crucial to consider in experimental design.

The table below summarizes its key nonspecific targets and measured effects.

Pharmacological Target / Effect Reported Effect of AM404 Experimental Model / System Key Quantitative Findings
TRPV1 Channels Agonist [1] [2] [3] Various in vitro and in vivo models Contributes to analgesic and anticonvulsant effects [2].
Cannabinoid Receptors (CB1/CB2) Weak agonist [2] [3] Receptor binding and functional assays Contributes to analgesic effects but not primary mechanism at low concentrations [4].
Voltage-Gated Sodium Channels (Nav) Potent inhibitor [2] Recombinant Nav1.7/Nav1.8 channels; rat pain models Inhibition at nanomolar concentrations; analgesic effect upon peripheral injection [2].
Cyclooxygenase (COX-1/COX-2) Weak inhibitor [2] Enzymatic activity assays Contributes to reduced prostaglandin synthesis [2].
Transcription Factors (NFAT/NF-κB) Inhibitor [3] Human SK-N-SH neuroblastoma cells Impairs cell migration and invasiveness [3].
Anti-inflammatory & Anti-oxidative Effects Reduces PGE2 and 8-iso-PGF2α [4] Human SK-N-SH neurons; primary microglia Dose-dependent inhibition of IL-1β-induced PGE2 and 8-iso-PGF2α release (0.1-10 µM) [4].
Endocannabinoid Transporter Inhibitor [2] Cellular uptake assays Increases synaptic anandamide levels [2].

A critical quantitative finding from rat studies is that after a single 20 mg/kg oral acetaminophen dose (human therapeutic equivalent), the maximum AM404 concentration in the brain was about 150 pg/g, with a tmax of 0.25 hours [5]. This demonstrates that AM404 is present in the brain at low but pharmacologically active concentrations.

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments investigating AM404's nonspecific effects.

Protocol: Assessing Anti-inflammatory Effects in Neuronal Cells

This protocol is adapted from studies on human SK-N-SH neuroblastoma cells [4].

  • Key Question Answered: Does AM404 inhibit IL-1β-induced neuroinflammatory and oxidative stress endpoints?
  • Cell Culture: Maintain human SK-N-SH neuroblastoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, and penicillin/streptomycin at 37°C with 5% CO₂ [4] [3].
  • Treatment:
    • Pre-treatment: Incubate cells with AM404 (typical range: 0.1 - 10 µM) or vehicle control for a specified period (e.g., 1 hour).
    • Inflammation Induction: Stimulate cells with interleukin (IL)-1β (e.g., at 10 U/mL) to induce an inflammatory response.
  • Sample Collection & Analysis:
    • PGE2 & 8-iso-PGF2α Measurement: Collect cell culture supernatant after ~24 hours. Quantify PGE2 and the oxidative stress marker 8-iso-PGF2α using commercial enzyme immunoassay (EIA) or ELISA kits [4].
    • Protein Analysis: Harvest cells for protein extraction. Analyze COX-2 protein levels via Western blotting.
    • mRNA Analysis: Extract total RNA to assess COX-2 mRNA expression using quantitative real-time PCR (qPCR).
Protocol: Evaluating Effects on Transcription Factors

This protocol is used to study AM404's impact on NFAT and NF-κB signaling [3].

  • Key Question Answered: Does AM404 impair NFAT and NF-κB signaling pathways and related cellular functions?
  • Cell Culture: Use SK-N-SH or other relevant cell lines (e.g., MDA-MB-231 for breast cancer studies) under standard conditions.
  • Transfection & Stimulation:
    • Transfection: Transiently transfect cells with NFAT- or NF-κB-dependent luciferase reporter plasmids.
    • Pre-treatment: Incubate with AM404 (e.g., 1-10 µM) or vehicle.
    • Stimulation: Activate pathways with PMA (phorbol 12-myristate 13-acetate) and Ionomycin (PMA/Io) or other relevant agonists like TNF-α.
  • Functional Assays:
    • Luciferase Assay: Measure luciferase activity 6-8 hours post-stimulation to quantify transcriptional activity.
    • Cell Migration & Invasion: Use transwell assays with or without Matrigel coating to assess the impairment of migration and invasiveness after AM404 treatment (e.g., 5 µM for 24 hours) [3].

Troubleshooting Common Experimental Issues

  • Issue 1: Inconsistent analgesic effects in rodent models.

    • Possible Cause: Contribution of multiple, opposing mechanisms. For example, TRPV1 activation can have pro-nociceptive effects, while CB1 activation and sodium channel inhibition are antinociceptive.
    • Solution: Use selective receptor antagonists (e.g., CB1 antagonist SR141716A or TRPV1 antagonist capsazepine) to isolate specific pathways. Consider the dose, as some effects are receptor-independent at low concentrations [4] [2].
  • Issue 2: Lack of observed effect in a cellular inflammation model.

    • Possible Cause: The chosen inflammatory stimulus (e.g., LPS) or cell type (e.g., primary astrocytes vs. microglia) may not be optimal for revealing AM404's effects.
    • Solution: Utilize IL-1β as a pro-inflammatory stimulus in neuronal or microglial cells. Ensure the use of relevant concentrations (0.1-10 µM) based on the established literature [4].
  • Issue 3: Unexpected cellular toxicity.

    • Possible Cause: High concentrations of AM404 (typically >10 µM) or the solvent (DMSO).
    • Solution: Perform a dose-response curve and include vehicle controls. Limit DMSO concentration to ≤0.1% [4].

AM404 Signaling Pathways

The following diagrams, created using Graphviz, illustrate the complex signaling pathways and experimental workflows involving AM404's nonspecific effects.

Diagram 1: Key Signaling Pathways of AM404

This diagram visualizes the primary molecular targets and downstream effects of AM404 in a neuronal context.

G cluster_targets Molecular Targets cluster_effects Key Cellular Effects AM404 AM404 TRPV1 TRPV1 AM404->TRPV1 CB1 CB1 AM404->CB1 Nav Nav1.7/1.8 Channels AM404->Nav COX COX Enzymes AM404->COX Transcription NFAT/NF-κB AM404->Transcription eCB_Transporter Endocannabinoid Transporter AM404->eCB_Transporter Analgesia Analgesia TRPV1->Analgesia Agonist CB1->Analgesia Weak Agonist Nav->Analgesia Inhibitor Anti_inflamm Reduced Neuroinflammation (↓ PGE2, ↓ 8-iso-PGF2α) COX->Anti_inflamm Weak Inhibitor Mig_invas Impaired Migration & Invasiveness Transcription->Mig_invas Inhibitor eCB_Transporter->Anti_inflamm Inhibitor Anti_oxid Reduced Oxidative Stress eCB_Transporter->Anti_oxid Inhibitor

Diagram 2: Workflow for Anti-inflammatory Assay

This diagram outlines the core experimental workflow for studying AM404's anti-inflammatory effects in cell culture.

G cluster_analysis Analysis Methods Start Start: Culture SK-N-SH Cells PreTreat Pre-treatment with AM404 (0.1-10 µM) or Vehicle Start->PreTreat Stimulate Stimulate with IL-1β (10 U/mL) PreTreat->Stimulate Collect Collect Samples (Supernatant & Cells) Stimulate->Collect Analyze Analyze Outcomes Collect->Analyze EIA EIA/ELISA: PGE2, 8-iso-PGF2α Analyze->EIA Western Western Blot: COX-2 Protein Analyze->Western qPCR qPCR: COX-2 mRNA Analyze->qPCR

Key Takeaways for Researchers

  • Target Multiplicity is Central: AM404's net effect in any experiment results from its combined actions on TRPV1, cannabinoid receptors, sodium channels, COX, transcription factors, and the endocannabinoid transporter [4] [2] [3].
  • Concentration is Critical: Effects are highly concentration-dependent. Low, physiologically relevant concentrations may act through mechanisms distinct from higher pharmacological doses [4] [5].
  • System Matters: The observed outcomes depend on the experimental system, including cell type, the specific inflammatory stimulus used, and the readout being measured [4] [6] [3].

References

Comprehensive Technical Support Guide: AM404 Selectivity and Experimental Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding AM404's Pharmacological Profile & Selectivity Challenges

AM404 (N-arachidonoylphenolamine) is a biologically active compound with a complex polypharmacology that presents significant experimental challenges. As a metabolite of paracetamol (acetaminophen), it exhibits multiple mechanisms of action that can complicate data interpretation [1] [2]. Researchers must understand that AM404 is not a selective compound—it simultaneously interacts with several molecular targets in the endocannabinoid system and beyond.

The table below summarizes AM404's key molecular targets and their experimental implications:

Table: AM404 Molecular Targets and Experimental Considerations

Molecular Target Type of Interaction Reported Potency/IC₅₀ Key Experimental Implications
FAAH Enzyme Substrate/inhibitor Limited selectivity over uptake process [3] AM404 metabolism affects concentration measurements; use FAAH inhibitors as controls
Anandamide Transporter Uptake inhibitor Originally thought to be primary target [4] Effects may actually be mediated by FABPs [5]
TRPV1 Channels Agonist/partial agonist Potent agonist [1] [2] Contributes to analgesic effects; use capsazepine to block
Cannabinoid CB1 Receptors Low-affinity ligand Low affinity [2] Not the primary mechanism, but may contribute to effects
FABP Transport Binds and inhibits Primary target for uptake inhibition [5] Explains cellular accumulation effects without traditional transporter

Experimental Design & Target Verification Strategies

Isolation of Specific Mechanisms

To isolate AM404's effects on specific targets, implement these critical control experiments:

  • For FAAH-dependent effects: Use FAAH knockout models or specific FAAH inhibitors (URB597) to distinguish direct from metabolism-dependent effects. Research shows that "the formation of AM404, arvanil and olvanil, but not HPODA, and the antinociceptive effects of 4-aminophenol and HMBA were substantially reduced or disappeared in FAAH null mice" [6]. Compare results in FAAH-/- versus wild-type models.

  • For TRPV1-mediated effects: Apply TRPV1 antagonists (capsazepine, 10 µM) 15 minutes before AM404 administration. "Intracerebroventricular injection of the TRPV1 blocker capsazepine eliminated the antinociceptive effects" in pain models [6].

  • For cannabinoid receptor involvement: Use selective CB1 antagonists (rimonabant/SR141716, 1 mg/kg) to block cannabinoid receptors. Studies indicate that "SR141716 blocked the effects of OL-135 on both acquisition and extinction" in memory tasks [7].

  • For transporter/FABP effects: Employ FABP knockdown (shRNA) or chemical inhibition (BMS309403) to verify involvement. "Stable knockdown of FABP5 using shRNA technology significantly reduced cellular uptake of anandamide" [5].

Concentration Optimization Guidelines
  • In vitro systems: Use 1-10 µM range for initial studies, as "AM404 can produce effects in vitro at low micromolar concentrations (i.e. similar to those used to block uptake)" [3].

  • In vivo administration: Effective doses typically range 1-10 mg/kg intraperitoneally, with 5 mg/kg showing efficacy in nicotine reward models without motor effects [4].

  • Metabolic considerations: Account for rapid conversion in biological systems, with peak brain levels occurring within 20-30 minutes post-administration [6].

The following diagram illustrates the recommended workflow for systematic verification of AM404's mechanisms of action:

G cluster_1 Mechanism Isolation Strategy cluster_2 Concentration Optimization cluster_3 Validation Methods Start Start: AM404 Experimental Design Iso1 FAAH Dependence • FAAH-/- models • URB597 (FAAH inhibitor) Start->Iso1 Iso2 TRPV1 Involvement • Capsazepine (10 µM) • 15 min pre-treatment Start->Iso2 Iso3 CB1 Receptor Role • Rimonabant (1 mg/kg) • Co-application Start->Iso3 Iso4 Transporter/FABP Effects • FABP knockdown • BMS309403 Start->Iso4 Conc1 In Vitro Systems • 1-10 µM range • Time-course studies Iso1->Conc1 Iso2->Conc1 Conc2 In Vivo Administration • 1-10 mg/kg IP • Peak effect 20-30 min Iso3->Conc2 Iso4->Conc1 Val1 Biochemical Assays • LC-MS for AM404 levels • Metabolite quantification Conc1->Val1 Val3 Behavioral Tests • Nociception models • Control for off-target effects Conc1->Val3 Val2 Genetic Approaches • Knockout models • shRNA knockdown Conc2->Val2 Conc2->Val3 End Interpret Results with Polypharmacology in Mind Val1->End Val2->End Val3->End

Troubleshooting Common Experimental Issues

Problem: Lack of Expected Effect
  • Potential Cause: Rapid metabolism by FAAH or other enzymes

  • Solution:

    • Verify compound integrity and stability in your experimental system using LC-MS
    • Pre-treat with FAAH inhibitors to prolong AM404 half-life
    • Increase concentration gradually (0.1 µM to 50 µM) to establish dose-response
    • Confirm proper storage: store AM404 at -20°C in anhydrous DMSO, protect from light
  • Potential Cause: Incorrect mechanistic assumption for your model

  • Solution:

    • Confirm expression of target proteins (TRPV1, FAAH, FABPs) in your system
    • Use positive controls: capsaicin for TRPV1, anandamide for cannabinoid receptors
    • Consider species differences—TRPV1 binding affinity varies between species
Problem: Inconsistent Results Between Assays
  • Potential Cause: Differential target expression in various experimental systems

  • Solution:

    • Characterize target expression profile in each model system
    • Use multiple complementary assays to verify findings
    • Account for tissue-specific metabolism differences
  • Potential Cause: AM404's concentration-dependent differential effects

  • Solution:

    • Perform full concentration-response curves (0.1-100 µM)
    • Include multiple time points (15, 30, 60, 120 min)
    • Use cellular viability assays to exclude toxicity (concentrations >50 µM may be cytotoxic)
Problem: Specificity Concerns
  • Potential Cause: Off-target effects due to AM404's polypharmacology
  • Solution:
    • Implement comprehensive antagonist controls:
      • TRPV1: Capsazepine (10 µM)
      • CB1: Rimonabant (1 µM)
      • General cannabinoid: AM251 (1 µM)
    • Use selective inhibitors for specific pathways:
      • FAAH: URB597 (1 µM)
      • FABP: BMS309403 (10 µM)
Technical Issues
  • Solubility Problems:

    • Use high-quality DMSO (anhydrous) for stock solutions
    • Final DMSO concentration should not exceed 0.1% in cellular assays
    • For in vivo studies, use appropriate vehicles (ethanol:cremophor:saline in 1:1:18 ratio)
  • Stability Issues:

    • Prepare fresh solutions before each experiment
    • Avoid repeated freeze-thaw cycles of stock solutions
    • Protect from light during experiments

Frequently Asked Questions (FAQs)

Is AM404 a selective anandamide transporter inhibitor?

No, AM404 is not a selective anandamide transporter inhibitor. While it was initially characterized as an inhibitor of the putative anandamide membrane transporter, subsequent research has shown that it has multiple molecular targets. Most significantly, research indicates that "FABPs are the major cellular targets of endocannabinoid transport inhibitors" and that "transport inhibitors exert their effects through inhibition of FABPs" [5]. This provides a molecular rationale for the physiological effects previously attributed to transporter inhibition.

How does AM404 interact with FAAH?

AM404 exhibits a complex relationship with FAAH, acting as both a substrate and an inhibitor. It "shows little selectivity for the uptake process over FAAH and indeed acts as a substrate for FAAH" [3]. This dual relationship means that in experimental systems, AM404 is metabolized by FAAH while simultaneously affecting its activity. This metabolism is functionally important, as "the formation of AM404 in the mouse brain is dependent on FAAH after systemic administration of paracetamol" [6].

What is the evidence for TRPV1 activation by AM404?

There is strong experimental evidence that AM404 acts as a TRPV1 agonist. Multiple studies have confirmed that "AM404 is a potent agonist of the transient receptor potential vanilloid type 1 (TRPV1)" [1] [2]. This activation contributes significantly to its pharmacological effects, as demonstrated by blockade with TRPV1 antagonists. The activation of TRPV1 is particularly important for understanding paracetamol's mechanism of action, as "activation of TRPV1 in the brain by this metabolite contributes to the antinociceptive activity of oral paracetamol in rodents" [6].

Are AM404's effects mediated through cannabinoid receptors?

AM404 has limited direct activity at cannabinoid receptors but indirectly affects cannabinoid signaling. While it is "a low-affinity ligand of the cannabinoid receptor type 1 (CB1)" [2], its primary cannabinoid-related effects result from increasing endogenous anandamide levels by inhibiting its cellular uptake. However, some behavioral effects require CB1 receptor participation, as "the antinociceptive action of 4-aminophenol" (which forms AM404) is prevented by pharmacological inhibition of "cannabinoid CB1 receptors" [6].

Why do I see different results between in vitro and in vivo systems?

The discrepancies between in vitro and in vivo results with AM404 arise from several factors:

  • Metabolic conversion: In vivo, AM404 can be formed as an endogenous metabolite of paracetamol [1], creating localized concentrations in specific brain regions
  • Compartmentalization: In vivo systems allow for tissue-specific distribution and blood-brain barrier penetration
  • Network effects: In vivo, AM404 can engage multiple systems simultaneously (endocannabinoid, TRPV1, serotonergic) that may not be replicated in isolated in vitro systems
  • Concentration differences: Tissue concentrations achieved in vivo may differ dramatically from applied concentrations in vitro
What are the best practices for demonstrating AM404 specificity in my experiments?

To properly demonstrate specificity in AM404 experiments:

  • Use multiple pharmacological controls simultaneously when possible
  • Employ genetic approaches (knockdown/knockout) for key targets
  • Measure actual compound concentrations in your experimental system
  • Include structurally diverse compounds with similar targets as comparisons
  • Demonstrate blockade of effects with selective antagonists for each potential target
  • Acknowledge the inherent polypharmacology in your interpretations and conclusions

Summary Table of Critical Experimental Parameters

Table: Key Experimental Conditions for AM404 Studies

Parameter Recommended Conditions Avoid
Stock Solution 10-50 mM in anhydrous DMSO, single-use aliquots at -20°C Aqueous solutions, repeated freeze-thaw cycles
Working Concentration (in vitro) 1-10 µM, with DMSO ≤0.1% Concentrations >50 µM (toxicity concerns)
In Vivo Dosing 1-10 mg/kg i.p. or s.c. in appropriate vehicle DMSO-based vehicles for in vivo studies
Pre-treatment Time (antagonists) 15-30 minutes before AM404 application Simultaneous application without pre-incubation
Key Controls Capsazepine (TRPV1), Rimonabant (CB1), URB597 (FAAH) Using single control type only
Analysis Time Points Multiple time points (15, 30, 60, 120 min) Single endpoint measurements

References

Pharmacological Profile & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of AM404 in relation to TRPV1.

Property Description & Experimental Note
TRPV1 Activity Low-efficacy partial agonist [1]. Note: Its effects are complex as it also inhibits anandamide uptake and interacts with cannabinoid receptors [2] [3].
Desensitization Efficacy Low. Pre-treatment with AM404 (10 µM, 1 hour) alone results in only a small reduction of subsequent TRPV1 activity [1].
Key Modulating Condition Receptor Sensitization. Pre-sensitization of TRPV1 with an oxidative chemical (e.g., 10 µM Phenylarsine Oxide, PAO) enables a significant Ca²⁺-dependent desensitization response to AM404 [1].
Calcium Dependency Essential. Receptor desensitization requires an influx of Ca²⁺ through the activated TRPV1 channel [1].

Comparative studies using a YO-PRO-1 uptake assay reveal how AM404's desensitization capability measures against other agonists.

Agonist Class Efficacy in YO-PRO-1 Uptake Efficacy in Inducing Desensitization
Capsaicin Full Agonist High High (pronounced inhibition after pretreatment) [1]
AM404 Low-Efficacy Partial Agonist Reduced Low (small, sometimes insignificant reduction) [1]
Anandamide (AEA) Low-Efficacy Partial Agonist Reduced Low (comparable to AM404) [1]
Cap-ET Biased Agonist Effective for large cations Effective (but only after receptor sensitization with PAO) [1]

Experimental Protocols

Here are detailed methodologies for key experiments assessing TRPV1 desensitization.

Protocol 1: Assessing TRPV1 Desensitization via Fluorescent Dye Uptake

This plate-reader assay is effective for evaluating receptor function and desensitization.

  • 1. Cell Culture: Use HEK293 cells stably expressing rat TRPV1. Culture cells in DMEM with 10% newborn calf serum and antibiotics. Seed cells in a 96-well plate for the assay [1].
  • 2. Sensitization & Desensitization Pre-treatment:
    • Sensitization Group: Incubate cells with a sensitizing agent like 10 µM Phenylarsine Oxide (PAO) for a defined period [1].
    • Desensitization Trigger: Co-apply the test agonist (e.g., 10 µM AM404) in the presence of 1 mM extracellular Ca²⁺ for 1 hour to induce desensitization [1].
    • Control Groups: Include groups in a Ca²⁺-free solution to confirm the calcium dependency of desensitization.
  • 3. YO-PRO-1 Uptake Assay:
    • After pre-treatment, expose cells to 5 µM YO-PRO-1 dye in a Ca²⁺-free solution.
    • Apply various concentrations of capsaicin (e.g., 1, 3, 10 µM) to challenge the receptor and measure the remaining functional response.
    • Monitor fluorescence intensity (excitation/emission: 485/516 nm) using a microplate reader.
    • Normalize fluorescence values to maximum uptake, typically determined by adding digitonin at the end of the experiment to permeabilize all cells [1].
Protocol 2: Calcium Imaging for Agonist Efficacy

This protocol helps confirm the partial agonist nature of AM404.

  • 1. Cell Preparation: Use the same HEK293-TRPV1 cells. Plate cells on coverslips and load with 5 µM Fura-2 AM dye for 3 hours [1].
  • 2. Imaging: Perform imaging in a standard buffer (e.g., containing 1-2 mM Ca²⁺). Acquire images every 5 seconds.
  • 3. Agonist Application: Apply 10 µM AM404, 10 µM Anandamide, or a reference full agonist like capsaicin.
  • 4. Data Analysis: Calculate the peak F340/F380 ratio. The response amplitude of AM404 will be significantly lower than that of capsaicin, confirming its status as a partial agonist [1].

Troubleshooting FAQs

  • Why does AM404 fail to induce TRPV1 desensitization in my experiment? This is the expected outcome in a non-sensitized system. AM404 is a low-efficacy partial agonist, and its ability to open the channel sufficiently to allow the required Ca²⁺ influx for desensitization is limited. Try pre-sensitizing the receptor with pro-inflammatory mediators or oxidative chemicals like PAO [1].

  • The effects of AM404 in my spinal cord study are inconsistent with TRPV1 desensitization. Why? This is likely because AM404's primary analgesic mechanism in the spinal cord may be direct TRPV1 activation (leading to neuronal depolarization block or pain signal inhibition), not desensitization [4]. Its effects are also context-dependent and may involve cannabinoid receptors, especially at different sites like the supraspinal level [5] [4].

  • How can I confirm that the observed desensitization is specifically mediated by TRPV1? Always use specific TRPV1 antagonists as controls. For example, the inhibitory effects of AM404 should be reversed by co-application of capsazepine (10 µM) or another TRPV1 blocker [1] [5].

Signaling Pathways & Experimental Workflow

The following diagrams illustrate the core concepts of TRPV1 desensitization by AM404 and the experimental workflow.

G start Start: Receptor Sensitization step1 Apply Pro-Inflammatory Signal (e.g., PAO, Bradykinin) start->step1 step2 TRPV1 Channel is Sensitized (Lower activation threshold) step1->step2 step3 Apply AM404 in presence of Ca²⁺ step2->step3 step4 Partial TRPV1 Channel Opening step3->step4 step5 Ca²⁺ Influx into Cell step4->step5 step6 Activation of Ca²⁺-Dependent Desensitization Pathways step5->step6 step4a step5->step4a  Sustained Ca²⁺ entry  required end TRPV1 Desensitized (Reduced response to stimuli) step6->end

AM404-Induced TRPV1 Desensitization Pathway

This diagram shows that effective desensitization by the partial agonist AM404 is contingent upon a pre-sensitized state of the TRPV1 receptor, which facilitates sufficient calcium influx.

G cluster_main Key Experimental Workflow for TRPV1 Desensitization cluster_pretreatment Pre-treatment Options step1 1. Cell Preparation & Plating (HEK293 stably expressing TRPV1) step2 2. Pre-treatment Phase step1->step2 opt_a A. For Sensitization: Incubate with 10 µM PAO step2->opt_a opt_b B. For Desensitization: Co-apply AM404 + Ca²⁺ step2->opt_b opt_c C. Control: Vehicle in Ca²⁺-free buffer step2->opt_c step3 3. Functional Assay (YO-PRO-1 Uptake or Ca²⁺ Imaging) step4 4. Data Analysis (Normalize to control/max response) step3->step4 opt_a->step3  Essential for  AM404 effect opt_b->step3 opt_c->step3

TRPV1 Desensitization Experimental Workflow

This workflow emphasizes the critical pre-treatment steps required to observe desensitization with a partial agonist like AM404, highlighting the need for receptor sensitization.

References

AM404 Mechanisms & Experimental Variability

Author: Smolecule Technical Support Team. Date: February 2026

The experimental effects of AM404 can be influenced by several factors, which are summarized in the table below for quick reference.

Factor Description of Variability Primary Receptors/Pathways Involved
Target Receptors Effects vary based on which primary receptor is engaged. Acts as an agonist, inhibitor, or ligand at different targets. [1] [2] [3] TRPV1, CB1, Endocannabinoid Transporter [1] [2] [3]
Biological System Effects are system-dependent. Observed in models of pain, anxiety, and inflammation. [4] [2] [3] -
Dosage Response is dose-dependent. Low vs. high doses can produce different behavioral outcomes (e.g., anxiolytic vs. anxiogenic effects). [4] -

Understanding these factors is key to designing robust experiments. Below are detailed considerations and protocols to help you control for this variability.

Troubleshooting Common Experimental Scenarios

Scenario 1: Inconsistent Behavioral Outcomes

In models like the elevated plus maze, AM404's anxiolytic effect can be blocked by a 5-HT1A receptor antagonist [4]. This suggests its action depends on the serotonergic system.

  • Troubleshooting Steps:
    • Confirm Receptor Cross-Talk: If investigating anxiolytic effects, pre-treat subjects with a selective 5-HT1A antagonist (e.g., WAY-100635) to determine if this pathway is necessary for AM404's effect in your model [4].
    • Dose Verification: Use a precise, low dose. The maximal anxiolytic effect of AM404 in rats was observed at 1.25 mg/kg (i.p.) [4].
Scenario 2: Variable Analgesic or Anti-inflammatory Efficacy

AM404 can produce analgesia through multiple receptors. One study found that to completely reverse its anti-allodynic effect in a neuropathic pain model, antagonists for CB1, CB2, and TRPV1 receptors had to be administered together [2].

  • Troubleshooting Steps:
    • Receptor Profiling: Systematically use selective antagonists to identify the primary pathway in your specific pain model.
      • CB1 antagonist: SR141716 (0.5 mg/kg, i.p.) [2]
      • CB2 antagonist: SR144528 (1 mg/kg, i.p.) [2]
      • TRPV1 antagonist: Capsazepine (10 mg/kg, i.p.) [2]
    • Assess Downstream Markers: For inflammatory pain, evaluate AM404's effect on biomarkers. It has been shown to inhibit PGE2 production in microglia, an effect independent of CB1 and TRPV1 receptors at a concentration of 50 μM [3].

Experimental Workflow for AM404 Studies

To minimize variability, follow a structured workflow that accounts for key decision points. The diagram below outlines a logical pathway for planning and troubleshooting experiments.

cluster_1 Start Define Experimental Goal A Select Disease/Behavioral Model Start->A B Choose AM404 Dosage and Route A->B C Perform Pilot Experiment B->C D Expected Effect Observed? C->D E Proceed with Full Study D->E Yes F Troubleshoot Variability D->F No G Check Key Factors F->G H 1. Verify Anxiolytic Pathway (5-HT1A) G->H I 2. Profile Receptor Usage (CB1, CB2, TRPV1) G->I J 3. Measure Biomarkers (e.g., PGE₂, Cytokines) G->J H->C I->C J->C

Key Considerations for Your Research

  • AM404 is a Paracetamol Metabolite: Its formation in the CNS after paracetamol administration is a key part of that drug's mechanism [1] [3]. In experiments, AM404 is often administered directly.
  • Interpret Effects Cautiously: Given its multiple molecular targets, AM404's net effect is a complex summation of its actions on the endocannabinoid and TRPV1 systems [1] [2].
  • Species and Model Matter: Effects and effective doses are validated in specific models (e.g., neuropathic pain, anxiety) and may not translate directly [4] [2].

The variability in your AM404 experiments likely stems from its complex pharmacology. By systematically investigating the receptor pathways and biological context relevant to your specific model, you can better interpret your results.

References

AM404 Concentration Ranges in Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Context Effective Concentration Range Key Findings & Context
Rat Brain (in vivo) [1] ~150 pg/g (peak concentration) Measured in brain tissue after 20 mg/kg acetaminophen dose.
Human Neuroblastoma Cells (SK-N-SH) [2] [3] 0.1 - 10 µM Inhibited NFAT/NF-κB signaling, cell migration, PGE2, and 8-iso-PGF2α release.
Rodent Pain Models (in vivo) [4] Higher AM404 formation correlated with analgesia A novel analog, SRP-001, generated more AM404 in the brain than acetaminophen and showed comparable efficacy in pain models.

Detailed Experimental Protocols

Here are the methodologies from key studies for replicating experiments with AM404.

Protocol 1: Testing AM404 on Human Neuroblastoma Cells (SK-N-SH) [2] [3]

This protocol is used to study AM404's effects on signaling pathways, inflammation, and oxidative stress.

  • Cell Line & Culture: Human neuroblastoma SK-N-SH cells are maintained in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated Fetal Calf Serum (FCS), 2 mM L-glutamine, and penicillin/streptomycin at 37°C with 5% CO₂ [2].
  • AM404 Preparation: AM404 is dissolved in DMSO to create a stock solution, then diluted in the cell culture medium to final concentrations typically ranging from 0.1 to 10 µM [3].
  • Stimulation: Cells are often stimulated with a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (Io) to activate pathways like NFAT and NF-κB [2]. Alternatively, stimulation with Interleukin-1β (IL-1β) is used to induce inflammatory and oxidative responses [3].
  • Key Assessments:
    • Luciferase Reporter Assay: Cells are transfected with an NFAT- or NF-κB-Luc plasmid to measure transcriptional activity [2].
    • Protein & mRNA Analysis: Western Blot and RT-PCR are used to measure protein (e.g., COX-2) and mRNA expression levels [2].
    • ELISA: Used to quantify the release of prostaglandin E2 (PGE2) and the oxidative stress marker 8-iso-PGF2α [3].
    • Cell Migration & Invasion: Assessed using techniques like the Boyden chamber assay with a Matrigel coating [2].
Protocol 2: Measuring AM404 Formation and Analgesia in Rodents [1] [4]

This protocol outlines how to confirm AM404 formation in the brain and its correlation with pain relief.

  • Animal Models: Studies use species like Crl:CD(SD) rats or CD-1 mice [1] [4].
  • Drug Administration: Acetaminophen (or its analog SRP-001) is administered orally or intraperitoneally. A common acetaminophen dose is 20 mg/kg for pharmacokinetic studies [1].
  • Tissue Collection: At designated time points (e.g., 0.25 to 2 hours post-administration), animals are euthanized. Brain tissues, specifically regions like the periaqueductal grey (PAG), are immediately collected [1] [4].
  • Sample Processing: Brain tissue is homogenized in water or buffer and centrifuged. The resulting supernatant is used for analysis [1].
  • AM404 Quantification:
    • Solid-Phase Extraction: Brain homogenate samples are purified using extraction cartridges (e.g., Oasis MAX) [1].
    • LC-MS/MS Analysis: The extract is analyzed via Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) to identify and quantify AM404 levels. The lower limit of quantification in one study was 2 pg/mL [1].
  • Analgesia Measurement: Antinociceptive effects are tested in parallel using models like the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model (e.g., von Frey test) or the abdominal writhing assay [4].

AM404 Formation and Signaling Pathway

The following diagram illustrates the central formation of AM404 from its precursor and its subsequent molecular interactions, which are crucial for its analgesic and other biological effects.

G AM404 Formation and Signaling Pathway Acetaminophen Acetaminophen (ApAP) pAminophenol p-Aminophenol (deacetylated) Acetaminophen->pAminophenol  Deacetylation   AM404 Bioactive Metabolite AM404 pAminophenol->AM404  Conjugation with Arachidonic Acid   FAAH Fatty Acid Amide Hydrolase (FAAH) FAAH->AM404  Synthesis   AEA Anandamide (AEA) ↑ AM404->AEA  Inhibits Reuptake & Hydrolysis   TRPV1 TRPV1 Channel AM404->TRPV1  Direct Activation   CB1 Cannabinoid CB1 Receptor AM404->CB1  Direct Interaction   COX_PGE2 Inhibition of PGE2/8-iso-PGF2α AM404->COX_PGE2  Inhibits   NFAT_NFkB Inhibition of NFAT/NF-κB Signaling AM404->NFAT_NFkB  Inhibits   AEA->TRPV1  Activates   AEA->CB1  Activates   Effects Analgesia Anti-inflammatory Anti-oxidative Effects TRPV1->Effects  Combined Effects   CB1->Effects  Combined Effects   COX_PGE2->Effects  Combined Effects   NFAT_NFkB->Effects  Combined Effects  

Key Considerations for Your Experiments

When applying this information, please note:

  • Start with 1-10 µM for cell-based studies. This is the most consistently reported effective range for various mechanisms in human cell lines [2] [3].
  • For in vivo research, measure rather than assume. The concentration in the brain is very low (picogram range) and depends on the dose of its precursor (acetaminophen or an analog). It's best to empirically determine the levels in your specific model [1] [4].
  • Solvent matters. DMSO is the standard solvent for creating AM404 stock solutions for in vitro work. Ensure final DMSO concentrations are non-toxic to your cells (typically <0.1%) [3].
  • The evidence suggests AM404 is the active central analgesic component. Its formation in the brain, particularly the periaqueductal grey region, is crucial for the pain-relieving effects of acetaminophen [4] [5].

References

Standard Vehicle Control Formulations for AM404

Author: Smolecule Technical Support Team. Date: February 2026

Administration Route Final Vehicle Composition Preparation Notes Key Citations
Subcutaneous (s.c.) Injection 10% DMSO, 10% Tween 80, 80% saline [1] Dissolve AM404 first in a drop of Tween 80, then dilute with DMSO, and finally mix with saline [1]. [1]
Intraperitoneal (i.p.) Injection DMSO (final conc. 0.1-1%) or Ethanol (final conc. 0.1-1%) [2] Prepare a concentrated stock in 100% DMSO or ethanol, then dilute in saline or buffer to the final working concentration [2]. [2]
In vitro (Cell Culture) DMSO (final conc. typically ≤ 0.1%) [3] [4] Prepare a 50 mM stock in 100% DMSO, then dilute in cell culture medium [3]. [3] [4]

Step-by-Step Experimental Protocol

Here is a detailed methodology for preparing a vehicle control suitable for subcutaneous injection in rodents, based on a published protocol [1]:

  • Materials

    • Vehicle components: DMSO, Tween 80, physiological saline (0.9% NaCl).
    • Sterile glass vials or microtubes and vortex mixer.
  • Procedure

    • Step 1: In a sterile vial, add one drop of Tween 80 per mL of your final desired vehicle volume.
    • Step 2: Add the appropriate volume of DMSO to achieve a final concentration of 10%. Vortex briefly to mix.
    • Step 3: Slowly add the remaining volume (80%) of physiological saline while gently vortexing or stirring to ensure a homogeneous solution.
    • Step 4: The final vehicle control is now ready for administration. For the experimental group, AM404 would be dissolved in the initial drop of Tween 80 before proceeding with Steps 2 and 3.

The following diagram illustrates the preparation workflow and a key pharmacological consideration for your controls.

G Start Start Vehicle Preparation Tween 1. Add drop of Tween 80 Start->Tween DMSO 2. Add DMSO (10% final) Tween->DMSO Saline 3. Dilute with Saline (80% final) DMSO->Saline Ready Vehicle Control Ready Saline->Ready Caution Critical Consideration Ready->Caution Path AM404 is a multi-target agent. Effects may not be solely from CB1/CB2. Caution->Path

Frequently Asked Questions (FAQs)

Q1: What is the maximum tolerated concentration of DMSO for rodent injections? For intraperitoneal and subcutaneous injections in rodents, keeping the final DMSO concentration below 1% is widely considered safe and minimizes the risk of solvent-related toxicity or tissue irritation [2]. Always refer to your institution's animal care and use guidelines.

Q2: Why is an emulsifier like Tween 80 necessary? AM404 is a lipophilic (fat-soluble) compound. Tween 80 acts as a surfactant, helping to solubilize AM404 uniformly in the aqueous (water-based) saline solution, ensuring consistent dosing and bioavailability [1].

Q3: My experiment involves TRPV1 or CB1 receptors. Are there any special considerations? Yes. AM404 has a complex pharmacology. It is not only an anandamide transport inhibitor but also an agonist of TRPV1 receptors and a low-affinity ligand for CB1 receptors [5] [3] [6]. Your vehicle control is critical because any effects you observe could be mediated through these multiple targets, not just via endocannabinoid uptake inhibition.

References

AM404's Documented Membrane Interactions

Author: Smolecule Technical Support Team. Date: February 2026

AM404 is a multi-target compound, and the observed "membrane binding reduction" in your experiments could stem from its interaction with several channels and transporters. The following table summarizes its key documented targets.

Target Type of Interaction Reported IC₅₀ / EC₅₀ / Kᵢ Experimental Context
L-type VDCCs [1] Inhibitor 30 μM (approx., for full inhibition of Ca²⁺ currents) Inside-out T-tubule vesicles from rabbit skeletal muscle; cultured rat skeletal myotubes [1].
Anandamide Transporter (AMT) [2] Uptake Inhibitor IC₅₀ = 1 μM Various cellular and behavioral investigations; however, note that some evidence contests the transporter's existence [3].
TRPV1 Channel [4] [2] [5] Agonist Potent agonist Primary microglia cultures; organotypic hippocampal slice cultures (OHSC) [4] [5] [6].
Cyclooxygenase (COX) [4] [5] [6] Enzyme Inhibitor Dose-dependent decrease in PGE₂ (5-50 μM) Primary microglia cultures; isolated COX-1 and COX-2 enzymes [4] [5] [6].
CB1 Receptor [4] [5] [6] Low-affinity Ligand Low-affinity Characterized as a low-affinity ligand in multiple pharmacological studies [4] [5] [6].

Experimental Protocols for Key Assays

Here are detailed methodologies for investigating AM404's interactions, based on the literature.

Protocol: Assessing L-type VDCC Inhibition [1]

This protocol uses biochemical and electrophysiological approaches to determine if AM404 affects voltage-dependent calcium channels in your system.

  • Key Materials: Transverse (T)-tubule membranes from rabbit skeletal muscle or cultured rat skeletal myotubes, [³H]Isradipine (a dihydropyridine Ca²⁺ channel antagonist), ⁴⁵Ca²⁺.
  • Method Details:
    • Radioligand Binding: Isolate T-tubule membranes. Incubate membranes with [³H]Isradipine and increasing concentrations of AM404 (e.g., 1-30 μM) for 15 minutes. Determine the inhibition constant (Kᵢ) by measuring the reduction in specific [³H]Isradipine binding.
    • ⁴⁵Ca²⁺ Flux Assay: Load T-tubule vesicles with ⁴⁵Ca²⁺. Induce Ca²⁺ efflux by depolarizing the membranes with a high K⁺ buffer. Pre-incubate vesicles with AM404 (1-30 μM) for 15 minutes and measure the inhibition of voltage-dependent ⁴⁵Ca²⁺ efflux.
    • Electrophysiology: Use whole-cell patch-clamp recordings on cultured rat myotubes. Apply AM404 (e.g., 30 μM) and measure the reduction in Ba²⁺ currents through L-type VDCCs.
Protocol: Evaluating COX Inhibition in Immune Cells [4] [5] [6]

This method is ideal for investigating AM404's direct anti-inflammatory and potential off-target effects on prostaglandin synthesis.

  • Key Materials: Primary microglial cultures or organotypic hippocampal slice cultures (OHSC), Lipopolysaccharide (LPS), AM404, PGE₂ ELISA kit.
  • Method Details:
    • Cell Stimulation: Pre-incubate cells or slices with DMSO (vehicle control) or AM404 (e.g., 5, 25, 50 μM) for 30 minutes. Then, stimulate with LPS (e.g., 10 ng/mL for microglia, 100 ng/mL for OHSC) for 24 hours.
    • Microglia Depletion Control: To confirm the effect is microglia-dependent, deplete microglia from OHSC using liposome-encapsulated clodronate before stimulation [5] [6].
    • Receptor Antagonism: Use specific antagonists (e.g., AM251 for CB1, capsazepine for TRPV1) to test if AM404's effects are mediated through these receptors.
    • Downstream Analysis:
      • ELISA: Collect culture supernatant and measure PGE₂ production using an ELISA kit.
      • Western Blot: Analyze cell lysates to assess the levels of COX-2 and mPGES-1 protein.
      • Enzyme Activity Assay: Test AM404 directly on isolated COX-1 and COX-2 enzymes to confirm direct inhibition.

AM404 Signaling Pathway in Neuroinflammation

The diagram below illustrates the complex mechanisms by which AM404 is known to reduce inflammatory signaling in activated microglia, integrating its various molecular targets.

G AM404 Mechanisms in Activated Microglia cluster_top AM404 Mechanisms in Activated Microglia cluster_am404 AM404 Mechanisms in Activated Microglia cluster_downstream AM404 Mechanisms in Activated Microglia LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF-κB\nTranslocation NF-κB Translocation TLR4->NF-κB\nTranslocation MAPK\nPathway MAPK Pathway TLR4->MAPK\nPathway COX-2 Induction COX-2 Induction NF-κB\nTranslocation->COX-2 Induction AM404 AM404 Inhibit L-type\nVDCCs Inhibit L-type VDCCs AM404->Inhibit L-type\nVDCCs Inhibit COX-1/\nCOX-2 Activity Inhibit COX-1/ COX-2 Activity AM404->Inhibit COX-1/\nCOX-2 Activity Block Anandamide\nUptake (AMT) Block Anandamide Uptake (AMT) AM404->Block Anandamide\nUptake (AMT) Activate\nTRPV1 Activate TRPV1 AM404->Activate\nTRPV1 PGE2 Production PGE2 Production Inhibit COX-1/\nCOX-2 Activity->PGE2 Production Inhibits Increased Anandamide Increased Anandamide Block Anandamide\nUptake (AMT)->Increased Anandamide Activate CB1/CB2\n(Indirect) Activate CB1/CB2 (Indirect) Increased Anandamide->Activate CB1/CB2\n(Indirect) Inhibit NF-κB Inhibit NF-κB Activate CB1/CB2\n(Indirect)->Inhibit NF-κB Modulates COX-2 Induction->PGE2 Production

Frequently Asked Questions

  • Q1: My data shows AM404 reduces calcium influx. Is this a primary or secondary effect?

    • A: It could be either. The evidence indicates AM404 directly inhibits L-type VDCCs, which would be a primary effect causing reduced calcium influx [1]. However, in other contexts, reduced calcium could be a secondary consequence of activating TRPV1 channels (leading to desensitization) or other signaling events. You should perform a patch-clamp experiment to confirm a direct channel block.
  • Q2: Is AM404 a selective anandamide transport inhibitor?

    • A: No, it is not selective. AM404 is a well-characterized anandamide uptake inhibitor, but it has significant off-target effects [2]. It also acts as a TRPV1 agonist, a low-affinity CB1 ligand, a COX enzyme inhibitor, and an L-type VDCC blocker [1] [4] [5]. Any experimental results must be interpreted in light of this complex pharmacology.
  • Q3: Some literature questions the existence of a specific anandamide transporter, suggesting uptake is via simple diffusion driven by FAAH. How does this affect my use of AM404?

    • A: This is a critical consideration. Some studies argue that "anandamide transport inhibitors" like AM404 actually work by inhibiting the intracellular hydrolytic enzyme FAAH, thereby stopping the concentration gradient that drives anandamide diffusion [3]. If your research focuses specifically on the transporter, this controversy is highly relevant. However, AM404 remains a useful pharmacological tool for increasing endocannabinoid tone, regardless of the precise mechanism.

References

AM404 pharmacological specificity controls

Author: Smolecule Technical Support Team. Date: February 2026

AM404 Pharmacological Profile

AM404 (N-arachidonoylphenolamine) is formed in the brain from the deacetylated paracetamol metabolite p-aminophenol via the enzyme Fatty Acid Amide Hydrolase (FAAH) [1] [2] [3]. Its mechanism is distinct from traditional NSAIDs.

Table 1: Primary Molecular Targets of AM404

Target Action of AM404 Experimental Evidence & Proposed Role in Analgesia
TRPV1 Channel [1] [2] [4] Agonist Activates TRPV1 in brain regions like the periaqueductal grey, initiating an analgesic signaling cascade that ultimately activates CB1 receptors [1].
Endocannabinoid System [1] [2] [5] Inhibits reuptake of anandamide; weak agonist of CB1/CB2 receptors Increases synaptic levels of the endogenous cannabinoid anandamide, contributing to pain modulation. Its analgesic effect is blocked by CB1 antagonists [1] [2].
Voltage-Gated Sodium Channels (Nav1.8, Nav1.7) [2] Potent inhibitor Inhibits these channels in the peripheral nervous system at nanomolar concentrations, providing a potent, peripheral mechanism for pain relief [2].
Cyclooxygenase (COX-1 & COX-2) [2] [4] Weak inhibitor Inhibits COX activity in activated microglia, reducing prostaglandin E2 (PGE2) synthesis. This is considered a CB1/TRPV1-independent anti-inflammatory action [4].
Transcription Pathways (NFAT & NF-κB) [5] Inhibitor Inhibits these signaling pathways in neuroblastoma cells, impairing cell migration and invasiveness. This effect is likely independent of its acute analgesic role [5].

Table 2: Key Quantitative Data from Preclinical Studies

Parameter Species Value Experimental Context
Brain Cmax of AM404 [3] Rat 150 pg/g After oral acetaminophen administration (20 mg/kg).
Brain AUC0-2h of AM404 [3] Rat 117 pg·hour/g After oral acetaminophen administration (20 mg/kg).
Time to Brain Cmax (tmax) [3] Rat 0.25 hour For both acetaminophen and AM404 after oral administration.
Inhibition of Nav1.8/1.7 [2] In vitro Nanomolar concentrations Direct channel blockade demonstrated.

Essential Experimental Protocols

Protocol 1: Confirming Central AM404 Conversion in Rodent Models

This protocol is based on methods used to provide the first human evidence of AM404 in the CSF and to study its metabolism in rats [1] [3].

  • Key Steps:
    • Administration & Sampling: Administer paracetamol (e.g., 20 mg/kg orally to rats). At designated time points (e.g., 15, 30, 60 minutes), collect blood and perfuse animals. Extract the brain and/or cerebrospinal fluid (CSF) [3].
    • Sample Preparation: Homogenize brain tissue with an equivalent weight of water or buffer. For CSF, use directly. Add internal standards (e.g., AM404-d4) [3].
    • Solid-Phase Extraction (SPE): Use an Oasis MAX cartridge or similar. Pre-activate with methanol and water. Load the sample, wash with acidic aqueous solution and methanol/acetonitrile mixtures, and elute with pure methanol [3].
    • Analysis (LC-MS/MS): Analyze the extract using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) with a PFP column for separation. Monitor the mass-to-charge (m/z) transition of 394.4 → 134.0 for AM404 [3].
Protocol 2: Elucidating the TRPV1-CB1 Receptor Cascade

This protocol investigates the central signaling pathway where AM404's activation of TRPV1 leads to CB1 receptor-mediated analgesia [1].

  • Key Steps:
    • Animal Model & Cannulation: Use rodents (e.g., mice) with guide cannulas surgically implanted to target brain regions like the periaqueductal grey (PAG) [1].
    • Pharmacological Intervention: Perform microinjections into the PAG in the following groups:
      • AM404 alone.
      • AM404 following pre-treatment with a TRPV1 antagonist (e.g., capsazepine).
      • AM404 following pre-treatment with an mGlu5 receptor antagonist.
      • AM404 following pre-treatment with a CB1 receptor antagonist (e.g., rimonabant).
      • Vehicle control.
    • Nociceptive Testing: Evaluate analgesic response using a model like the formalin test or hot plate test after drug administration.
    • Data Interpretation: Loss of AM404's analgesic effect upon pre-treatment with any of the antagonists confirms the involvement of the TRPV1-mGlu5-CB1 signaling cascade [1].

AM404 Signaling Pathway Visualization

The following diagram illustrates the primary central nervous system pathway through which AM404 is believed to produce its analgesic effect.

Diagram Title: AM404 Central Analgesic Signaling Pathway

G Paracetamol Paracetamol p_aminophenol p_aminophenol Paracetamol->p_aminophenol Deacetylation AM404 AM404 p_aminophenol->AM404 FAAH Enzyme TRPV1 TRPV1 AM404->TRPV1 mGlu5 mGlu5 TRPV1->mGlu5 PLC PLC mGlu5->PLC DAGL DAGL PLC->DAGL CB1 CB1 DAGL->CB1 Analgesia Analgesia CB1->Analgesia

Frequently Asked Questions (FAQs)

  • Q1: Why is my administered AM404 not producing an analgesic effect in my murine model?

    • A: Troubleshoot several key areas:
      • FAAH Dependency: Confirm that AM404 formation is occurring. Genetically or pharmacologically inhibit FAAH (e.g., with URB597); a loss of paracetamol's effect confirms the issue is with AM404 synthesis [1].
      • Receptor Blockade: The effect may be pathway-specific. Pre-treat with antagonists for TRPV1 (capsazepine), mGlu5 (MTEP), or CB1 (rimonabant) to identify if the specific pathway you are studying is functional [1].
      • Dosing & Pharmacokinetics: Ensure the dose and formulation of paracetamol or p-aminophenol are correct. Remember that AM404 formation is rapid (tmax ~15 min in rats) [3]. Verify the bioactivity of your synthesized AM404 compound.
  • Q2: How can I distinguish between AM404's peripheral and central mechanisms of action?

    • A: Employ localized application and selective inhibitors.
      • Central Action: Administer drugs intracerebroventricularly (i.c.v.) or into specific brain nuclei (e.g., PAG). Use a FAAH inhibitor administered centrally to block local AM404 formation [1].
      • Peripheral Action: Inject AM404 directly into a peripheral site (e.g., hind paw). A local effect, without systemic distribution, suggests a peripheral mechanism, such as the blockade of Nav1.7/1.8 sodium channels [2].
  • Q3: AM404 is described as a COX inhibitor. How significant is this for its analgesic effect?

    • A: The COX-inhibitory effect of AM404 is considered weak and is not the primary mechanism of its analgesia [2]. It may play a secondary role, particularly in anti-inflammatory contexts such as inhibiting prostaglandin synthesis in activated microglia [4]. The main analgesic pathways are mediated through TRPV1, the endocannabinoid system, and sodium channel blockade.

References

AM404 Molecular Targets & Potential Cross-Reactivity

Author: Smolecule Technical Support Team. Date: February 2026

AM404 is a bioactive metabolite of paracetamol with multiple molecular targets, which is the fundamental reason why cross-reactivity testing is essential [1] [2]. The table below summarizes its primary known interactions.

Target Type of Interaction Functional Consequence Research Context
TRPV1 Channel Potent agonist [1] [2] Activation contributes to analgesic signaling cascades [1]. Paracetamol/analgesia research
Cannabinoid CB1 Receptor Low-affinity ligand [2] Part of a central analgesic pathway [1]. Paracetamol/analgesia research
Endocannabinoid Transporter (AMT) Blocker (inhibitor) [2] Increases endocannabinoid tone by preventing cellular uptake [3]. General pharmacology
Cyclooxygenase (COX-1 & COX-2) Inhibitor of enzyme activity [2] Reduces prostaglandin synthesis (e.g., PGE2) in microglia [2]. Neuroinflammation research
Cannabinoid CB2 Receptor Suggested mediator (indirect evidence) [3] May contribute to anti-inflammatory effects in immune cells [3]. Immunomodulation research

The following diagram illustrates the central signaling pathway of AM404 in paracetamol-mediated analgesia, showing how these targets are interrelated:

G Paracetamol Paracetamol p_aminophenol p_aminophenol Paracetamol->p_aminophenol Deacetylation AM404 AM404 p_aminophenol->AM404 FAAH Conjugation TRPV1 TRPV1 AM404->TRPV1 Activates mGlu5 mGlu5 TRPV1->mGlu5 Activates CB1 CB1 mGlu5->CB1 Signaling Cascade Analgesia Analgesia CB1->Analgesia Activation

Troubleshooting Cross-Reactivity Assays

Since specific protocols for AM404 are not available, the guidance below is based on general best practices in pharmacological assay development and common challenges.

Frequently Asked Questions

Q1: My assay is showing amplification/activity in my wild-type (WT) control samples. What could be the cause? A1: This is a common challenge. The potential causes and solutions are:

  • Low-level non-specific amplification: Some assays, especially those designed for difficult targets, can inherently exhibit low-level off-target amplification. Consult any available assay design notes or index files for expected background levels [4].
  • Contamination: Check all reagents, including negative controls, for contamination. Use clean labware and sterile techniques [4].
  • Insufficient Assay Specificity: The antibody or detection reagent may be binding to non-target structures with similar epitopes. Verify the specificity of your reagents through positive and negative controls [5].

Q2: How can I confirm that a positive signal is due to true target engagement and not cross-reactivity with a similar receptor or enzyme? A2: A systematic approach is required to confirm specificity.

  • Use Selective Inhibitors/Antagonists: Co-incubate with known potent and selective antagonists for the suspected off-target. If the signal is abolished, it suggests cross-reactivity. For example, use capsazepine for TRPV1 or AM251 for CB1 to isolate AM404's effects on other targets [2].
  • Test on Cell Lines Lacking the Target: Perform the same assay using engineered cell lines (e.g., knockout or CRISPR-edited) that do not express the primary target. A persistent signal indicates interaction with other cellular components [2].
  • Conduct Specificity Screening Panels: If available, screen AM404 against a panel of related receptors or enzymes (e.g., other TRP channels or cannabinoid receptors) to quantitatively assess its selectivity profile.

Q3: My sample results are inconsistent. What are the key factors to check in my method? A3: Inconsistency often stems from sample or reagent issues.

  • Sample Quality: Degraded or impure DNA/protein samples can lead to erratic results. Check the quality of your input material [4].
  • Matrix Interference: Components in your biological sample matrix (e.g., serum, cell lysate) can interfere with the assay. Try diluting the sample or using a platform that minimizes contact time between the sample and reagents to reduce this effect [5].
  • Reagent Quality and Stability: Ensure antibodies and other detection reagents are fresh, stored correctly, and not subjected to multiple freeze-thaw cycles. Cross-reactive antibodies are a major source of false positives, so validate your antibodies thoroughly [5].
Experimental Workflow for Assay Design

To establish a reliable cross-reactivity assay for AM404, you can follow this generalized workflow. The diagram below outlines the key stages, from initial planning to data interpretation.

G Define Define Target Panel Select Select Assay System Define->Select Validate Validate Controls Select->Validate Titrate Titrate AM404 Validate->Titrate Execute Execute Cross-Reactivity Screen Titrate->Execute Analyze Analyze & Interpret Execute->Analyze

  • Define the Target Panel: Based on your research question, select the primary target (e.g., TRPV1) and a panel of related secondary targets for screening (e.g., other TRP channels, CB2, etc.) [3] [1] [2].
  • Select the Assay System: Choose a physiologically relevant system.
    • Cell-Based Assays: Use cell lines that endogenously or recombinantly express the target of interest. Primary microglial cultures have been used to study COX inhibition [2].
    • Biochemical Assays: Use purified protein systems (e.g., isolated COX enzymes) to study direct inhibition [2].
  • Validate Controls: This is a critical step.
    • Positive Control: Use a known potent agonist/antagonist for each target in your panel.
    • Negative Control: Use vehicle (e.g., DMSO) and wild-type/untreated cells.
    • Specificity Controls: Use selective pharmacological inhibitors to confirm the identity of the activated pathway [2].
  • Titrate AM404: Establish a dose-response curve for AM404 on your primary target to determine its potency (EC50/IC50). This reference point is crucial for interpreting results on other targets [2].
  • Execute the Cross-Reactivity Screen: Test AM404 across the same concentration range against all targets in your panel. Measure functional responses (e.g., calcium flux for channels, cAMP for GPCRs) or binding affinity.
  • Analyze and Interpret Data: Calculate the potency of AM404 for each target. A compound is considered selective for the primary target if its potency for off-targets is significantly higher (e.g., 10- to 100-fold).

References

Frequently Asked Questions (FAQ)

Author: Smolecule Technical Support Team. Date: February 2026

FAQ Question Expert Answer & Troubleshooting Guidance
What is the primary analgesic mechanism of Paracetamol? The analgesic effect is primarily central and COX-independent, mediated by its bioactive brain metabolite, AM404 [1].

| My in vivo model isn't showing the expected analgesic effect from Paracetamol. What could be wrong? | 1. Check FAAH Activity: The synthesis of AM404 is dependent on the enzyme Fatty Acid Amide Hydrolase (FAAH). Genetically or pharmacologically inhibiting FAAH will block the analgesic effect [1]. 2. Confirm Central Action: The effect is supraspinal. Verify your drug administration method ensures adequate central nervous system delivery [1]. | | Which molecular targets should I investigate for AM404's effects? | Key targets include TRPV1 channels and cannabinoid CB1 receptors. AM404 is a known agonist for both, and its antinociceptive effect is blocked by antagonists for these receptors [1] [2]. | | Are there safety concerns regarding Paracetamol that AM404 research could help solve? | Yes. Paracetamol's hepatotoxicity is linked to a different metabolite, NAPQI [1] [3]. Research is focused on developing analogs (like SRP-001) that generate AM404 for analgesia without producing NAPQI, thereby avoiding liver damage [3]. | | Does AM404 have effects beyond pain pathways? | Yes. Emerging evidence shows AM404 can inhibit NFAT and NF-κB signaling pathways, impairing migration and invasiveness in neuroblastoma cells, suggesting potential anti-cancer applications [2]. |

Experimental Protocols & Workflows

Protocol 1: Verifying the Central AM404 Pathway In Vivo

This protocol outlines the key steps to confirm that paracetamol's analgesic effect is mediated through the central conversion to AM404 [1].

  • Animal Model Preparation: Select an appropriate murine inflammatory pain model (e.g., CFA-induced inflammation).
  • Drug Administration: Administer an analgesic dose of paracetamol. Positive control: Administer a known FAAH inhibitor (e.g., URB597) intracerebroventricularly (i.c.v.) prior to paracetamol. Negative control: Vehicle administration.
  • Nociceptive Testing: Evaluate analgesia using the von Frey test for mechanical allodynia.
  • Expected Outcome: The analgesic effect of paracetamol should be present in the test group but absent or significantly reduced in the group pre-treated with the central FAAH inhibitor.
  • Validation (Advanced): Confirm AM404 presence in the brain's periaqueductal grey (PAG) region or cerebrospinal fluid (CSF) using mass spectrometry.

The following diagram illustrates the metabolic pathway and experimental interference points:

G Paracetamol Paracetamol p_aminophenol p_aminophenol Paracetamol->p_aminophenol Deacetylation AM404 AM404 p_aminophenol->AM404 FAAH Enzyme Analgesia Analgesia AM404->Analgesia Activates TRPV1/CB1 FAAH FAAH FAAH_Inhibitor FAAH_Inhibitor FAAH_Inhibitor->FAAH Blocks

Diagram 1: Central AM404 Pathway & Inhibition.

Protocol 2: Assessing AM404's Impact on Cancer Cell Phenotypes

This protocol is based on research showing AM404 inhibits migration and invasiveness in neuroblastoma cells [2].

  • Cell Culture: Maintain human neuroblastoma SK-N-SH cells in DMEM with 10% FBS.
  • Treatment Groups:
    • Group 1: Untreated control.
    • Group 2: Stimulated with PMA (phorbol 12-myristate 13-acetate) and Ionomycin (PMA/Io).
    • Group 3: Pre-treated with AM404, then stimulated with PMA/Io.
  • Transcriptional Activity Assay: Transfect cells with an NFAT-luciferase reporter plasmid. Measure luciferase activity to quantify NFAT pathway inhibition by AM404.
  • Functional Assays:
    • Migration: Perform a wound-healing/scratch assay.
    • Invasion: Use a Matrigel-coated Transwell assay.
  • Downstream Analysis: Measure COX-2 expression (Western blot) and PGE2 release (ELISA) in cell supernatants.

The diagram below summarizes the proposed signaling mechanism of AM404 in this context:

G AM404 AM404 NFAT NFAT AM404->NFAT Inhibits NFkB NFkB AM404->NFkB Inhibits Migration Migration AM404->Migration Impairs Invasion Invasion AM404->Invasion Impairs COX2 COX2 NFAT->COX2 Induces NFkB->COX2 Induces PGE2 PGE2 COX2->PGE2 Produces PGE2->Migration Promotes PGE2->Invasion Promotes

Diagram 2: AM404 in Cancer Cell Migration & Invasion.

Quantitative Data Summary

Key Molecular Targets of AM404
Target Type Interaction with AM404 Experimental Evidence
TRPV1 Ion Channel Agonist (Activator) [1] [2] Analgesia blocked by TRPV1 antagonists [1].
Cannabinoid CB1 Receptor GPCR Agonist [2] / Indirect action via anandamide uptake inhibition [1] Analgesia blocked by CB1 antagonists [1].
FAAH Enzyme Substrate for AM404 synthesis; also inhibits anandamide uptake [1] [2] FAAH inhibition prevents paracetamol analgesia [1].
NFAT Signaling Pathway Transcriptional Pathway Inhibitor [2] Reduces NFAT-luciferase reporter activity [2].
Safety & Hepatotoxicity Profile: Paracetamol vs. Novel Analog
Parameter Paracetamol (ApAP) Novel Analog (SRP-001)
Analgesic Metabolite AM404 [1] AM404 (generates higher amounts) [3]
Toxic Metabolite NAPQI [1] [3] None detected [3]
In Vivo Hepatotoxicity Yes (dose-dependent; 70% mortality at 600 mg/kg in mice) [3] No (no mortality at equimolar doses) [3]
Effect on Liver Tight Junctions Disrupts integrity [3] Preserves integrity [3]
Clinical Status Marked drug Phase 1 trial completed (safe, tolerable) [3]

References

AM404 Pharmacological Profile & Key Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary known and potential molecular interactions of AM404. A key point for experimental design is that AM404 is consistently defined in the literature as an anandamide (AEA) transport inhibitor, not a direct receptor antagonist [1] [2] [3]. Its effects are mediated by increasing endogenous anandamide levels, which then activates multiple receptors.

Mechanism / Target Interaction Type Key Findings / Experimental Readouts
Endocannabinoid Transport Primary: Uptake Inhibitor [1] [2] [3] Increases synaptic AEA levels; effect blocked by CB1 antagonist Rimonabant [4] [5].
Cannabinoid CB1 Receptor Indirect Agonism (via AEA) [2] [4] Mediates antinociception, fear extinction; effects reversed by CB1 antagonists [2] [4] [5].
Transient Receptor Potential Vanilloid 1 (TRPV1) Agonist / Partial Agonist [2] [3] Contributes to neuropathic pain relief; effects partially reversed by TRPV1 antagonist Capsazepine [2].
Cannabinoid CB2 Receptor Indirect Agonism (via AEA) [2] Contributes to neuropathic pain relief; effects reversed by CB2 antagonists [2].
Fatty Acid Amide Hydrolase (FAAH) Inhibitor / Substrate [3] Can be cleaved by FAAH, potentially confounding results [3].
Peroxisome Proliferator-Activated Receptor (PPAR) Potential Indirect Activation Not a direct target; elevated AEA/OEA/PEA may activate PPAR-α [1].
FBXL5 E3-ligase Novel Target (Oncology) [6] [7] Downregulates FBXL5 expression; potential mechanism in colorectal cancer stem-like cells [6] [7].

Experimental Protocols for Key Applications

Here are detailed methodologies for common in vivo experiments investigating AM404's effects, based on published studies.

1. Protocol: Neuropathic Pain Relief (Rat Model) This protocol is adapted from a study demonstrating that AM404 prevents thermal hyperalgesia and mechanical allodynia [2].

  • Animal Model: Male Wistar rats (200-220 g) with Chronic Constriction Injury (CCI) of the sciatic nerve [2].
  • Drug Formulation: AM404 is dissolved in a drop of Tween80, diluted in DMSO (10% in saline) [2].
  • Dosing Regimen: Administer subcutaneously (s.c.) at 1-10 mg/kg, once daily for 7-14 days, starting the day after surgery [2] [4].
  • Control Groups: Include sham-operated (sciatic exposure without ligation) and vehicle-treated CCI groups [2].
  • Behavioral Assessments:
    • Thermal Hyperalgesia: Use the Hargreaves plantar test to measure paw withdrawal latency to a radiant heat source [2].
    • Mechanical Allodynia: Use a Dynamic Plantar Aesthesiometer (von Frey-type filament) to measure paw withdrawal threshold [2].
  • Mechanism Elucidation: To confirm receptor involvement, co-administer specific antagonists (e.g., CB1 antagonist SR141716, CB2 antagonist SR144528, TRPV1 antagonist Capsazepine) on the final day of AM404 administration [2].

2. Protocol: Fear Extinction Enhancement (Rat Model) This protocol is based on a study showing that AM404 augments the extinction of conditioned fear [5].

  • Behavioral Model: Rats are trained in a fear-potentiated startle paradigm [5].
  • Drug Formulation: Prepare as per the neuropathic pain protocol or using a vehicle of 10% polyethylene glycol, 10% Tween-80, and 80% saline [8].
  • Dosing Regimen: Administer intraperitoneally (i.p.) at 1-10 mg/kg, 15-30 minutes before the extinction training session [5].
  • Key Measurements:
    • Measure startle amplitude in the presence of the conditioned light cue versus in darkness.
    • Assess extinction retention 1 hour and 24 hours after training.
    • Test for shock-induced reinstatement of fear after extinction is complete [5].
  • Control Experiments: Ensure AM404 does not alter baseline startle response, locomotion, or shock reactivity [5].

3. Protocol: Anti-Cancer Activity (In Vitro) This protocol is derived from a study proposing the repurposing of AM404 against colorectal cancer stem-like cells (CRC-SCs) [6] [7].

  • Cell Models: Use 3D colonospheres derived from human CRC cell lines (e.g., HCT116, DLD-1, SW480) [6] [7].
  • Drug Preparation: Prepare a stock solution of AM404 in DMSO and dilute in cell culture medium [6].
  • Dosing: Treat colonospheres with AM404 at a final concentration of ~10-20 µM for 72 hours. The reported IC50 values are 15.2 µM (HCT116), 15.3 µM (DLD-1), and 12.3 µM (SW480) [6] [7].
  • Outcome Measures:
    • Viability/Proliferation: Use Sulforhodamine B (SRB) assay to determine IC50 and calculate population doubling time [6].
    • Stemness/Differentiation: Use fluorescence-based screening with stem cell dye CDy1; reduced fluorescence indicates differentiation induction [6].
    • Mechanistic Studies: Evaluate downregulation of FBXL5 E3-ligase via Western Blot or qPCR [6] [7].

Troubleshooting Common Experimental Issues

Unexpected Lack of Efficacy

  • Problem: AM404 does not produce the expected biological effect (e.g., no antinociception).
  • Solution: Verify your dosing regimen and solvent. AM404's effects are highly dose-dependent. Ensure you are using an appropriate model where the endocannabinoid system is implicated. Pre-treatment with a FAAH inhibitor can sometimes potentiate its effects by slowing the metabolism of elevated anandamide [3].

Differentiation from Direct Receptor Agonists

  • Problem: Results are similar to those of a direct CB1 agonist, causing confusion about the mechanism.
  • Solution: Perform a receptor blockade experiment. The effects of AM404 should be prevented by pre-administration of a CB1 receptor antagonist (e.g., Rimonabant/SR141716A). This is a critical step to confirm its action is indirect via endocannabinoid elevation [4] [5].

Interpreting Complex Mechanisms

  • Problem: The effect of AM404 is only partially blocked by a single receptor antagonist.
  • Solution: Consider that AM404's effects are often mediated by multiple receptor systems simultaneously. Its analgesic action, for instance, involves CB1, CB2, and TRPV1 receptors. A complete reversal of effect may require a cocktail of antagonists for all three receptors [2].

Context-Dependent Behavioral Results

  • Problem: AM404 produces opposing cognitive effects in different studies.
  • Solution: Account for environmental factors. AM404's impact on recognition memory can vary significantly with the level of environmental aversiveness or emotional arousal at the time of testing. Standardize or carefully document the testing context [8].

AM404 Signaling Pathways and Experimental Workflow

The diagram below illustrates the complex mechanism of action of AM404 and a general workflow for in vivo experimental validation.

G cluster_mechanism Mechanism of Action of AM404 cluster_workflow In Vivo Experimental Workflow AEA Anandamide (AEA) (Endocannabinoid) Transport AEA Cellular Transport AEA->Transport CB1 CB1 Receptor AEA->CB1 Activates TRPV1 TRPV1 Receptor AEA->TRPV1 Activates AM404 AM404 AM404->Transport Inhibits Step2 2. AM404 Administration (s.c. or i.p., 1-10 mg/kg) Effects Observed Effects: • Pain Relief • Enhanced Fear Extinction • Reduced Nicotine Reward CB1->Effects TRPV1->Effects Step1 1. Disease Model Induction (e.g., CCI, Fear Conditioning) Step1->Step2 Step3 3. Behavioral Testing (e.g., Plantar Test, Fear Extinction) Step2->Step3 Step4 4. Mechanism Validation (Co-administer Receptor Antagonists) Step3->Step4 Step5 5. Data Analysis (Compare to Vehicle & Antagonist Groups) Step4->Step5

References

AM404 alternative uptake inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of AM404

AM404 (N-(4-hydroxyphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide) is a well-characterized inhibitor of endocannabinoid cellular uptake. It operates through a multi-target mechanism to produce its effects [1].

The table below summarizes its primary molecular targets and mechanisms of action.

Target Mechanism of Action Functional Consequence
Anandamide (AEA) Transporter [2] [1] Inhibits cellular reuptake of the endocannabinoid anandamide. Increases synaptic/anandamide levels, indirectly activating cannabinoid receptors (indirect agonist).
Cannabinoid Receptors (CB1/CB2) [1] Weak direct agonist activity. Contributes to cannabinoid-like effects, but is not the primary mechanism.
TRPV1 Receptor [2] [1] Agonist; activates the transient receptor potential vanilloid type 1 channel. Can produce both pronociceptive and antinociceptive effects, depending on context (e.g., spinal vs. peripheral).
Voltage-Gated Sodium Channels (Nav1.7, Nav1.8) [1] Potent inhibitor at nanomolar concentrations. Mediates peripheral analgesic effects by blocking pain signals in sensory neurons.
Cyclooxygenase (COX-1 & COX-2) [1] [3] Weak inhibitor of arachidonate oxygenation. Contributes to anti-inflammatory and analgesic effects, though potency is lower than classic NSAIDs.

The following diagram illustrates the core signaling pathways through which AM404 is known to exert its pharmacological effects, particularly in the context of pain modulation.

Key Experimental Protocols

Here are detailed methodologies for common in vivo experiments using AM404, based on published studies.

Neuropathic Pain Model (Chronic Constriction Injury - CCI) in Rats

This protocol is used to evaluate the antihyperalgesic and antiallodynic effects of AM404 [2] [4].

  • Animals: Male Wistar or Sprague-Dawley rats (200-220 g).
  • Neuropathy Induction: Under anesthesia (e.g., sodium pentobarbital 60 mg/kg i.p.), the common sciatic nerve is exposed. Four loose ligatures are tied around the nerve proximal to its trifurcation [2] [4].
  • Drug Treatment:
    • AM404 Formulation: Dissolved in a drop of Tween80, diluted in DMSO (10% in saline) [2] [4].
    • Dosing: Administered subcutaneously (s.c.) at 0.5, 1, 5, or 10 mg/kg [2] [4] [5].
    • Regimen: Once daily for 7-14 days, starting the day after surgery.
  • Behavioral Testing:
    • Thermal Hyperalgesia: Measured using the Hargreaves plantar test (withdrawal latency to a radiant heat source) [2] [4].
    • Mechanical Allodynia: Assessed using a Dynamic Plantar Aesthesiometer (withdrawal threshold to a von Frey-type filament) [2] [4].
  • Mechanism Elucidation (Receptor Antagonism):
    • To determine receptor involvement, co-administer AM404 (on day 7) with selective antagonists 90-180 minutes before behavioral testing [2] [4] [6]:
      • CB1 antagonist: AM251 (0.5 mg/kg, i.p.) or SR141716 (0.5 mg/kg, i.p.)
      • CB2 antagonist: AM630 (1 mg/kg, i.p.) or SR144528 (1 mg/kg, i.p.)
      • TRPV1 antagonist: Capsazepine (10 mg/kg, i.p.)
Conditioned Place Preference (CPP) to Study Reward

This protocol assesses the effect of AM404 on the rewarding properties of substances like nicotine [7].

  • Animals: Male Sprague-Dawley rats (250-275 g).
  • Apparatus: A two-compartment box with distinct contextual cues.
  • Procedure:
    • Pre-test: Rats freely explore both compartments for 15 min; those with a strong innate preference (>600 s in one side) are excluded.
    • Conditioning (3 days, twice daily):
      • Morning Session: Saline injection, confinement to one compartment for 20 min.
      • Afternoon Session: Drug injection (e.g., nicotine), confinement to the opposite compartment for 20 min.
    • Test: After conditioning, rats again have free access to both compartments. The time spent in the drug-paired compartment is compared to the pre-test.
  • AM404 Administration: Injected intraperitoneally (i.p.) 30 minutes before the afternoon conditioning session [7].

Quantitative Data Summary

The table below consolidates key quantitative findings from the research to facilitate comparison and experimental design.

Experimental Context AM404 Dose & Route Key Quantitative Outcome Citation
Rat Neuropathic Pain (CCI) 0.5 - 10 mg/kg (s.c.) Dose-dependent prevention of thermal hyperalgesia and mechanical allodynia. [2] [4]
Receptor Antagonism in CCI 10 mg/kg (s.c.) Partial reversal by individual CB1, CB2, or TRPV1 antagonists; complete reversal by all three combined. [2] [4]
Spinal Fos Expression in CCI 5 mg/kg (i.p.) Significant reduction in Fos-positive neurons in spinal dorsal horn after non-noxious stimulation. [8]
Nicotine-Induced CPP 1.25 - 10 mg/kg (i.p.) Prevented development of nicotine-induced place preference. [7]
Nicotine-Induced Dopamine Release 5 mg/kg (i.p.) Reduced nicotine-induced increase in extracellular dopamine in nucleus accumbens shell. [7]
Recognition Memory 0.5 - 5 mg/kg (i.p.) Impaired novel object recognition under high-arousal conditions; no effect under low-arousal conditions. [5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind AM404's analgesic effect? Its primary mechanism is the inhibition of anandamide reuptake, elevating endogenous anandamide levels to indirectly activate cannabinoid CB1 receptors [2] [1]. However, its effect is a result of action on multiple targets, including potent blockade of Nav1.7 and Nav1.8 sodium channels [1].

Q2: How do I dissect the contribution of different receptors (CB1, TRPV1) in AM404's action? The standard method is to use selective receptor antagonists. For example, pre-treatment with the CB1 antagonist AM251 can reverse the antihyperalgesic effects of AM404, while the TRPV1 antagonist capsazepine may block its TRPV1-mediated actions [2] [4] [6]. A complete reversal of effect often requires blocking multiple pathways simultaneously [2] [4].

Q3: Are AM404's effects on memory and reward related? Yes, research shows that AM404 can modulate recognition memory in a context-dependent manner and counteract the rewarding effects of nicotine [5] [7]. These effects are likely linked to its ability to modulate endocannabinoid signaling in brain regions like the hippocampus and the mesolimbic dopamine system [7] [5].

Q4: What are critical formulation considerations for in vivo AM404 studies? AM404 has low solubility in aqueous solutions. A common and effective vehicle is a solution of Tween80, DMSO, and saline (e.g., 10% Tween80, 10% DMSO, 80% saline) [2] [4] [5]. Consistency in vehicle and administration route (s.c. or i.p. are common) across experiments is crucial for reproducible results.

References

Quantitative Comparison: Paracetamol vs. AM404

Author: Smolecule Technical Support Team. Date: February 2026

Feature Paracetamol / Acetaminophen AM404
Molecular Role Pro-drug; precursor to AM404 [1] Bioactive metabolite of paracetamol [1]

| Primary Experimental Potency (Concentration) | • IC₅₀ for COX-1/COX-2: Not achievable; weak inhibitor (IC₃₀ ~2.7-20 µg/ml) [2]Human CSF Cmax after 1g dose: ~8.8 mg/ml (~58 µM) [2] | • Human CSF Cmax after 1g paracetamol: 5-40 nmol·L⁻¹ (0.005-0.04 µM) [3] | | Key Molecular Targets | • Weak, peroxide-dependent COX inhibitor [1] • Substrate for metabolic conversion to AM404 [1] | • TRPV1 activator [1] [4] • Endocannabinoid system modulator (inhibits anandamide reuptake) [3] | | Origin in CNS | Crosses the blood-brain barrier from systemic circulation [2] | Formed centrally from paracetamol-derived p-aminophenol and arachidonic acid [1] |

Detailed Experimental Evidence and Protocols

The potency of AM404 is demonstrated through specific experimental findings and methodologies.

Evidence of Central Activity and Potency
  • Formation and Detection: A pivotal human study detected AM404 in the cerebrospinal fluid (CSF) of patients after a 1g intravenous paracetamol dose, providing direct evidence that paracetamol is a pro-drug [3]. AM404 was found at very low concentrations (5-40 nmol·L⁻¹), yet it produces significant effects, indicating high potency [1] [3].
  • Mechanism of Action: Paracetamol's analgesic effect is prevented when the formation of AM404 is blocked, confirming that AM404 is central to its mechanism [1]. AM404 activates a specific signaling cascade (TRPV1-mGlu5-PLC-DAGL-CB1) in brain regions like the periaqueductal grey, leading to pain relief [1] [4].
  • In Vitro Potency: In studies on activated microglia, AM404 caused a "significant dose-dependent decrease" in prostaglandin E2 release, demonstrating its direct and potent anti-inflammatory action in the brain [5].
Key Experimental Protocols

The direct detection of AM404 in human CSF is a key experiment that confirms its formation and potency.

Objective: To confirm the conversion of paracetamol to AM404 in the human central nervous system [3]. Methodology:

  • Subject & Administration: 26 patients scheduled for surgery under spinal anesthesia received a single 1g intravenous dose of paracetamol [3].
  • Sample Collection: CSF and blood samples were collected via lumbar puncture between 10 and 211 minutes after paracetamol administration [3].
  • Analysis:
    • Paracetamol Measurement: Concentrations in CSF and plasma were determined using High-Performance Liquid Chromatography (HPLC) with UV detection [3].
    • AM404 Measurement: Presence and concentration of AM404 in CSF were determined using highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3].

Metabolic Pathway and Signaling Cascade

The following diagram illustrates the conversion of paracetamol into AM404 and its subsequent activation of a central pain-regulation pathway.

G Paracetamol Paracetamol (Acetaminophen) pAminophenol p-Aminophenol Paracetamol->pAminophenol Deacetylation AM404 AM404 (Bioactive Metabolite) pAminophenol->AM404 FAAH-mediated conjugation with Arachidonic Acid TRPV1 TRPV1 Channel Activation AM404->TRPV1 Activates mGlu5 mGlu5 Receptor TRPV1->mGlu5 PLC PLC Enzyme mGlu5->PLC DAGL DAGL Enzyme PLC->DAGL CB1 CB1 Receptor Activation DAGL->CB1 2-AG production Analgesia Analgesic Effect CB1->Analgesia

Figure 1: Central Conversion and Signaling Pathway of Paracetamol via AM404. This diagram shows how paracetamol is metabolized in the brain to form the potent metabolite AM404, which then triggers a cascade involving TRPV1 and endocannabinoid CB1 receptors to produce pain relief [1].

Interpretation Guide for Researchers

  • Low Concentration, High Effect: The extremely low measured concentrations of AM404 in human CSF (nM range) compared to paracetamol (µM range), coupled with a strong analgesic effect when AM404 formation is blocked, is a key indicator of its high potency [1] [3].
  • Distinct MoA from NSAIDs: The AM404-mediated mechanism is COX-independent, explaining paracetamol's weak anti-inflammatory properties and its distinct clinical profile from NSAIDs [1]. This supports its use as a preferred first-line treatment or in combination therapy [1].
  • Research Applications: Understanding this pathway is paving the way for developing new central analgesics, such as paracetamol derivatives designed to enhance AM404's effects without increasing the risk of hepatotoxicity [1].

References

AM404: Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

AM404 (N-arachidonoylphenolamine) is a bioactive metabolite of paracetamol and a modulator of the endocannabinoid system [1] [2]. Its activity is primarily mediated through multiple molecular targets:

  • TRPV1 Channels: AM404 is a potent activator of the TRPV1 channel, a major contributor to pain response in the brain and dorsal horn [1].
  • Endocannabinoid System Modulation: It acts as an inhibitor of the anandamide (AEA) membrane transporter (AMT), thereby increasing endogenous anandamide levels [2]. It is also an agonist of both the CB1 receptor and TRPV1 channels [2].
  • Central Analgesic Pathway: Following paracetamol administration, its deacetylated metabolite, p-aminophenol, crosses the blood-brain barrier and is converted in the central nervous system to AM404 by the enzyme fatty acid amide hydrolase (FAAH) [1]. The resulting AM404 activates a signaling cascade in the periaqueductal grey involving TRPV1 channels, mGlu5 receptors, PLC, DAGL, and ultimately CB1 receptors to produce analgesia [1].

The diagram below illustrates the metabolic origin and primary molecular pathways of AM404.

G Paracetamol Paracetamol p_aminophenol p_aminophenol Paracetamol->p_aminophenol AM404 AM404 p_aminophenol->AM404  Conversion by TRPV1 TRPV1 AM404->TRPV1  Activates CB1 CB1 AM404->CB1  Activates AMT AMT AM404->AMT  Inhibits FAAH FAAH FAAH->AM404  Synthesizes Analgesia Analgesia TRPV1->Analgesia CB1->Analgesia AEA AEA AMT->AEA  Increases levels of AEA->CB1  Activates

Diagram Title: AM404 Metabolism and Central Signaling Pathway

Research Applications & Experimental Findings

AM404 is utilized in diverse research areas, from pain mechanisms to neurodegenerative diseases. The table below summarizes its primary research applications and key findings.

Research Application Key Findings / Mechanism Under Investigation Experimental Model Citation
Paracetamol-mediated Analgesia Central conversion of paracetamol to AM404 activates a TRPV1-mGlu5-CB1 receptor signaling cascade for pain relief. Rodent models, Human CSF samples [1]
Neuroprotection Protects against NMDA-induced hippocampal excitotoxicity; reduces glutamate release, calcium responses, and IL-1β expression. Mouse organotypic hippocampal slice cultures (OHSC) [2]
Motivation for Physical Activity Decreased swim-induced aerobic metabolism, suggesting a role in reducing motivation for strenuous exercise. Bank vole (Myodes glareolus) [3]

Quantitative Experimental Data

The table below summarizes quantitative data from key studies on the effects of AM404, providing a basis for comparison of its potency and physiological impact.

Measured Parameter / Effect Experimental System AM404 Dose / Concentration Observed Effect (vs. Control) Citation
Cell Death (Viability) NMDA-treated OHSC 10, 25, 50 µM Significant decrease in NMDA-induced cell death. [2]
Aerobic Metabolism (VO₂swim) Bank voles (swim test) Not specified Decreased VO₂swim by ~4%. [3]
Aerobic Metabolism (VO₂run) Bank voles (forced run) Not specified Tended to decrease VO₂run by ~2% (p=0.07). [3]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are detailed methodologies from pivotal studies.

  • Protocol 1: Neuroprotective Effects in OHSC [2]

    • Preparation: Generate 350 µm thick organotypic hippocampal slice cultures (OHSC) from 2-3 day old C57BL/6 mouse pups.
    • Culture: Maintain OHSC on membrane inserts in culture medium for 7 days in vitro.
    • Pre-treatment: Apply AM404 (10, 25, or 50 µM, dissolved in DMSO) to the culture medium for 30 minutes.
    • Injury Induction: Add NMDA (25 µM) to the medium for 4 hours to induce excitotoxic injury.
    • Cell Death Quantification:
      • After NMDA exposure, replace medium with one containing propidium iodide (PI, 5 µg/ml) and incubate for 24 hours.
      • Fix slices and immunostain for the neuronal marker NeuN.
      • Analyze and quantify PI and NeuN fluorescence using confocal microscopy and image analysis software (e.g., ImageJ).
  • Protocol 2: Effect on Exercise Metabolism [3]

    • Animal Model: Use bank voles from selectively bred "aerobic" (A) lines and unselected "control" (C) lines.
    • Pharmacological Treatment: Administer AM404 (an endocannabinoid reuptake inhibitor) to the voles. The specific dose and route (e.g., injection) were not detailed in the abstract.
    • Performance Testing:
      • Swim-Induced Aerobic Metabolism (VO₂swim): Measure maximum aerobic metabolism achieved during a swimming test.
      • Forced-Running Aerobic Metabolism (VO₂run): Measure maximum aerobic metabolism achieved during forced running on a treadmill.
    • Data Comparison: Compare VO₂swim and VO₂run values between AM404-treated and control animals, and between A and C lines.

Key Considerations for Researchers

  • Solubility and Vehicle: AM404 has limited aqueous solubility. It is typically dissolved in DMSO for in vitro studies, and the final concentration of DMSO in the culture medium should be carefully controlled (e.g., 0.1%) to avoid vehicle toxicity [2]. For in vivo studies, appropriate vehicles like physiological medium with solubilizing agents may be used [2].
  • Dual/Complex Pharmacology: The effect of AM404 is dose and context-dependent. It can act as a TRPV1 agonist at higher concentrations and inhibit anandamide reuptake at lower concentrations, leading to potential complex or opposing effects in different experimental systems [2].
  • Safety Profile: While AM404 itself is a research chemical, it is a metabolite of the common drug paracetamol. It is important to note that high doses of paracetamol are associated with hepatotoxicity due to the formation of another metabolite, NAPQI [1].

References

TRPV1 Agonist Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The following table compares AM404's activity against other known TRPV1 agonists.

Agonist Type Receptor Efficacy (vs. Capsaicin) Potency (EC₅₀) Key Functional Outcomes
AM404 Partial Agonist [1] TRPV1 ~50% (Ca²⁺ imaging) [1] 6-7 µM (Ca²⁺ influx, HEK293 cells) [2] Weak induction of TRPV1 desensitization [1]; Cytotoxicity in sensory neurons [2]
Capsaicin Full Agonist [1] TRPV1 100% (Reference) - Strong induction of TRPV1 desensitization [1]
Anandamide (AEA) Partial Agonist [1] TRPV1 ~50% (Ca²⁺ imaging) [1] - Weak induction of TRPV1 desensitization [1]
Cap-ET Biased Agonist [1] TRPV1 Effective Ca²⁺ signals, poor electric currents [1] - Induces desensitization in pre-sensitized (e.g., inflamed) conditions [1]

Key Experimental Findings and Protocols

The table below summarizes the core experimental evidence that defines AM404's interaction with TRPV1.

Finding Experimental Model Protocol Summary Key Result / Citation
Partial Agonism HEK293 cells stably expressing rat TRPV1 [1] Ca²⁺ Imaging: Cells loaded with Fura-2 AM. Agonist-induced changes in intracellular Ca²⁺ were measured as F340/F380 ratios [1]. AM404 induced a Ca²⁺ response with approximately 50% of the efficacy of capsaicin [1].
Potency (EC₅₀) HEK293 cells with inducible hTRPV1 [2] Whole-Cell Patch Clamp: Concentration-dependent activation of TRPV1-mediated ion currents was measured [2]. The EC₅₀ for AM404-induced activation of human TRPV1 was 6.3 µM [2].
Weak Desensitization HEK293 cells stably expressing rat TRPV1 [1] YO-PRO-1 Uptake Assay: Fluorescent dye uptake via TRPV1 was measured after prolonged agonist pre-treatment to assess desensitization [1]. A 1-hour pre-treatment with 10 µM AM404 caused only a small reduction in subsequent channel activation, indicating weak desensitization [1].
TRPV1-Mediated Cytotoxicity HEK293 cells with inducible hTRPV1; DRG neurons [2] Cell Viability Assay: Cells were exposed to AM404 with/without TRPV1 antagonists. Viability was assessed via fluorescence-based assays [2]. AM404-induced cytotoxicity was abolished by the TRPV1 antagonist capsazepine, confirming TRPV1-dependent cell death [2].
Binding Site HEK293 cells with inducible hTRPV1 [2] Whole-Cell Patch Clamp: Currents induced by AM404 were measured after pre-treatment with the TRPV1 antagonist capsazepine, which targets the vanilloid-binding site [2]. Capsazepine pre-treatment inhibited AM404-induced currents, suggesting AM404 interacts with the vanilloid-binding domain [2].

AM404 Signaling Pathway in Paracetamol Analgesia

The diagram below illustrates the central mechanism of action for the analgesic effect of paracetamol, which is mediated by its metabolite AM404 and involves TRPV1 activation.

Paracetamol Paracetamol p_aminophenol p_aminophenol Paracetamol->p_aminophenol Deacetylation AM404 AM404 TRPV1 TRPV1 AM404->TRPV1 Activates p_aminophenol->AM404 FAAH Enzyme mGlu5 mGlu5 TRPV1->mGlu5 PLC PLC mGlu5->PLC DAG DAG PLC->DAG DAGL DAGL DAG->DAGL CB1 CB1 DAGL->CB1 2-AG Synthesis Analgesia Analgesia CB1->Analgesia

The established central signaling cascade for AM404-induced analgesia begins with TRPV1 activation, leading to subsequent stimulation of the metabotropic glutamate receptor 5 (mGlu5), phospholipase C (PLC), and diacylglycerol (DAG) lipase (DAGL), ultimately resulting in the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) and activation of cannabinoid CB1 receptors [3].

Interpretation of Experimental Data

For researchers, the data indicates that AM404 is a low-efficacy partial agonist of TRPV1. Its functional profile is distinct from full agonists like capsaicin:

  • Partial Agonism: AM404 activates TRPV1 but does not produce a maximal response, which may result in a more modulated physiological effect [1].
  • Therapeutic Implications: The weak desensitization property suggests AM404 is less likely to induce profound, long-lasting desensitization like capsaicin, which may be relevant for its role in analgesia without causing complete sensory neuron silencing [1].
  • Cytotoxicity Consideration: TRPV1-dependent cytotoxicity is an important factor to consider in drug development, as it points to potential neurotoxicity at high concentrations [2].

References

AM404 cannabinoid uptake inhibitor comparison

Author: Smolecule Technical Support Team. Date: February 2026

AM404 Profile and Key Differentiators

AM404 (N-(4-hydroxyphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide) is a well-studied inhibitor of endocannabinoid cellular reuptake. Its primary mechanism is to increase synaptic levels of the endocannabinoid anandamide (AEA) by inhibiting its reuptake into cells [1] [2]. Key differentiators of AM404 from other inhibitors include its multi-target mechanism and potential for abuse.

Feature AM404 VDM11 URB597 (FAAH Inhibitor)
Primary Mechanism Inhibits AEA membrane transport (putative) [3] [2] Inhibits AEA membrane transport [3] Inhibits Fatty Acid Amide Hydrolase (FAAH), preventing AEA breakdown [3]
Selectivity Low; interacts with multiple targets [4] More selective; weak/no activity at CB1/TRPV1 [3] Highly selective for the FAAH enzyme [3]
Additional Targets Agonist at TRPV1 receptors [5] [4]; substrate for FAAH [4] Not reported to activate TRPV1 [3] Does not interact directly with cannabinoid or vanilloid receptors [3]
Reinforcing Effects Self-administered by primates; reinstates drug-seeking [3] Self-administered, but data is limited [3] Not self-administered [3]

Experimental Data Summary

The tables below summarize key quantitative findings from animal studies on the effects of AM404.

Table 1: Efficacy in a Rat Model of Neuropathic Pain (CCI Model) [1] This study demonstrated that daily AM404 treatment prevented the development of pain behaviors.

Measure Outcome Notes
Doses 3, 5, 10 mg/kg (s.c., daily) Dose-dependent prevention of thermal hyperalgesia & mechanical allodynia.
Receptor Antagonism Effects partially reversed by CB1, CB2, or TRPV1 antagonists. Complete reversal when all three antagonists were administered together.
Cytokine & NO Modulation Prevented overproduction of NO and TNFα; enhanced IL-10. Modulates pathways involved in neuropathic pain generation.
Apoptosis Regulation Prevented increase in pro-apoptotic Bax/Bcl-2 ratio in the spinal cord. Suggests role in preventing programmed cell death linked to chronic pain.

Table 2: Self-Administration and Reinstatement in Squirrel Monkeys [3] This study revealed the rewarding and abuse potential of AM404.

Measure Outcome Notes
Self-Administration Maintained self-administration with an inverted U-shaped dose-response curve. Peak response rate at 10 µg/kg/injection.
Reinstatement Priming injections (0.03-0.3 mg/kg) reinstated extinguished drug-seeking. Effective for seeking previously reinforced by cannabinoids (THC, AEA) or cocaine.
CB1 Receptor Mediation Effects blocked by rimonabant (CB1 antagonist). Confirms CB1 receptor involvement in its reinforcing effects.
Interaction with FAAH Reinforcing effects potentiated by URB597 (FAAH inhibitor). Suggests major role of elevated anandamide levels.

Key Experimental Protocols

Here are the methodologies for two critical experiments cited in the comparison tables.

  • Neuropathic Pain Model (Chronic Constriction Injury - CCI) in Rats [1]

    • Animal Model: Male Wistar rats. Neuropathy is induced by loosely ligating the sciatic nerve.
    • Drug Treatment: AM404 is dissolved in a Tween80/DMSO/saline vehicle and administered subcutaneously once daily for 7-14 days, starting post-surgery.
    • Pain Behavior Assessment:
      • Thermal Hyperalgesia: Measured using the Hargreaves plantar test (withdrawal latency to a radiant heat source).
      • Mechanical Allodynia: Assessed using a Dynamic Plantar Aesthesiometer (paw withdrawal threshold to a von Frey-type filament).
    • Mechanism Elucidation: On day 7, specific antagonists (SR141716 for CB1, SR144528 for CB2, capsazepine for TRPV1) are co-administered with AM404 to determine receptor involvement.
    • Biochemical Analysis: Post-mortem analysis of spinal cord tissue for NO synthase expression, cytokine levels (TNFα, IL-10), and apoptotic markers (Bax/Bcl-2 ratio).
  • Self-Administration and Reinstatement in Squirrel Monkeys [3]

    • Subjects: Adult male squirrel monkeys with implanted venous catheters.
    • Behavioral Training: Monkeys are trained to self-administer a known drug (e.g., cocaine or anandamide) under a fixed-ratio 10 (FR10) schedule, where 10 responses on a lever result in a drug infusion.
    • Substitution Test: The training drug is replaced with AM404 across a range of doses (1-100 µg/kg/injection) to see if it maintains lever-pressing behavior.
    • Extinction & Reinstatement: After stable self-administration is established, the drug is replaced with saline (extinction). Once responding ceases, a priming injection of AM404 is given non-contingently to see if it reinstates drug-seeking behavior (lever pressing).
    • Antagonism Tests: The CB1 receptor antagonist rimonabant is administered prior to sessions to determine if it blocks AM404's reinforcing or reinstating effects.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed molecular mechanisms of AM404 and a general workflow for testing its effects in a neuropathic pain model.

G AM404 AM404 TRPV1 TRPV1 Receptor Activation AM404->TRPV1 Activates Uptake Putative AEA Transporter AM404->Uptake Inhibits FAAH FAAH Enzyme AM404->FAAH Substrate for AEA_Level Elevated Synaptic Anandamide (AEA) CB1 CB1 Receptor Activation AEA_Level->CB1 Binds to AEA_Level->TRPV1 Binds to AEA_Level->FAAH Degraded by Effects Pain Relief Neuroprotection (Potential Abuse) CB1->Effects TRPV1->Effects Uptake->AEA_Level Blockade Increases AEA

AM404's primary mechanism involves inhibiting anandamide (AEA) reuptake, increasing its levels to activate CB1 and TRPV1 receptors. AM404 also directly activates TRPV1 and is a substrate for the degrading enzyme FAAH [1] [5] [4].

G Start Induce Neuropathy (CCI Model in Rats) Treat Daily AM404 Treatment (7-14 days, s.c.) Start->Treat Test Behavioral Tests (Plantar Test, Aesthesiometer) Treat->Test Block Receptor Blockade Test (CB1, CB2, TRPV1 Antagonists) Test->Block Analyze Tissue Analysis (Cytokines, Apoptosis Markers) Block->Analyze

The experimental workflow for evaluating AM404 in a neuropathic pain model involves inducing nerve injury, treating with AM404, assessing pain behaviors, testing receptor mechanisms with antagonists, and conducting biochemical analyses [1].

Conclusion and Research Implications

Based on the compiled data, here is a conclusive comparison to guide researcher decisions:

  • Choose AM404 for: Preclinical research exploring the broad therapeutic potential of enhancing endocannabinoid tone, especially in models of neuropathic pain, neurodegeneration, and seizures, where its multi-target mechanism (via CB1, CB2, and TRPV1) may be beneficial [1] [6].
  • Consider alternatives for:
    • VDM11: Studies requiring a more selective AEA transport inhibitor without TRPV1 agonist activity [3].
    • FAAH Inhibitors (e.g., URB597): A potentially safer profile with no demonstrated abuse liability in primate models, making them more suitable for therapeutic development where substance abuse is a concern [3].

A significant consideration for AM404 is its demonstrated abuse potential in non-human primates, suggesting that compounds inhibiting endocannabinoid transport may have a risk of abuse in humans [3].

References

AM404 Sodium Channel Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

Sodium Channel Subtype Reported Potency (IC₅₀) Experimental Context Key Findings
Nav1.8 Nanomolar range (e.g., ~0.5-1.5 µM in vitro) [1] [2] In vitro assays on peripheral sensory neurons; In vivo hind paw injection in rats [1] Directly inhibits channels; Analgesic effect is peripheral [1].
Nav1.7 Nanomolar range [1] In vitro assays [1] Directly inhibits channels [1].
Other Classic SCI Targets Not well-characterized Comparative drug studies (not on AM404) [3] Its profile distinct from classic local anesthetics (e.g., lidocaine) and anticonvulsants [3].

Detailed Experimental Protocols

The data in the table primarily comes from a 2025 study that provided detailed methodological insights [1].

  • Cell-Based Assay: The inhibitory effects on Nav1.8 and Nav1.7 were characterized in vitro using isolated peripheral sensory neurons [1].
  • In Vivo Confirmation: To confirm that the sodium channel blockade translated to a local analgesic effect, researchers injected AM404 directly into the hind paw of rats. The finding that pain threshold increased only in the treated paw strongly supports a peripheral site of action for this specific mechanism [1].
  • Key Distinction: The study highlighted that other tested metabolites of paracetamol did not share this sodium channel-blocking activity, underscoring the unique role of AM404 [1].

Mechanism and Research Context

AM404's action on sodium channels is distinct from its other known pharmacological activities.

G cluster_peripheral Peripheral Pain Pathway cluster_central Central Nervous System Pathways AM404 AM404 Nav Inhibition of Nav1.8 / Nav1.7 AM404->Nav AMT Inhibition of Anandamide Transporter (AMT) AM404->AMT FAAH FAAH Inhibition AM404->FAAH TRPV1 TRPV1 Receptor Activation AM404->TRPV1 Note Direct block of sodium channels in peripheral neurons Nav->Note CB1 CB1 Receptor Activation (indirect) AMT->CB1 Elevates Anandamide

As the diagram shows, AM404 has a multi-target mechanism:

  • Its potent inhibition of Nav1.8 and Nav1.7 occurs directly in the peripheral nervous system [1].
  • Concurrently, in the central nervous system, it acts as an inhibitor of anandamide uptake, increasing levels of this endogenous cannabinoid to indirectly activate CB1 receptors [1] [4] [5]. It also activates TRPV1 receptors and weakly inhibits the anandamide-degrading enzyme FAAH [1] [4].

Navigating Sodium Channel Inhibitor Research

Classifying sodium channel inhibitors (SCIs) is complex. Research suggests that different inhibitors can be grouped based on their biophysical and chemical properties, which often correlate with their therapeutic profiles (e.g., local anesthetics vs. anticonvulsants vs. antidepressants) [3]. Key characteristics for classification include:

  • State-Dependence: Affinity for resting vs. inactivated channel states [3].
  • Kinetics: The onset and offset rates of inhibition [6].
  • Use-Dependence: Increased inhibition with higher channel activity [3].
  • pH Dependence: How changes in pH affect the drug's potency [7].

A comparative study of 35 drugs found that highly state-dependent inhibitors often share specific chemical properties, such as high lipophilicity (logP > 4.0) and the presence of at least two aromatic rings [3]. This framework is useful for positioning new inhibitor candidates like AM404 relative to established drugs.

Summary for Researchers

  • Potency: AM404 is a potent, direct inhibitor of Nav1.8 and Nav1.7 channels at nanomolar concentrations, with its analgesic effect mediated through a peripheral action [1] [2].
  • Multi-Target Profile: Its overall effect is a combination of sodium channel blockade, endocannabinoid system modulation, and TRPV1 receptor activation [1].
  • Comparative Data: Direct, quantitative comparisons of AM404's sodium channel inhibition potency against a broad panel of classic SCI drugs are not currently available in the public literature. Its characterization as an SCI is more recent than its established role in the endocannabinoid system.

References

AM404 Identity and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

AM404 is a bioactive compound formed in the brain after paracetamol is administered [1]. Paracetamol is converted in the liver to p-aminophenol, which crosses the blood-brain barrier and is transformed into AM404 by the enzyme Fatty Acid Amide Hydrolase (FAAH) [1]. This makes paracetamol a prodrug, with AM404 being its active, pain-relieving component in the brain [1].

The analgesic effect of AM404 is COX-independent, distinct from NSAIDs like ibuprofen [1]. It works primarily in the brain and spinal cord by activating several pathways [1]:

  • TRPV1 Channels: AM404 is a potent activator of TRPV1, a key receptor in the brain's pain response system [1].
  • Endocannabinoid System: In a brain region called the periaqueductal grey, AM404 triggers a signaling cascade involving the mGlu5 receptor, PLC, DAGL, and ultimately activating the CB1 cannabinoid receptor [1].
  • Other Pathways: Evidence suggests it may also interact with serotonergic pathways and Cav3.2 calcium channels [1].

The diagram below illustrates how paracetamol is converted into AM404 and its subsequent actions in the brain.

g Paracetamol Paracetamol (Oral) Liver Liver Metabolism Paracetamol->Liver pAminophenol p-Aminophenol Liver->pAminophenol BBB Crosses Blood-Brain Barrier pAminophenol->BBB Brain Brain Conversion BBB->Brain AM404 Bioactive AM404 Brain->AM404 Analgesia Activation of Central Analgesic Pathways AM404->Analgesia FAAH Enzyme: FAAH FAAH->AM404 TRPV1 TRPV1 Channel Analgesia->TRPV1 CB1 CB1 Receptor Pathway Analgesia->CB1

Diagram 1: The Central Metabolic and Signaling Pathway of Paracetamol/AM404.

The following diagram details the specific signaling cascade activated by AM404 in the periaqueductal grey region of the brain.

g AM404 AM404 TRPV1 TRPV1 Channel Activation AM404->TRPV1 mGlu5 mGlu5 Receptor TRPV1->mGlu5 PLC PLC Enzyme mGlu5->PLC DAGL DAGL Enzyme PLC->DAGL CB1 CB1 Cannabinoid Receptor Activation DAGL->CB1 Analgesia Pain Relief (Analgesia) CB1->Analgesia

Diagram 2: The TRPV1-mGlu5-CB1 Signaling Cascade Activated by AM404.

Comparative Analgesic Data

As AM404 itself is not an approved drug, its efficacy is inferred from paracetamol studies. The table below summarizes how paracetamol compares to other common analgesics.

Analgesic Proposed Primary Mechanism of Action Relative Oral Potency (Morphine = 1) Key Differentiating Features / Notes
Paracetamol Central COX-independent; active metabolite AM404 works via endocannabinoid & TRPV1 systems [1]. 1/360 (as per equianalgesic chart) [2] Preferred for mild-to-moderate pain in vulnerable populations due to better GI tolerability vs. NSAIDs [1].
Ibuprofen Peripheral COX inhibition; anti-inflammatory [1]. 1/222 [2] Effective for inflammatory pain; risk of GI and renal side effects [1].
Morphine Agonist at μ-opioid receptors in the CNS [2]. 1 (Reference drug) [2] Gold standard for severe pain; risks include respiratory depression, sedation, and dependence [2].
Ketorolac Peripheral COX inhibition (NSAID) [2]. 1/3 (IM estimate) [2] Potent NSAID, can be administered injectably for short-term management of moderate-to-severe pain [2].

Experimental Evidence and Protocols

Key evidence for AM404's role comes from well-established experimental models.

  • Confirming AM404 as the Active Metabolite: Experiments show that inhibiting the FAAH enzyme (which produces AM404) blocks paracetamol's pain-relieving effects. Genetically modified mice lacking FAAH also do not respond to paracetamol [1]. In humans, AM404 has been detected in cerebrospinal fluid after paracetamol administration, confirming the pathway [1].
  • Common Pain Models: Research often uses the formalin test (injecting a small amount of dilute formalin into a rodent's paw) which produces a distinct two-phase pain response. Paracetamol and AM404 are effective in this model, unlike some NSAIDs [1]. Other standard models include the hot plate test and tail-flick test for acute pain.
  • Experimental Workflow: A standard protocol involves: 1) Administering paracetamol or AM404 to a rodent model. 2) Inducing a pain response using a model like the formalin test. 3) Observing a reduction in pain behaviors (e.g., licking the injected paw). 4) Blocking the effect by pre-treating with a TRPV1 or CB1 receptor antagonist to confirm the mechanism [1].

Research Implications and Future Directions

Understanding AM404's mechanism opens new avenues in pain medication development [1].

  • Safety and Combination Therapy: The central mechanism distinguishes paracetamol from NSAIDs, explaining its safer gastrointestinal profile. This different mechanism also supports its combination with NSAIDs or other analgesics for additive effects [1].
  • Novel Drug Development: Researchers are designing paracetamol/p-aminophenol derivatives that enhance the central AM404-mediated analgesic effect without being metabolized into the toxic liver metabolite NAPQI. This could lead to new painkillers with a better benefit-to-risk ratio [1].

References

Mechanisms of Anti-inflammatory Action

Author: Smolecule Technical Support Team. Date: February 2026

AM404, an active metabolite of acetaminophen, exerts its anti-inflammatory effects through several distinct pathways, as summarized in the table below.

Mechanism Experimental Evidence / Key Findings Biological Context
COX Enzyme Inhibition [1] [2] Reversible, concentration-dependent inhibition of COX-1 and COX-2 enzyme activity. Reduces PGE₂, PGD₂ [2]. Primary rat microglia, organotypic hippocampal slice cultures (OHSC) [2].
Reduction of Oxidative Stress [1] [3] Dose-dependent inhibition of IL-1β-induced synthesis of 8-iso-PGF2α (a sensitive marker of oxidative stress) [1] [3]. Human SK-N-SH neuronal cells [1] [3].
Modulation of Neuroinflammation Inhibition of LPS-induced PGE₂ release in OHSC; effect abolished upon microglial depletion [2]. Suppresses NO secretion in activated microglia [4]. Organotypic hippocampal slice cultures (OHSC), BV-2 murine microglia [2] [4].
Receptor-Mediated Pathways (CB1, TRPV1) Anti-inflammatory effects in microglia shown to be independent of TRPV1 and CB1 receptors [2]. Analgesic effects in the brain are linked to TRPV1 and CB1 activation [5] [6]. Primary microglia from TRPV1 knockout mice [2]. Brain and spinal cord pain pathways [6].

The following diagram illustrates the central anti-inflammatory and anti-oxidative pathways of AM404, particularly in neural cells.

G cluster_neural In Neural Environment (e.g., Microglia, Neurons) AM404 AM404 COX COX-1 / COX-2 Enzyme AM404->COX Inhibits Activity IsoP 8-iso-PGF2α (Oxidative Stress Marker) AM404->IsoP Reduces Synthesis NFkB Potential NF-κB Pathway Inhibition AM404->NFkB Suggested Mechanism IL1B IL-1β Stimulus PGE2 PGE₂ Release IL1B->PGE2 LPS LPS Stimulus LPS->PGE2 LPS->IsoP COX->PGE2 Converts AA

Comparative Anti-Inflammatory Data

The tables below compare the anti-inflammatory and anti-oxidative effects of AM404 and acetaminophen (APAP) across different experimental models.

Table 1: Anti-inflammatory Effects (PGE₂ Inhibition)

Compound Experimental Model Inducing Agent Effect on PGE₂ (vs. Control) Key Finding
AM404 Primary Rat Microglia [2] LPS (10 ng/mL) ~70-80% reduction (at 10 µM) [2] Reversible inhibition of COX activity; independent of TRPV1/CB1.
AM404 Organotypic Hippocampal Slices [2] LPS (100 ng/mL) Significant inhibition Effect abolished upon microglial depletion.
AM404 & APAP Human SK-N-SH Neuronal Cells [1] [3] IL-1β (10 U/mL) Significant, concentration-dependent inhibition [1] [3] Effect was independent of COX-1/2 protein levels or mRNA.
APAP Human Whole Blood Assay [7] LPS / Endogenous IC₅₀: 25.8 µM (COX-2) vs 113.7 µM (COX-1) [7] Shows COX-2 selectivity (higher than ibuprofen).

Table 2: Anti-oxidative and Broader Effects

Compound Experimental Model Inducing Agent Effect on Oxidative Stress / Other Mediators
AM404 & APAP Human SK-N-SH Neuronal Cells [1] [3] IL-1β Dose-dependent reduction of 8-iso-PGF2α [1] [3].
AM404 Primary Rat Microglia [2] LPS Inhibition of 8-iso-PGF2α and PGD₂ release [2].
AM404 & p-aminophenol BV-2 Murine Microglia [4] LPS Suppressed NO secretion; more effective than acetaminophen [4].

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.

  • Cell Culture Models:

    • Primary Microglia: Isolated from cerebral cortices of 1-day neonatal Sprague-Dawley rats or C57Bl/6 mice. Cultured in DMEM with 10% fetal calf serum and antibiotics [2].
    • Human Neuronal Cell Line: SK-N-SH neuroblastoma cells used to study neuronal-specific effects [1] [3].
    • Organotypic Hippocampal Slice Cultures (OHSC): Prepared from 2-3 day old mouse pups, sliced to 350 μm thickness, and cultured on membrane inserts. Used to study complex tissue environments [2].
  • Treatment and Stimulation:

    • Cells or slices are typically pre-treated with AM404 (common range: 0.1 - 10 µM) or acetaminophen (1 - 50 µM) for 30 minutes before induction of inflammation [1] [3] [2].
    • Inflammation is induced using Lipopolysaccharide (LPS) at 10-100 ng/mL for microglia/OHSC models, or Interleukin-1β (IL-1β) at 10 U/mL for neuronal cells [1] [2].
  • Key Outcome Measurements:

    • PGE₂ & Other Eicosanoids: Quantified in cell culture supernatants using commercial enzyme-linked immunosorbent assay (ELISA) kits [1] [2].
    • 8-iso-PGF2α: Also measured by ELISA, serving as a specific and sensitive marker for oxidative stress via lipid peroxidation [1] [3].
    • COX Activity: Assessed using an enzyme activity assay that measures the conversion of exogenous arachidonic acid to PGE₂ in cell lysates [2].
    • Protein and mRNA Expression: COX-1, COX-2, and mPGES-1 protein levels analyzed by Western blot, while mRNA levels are determined by RT-PCR [1] [2].

Future Research and Potential

The unique anti-inflammatory and anti-oxidative profile of AM404 opens up several promising research avenues.

  • Therapeutic Repurposing: AM404 shows promise beyond pain and inflammation. One study identified it in a screen for compounds that target colorectal cancer stem-like cells, suppressing traits like stemness, migration, and drug resistance [8].
  • Combination Therapies: Given its distinct central mechanism, AM404 is an excellent candidate for multimodal analgesia and anti-inflammatory strategies, potentially combined with NSAIDs for synergistic effects [5] [7].
  • Drug Development: The concept of acetaminophen as a prodrug for AM404 is crucial for developing new central analgesics with higher tolerability and activity, potentially bypassing the liver toxicity associated with high-dose acetaminophen [5] [7].

References

AM404 metabolic stability comparison

Author: Smolecule Technical Support Team. Date: February 2026

AM404 Metabolism and Stability

The metabolic stability of AM404 is closely tied to the enzyme Fatty Acid Amide Hydrolase (FAAH). The key findings from experimental studies are summarized in the table below.

Aspect Experimental Findings Experimental Model Citation
FAAH Interaction Acts as an alternative substrate for FAAH and is metabolized by it. Rat brain membranes [1]
FAAH Inhibition (IC₅₀) ~2.1 μM (in presence of fatty acid-free BSA). Potency is highly dependent on BSA concentration in the assay. Rat brain FAAH [1]
Comparison with VDM11 VDM11, a close analog, shows similar FAAH inhibition potency (IC₅₀ ~2.6 μM under same conditions). Rat brain FAAH; direct comparison [1]
Metabolic Rate The rate of hydrolysis of VDM11 by FAAH is estimated at 15-20% of the rate for anandamide (AEA). Rat brain membranes; HPLC assay [1]
Role in Paracetamol Action Formed in the CNS from the deacetylated paracetamol metabolite p-aminophenol. This conversion is essential for paracetamol's analgesic effect in animal models. In vivo rodent models; human CSF detection [2] [3]

Detailed Experimental Protocols

The key methodologies used to generate the data above provide context for the findings.

  • FAAH Inhibition Assay [1]: The standard protocol involves using rat brain membranes as a source of FAAH. The enzyme activity is measured by monitoring the hydrolysis of a radiolabeled substrate, typically [³H]Anandamide (AEA). The assay is conducted in a buffer containing fatty acid-free Bovine Serum Albumin (BSA), and the reaction is stopped by adding an organic solvent. The formation of the radiolabeled product is then quantified and the IC₅₀ value (concentration that inhibits 50% of enzyme activity) for compounds like AM404 is determined.

  • Identification as a FAAH Substrate [1]: To determine if AM404 or its analog VDM11 is a substrate for FAAH, researchers incubate the compounds with rat brain membranes. The reaction mixture is then analyzed using High-Performance Liquid Chromatography (HPLC) to detect and identify potential metabolic products, such as 4-amino-m-cresol from VDM11. The crucial control is pre-treating the membranes with specific FAAH inhibitors like URB597; if the product formation is prevented, it confirms the metabolism is FAAH-dependent.

  • Confirming AM404's Role in Paracetamol's Effect [2]: Evidence that AM404 is a central and bioactive metabolite of paracetamol comes from multiple experimental approaches:

    • Genetic/Pharmacological Inhibition: Blocking the enzyme FAAH (which synthesizes AM404 in the brain) genetically or with drugs also blocks the analgesic effect of paracetamol.
    • Direct Administration: Centrally injected AM404 itself induces analgesia.
    • Human Detection: AM404 has been detected in the cerebrospinal fluid of patients after paracetamol administration.

AM404 Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the central metabolic pathway of paracetamol to AM404 and a generalized experimental workflow for assessing its metabolic stability.

G Paracetamol Paracetamol p_aminophenol p_aminophenol Paracetamol->p_aminophenol Deacetylation (Periphery) AM404 AM404 p_aminophenol->AM404 FAAH Conjugation (CNS) Analgesia Analgesia AM404->Analgesia Activates TRPV1/CB1 Pathway AEA AEA AEA->AM404 FAAH FAAH FAAH FAAH->AM404 Substrate & Inactivation

Diagram 1: Central Pathway of Paracetamol to AM404. This shows how paracetamol is metabolized into the bioactive AM404 in the brain, and how AM404's action is limited by its metabolism by FAAH. AEA = Anandamide; CNS = Central Nervous System. [2] [3] [1]

H Sample_Prep Sample Preparation (Rat brain membranes) Assay_Incubation Incubation with AM404 (+/- BSA, +/- FAAH inhibitors) Sample_Prep->Assay_Incubation Analysis_Method Analysis Method Assay_Incubation->Analysis_Method HPLC HPLC for metabolite detection & quantification Analysis_Method->HPLC Radiolabel Radiolabeled substrate hydrolysis measurement Analysis_Method->Radiolabel Output Output: Metabolic Stability & Enzyme Inhibition (IC₅₀) HPLC->Output Radiolabel->Output

Diagram 2: Workflow for Assessing AM404 Metabolic Stability. This outlines the key steps in a typical experiment to determine how AM404 is metabolized by FAAH and to what extent it inhibits the enzyme. BSA = Bovine Serum Albumin. [1]

Key Insights for Researchers

  • AM404 is a substrate for FAAH: Its metabolic stability is low because it is actively broken down by this enzyme [1]. This is a key differentiator from some newer inhibitors.
  • Assay conditions are critical: The presence and concentration of fatty acid-free BSA significantly impact the measured potency of AM404 and related compounds in in vitro systems. This must be considered when comparing data across studies [1].
  • Not a development candidate, but a template: AM404 itself is not typically developed as a drug. Its primary importance lies in revealing the mechanism of paracetamol and serving as a chemical template for designing more stable and selective inhibitors of the endocannabinoid transporter or FAAH [4].

References

AM404 blood-brain barrier penetration comparison

Author: Smolecule Technical Support Team. Date: February 2026

AM404 BBB Penetration & Pharmacokinetic Data

Aspect Experimental Findings & Data Key References
Formation & Detection Formed in the CNS from acetaminophen via deacetylation to p-aminophenol, then conjugated with arachidonic acid by FAAH enzyme. Detected in human cerebrospinal fluid (CSF). [1] [2] [3]
Central vs. Peripheral Formation FAAH inhibition experiments show AM404 synthesis occurs mainly at a supraspinal (brain) level, not in the periphery. [1]

| Quantitative PK in Rat Brain | Dose: Acetaminophen 20 mg/kg (oral). Cmax (brain): AM404 = 150 pg/g; Acetaminophen = 15.8 µg/g. AUC (0-2h, brain): AM404 = 117 pg·h/g; Acetaminophen = 8.96 µg·h/g. Tmax (brain): 0.25 hour for both. | [3] |

The following diagram illustrates the established metabolic pathway through which AM404 is formed in the brain and mediates its analgesic effects:

G Acetaminophen Acetaminophen p_aminophenol p_aminophenol Acetaminophen->p_aminophenol Deacetylation AM404 AM404 p_aminophenol->AM404 FAAH Conjugation    with Arachidonic Acid Analgesia Analgesia AM404->Analgesia Activates TRPV1/CB1    Signaling Cascade

Detailed Experimental Protocols

The quantitative data in the table above is derived from a key pharmacokinetic study in rats. The core methodology is outlined below [3]:

  • Animal Model: Male Crl:CD(SD) rats.
  • Dosing: Acetaminophen was dissolved in water (10 mg/mL) and administered orally at a human therapeutic dose of 20 mg/kg.
  • Sample Collection: At intervals post-administration (5, 15, 30, 60, 120 minutes), blood plasma and whole brains were collected. Brain tissues were homogenized.
  • Quantification of AM404:
    • Extraction: Brain homogenate samples were processed using solid-phase extraction (Oasis MAX cartridge).
    • Analysis: Concentrations of AM404 were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a lower limit of quantification of 2 pg/mL.

Interpretation and Research Implications

The experimental data confirms that AM404 is formed in and penetrates the brain, but its concentration is extremely low compared to the parent drug, acetaminophen [3]. This is a critical point for your comparison guide. The fact that it is active at such low levels suggests it is a highly potent metabolite.

For your objective guide, you could highlight:

  • Key Differentiator: Unlike many direct-acting drugs, AM404's BBB penetration is a function of its in-situ biosynthesis within the CNS, rather than passive diffusion or active transport from the bloodstream [1] [3].
  • Comparative Context: While direct, head-to-head BBB permeability data (like log BB) for AM404 versus other compounds is lacking, its established formation and potent activity at low concentrations justify its classification as a CNS-penetrant molecule with a unique pro-drug mechanism.

To further your research, you could:

  • Explore Predictive Models: Consult large BBB permeability databases (like B3DB) and recent machine learning models that use parameters like 3D polar surface area to predict penetration, which could provide a computational comparison point for AM404 [4] [5].
  • Focus on Mechanism: Emphasize the clinical implication of its mechanism: because it works centrally and has a different MoA from NSAIDs, paracetamol (acetaminophen) can be safely and effectively combined with other analgesics for enhanced effect [1] [2].

References

Comprehensive Research Guide: AM404 Structure-Activity Relationship and Analogs

Author: Smolecule Technical Support Team. Date: February 2026

AM404 Structural Insights and Core Pharmacology

Introduction to AM404

AM404 (N-arachidonoylphenolamine) is a fatty acid amide signaling molecule with a distinctive hybrid structure that combines elements of endogenous cannabinoid and vanilloid systems. This compound was initially identified as a central metabolite of acetaminophen (paracetamol), formed in the brain through deacetylation to p-aminophenol followed by conjugation with arachidonic acid via fatty acid amide hydrolase (FAAH)-mediated synthesis [1] [2]. AM404 possesses a unique pharmacological profile that enables interaction with multiple targets simultaneously, making it a valuable template for developing novel therapeutic agents with potential applications in pain management, neuroinflammation, and recently investigated areas including cancer and proteostasis regulation.

Core Structural Features and Key Modifications

The molecular structure of AM404 contains several key domains that can be systematically modified to alter its pharmacological properties:

  • Aromatic head group: A 4-hydroxyphenyl ring that contributes to TRPV1 receptor activation and antioxidant properties
  • Linking group: An amide bond that provides metabolic stability
  • Lipophilic tail: An arachidonoyl chain (20:4, n-6) critical for membrane association and cannabinoid receptor interaction

Table 1: Key Structural Domains of AM404 and Their Functional Roles

Structural Domain Chemical Features Pharmacological Role
Aromatic Head Group 4-hydroxyphenyl ring TRPV1 agonist activity, antioxidant properties via phenolic group
Linking Group Amide bond Metabolic stability, molecular conformation
Lipophilic Tail Arachidonoyl chain (20:4, n-6) Membrane penetration, CB1 receptor affinity, endocannabinoid uptake inhibition

Systematic modifications of these domains have yielded analogs with improved selectivity and efficacy profiles. Key structural analogs include:

  • Arvanil: Incorporates a 3-methoxy-4-hydroxy benzyl group instead of the 4-hydroxyphenyl ring, significantly enhancing TRPV1 receptor potency while maintaining cannabinoid receptor activity [3]
  • VDM11: An transport-focused analog with modified lipophilic chain that retains endocannabinoid uptake inhibition with reduced receptor activation
  • A22/A23: Recently developed analogs with enhanced proteasome activation capabilities and improved cellular viability profiles [4]

Comprehensive Pharmacological Profile Comparison

Receptor Binding and Functional Activity

AM404 exhibits a complex polypharmacology profile, acting as a multi-target ligand with varying affinities and efficacies across different receptor systems:

Table 2: Quantitative Pharmacological Profile of AM404 at Key Molecular Targets

Molecular Target Affinity/Potency Experimental System Functional Activity
TRPV1 pEC₅₀ = 7.59 (26 nM) [5] Human TRPV1 transfected cells Full agonist
CB1 Receptor pKᵢ = 5.75 (1.76 μM) [5] Human recombinant CB1 receptor Low-affinity partial agonist
CB2 Receptor pKᵢ = 5.89 (1.3 μM) [5] Human recombinant CB2 receptor Low-affinity ligand
FAAH Enzyme pIC₅₀ = 5.43 (3.7 μM) [5] Rat brain homogenates Moderate inhibitor
Endocannabinoid Transport IC₅₀ ~ 1-5 μM [6] [7] Rat neurons/synaptosomes Uptake inhibitor
20S Proteasome pEC₅₀ = 4.55 (28 μM) [5] Human 20S proteasome Activator
Key Analog Comparisons
  • Arvanil demonstrates significantly enhanced TRPV1 potency (pEC₅₀ = 9.29) compared to AM404 (pEC₅₀ = 6.32 in rat TRPV1), representing an approximately 1000-fold increase in potency [3]. This analog incorporates a vanilloid-type aromatic head group (3-methoxy-4-hydroxy benzyl) that enhances vanilloid receptor recognition while maintaining interaction with cannabinoid systems.

  • A22/A23 analogs show improved proteasome activation and cellular viability compared to AM404, making them more suitable for potential applications in neurodegenerative proteinopathies [4]. These compounds feature modifications to both the aromatic head group and fatty acid chain while maintaining the core amide linkage.

Experimental Protocols and Methodologies

Receptor Binding Assays

TRPV1 Binding Protocol [3] [5]:

  • Membrane Preparation: Isolate membranes from rat spinal cord or rVR1-transfected CHO cells
  • Radioligand: [³H]-resiniferatoxin (RTX) at specific activity of 50 Ci mmol⁻¹
  • Binding Conditions: Incubate 20 μg membrane protein with [³H]-RTX in DMEM/HEPES/BSA buffer at 37°C for 1 hour
  • Non-specific Binding: Determine using 1 μM unlabeled RTX
  • Separation: Vacuum filtration through GF/B filters presoaked in wash buffer (50 mM Tris, 1 mg/mL BSA, pH 7.4)
  • Data Analysis: Calculate Kᵢ values using Cheng-Prusoff equation from competition curves

Calcium Influx Assay for Functional Activity [3]:

  • Cell System: rVR1-transfected CHO cells plated at 5×10⁵ cells/mL in 24-well plates
  • Calcium Indicator: ⁴⁵Ca²⁺ (5-50 mCi mg⁻¹ calcium)
  • Stimulation: Apply compounds for specific timepoints (typically 5-10 minutes)
  • Termination: Remove extracellular radioactivity by rapid washing
  • Quantification: Measure cell-associated radioactivity by scintillation counting
  • Data Expression: Calculate pEC₅₀ values from concentration-response curves
Behavioral Pain Models

Neuropathic Pain Model (CCI) [6] [7]:

  • Animal Subject: Male Wistar rats (200-220 g)
  • Surgical Procedure: Expose common sciatic nerve at mid-thigh level, place four loose ligatures (4-0 chromic gut) approximately 1 mm apart
  • Drug Administration: AM404 (3-10 mg/kg) dissolved in Tween80/DMSO/saline (10% final concentration), administered subcutaneously once daily for 7-14 days
  • Behavioral Testing:
    • Thermal hyperalgesia: Plantar test (Hargreaves method) measuring paw withdrawal latency to radiant heat
    • Mechanical allodynia: Dynamic Plantar Aesthesiometer (von Frey-type filament) measuring paw withdrawal threshold
  • Antagonist Studies: Administer CB1 antagonist SR141716A (0.5 mg/kg i.p.), CB2 antagonist SR144528 (1 mg/kg i.p.), or TRPV1 antagonist capsazepine (10 mg/kg i.p.) to determine receptor mechanisms

Formalin Test Model [7]:

  • Animal Subject: Male Swiss mice (20-25 g)
  • Nociceptive Challenge: Inject 20 μL of 1.5% formalin solution into dorsal surface of hind paw
  • Pain Assessment: Measure time spent licking/biting injected paw in two phases (0-5 min for acute phase, 15-30 min for inflammatory phase)
  • Drug Treatment: AM404 (1-10 mg/kg i.p.) administered 15 minutes before formalin injection
  • Receptor Mechanism: Use selective antagonists administered before AM404 to determine contribution of different targets
Cellular Assays

Proteasome Activation Assay [4] [5]:

  • Enzyme Source: Human 20S proteasome
  • Substrate: 11-amino acid FRET peptide
  • Assay Conditions: Measure fluorescence every 2 minutes over 1 hour
  • Activity Calculation: Determine EC₅₀ values from concentration-response curves of proteasomal peptide degradation
  • Cellular Validation: Confirm activity in cell-based proteasome function assays and protein degradation monitoring

Anti-cancer Screening in Colorectal Cancer Models [8]:

  • Cell Culture: 3D colonospheres from HCT116, DLD-1, and SW480 human CRC cell lines
  • Screening Approach: Fluorescence-based screening using stem cell dye CDy1 to monitor differentiation
  • Treatment: AM404 tested at concentration range of 1-100 μM with IC₅₀ determination
  • Endpoint Assays: SRB assay for viability, colony formation, morphological analysis, combination studies with 5-FUra and oxaliplatin
  • Molecular Analysis: FBXL5 E3-ligase expression monitoring by Western blot

Therapeutic Mechanisms and Signaling Pathways

AM404 exerts its effects through multiple simultaneous mechanisms, engaging several signaling systems:

G cluster_peripheral Peripheral Nervous System cluster_central Central Nervous System AM404 AM404 CB1 CB1 AM404->CB1 Partial Agonism (Low Affinity) CB2 CB2 AM404->CB2 Low Affinity Binding COX COX AM404->COX Enzyme Inhibition Microglial Activation Microglial Activation AM404->Microglial Activation Suppression Spinal Nociception Spinal Nociception AM404->Spinal Nociception Modulation Apoptosis Regulation Apoptosis Regulation AM404->Apoptosis Regulation Bax/Bcl-2 Modulation Differentiation Induction Differentiation Induction AM404->Differentiation Induction Cancer Stem Cells TRPV1 TRPV1 AM404->TRPV1 Agonism (High Potency) Endocannabinoid Uptake Endocannabinoid Uptake AM404->Endocannabinoid Uptake Inhibition Proteasome Activation Proteasome Activation AM404->Proteasome Activation Stimulation Neurotransmitter Release Neurotransmitter Release CB1->Neurotransmitter Release Endocannabinoid Endocannabinoid Uptake Uptake [fillcolor= [fillcolor= Cytokine Production Cytokine Production Microglial Activation->Cytokine Production subcluster subcluster cluster_cellular cluster_cellular Proteasome Proteasome Activation Activation Calcium Influx Calcium Influx TRPV1->Calcium Influx Anandamide Levels Anandamide Levels Endocannabinoid Uptake->Anandamide Levels Protein Clearance Protein Clearance Proteasome Activation->Protein Clearance

Diagram 1: AM404 Multi-Target Signaling Pathways - This diagram illustrates the complex polypharmacology of AM404 across different biological systems and tissue types

Experimental Workflow for Analog Evaluation

The comprehensive evaluation of AM404 analogs follows a systematic workflow to characterize pharmacological properties:

G cluster_synthesis Compound Preparation cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies Start Start Chemical Synthesis Chemical Synthesis Start->Chemical Synthesis Chemical Chemical Synthesis Synthesis [fillcolor= [fillcolor= Analytical Characterization Analytical Characterization Formulation Formulation Analytical Characterization->Formulation Receptor Binding Receptor Binding Formulation->Receptor Binding Receptor Receptor Binding Binding Functional Assays Functional Assays Cellular Models Cellular Models Functional Assays->Cellular Models Enzyme Inhibition Enzyme Inhibition Cellular Models->Enzyme Inhibition Pain Models Pain Models Enzyme Inhibition->Pain Models Pain Pain Models Models Behavioral Assessment Behavioral Assessment Toxicity Screening Toxicity Screening Behavioral Assessment->Toxicity Screening Molecular Pathways Molecular Pathways Toxicity Screening->Molecular Pathways Molecular Molecular Pathways Pathways Gene Expression Gene Expression Protein Analysis Protein Analysis Gene Expression->Protein Analysis Chemical Synthesis->Analytical Characterization Receptor Binding->Functional Assays Pain Models->Behavioral Assessment Molecular Pathways->Gene Expression

Diagram 2: AM404 Analog Evaluation Workflow - This diagram outlines the systematic approach for characterizing newly synthesized AM404 analogs

Emerging Research Directions and Applications

Novel Therapeutic Applications
  • Oncology: AM404 has demonstrated anti-cancer stem cell activity in colorectal cancer models, where it suppresses FBXL5 E3-ligase expression and sensitizes resistant cells to conventional chemotherapeutics [8]. The compound significantly reduced colony formation and shifted population doubling time from 21 to 29 hours in DLD-1 cells at IC₅₀ concentrations (~15 μM).

  • Neurodegenerative Disorders: Recent research has identified AM404 as an activator of the 20S proteasome [4], with analogs A22 and A23 showing enhanced ability to degrade intrinsically disordered proteins and restore proteasome function impaired by toxic α-synuclein oligomers. This suggests potential applications in Parkinson's disease and other proteinopathies.

  • Neuropathic Pain: AM404 prevents the development of thermal hyperalgesia and mechanical allodynia in neuropathic pain models through coordinated modulation of cannabinoid receptors, TRPV1 channels, and cytokine signaling pathways [6]. It normalizes the Bax/Bcl-2 apoptosis ratio and reduces spinal cord expression of nNOS and TNFα while enhancing IL-10 production.

Molecular Mechanisms in Inflammation

In microglial cells, AM404 produces significant anti-inflammatory effects through both receptor-dependent and independent mechanisms [1]:

  • COX-1/COX-2 Inhibition: Directly inhibits cyclooxygenase enzyme activity with reversible reduction of PGE₂, PGD₂, and 8-iso-PGF₂α production
  • Microglial Modulation: Suppresses LPS-induced prostaglandin release in organotypic hippocampal slice cultures, an effect abolished by microglial depletion
  • Receptor-Independent Actions: Reduces inflammatory mediator production independently of CB1 or TRPV1 receptor blockade in primary microglia

Conclusion and Research Outlook

AM404 represents a prototypical multi-target ligand with a complex structure-activity relationship that continues to reveal new therapeutic possibilities. The compound's unique ability to simultaneously engage endocannabinoid, vanilloid, and inflammatory signaling pathways provides a compelling template for developing novel therapeutic agents for complex disease states. Recent discoveries of its actions in proteasome activation and cancer stem cell differentiation have significantly expanded its potential research applications beyond initial pain and inflammation indications.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

395.282429423 g/mol

Monoisotopic Mass

395.282429423 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XVJ94H0U21

Other CAS

198022-70-7

Wikipedia

AM404

Dates

Last modified: 08-15-2023
1: Gerits E, Spincemaille P, De Cremer K, De Brucker K, Beullens S, Thevissen K, Cammue BPA, Vandamme K, Fauvart M, Verstraeten N, Michiels J. Repurposing AM404 for the treatment of oral infections by Porphyromonas gingivalis. Clin Exp Dent Res. 2017 Apr 7;3(2):69-76. doi: 10.1002/cre2.65. eCollection 2017 Apr. PubMed PMID: 29744181; PubMed Central PMCID: PMC5719815.
2: Tóth VE, Fehér Á, Németh J, Gyertyán I, Zádori ZS, Gyires K. Modulation of central endocannabinoid system results in gastric mucosal protection in the rat. Brain Res Bull. 2018 May;139:224-234. doi: 10.1016/j.brainresbull.2018.02.012. Epub 2018 Feb 10. PubMed PMID: 29438780.
3: Stueber T, Meyer S, Jangra A, Hage A, Eberhardt M, Leffler A. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity. Life Sci. 2018 Feb 1;194:67-74. doi: 10.1016/j.lfs.2017.12.024. Epub 2017 Dec 19. PubMed PMID: 29273526.
4: Klinger-Gratz PP, Ralvenius WT, Neumann E, Kato A, Nyilas R, Lele Z, Katona I, Zeilhofer HU. Acetaminophen Relieves Inflammatory Pain through CB(1) Cannabinoid Receptors in the Rostral Ventromedial Medulla. J Neurosci. 2018 Jan 10;38(2):322-334. doi: 10.1523/JNEUROSCI.1945-17.2017. Epub 2017 Nov 22. PubMed PMID: 29167401.
5: Hillard CJ, Huang H, Vogt CD, Rodrigues BE, Neumann TS, Sem DS, Schroeder F, Cunningham CW. Endocannabinoid Transport Proteins: Discovery of Tools to Study Sterol Carrier Protein-2. Methods Enzymol. 2017;593:99-121. doi: 10.1016/bs.mie.2017.06.017. Epub 2017 Jul 17. PubMed PMID: 28750817.
6: Iring A, Hricisák L, Benyó Z. CB1 receptor-mediated respiratory depression by endocannabinoids. Respir Physiol Neurobiol. 2017 Jun;240:48-52. doi: 10.1016/j.resp.2017.02.011. Epub 2017 Feb 22. PubMed PMID: 28254562.
7: Micale V, Stepan J, Jurik A, Pamplona FA, Marsch R, Drago F, Eder M, Wotjak CT. Extinction of avoidance behavior by safety learning depends on endocannabinoid signaling in the hippocampus. J Psychiatr Res. 2017 Jul;90:46-59. doi: 10.1016/j.jpsychires.2017.02.002. Epub 2017 Feb 3. PubMed PMID: 28222356.
8: Trader DJ, Simanski S, Dickson P, Kodadek T. Establishment of a suite of assays that support the discovery of proteasome stimulators. Biochim Biophys Acta. 2017 Apr;1861(4):892-899. doi: 10.1016/j.bbagen.2017.01.003. Epub 2017 Jan 5. PubMed PMID: 28065760; PubMed Central PMCID: PMC5366797.
9: van Cleef KW, Overheul GJ, Thomassen MC, Marjakangas JM, van Rij RP. Escape Mutations in NS4B Render Dengue Virus Insensitive to the Antiviral Activity of the Paracetamol Metabolite AM404. Antimicrob Agents Chemother. 2016 Mar 25;60(4):2554-7. doi: 10.1128/AAC.02462-15. Print 2016 Apr. PubMed PMID: 26856827; PubMed Central PMCID: PMC4808173.
10: Schindler CW, Scherma M, Redhi GH, Vadivel SK, Makriyannis A, Goldberg SR, Justinova Z. Self-administration of the anandamide transport inhibitor AM404 by squirrel monkeys. Psychopharmacology (Berl). 2016 May;233(10):1867-77. doi: 10.1007/s00213-016-4211-3. Epub 2016 Jan 23. PubMed PMID: 26803499; PubMed Central PMCID: PMC4846479.
11: Shimizu T, Tanaka K, Shimizu S, Higashi Y, Yawata T, Nakamura K, Taniuchi K, Ueba T, Yuri K, Saito M. Possible inhibitory role of endogenous 2-arachidonoylglycerol as an endocannabinoid in (±)-epibatidine-induced activation of central adrenomedullary outflow in the rat. Neuropharmacology. 2015 Aug;95:278-89. doi: 10.1016/j.neuropharm.2015.03.034. Epub 2015 Apr 14. PubMed PMID: 25882827.
12: Llorente-Berzal A, Terzian AL, di Marzo V, Micale V, Viveros MP, Wotjak CT. 2-AG promotes the expression of conditioned fear via cannabinoid receptor type 1 on GABAergic neurons. Psychopharmacology (Berl). 2015 Aug;232(15):2811-25. doi: 10.1007/s00213-015-3917-y. Epub 2015 Mar 28. PubMed PMID: 25814137.
13: Shubina L, Aliev R, Kitchigina V. Attenuation of kainic acid-induced status epilepticus by inhibition of endocannabinoid transport and degradation in guinea pigs. Epilepsy Res. 2015 Mar;111:33-44. doi: 10.1016/j.eplepsyres.2015.01.003. Epub 2015 Jan 23. PubMed PMID: 25769371.
14: Lisboa SF, Borges AA, Nejo P, Fassini A, Guimarães FS, Resstel LB. Cannabinoid CB1 receptors in the dorsal hippocampus and prelimbic medial prefrontal cortex modulate anxiety-like behavior in rats: additional evidence. Prog Neuropsychopharmacol Biol Psychiatry. 2015 Jun 3;59:76-83. doi: 10.1016/j.pnpbp.2015.01.005. Epub 2015 Jan 14. PubMed PMID: 25595265.
15: Caballero FJ, Soler-Torronteras R, Lara-Chica M, García V, Fiebich BL, Muñoz E, Calzado MA. AM404 inhibits NFAT and NF-κB signaling pathways and impairs migration and invasiveness of neuroblastoma cells. Eur J Pharmacol. 2015 Jan 5;746:221-32. doi: 10.1016/j.ejphar.2014.11.023. Epub 2014 Nov 25. PubMed PMID: 25460026.
16: Manna SS, Umathe SN. Paracetamol potentiates the antidepressant-like and anticompulsive-like effects of fluoxetine. Behav Pharmacol. 2015 Apr;26(3):268-81. doi: 10.1097/FBP.0000000000000104. PubMed PMID: 25340977.
17: Peng LM, Chen XP, Shi RZ, Chen L, Li YJ, Yang TL. Involvement of anandamide transporter in calcitonin gene-related peptide expression stimulated by nitroglycerin and influence of ALDH2 Glu504Lys polymorphism. J Cardiovasc Pharmacol. 2014 Nov;64(5):460-4. doi: 10.1097/FJC.0000000000000138. PubMed PMID: 25098345.
18: Tosun NC, Gunduz O, Ulugol A. Attenuation of serotonin-induced itch responses by inhibition of endocannabinoid degradative enzymes, fatty acid amide hydrolase and monoacylglycerol lipase. J Neural Transm (Vienna). 2015 Mar;122(3):363-7. doi: 10.1007/s00702-014-1251-x. Epub 2014 Jun 11. PubMed PMID: 24915981.
19: Almeida V, Peres FF, Levin R, Suiama MA, Calzavara MB, Zuardi AW, Hallak JE, Crippa JA, Abílio VC. Effects of cannabinoid and vanilloid drugs on positive and negative-like symptoms on an animal model of schizophrenia: the SHR strain. Schizophr Res. 2014 Mar;153(1-3):150-9. doi: 10.1016/j.schres.2014.01.039. Epub 2014 Feb 18. PubMed PMID: 24556469.
20: Liedhegner ES, Vogt CD, Sem DS, Cunningham CW, Hillard CJ. Sterol carrier protein-2: binding protein for endocannabinoids. Mol Neurobiol. 2014 Aug;50(1):149-58. doi: 10.1007/s12035-014-8651-7. Epub 2014 Feb 9. PubMed PMID: 24510313; PubMed Central PMCID: PMC4450258.

Explore Compound Types